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Core Science & Biosynthesis

Foundational

4-Hydroxy-2-nitrophenylboronic acid CAS number

An In-depth Technical Guide to 4-Hydroxy-2-nitrophenylboronic acid CAS Number: 1800228-66-3 Abstract 4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-66-3) is a bifunctional organic compound of significant interest t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-2-nitrophenylboronic acid

CAS Number: 1800228-66-3

Abstract

4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-66-3) is a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery.[1] Its structure, featuring a boronic acid moiety, a hydroxyl group, and a nitro group, offers a unique combination of reactivity and responsiveness. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2][3] Concurrently, the ortho-nitro and para-hydroxyl groups provide handles for further functionalization and introduce specific electronic properties and potential for redox and pH-based responsiveness. This guide provides a comprehensive overview of the physicochemical properties, synthesis strategies, key applications, and safety protocols associated with this versatile reagent, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Characterization

4-Hydroxy-2-nitrophenylboronic acid is a solid at room temperature, and its properties are dictated by the interplay of its three key functional groups. The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a characteristic crucial for its role in sensing and bioconjugation.[4][5] The electron-withdrawing nitro group influences the acidity (pKa) of both the boronic acid and the phenolic hydroxyl group.[5][6]

Table 1: Physicochemical Data for 4-Hydroxy-2-nitrophenylboronic acid

PropertyValueSource(s)
CAS Number 1800228-66-3[1][7]
Molecular Formula C₆H₆BNO₅[1]
Molecular Weight 182.93 g/mol [1]
Appearance Typically a solid, may range from white to light yellow/tan.[2][4]
Storage Sealed in a dry environment, recommended at 2-8°C.[1]
Purity Commercially available with purity typically ≥98%.[1]
SMILES O=N(=O)C1=CC(O)=CC=C1B(O)O[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted phenylboronic acids can be approached through several established routes. While specific literature for the direct synthesis of 4-Hydroxy-2-nitrophenylboronic acid is sparse, its preparation can be logically inferred from general methodologies for related compounds.

Nitration of a Phenylboronic Acid Precursor

A common strategy involves the electrophilic nitration of a corresponding hydroxyphenylboronic acid. The primary challenge in this approach is controlling the regioselectivity of the nitration. The hydroxyl group is an ortho-, para-directing activator, while the boronic acid group is a meta-directing deactivator. The reaction conditions, particularly temperature and the choice of nitrating agent, must be carefully optimized to favor the desired 2-nitro isomer and prevent protodeboronation (loss of the B(OH)₂ group).[8]

Multi-step Synthesis from Alternative Starting Materials

An alternative involves building the molecule from a more readily available starting material, such as 2-bromo-5-nitrophenol. This pathway would typically involve the conversion of the bromine atom into the boronic acid moiety. This is often achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis.

Synthesis_Workflow cluster_route1 Route A: Electrophilic Nitration cluster_route2 Route B: Borylation of Aryl Halide A1 4-Hydroxyphenylboronic Acid A3 Controlled Nitration (-Low Temperature) A1->A3 A2 Nitrating Agent (e.g., HNO₃/H₂SO₄) A2->A3 A4 4-Hydroxy-2-nitrophenylboronic acid A3->A4 B1 2-Bromo-5-nitrophenol B2 1. Organolithium (e.g., n-BuLi) 2. Trialkyl Borate (e.g., B(OMe)₃) 3. Acidic Workup (H₃O⁺) B1->B2 B3 4-Hydroxy-2-nitrophenylboronic acid B2->B3

Caption: General synthetic workflows for nitrophenylboronic acids.

Modern Synthetic Developments

Recent advances in synthetic chemistry offer novel methods, such as the decarboxylative borylation of carboxylic acids using nickel catalysts.[9] This technique allows for the transformation of abundant carboxylic acids into valuable boronic acids, potentially providing a future synthetic route from a corresponding 4-hydroxy-2-nitrobenzoic acid.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[3] This reaction is fundamental to the synthesis of biphenyls, polyolefins, and other complex organic structures vital for pharmaceuticals and materials science.[2][3]

Mechanistic Rationale

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[3][10] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the activated boronate species (formed by reaction with the base) is transferred to the palladium center, displacing the halide.[3] The presence of the electron-withdrawing nitro group in 4-hydroxy-2-nitrophenylboronic acid can influence the rate of this step.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[3]

The steric and electronic properties of the boronic acid are critical. The nitro group at the ortho position can introduce steric hindrance, potentially slowing the transmetalation step compared to a para-substituted analogue.[11] However, its electron-withdrawing nature can also facilitate the process. This highlights the need for empirical optimization of reaction conditions (catalyst, ligand, base, and solvent) for each specific substrate pairing.[12]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X (cis-complex) pd0->pd_complex Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-X (trans-complex) pd_complex->pd_trans cis-trans Isomerization final_complex R¹-Pd(II)L₂-R² pd_trans->final_complex Transmetalation transmetalation_complex [Ar-B(OH)₂(Base)]⁻ transmetalation_complex->pd_trans final_complex->pd0 Reductive Elimination product R¹-R² center_node Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Advanced Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 4-hydroxy-2-nitrophenylboronic acid makes it a valuable building block for advanced applications beyond traditional cross-coupling.

Medicinal Chemistry and Drug Development

Boronic acids are recognized as important pharmacophores.[5] The boron atom can form stable, reversible covalent bonds with the active site residues (like serine or threonine) of enzymes, making them potent inhibitors.[13][14] Bortezomib, a proteasome inhibitor for treating multiple myeloma, was the first FDA-approved drug containing a boronic acid.[5][13] The 4-hydroxy-2-nitrophenyl scaffold can be incorporated into larger molecules to explore new therapeutic agents, where the boronic acid acts as a "warhead" for the biological target.

Responsive ("Smart") Polymers

The dual functionality is ideal for creating smart materials.[6]

  • Saccharide Sensing: The boronic acid can reversibly bind to diols, such as those found in glucose. This interaction can be used to design fluorescent sensors where glucose binding modulates the emission of a nearby fluorophore.[6]

  • Redox Responsiveness: The nitro group is redox-active. In reductive environments, such as those found in hypoxic tumor cells, the nitro group can be reduced to an amine.[6] This transformation can trigger a change in the polymer's properties, leading to the disassembly of a nanocarrier and the localized release of a conjugated drug.[6]

Responsive_Polymer Polymer Polymer Backbone Monomer 4-Hydroxy-2-nitrophenyl boronic acid side chain Polymer->Monomer incorporated into Response1 Response: Boronate Ester Formation (Fluorescence Change) Monomer->Response1 interacts with Response2 Response: -NO₂ → -NH₂ Conversion (Drug Release / Disassembly) Monomer->Response2 is transformed by Glucose Stimulus: Glucose (Diol) Glucose->Response1 Reducer Stimulus: Reductive Environment (e.g., Tumor Hypoxia) Reducer->Response2

Caption: Dual-responsive behavior of a polymer with the title moiety.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling of 4-Hydroxy-2-nitrophenylboronic acid is essential for ensuring laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for related nitrophenylboronic acids.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][16] If dust formation is likely, use a NIOSH/MSHA-approved respirator.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust. Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Storage: Keep the container tightly closed and protected from light.[15] Store in a cool, dry place, with a recommended temperature of 2-10°C.[1][15]

  • Hazards: May cause skin and serious eye irritation.[17] May be harmful if swallowed.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, get medical advice.[15]

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.

    • Inhalation: Remove to fresh air. If symptoms persist, call a physician.[15]

Conclusion

4-Hydroxy-2-nitrophenylboronic acid stands out as a highly functionalized and versatile building block. Its utility in the robust Suzuki-Miyaura cross-coupling reaction provides a reliable pathway to complex molecular architectures. Furthermore, its inherent dual-responsive nature, stemming from the saccharide-sensitive boronic acid and the redox-active nitro group, opens exciting avenues for the development of advanced materials for biosensing and targeted drug delivery. For researchers and scientists, a thorough understanding of its properties, synthetic access, and reactivity is key to unlocking its full potential in creating next-generation chemical innovations.

References

  • Angene. 1150114-59-2 - Safety Data Sheet. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]

  • PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. [Link]

  • ResearchGate. Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents. CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • News-Medical.net. Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxy-2-nitrophenylboronic acid

Introduction In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 4-Hydroxy-2-nitrophenylboronic acid is a quintessential example of such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 4-Hydroxy-2-nitrophenylboronic acid is a quintessential example of such a molecule, engineered with a unique constellation of functional groups that impart a versatile and nuanced reactivity profile. This compound features a phenyl ring substituted with a boronic acid, a hydroxyl group, and a nitro group, each contributing distinct electronic and steric properties. The boronic acid moiety is a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The hydroxyl and nitro groups, positioned ortho and para to the boronic acid, respectively, modulate the reactivity of the ring and offer additional handles for synthetic transformations and functional applications.

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 4-hydroxy-2-nitrophenylboronic acid. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this reagent in their work. The narrative moves beyond a simple recitation of facts to explain the causality behind its reactivity and the strategic considerations for its use in complex synthetic and analytical systems.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. 4-Hydroxy-2-nitrophenylboronic acid is a solid material whose identity and physical characteristics are summarized below.

Chemical Identity and Structure

The arrangement of the functional groups is critical to the molecule's overall behavior. The nitro group at the 2-position exerts a strong electron-withdrawing effect, while the hydroxyl group at the 4-position can act as an electron-donating group via resonance.

Caption: Chemical Structure of 4-Hydroxy-2-nitrophenylboronic acid.

Identifier Value Reference
IUPAC Name (4-Hydroxy-2-nitrophenyl)boronic acid[1]
CAS Number 1800228-66-3[1][2]
Molecular Formula C₆H₆BNO₅[1]
Molecular Weight 182.93 g/mol [1][3]
SMILES O=N(=O)C1=CC(O)=CC=C1B(O)O[1]
Physical Properties

The physical properties dictate the handling, storage, and reaction conditions for the compound. While specific data for this isomer is not widely published, properties can be inferred from closely related analogs.

Property Description Reference
Appearance Expected to be a solid, likely yellow to brown, similar to other nitrated phenylboronic acids.
Solubility Likely soluble in polar organic solvents such as DMSO, methanol, and THF. Slightly soluble in water.[4]
Melting Point Not specified. Related compounds like 4-nitrophenylboronic acid have high melting points (e.g., 285-290 °C with decomposition).[5]
Storage Should be sealed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[1][3]

Section 2: Synthesis and Purification

The synthesis of substituted phenylboronic acids can be challenging due to the sensitivity of the carbon-boron bond, particularly towards strong electrophilic reagents.[6] A plausible and strategic route to 4-hydroxy-2-nitrophenylboronic acid is the controlled nitration of a suitable precursor, such as 4-hydroxyphenylboronic acid. The directing effects of the hydroxyl (ortho-, para-directing) and boronic acid (meta-directing under strongly acidic conditions, but can be ortho-directing under milder conditions) groups must be carefully managed.[7]

synthesis_workflow start Start: 4-Hydroxyphenylboronic Acid step1 Dissolve in Acetic Anhydride (Solvent & Acetylating Agent) start->step1 step2 Cool to 0°C (Control Exothermicity) step1->step2 step3 Slowly Add Fuming Nitric Acid (Nitrating Agent) step2->step3 step4 Stir at 0-5°C (Controlled Nitration) step3->step4 step5 Quench with Ice-Water (Precipitate Product) step4->step5 step6 Filter and Wash Solid (Isolate Crude Product) step5->step6 step7 Recrystallize from Ethanol/Water (Purification) step6->step7 end End Product: 4-Hydroxy-2-nitrophenylboronic acid step7->end

Caption: Proposed synthetic workflow for 4-Hydroxy-2-nitrophenylboronic acid.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method and requires optimization based on laboratory conditions.

  • Preparation : In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-hydroxyphenylboronic acid (1 equivalent) in acetic anhydride at room temperature. The acetic anhydride serves to protect the hydroxyl group as an acetate ester in situ, which helps moderate the reaction.

  • Cooling : Cool the reaction mixture to 0°C in an ice-salt bath. Maintaining a low temperature is critical to minimize side reactions and prevent the cleavage of the C-B bond.[6]

  • Nitration : Add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The ortho-position to the boronic acid group is activated by the para-hydroxyl (acetyl) group, favoring the desired substitution.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation : Carefully pour the reaction mixture over crushed ice. The intermediate acetylated product will hydrolyze back to the phenol and precipitate.

  • Purification : Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-hydroxy-2-nitrophenylboronic acid.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of 4-hydroxy-2-nitrophenylboronic acid stems from the distinct reactivity of its three functional groups.

The Boronic Acid Moiety: A Hub for C-C Bond Formation
  • Lewis Acidity : Boronic acids are mild Lewis acids, capable of accepting an electron pair into the empty p-orbital of the boron atom.[8][9] This acidity is enhanced by the electron-withdrawing nitro group on the ring. Upon binding with a Lewis base, such as a hydroxyl group from a diol, the boron center rehybridizes from sp² (trigonal planar) to sp³ (tetrahedral).[10][11]

  • Suzuki-Miyaura Cross-Coupling : This is the most prominent reaction of arylboronic acids. It involves a palladium catalyst to form a new C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[12] The presence of the ortho-nitro group can introduce steric hindrance, potentially slowing the transmetalation step of the catalytic cycle, which may require the use of specialized bulky, electron-rich ligands (e.g., Buchwald ligands) for high efficiency.[13]

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd ArBOH Ar-B(OH)₂ (Our Reagent) Transmetal Transmetalation ArBOH->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal PdII_ArX Ar'-Pd(II)-X (L)₂ OxAdd->PdII_ArX PdII_ArAr Ar'-Pd(II)-Ar (L)₂ Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product PdII_ArX->Transmetal PdII_ArAr->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Setup : To a microwave vial or Schlenk flask, add the aryl halide (1.0 equiv.), 4-hydroxy-2-nitrophenylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent : Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction : Heat the mixture with stirring under an inert atmosphere (e.g., Nitrogen or Argon) at 80-110°C until TLC or GC-MS indicates consumption of the starting material. Microwave-assisted heating can significantly shorten reaction times.[13][14]

  • Work-up : After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the resulting biaryl product by column chromatography on silica gel.

The Nitro Group: An Electronic Modulator and Synthetic Precursor
  • Electronic Effects : As a powerful electron-withdrawing group, the nitro substituent increases the acidity of the phenolic proton. The pKa of 2-nitrophenol is 7.23, making it significantly more acidic than phenol itself (pKa ≈ 10).[15][16] This increased acidity must be considered when choosing a base for reactions involving the hydroxyl group.

  • Reduction to an Amine : The nitro group can be readily reduced to an amino group, a transformation of immense synthetic value. This conversion changes the electronic properties from strongly deactivating to strongly activating and provides a nucleophilic site for further derivatization.[17][18]

Protocol: Nitro Group Reduction

  • Setup : Dissolve 4-hydroxy-2-nitrophenylboronic acid (1 equiv.) in a solvent like ethanol or ethyl acetate.

  • Reduction : Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation : Add a catalyst like 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[18]

    • Metal/Acid : Add tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid and heat the mixture.[18]

  • Monitoring and Work-up : Monitor the reaction by TLC. Upon completion, filter off the catalyst (for hydrogenation) or neutralize the acid and filter the metal salts. Extract the product into an organic solvent.

  • Purification : The resulting aminophenol can be purified by crystallization or chromatography.

The Hydroxyl Group: A Site for Derivatization and Sensing

The phenolic hydroxyl group is a versatile handle. It can be alkylated or acylated to modify the molecule's properties. More importantly, in conjunction with the boronic acid, it forms the basis for sensing applications.

Section 4: Key Applications in Research and Development

The multifunctional nature of 4-hydroxy-2-nitrophenylboronic acid makes it a valuable tool in several advanced applications.

Advanced Intermediate in Organic Synthesis

This molecule serves as an excellent starting point for synthesizing complex heterocyclic structures and substituted biaryls. Following a Suzuki coupling, the nitro and hydroxyl groups can be used to construct fused ring systems or introduce further diversity. For instance, reduction of the nitro group to an amine followed by reaction with a dicarbonyl compound can lead to the formation of quinoline or benzoxazole scaffolds.

Bioconjugation and Saccharide Sensing

Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif found in all saccharides (sugars).[19][20] This interaction is the basis for designing sensors for biologically important molecules like glucose.

In a typical sensor design, a fluorophore is placed in proximity to the boronic acid. The binding of a saccharide alters the electronic environment of the boronic acid, modulating the fluorescence of the reporter group through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[19][21] The nitro group in 4-hydroxy-2-nitrophenylboronic acid can act as a built-in chromophore or fluorescence quencher, making it an intriguing candidate for developing colorimetric or "turn-on" fluorescent sensors. Upon saccharide binding, the change in the boron's Lewis acidity can alter the electronic properties of the nitro group, leading to a detectable optical signal.[21]

sensing_mechanism cluster_free Free Sensor cluster_bound Bound Sensor FreeSensor 4-Hydroxy-2-nitrophenyl boronic acid (Low/No Fluorescence) BoundSensor Boronate Ester Complex (Fluorescence 'ON') FreeSensor->BoundSensor + Diol (Reversible Binding) BoundSensor->FreeSensor - Diol Diol Saccharide (Diol)

Caption: Principle of a boronic acid-based fluorescent sensor for diols.

Section 5: Safety and Handling

As with all laboratory chemicals, proper handling of 4-hydroxy-2-nitrophenylboronic acid is essential.

  • Hazard Classification : While specific data for this molecule is limited, related compounds like nitrophenylboronic acids and hydroxyphenylboronic acids are classified as irritants. They are harmful if swallowed and cause skin and serious eye irritation.[3][22]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[23][24]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[25][26]

  • Storage : Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).[26]

Conclusion

4-Hydroxy-2-nitrophenylboronic acid is more than a simple reagent; it is a versatile platform for chemical innovation. Its carefully arranged functional groups provide a rich tapestry of reactivity, enabling complex molecular construction through orthogonal chemical transformations. From its foundational role in Suzuki-Miyaura coupling to its potential in the sophisticated design of saccharide sensors, this molecule offers solutions to contemporary challenges in synthetic chemistry, drug discovery, and diagnostics. By understanding the interplay of its boronic acid, hydroxyl, and nitro moieties, researchers can unlock its full potential as a powerful tool for building the molecules of tomorrow.

References

  • Lirias. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Available at: [Link]

  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. Available at: [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitrophenol (pKa = 8.4). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Boronic Acid-Based Saccharide Sensors. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. Available at: [Link]

  • University of South Florida Scholar Commons. (n.d.). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Nitrophenol. Available at: [Link]

  • ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry. Available at: [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Influence of the diol structure on the Lewis acidity of phenylboronates. Available at: [Link]

  • Royal Society of Chemistry. (2012). Lewis acidity and sugar receptor activity of 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Nitrophenol. Available at: [Link]

  • Royal Society of Chemistry. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. Available at: [Link]

  • Science Company. (n.d.). Phenylboronic Acid - Material Safety Data Sheet (MSDS). Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. Available at: [Link]

  • Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Royal Society of Chemistry. (2025). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid. Available at: [Link]

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  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • YouTube. (2022). MCQ-214: About Phenyl Boronic acid nitration by Dr. Tanmoy Biswas. Available at: [Link]

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Sources

Foundational

The Molecular Architecture and Synthetic Utility of 4-Hydroxy-2-nitrophenylboronic Acid

Executive Summary 4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3) is a highly specialized organoboron compound that serves as a critical building block in advanced organic synthesis, pharmaceutical development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3) is a highly specialized organoboron compound that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and chemical biosensing. Characterized by a unique triad of functional groups—a boronic acid moiety, an ortho-nitro group, and a para-hydroxyl group—this molecule presents a fascinating interplay of steric hindrance and electronic modulation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its application in cross-coupling and biosensing.

Molecular Architecture & Physicochemical Properties

The structural topology of 4-hydroxy-2-nitrophenylboronic acid dictates its chemical behavior and utility. The boronic acid group (-B(OH)₂), a weak Lewis acid, is the primary reactive center for transmetalation and oxidative deprotection. However, its reactivity is heavily modulated by the aromatic ring's substituents:

  • The Ortho-Nitro Group: Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. More importantly, its spatial proximity to the boronic acid introduces profound steric bulk, significantly impacting the kinetics of transition-metal-catalyzed reactions [1].

  • The Para-Hydroxyl Group: Functions as an electron-donating group (EDG) via resonance, partially offsetting the electron deficiency induced by the nitro group. It also provides a critical handle for hydrogen bonding, enhancing aqueous solubility and allowing for further functionalization in drug design.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Hydroxy-2-nitrophenylboronic acid
CAS Number 1800228-66-3
Molecular Formula C₆H₆BNO₅
Molecular Weight 182.93 g/mol
Standard Purity ≥98%
Storage Conditions Sealed, 2-8°C, protected from light and moisture

Data sourced from authoritative chemical inventories and spectral databases [5].

Electronic & Steric Effects: Mechanistic Causality

Understanding the causality behind the reactivity of 4-hydroxy-2-nitrophenylboronic acid requires a deep dive into its electronic and steric environment.

In the context of the Suzuki-Miyaura cross-coupling reaction , the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically unhindered boronic acids, oxidative addition is typically rate-limiting. However, the ortho-nitro group in this molecule shifts the energetic bottleneck to the transmetalation step [1, 2]. The steric bulk physically impedes the approach of the palladium-halide complex, while the electron-withdrawing nature of the nitro group destabilizes the crucial boronate anion intermediate required for successful transfer of the aryl group to the palladium center [4].

To overcome this, researchers must engineer the reaction environment by selecting bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos). These ligands not only stabilize the active Pd(0) species but also accelerate the reductive elimination step, driving the reaction forward despite the hindered transmetalation[1].

G A 4-Hydroxy-2-nitrophenylboronic acid B Ortho-Nitro Group (Steric Hindrance & EWG) A->B C Para-Hydroxyl Group (EDG & H-Bonding) A->C D Retarded Transmetalation B->D E Enhanced Aqueous Solubility C->E F Requires Bulky Ligands (e.g., SPhos) D->F

Structural effects of 4-hydroxy-2-nitrophenylboronic acid dictating reactivity.

Applications in Biosensing: Hydrogen Peroxide Detection

Beyond cross-coupling, nitrophenylboronic acids are highly valued in the development of chemical sensors. Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), play critical roles in cellular signaling and oxidative stress, making their quantification essential in both oncology and industrial monitoring [3].

The sensing mechanism relies on the oxidative deprotection of the boronic acid. When exposed to H₂O₂, the boronic acid moiety undergoes a nucleophilic attack by the hydroperoxide anion (HOO⁻). This forms an unstable boronate intermediate that rapidly hydrolyzes, cleaving the carbon-boron bond and yielding a phenol derivative. For 4-hydroxy-2-nitrophenylboronic acid, this reaction produces a highly conjugated nitrophenolate species under basic conditions, which exhibits a strong, quantifiable colorimetric shift (absorbance at ~400 nm) [3].

G A Boronic Acid Probe (Baseline Absorbance) B H2O2 Exposure (Nucleophilic Attack) A->B C Boronate Intermediate (Unstable) B->C D Hydrolysis & Deprotection C->D E Nitrophenol Derivative (Signal ON at 400 nm) D->E

Oxidative deprotection of boronic acid probes by H2O2 for colorimetric sensing.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm mechanistic success.

Protocol A: Optimized Suzuki-Miyaura Coupling for Hindered Substrates

This protocol is engineered to overcome the steric and electronic barriers imposed by the ortho-nitro group [1, 2].

Step 1: Reagent Preparation & Degassing

  • Action: In a microwave reactor vial, combine 4-hydroxy-2-nitrophenylboronic acid (1.2 equiv), an aryl halide (1.0 equiv), and Na₂CO₃ (2.0 equiv). Add a 4:1 mixture of Toluene/EtOH. Degas the solvent mixture via sparging with inert N₂ gas for 15 minutes.

  • Causality: Palladium catalysts are highly susceptible to oxidation by atmospheric O₂, which irreversibly converts active Pd(0) to inactive Pd(II). Degassing ensures catalyst longevity and prevents homocoupling side reactions.

Step 2: Catalyst & Ligand Introduction

  • Action: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) under a positive flow of N₂. Seal the vial.

  • Causality: The bulky, electron-rich SPhos ligand is strictly required here. Its steric bulk forces the formation of a highly reactive monoligated Pd(0) species, while its electron-donating nature accelerates the difficult transmetalation step hindered by the ortho-nitro group.

Step 3: Microwave Irradiation

  • Action: Heat the reaction mixture to 110°C for 30 minutes using a microwave synthesizer.

  • Causality: Microwave heating provides uniform, rapid thermal energy, effectively overcoming the high activation energy barrier imposed by the electron-withdrawing nitro group, reducing reaction times from hours to minutes.

Step 4: Self-Validation (TLC & NMR)

  • Action: Quench with water, extract with ethyl acetate, and monitor via Thin-Layer Chromatography (TLC). Purify via silica gel chromatography. Validate the product using ¹H-NMR.

  • Validation Logic: The complete disappearance of the broad singlet corresponding to the -B(OH)₂ protons (~8.0 ppm in DMSO-d6) and the emergence of new multiplet signals corresponding to the coupled biaryl system confirms successful C-C bond formation.

Protocol B: Colorimetric Detection of H₂O₂

This protocol leverages the oxidative deprotection mechanism for rapid ROS quantification [3].

Step 1: Buffer Preparation

  • Action: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5.

  • Causality: The reaction is highly pH-dependent. Alkaline conditions promote the formation of the boronate anion. This negatively charged species is significantly more electrophilic and susceptible to nucleophilic attack by the hydroperoxide anion (HOO⁻) than the neutral boronic acid.

Step 2: Probe Incubation

  • Action: Prepare a 100 µM working solution of 4-hydroxy-2-nitrophenylboronic acid in the Tris buffer. Add aliquots of the H₂O₂ sample (ranging from 1 µM to 50 µM). Incubate at 37°C for 15 minutes.

  • Causality: The incubation allows for the stoichiometric oxidative cleavage of the carbon-boron bond, converting the colorless boronic acid into a highly conjugated nitrophenolate derivative.

Step 3: Spectrophotometric Validation

  • Action: Measure the absorbance of the solution at 400 nm using a UV-Vis spectrophotometer.

  • Validation Logic: The baseline probe exhibits minimal absorbance at 400 nm. A linear increase in absorbance at 400 nm directly correlates with the concentration of H₂O₂. To self-validate the assay, run a negative control (probe + buffer without H₂O₂) to ensure no auto-oxidation has occurred, confirming that the signal ON response is exclusively driven by H₂O₂.

References

  • ResearchGate / G. Su et al. "Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester." ResearchGate Publications. Available at: [Link]

  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH Chemistry Books. Available at: [Link]

  • BoronPharm. "1800228-66-3 | 4-Hydroxy-2-nitrophenylboronic acid Product Specifications." BoronPharm Catalog. Available at:[Link]

Exploratory

4-Hydroxy-2-nitrophenylboronic acid synthesis route

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-nitrophenylboronic acid Abstract 4-Hydroxy-2-nitrophenylboronic acid is a valuable bifunctional reagent in modern organic synthesis and medicinal chemistry. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-nitrophenylboronic acid

Abstract

4-Hydroxy-2-nitrophenylboronic acid is a valuable bifunctional reagent in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions, an ortho-nitro group that acts as a powerful electron-withdrawing and redox-active trigger, and a para-hydroxyl group, makes it a compelling building block for drug discovery and the development of functional materials.[1] This guide provides a comprehensive overview of a robust and regioselective synthetic route to this target molecule, grounded in established chemical principles. We will explore the strategic rationale behind the chosen pathway, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: Strategic Importance of 4-Hydroxy-2-nitrophenylboronic acid

Boronic acids are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2][3] The incorporation of boron-containing moieties into drug candidates has gained significant traction, leading to several FDA-approved drugs like Bortezomib and Vaborbactam.[3][4][5]

The subject of this guide, 4-hydroxy-2-nitrophenylboronic acid, offers a unique convergence of functionalities:

  • The Boronic Acid Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures.[6][7]

  • The Ortho-Nitro Group: Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring and the reactivity of the boronic acid.[8] Furthermore, the nitro group is redox-active and can be reduced to an amine, providing a chemical trigger for applications such as hypoxia-activated prodrugs or responsive polymers.[1]

  • The Para-Hydroxyl Group: Provides a site for further functionalization, such as etherification or esterification, and can participate in hydrogen bonding, influencing molecular recognition and solubility.

Given this trifecta of functionalities, a reliable and scalable synthesis is paramount for researchers in drug development and materials science.

Synthetic Strategy: A Regioselective Approach

A direct functionalization of a pre-existing phenylboronic acid scaffold, such as the nitration of 4-hydroxyphenylboronic acid, presents significant challenges. The directing effects of the hydroxyl (ortho-, para-directing) and boronic acid (meta-directing) groups would likely lead to a mixture of isomers, with the desired 2-nitro product being a minor component. Moreover, the carbon-boron bond can be susceptible to cleavage under harsh electrophilic nitration conditions.[9]

Therefore, a more robust and regiochemically controlled strategy is to construct the molecule by introducing the boronic acid moiety onto a pre-functionalized aromatic ring. Our recommended approach involves a two-step sequence starting from a commercially available precursor, as outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Borylation A 4-Bromophenol B 1-Bromo-4-hydroxy-2-nitrobenzene A->B Nitration (HNO₃ / H₂SO₄) C 4-Hydroxy-2-nitrophenylboronic acid B->C Miyaura Borylation (B₂pin₂, Pd Catalyst, Base)

Figure 1: Recommended two-step synthesis workflow.

This pathway ensures that the nitro and hydroxyl groups are correctly positioned before the introduction of the sensitive boronic acid group, maximizing yield and simplifying purification.

Core Synthesis Protocol: A Self-Validating System

This section details the step-by-step methodology for the synthesis. The rationale behind each critical operation is explained to ensure both reproducibility and a fundamental understanding of the process.

Part A: Synthesis of 1-Bromo-4-hydroxy-2-nitrobenzene (Precursor)

This initial step installs the nitro group ortho to the bromine atom on the 4-bromophenol scaffold. The hydroxyl group directs the nitration to the ortho position.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 4-bromophenol (17.3 g, 0.1 mol). Slowly add concentrated sulfuric acid (50 mL) while stirring, ensuring the temperature is maintained below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (20 mL) in a separate flask, pre-chilled in an ice bath.

  • Addition: Add the chilled nitrating mixture dropwise to the solution of 4-bromophenol over 30-45 minutes. Causality Check: This slow, chilled addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be kept below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker. This will precipitate the crude product.

  • Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-bromo-4-hydroxy-2-nitrobenzene as a pure yellow solid.

Part B: Miyaura Borylation to Yield 4-Hydroxy-2-nitrophenylboronic acid

This step utilizes a palladium-catalyzed cross-coupling reaction to convert the aryl bromide into the target boronic acid using bis(pinacolato)diboron (B₂pin₂) as the boron source.

Experimental Protocol:

  • Inert Atmosphere: To an oven-dried 250 mL Schlenk flask, add 1-bromo-4-hydroxy-2-nitrobenzene (10.9 g, 0.05 mol), bis(pinacolato)diboron (14.0 g, 0.055 mol, 1.1 eq), and potassium acetate (KOAc, 14.7 g, 0.15 mol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 1.22 g, 1.5 mmol, 3 mol%). Causality Check: Pd(dppf)Cl₂ is an effective pre-catalyst for Miyaura borylation, known for its stability and efficiency with a range of substrates.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (100 mL) via cannula or syringe. Trustworthiness Check: Using degassed solvent is crucial as oxygen can oxidize and deactivate the active Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere and stir vigorously for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.

  • Work-up (Pinacol Ester): After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-2-nitrophenylboronic acid pinacol ester.

  • Deprotection (Hydrolysis): Dissolve the crude pinacol ester in a mixture of acetone (80 mL) and water (20 mL). Add 2 M hydrochloric acid (HCl) until the pH is approximately 1-2. Stir the mixture at room temperature for 4-6 hours to hydrolyze the pinacol ester to the free boronic acid.

  • Purification: Remove the acetone under reduced pressure. The aqueous layer can be extracted with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by recrystallization from water or an ethyl acetate/hexanes mixture to afford 4-hydroxy-2-nitrophenylboronic acid as a solid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the key borylation step is fundamental to troubleshooting and optimization. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][10]

Figure 2: Simplified catalytic cycle for Miyaura borylation.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base (like KOAc), an active boron species is formed which then transfers the boronate group to the palladium center, displacing the bromide. This is often the rate-determining step.[10]

  • Reductive Elimination: The final step involves the elimination of the desired arylboronic acid pinacol ester product, regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

Data Summary and Expected Outcome

The following table summarizes the key components and expected results for the proposed synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

StepStarting MaterialKey ReagentsCatalystSolventTemp (°C)Approx. Yield
A 4-BromophenolHNO₃, H₂SO₄-H₂SO₄0-1075-85%
B 1-Bromo-4-hydroxy-2-nitrobenzeneB₂pin₂, KOAcPd(dppf)Cl₂Dioxane80-9070-80%

Conclusion

The synthesis of 4-hydroxy-2-nitrophenylboronic acid is most effectively and reliably achieved through a regioselective, two-step process. By first synthesizing a 1-bromo-4-hydroxy-2-nitrobenzene precursor followed by a palladium-catalyzed Miyaura borylation, the challenges of direct nitration are circumvented. This strategic approach provides a high degree of control over the molecular architecture. The detailed protocols and mechanistic insights provided in this guide offer researchers a robust framework to access this valuable chemical building block for applications in medicinal chemistry, catalysis, and advanced materials development.

References

  • Marciasini, L. D., Richard, J., Cacciuttolo, B., Sartori, G., Birepinte, M., Chabaud, L., Pinet, S., & Pucheault, M. (2019). General and Scalable Synthesis of (Hetero)Arylboronic Acids and Direct One-Pot Miyaura Borylation–Suzuki-Miyaura Cross-Coupling. Tetrahedron, 75(2), 164-171. Available at: [Link]

  • Google Patents. (2015). CN104710481A - Preparation method of 4-hydroxyphenylboronic acid.
  • Seaman, W., & Johnson, J. R. (1931). The Nitration of Phenylboric Acid. Journal of the American Chemical Society, 53(2), 711-723. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Barbero, N., & Barluenga, J. (2013). Synthesis, Structure, and Synthetic Potential of Arenediazonium Trifluoromethanesulfonates as Stable and Safe Diazonium Salts. Chemistry - A European Journal, 19(37), 12474-12484. Available at: [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Uppu, R. M., & Martin, J. M. (2005). N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3897-o3899. Available at: [Link]

  • Das, B. C., & Das, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2588. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Tolmachev, A. A., & Volochnyuk, D. M. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 534-596. Available at: [Link]

  • Song, Y., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(21), 9578-9588. Available at: [Link]

  • Wang, Y., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(14), 3326. Available at: [Link]

Sources

Exploratory

The Nitro Aromatic Boronates: A Technical Guide to the Discovery, Synthesis, and Application of Nitrophenylboronic Acids

Introduction: An Unassuming Molecule with Profound Impact In the vast landscape of organic chemistry, few functional groups have proven as versatile and impactful as the boronic acid moiety. When appended to a nitrated p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: An Unassuming Molecule with Profound Impact

In the vast landscape of organic chemistry, few functional groups have proven as versatile and impactful as the boronic acid moiety. When appended to a nitrated phenyl ring, the resulting nitrophenylboronic acids (NPBAs) emerge as compounds of significant interest, bridging the gap between classical organic synthesis and cutting-edge applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, historical evolution of synthesis, and the diverse applications of these remarkable molecules, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, the inherent self-validating nature of robust synthetic protocols, and the pivotal role NPBAs play in modern chemical innovation.

Part 1: The Genesis of Nitrophenylboronic Acids - A Historical Perspective

The journey of nitrophenylboronic acids begins in the early 20th century, a period of burgeoning exploration in organometallic chemistry. The initial forays into this class of compounds were not straightforward, marked by the inherent challenges of electrophilic aromatic substitution on a phenyl ring bearing a carbon-boron bond.

Early Attempts and the Challenge of the Carbon-Boron Bond

The pioneering work of Seaman and Johnson in 1931 marked one of the earliest documented attempts to synthesize nitrophenylboronic acids.[1] Their approach, logically, was the direct nitration of phenylboronic acid. However, this seemingly simple reaction proved to be a formidable challenge. The carbon-boron bond is susceptible to cleavage by strong electrophiles, a phenomenon that would later be more thoroughly investigated by Kuivila and Hendrickson in 1952 through brominolysis studies.[2]

The nitration of phenylboronic acid resulted in a mixture of ortho- and meta-nitrophenylboronic acids, with the desired para-isomer being elusive or formed in minuscule, difficult-to-characterize quantities. A significant portion of the starting material would undergo protodeboronation, yielding nitrobenzene and boric acid, even at temperatures as low as -30°C. This early work underscored a fundamental principle: the need for synthetic strategies that could navigate the delicate balance of reactivity of the C-B bond.

In a subsequent publication in 1932, Bean and Johnson further highlighted this challenge, reporting that the nitration of 4-methoxyphenylboronic acid led exclusively to the cleavage of the boron group.[1] These early struggles were instrumental in shaping the future direction of NPBA synthesis, steering researchers towards multi-step, more controlled approaches.

The Evolution of Synthetic Methodologies: From Multi-step Sequences to Modern Catalysis

The initial difficulties with direct nitration led to the development of more intricate, multi-step synthetic routes. These early methods, while often laborious and low-yielding, were crucial in providing access to pure isomers of nitrophenylboronic acids for further study. A notable example is the synthesis of 4-amino-3-nitrophenylboronic acid starting from tolylboronic acid, which involved a sequence of nitration, oxidation, Curtius rearrangement, and hydrolysis.

The advent of modern cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, revolutionized the synthesis of arylboronic acids, including NPBAs. These palladium-catalyzed reactions offered a more versatile and efficient means of forming the carbon-boron bond, often with greater functional group tolerance than traditional methods. Today, a variety of synthetic strategies are employed, with the choice of method often depending on the desired isomer and the scale of the reaction.

Part 2: Synthesis of Nitrophenylboronic Acids: A Practical Guide

The synthesis of nitrophenylboronic acids requires careful consideration of the starting materials, reaction conditions, and purification methods to ensure high purity and yield. The protocols described below represent both historical and contemporary approaches, highlighting the evolution of synthetic strategy.

Classical Approach: Nitration of Phenylboronic Acid

While challenging, the direct nitration of phenylboronic acid can be employed to produce the ortho and meta isomers. The following protocol is a representative example of this classical approach.

Experimental Protocol: Synthesis of 2-Nitrophenylboronic Acid via Direct Nitration

  • Materials: Phenylboronic acid, nitric acid, sodium nitrite, dimethylformamide.

  • Procedure:

    • In a reaction vessel, combine phenylboronic acid with dimethylformamide.

    • Cool the mixture and slowly add a mixture of nitric acid and a catalytic amount of sodium nitrite, maintaining the reaction temperature at approximately 45°C.

    • After the addition is complete, continue stirring the reaction mixture.

    • Upon completion (monitored by a suitable technique like TLC or HPLC), pour the reaction mixture into ice water.

    • Concentrate the aqueous mixture under reduced pressure to a smaller volume and allow it to stand at a low temperature to induce precipitation of the product.

    • Collect the solid product by filtration and wash with ice water.

  • Self-Validation: The purity of the obtained 2-nitrophenylboronic acid should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The presence of isomeric impurities or residual starting material will inform the need for further purification, typically by recrystallization. The stringent quality control at this stage is crucial, as impurities can negatively impact subsequent reactions.[3]

Modern Approaches: Leveraging Cross-Coupling and Functional Group Interconversion

Modern synthetic chemistry offers more reliable and versatile routes to nitrophenylboronic acids, particularly for the para-isomer which is difficult to obtain via direct nitration. These methods often involve the formation of the C-B bond as a key step, using precursors that already contain the nitro group.

Experimental Protocol: Synthesis of 4-Nitrophenylboronic Acid via Miyaura Borylation

  • Materials: 1-Bromo-4-nitrobenzene, bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable base (e.g., potassium acetate), and an aprotic solvent (e.g., dioxane).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-nitrobenzene, B₂pin₂, palladium catalyst, and the base.

    • Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-100°C).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • The resulting 4-nitrophenylboronic acid pinacol ester can be isolated and purified by column chromatography.

    • The pinacol ester is then hydrolyzed to the corresponding boronic acid using an acidic workup.

  • Causality and Self-Validation: The Miyaura borylation is a powerful tool for creating C-B bonds with high functional group tolerance. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The choice of ligand on the palladium catalyst can significantly influence the reaction efficiency. The progress of the reaction is monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts. The purity of the final product is validated using analytical techniques such as non-aqueous capillary electrophoresis (NACE), which is particularly useful for analyzing labile boronic esters and acids.[4]

Part 3: Physicochemical Properties and Reactivity

The position of the nitro group on the phenyl ring profoundly influences the electronic properties and, consequently, the reactivity of nitrophenylboronic acids.

Electronic Effects and Acidity

The nitro group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety. This is reflected in the pKa values of the different isomers.

CompoundpKa
Phenylboronic Acid~8.8
2-Nitrophenylboronic Acid~7.0-7.5
3-Nitrophenylboronic Acid~7.2
4-Nitrophenylboronic Acid~7.1

Table 1: Approximate pKa values of nitrophenylboronic acid isomers compared to phenylboronic acid.

The increased acidity of NPBAs is a key factor in their utility in various applications, such as the formation of stable complexes with diols.

Reactivity in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling reaction, the reactivity of nitrophenylboronic acid isomers generally follows the trend: para > meta >> ortho .

  • Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the aryl group towards transmetalation, a key step in the catalytic cycle.

  • Steric Effects: The ortho-nitro group poses significant steric hindrance, impeding the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate and often leading to lower yields.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (ArB(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Drug Discovery and Materials Science

The unique properties of nitrophenylboronic acids have led to their widespread use in both academic research and industrial applications.

Building Blocks in Organic Synthesis

Nitrophenylboronic acids are invaluable building blocks in organic synthesis, primarily due to their participation in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[5] The nitro group can also serve as a versatile synthetic handle, readily being reduced to an amino group, which can then be further functionalized.

Bioconjugation and Sensor Technology

The ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in bioconjugation and sensor technology.[5] Nitrophenylboronic acids, with their tunable acidity, can be designed to bind to specific carbohydrates or glycoproteins with high affinity and selectivity. This has led to the development of sensors for glucose and other biologically important diols.

Targeted Drug Delivery

In the realm of drug development, nitrophenylboronic acids are being explored for their potential in targeted drug delivery systems.[5] The nitro group can be designed to be reduced under the hypoxic conditions often found in tumor microenvironments. This reduction can trigger the release of a conjugated drug, leading to site-specific therapy with reduced systemic toxicity.[6]

The following diagram illustrates a conceptual workflow for a redox-responsive drug delivery system utilizing a nitrophenylboronic acid-functionalized polymer.

Drug_Delivery_Workflow cluster_synthesis 1. Synthesis & Formulation cluster_delivery 2. Systemic Delivery cluster_targeting 3. Tumor Targeting & Drug Release Polymer_Synthesis Synthesis of NPBA-functionalized polymer Drug_Loading Loading of therapeutic agent Polymer_Synthesis->Drug_Loading Nanoparticle_Formation Self-assembly into nanoparticles Drug_Loading->Nanoparticle_Formation Administration Intravenous administration Circulation Circulation in bloodstream Administration->Circulation Tumor_Accumulation Accumulation at tumor site (EPR effect) Circulation->Tumor_Accumulation Redox_Trigger Reduction of nitro group in hypoxic environment Tumor_Accumulation->Redox_Trigger Drug_Release Cleavage and release of drug Redox_Trigger->Drug_Release Therapeutic_Effect Therapeutic effect on cancer cells Drug_Release->Therapeutic_Effect

Caption: Workflow for a redox-responsive drug delivery system.

The mechanism of drug release in such systems is based on the cleavage of a bond that is stable under normal physiological conditions but becomes labile upon the reduction of the nitro group to an amine. This chemical transformation alters the electronic properties of the linker, triggering the release of the payload.[7][8]

Materials Science

In materials science, nitrophenylboronic acids are used to create "smart" materials that can respond to specific chemical stimuli. For example, polymers functionalized with NPBAs can exhibit changes in their physical properties, such as swelling or fluorescence, in the presence of certain diols. This has applications in the development of responsive hydrogels, sensors, and self-healing materials.[6]

Conclusion: A Bright Future for a Versatile Molecule

From their challenging beginnings to their current status as indispensable tools in modern chemistry, nitrophenylboronic acids have demonstrated remarkable versatility. Their journey from a synthetic curiosity to a key component in advanced applications is a testament to the ingenuity and perseverance of the scientific community. As our understanding of their properties and reactivity continues to grow, we can expect to see nitrophenylboronic acids play an even more significant role in the development of new therapeutics, diagnostics, and smart materials, further solidifying their place as a cornerstone of modern chemical science. The continued exploration of their potential promises exciting new discoveries and innovations for years to come.

References

  • Optimizing Chemical Synthesis: The Importance of High-Purity Boronic Acids. (URL: [Link])

  • Bean, F. R., & Johnson, J. R. (1932). DERIVATIVES OF PHENYLBORIC ACID, THEIR PREPARATION AND ACTION UPON BACTERIA. II. HYDROXYPHENYLBORIC ACIDS. Journal of the American Chemical Society, 54(11), 4415–4425. (URL: [Link])

  • Kuivila, H. G., & Hendrickson, A. R. (1952). Electrophilic Displacement Reactions. I. The Brominolysis of Arylboronic Acids. Journal of the American Chemical Society, 74(20), 5068–5070.
  • 3-Carboxy-5-nitrophenylboronic acid - Chem-Impex. (URL: [Link])

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. (URL: [Link])

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. (URL: [Link])

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (URL: [Link])

  • Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids - ACS Publications. (URL: [Link])

  • Design and discovery of boronic acid drugs | Request PDF. (URL: [Link])

  • US20020161230A1 - Process for preparing boronic and borinic acids - Google P
  • Boron-Containing Pharmacophore | MIT Technology Licensing Office. (URL: [Link])

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])

  • Reactive oxygen species-responsive polymer drug delivery systems - Frontiers. (URL: [Link])

  • Reactive oxygen species-responsive polymer drug delivery systems - PMC. (URL: [Link])

  • m-NITROBIPHENYL - Organic Syntheses Procedure. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])

  • p-NITROPHENYLARSONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • METHYL γ-METHYL-γ-NITROVALERATE - Organic Syntheses Procedure. (URL: [Link])

  • Phenylboronic acid in targeted cancer therapy and diagnosis - Theranostics. (URL: [Link])

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development. (URL: [Link])

  • responsive drug delivery systems - eScholarship. (URL: [Link])

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (URL: [Link])

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Foundational

physical properties of 4-Hydroxy-2-nitrophenylboronic acid

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-nitrophenylboronic acid

Abstract

4-Hydroxy-2-nitrophenylboronic acid (C₆H₆BNO₅, MW: 182.93 g/mol ) is an arylboronic acid derivative featuring a unique combination of functional groups that make it a valuable building block in synthetic chemistry and a candidate for investigation in drug discovery. The presence of a boronic acid moiety, a phenolic hydroxyl group, and an ortho-nitro group on the same phenyl ring dictates a specific set of physicochemical characteristics. Understanding these properties is paramount for its effective use, from designing reaction conditions and purification strategies to predicting its behavior in biological systems. This guide provides a comprehensive overview of the key , details authoritative experimental protocols for their determination, and explains the underlying chemical principles that govern these characteristics.

Molecular Structure and its Influence on Physicochemical Properties

The physical properties of an organic molecule are a direct consequence of its structure. For 4-Hydroxy-2-nitrophenylboronic acid (CAS No: 1800228-66-3), three key functional groups dictate its behavior: the boronic acid (-B(OH)₂), the hydroxyl (-OH) group, and the nitro (-NO₂) group.[1][2]

  • Boronic Acid Group (-B(OH)₂): This group is a Lewis acid, capable of accepting a lone pair of electrons from a Lewis base (like water or an alcohol), which is fundamental to its reactivity and acidity.[3] It can form intermolecular hydrogen bonds, contributing to a higher melting point. Boronic acids can also undergo reversible dehydration to form cyclic anhydrides known as boroxines, a process that can influence analytical results.[4][5]

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group significantly increases the potential for intermolecular interactions. This typically leads to a higher melting point and can enhance solubility in polar protic solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence ortho to the boronic acid significantly influences the electronic environment of the phenyl ring. This electronic pull increases the Lewis acidity of the boronic acid moiety, resulting in a lower pKa compared to unsubstituted phenylboronic acid.[6]

The interplay of these groups governs the compound's overall properties, making experimental determination essential for accurate characterization.

G cluster_structure Molecular Structure 4-Hydroxy-2-nitrophenylboronic acid cluster_properties Predicted Influence on Physical Properties Structure Functional Groups BG Boronic Acid (-B(OH)₂) OH Hydroxyl (-OH) NO2 Nitro (-NO₂) MP Melting Point BG->MP H-bonding Dimerization Sol Solubility BG->Sol Polar pH-dependent pKa Acidity (pKa) BG->pKa Lewis Acid OH->MP H-bonding OH->Sol H-bonding Polar NO2->pKa Electron-withdrawing (Increases acidity)

Caption: Relationship between functional groups and physical properties.

Summary of Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, the following table summarizes known information and properties inferred from closely related analogs. All properties should be confirmed experimentally for mission-critical applications.

PropertyValue / ObservationSource / Rationale
CAS Number 1800228-66-3[1][2]
Molecular Formula C₆H₆BNO₅[2]
Molecular Weight 182.93 g/mol [2]
Appearance Expected to be a solid (powder or crystal).[7][8]
Melting Point Not reported. Analog 4-Nitrophenylboronic acid melts at 285-290 °C (dec.).[9][10] The additional -OH group may alter this via different hydrogen bonding.Inferred
Solubility Poorly soluble in water; soluble in polar organic solvents like DMSO and methanol.[3][6][11] Solubility is expected to be pH-dependent.Inferred
Acidity (pKa) Not reported. Expected to be lower (more acidic) than phenylboronic acid (pKa ≈ 8.8)[3] due to the electron-withdrawing nitro group.[6]Inferred
Storage 2-8°C, under an inert, dry atmosphere.[2]

Experimental Methodologies for Characterization

Accurate determination of physical properties requires robust and validated experimental protocols. The following sections detail the standard methodologies for characterizing key parameters of 4-Hydroxy-2-nitrophenylboronic acid.

Melting Point Determination

Causality and Expertise: The melting point is a critical indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[12][13] For an accurate measurement, a slow heating rate (1-2°C per minute) near the expected melting point is crucial to allow the system to remain in thermal equilibrium.[12][13] A preliminary rapid determination can be used to find the approximate range, saving time.

Experimental Protocol (Digital Melting Point Apparatus):

  • Sample Preparation: Finely grind a small amount of the compound to a powder using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample to a height of approximately 3 mm.[13]

  • Apparatus Setup: Place the packed capillary into the heating block of the apparatus.

  • Rapid Determination (Optional): Set a fast heating rate to quickly identify the approximate melting temperature. Allow the apparatus to cool to at least 15-20°C below this approximate point.[13]

  • Accurate Determination: Set the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.[14]

  • Validation: Repeat the measurement with fresh samples until two consistent values are obtained.

G A Grind Sample B Pack Capillary Tube (3mm height) A->B C Place in Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D E Cool Down (15-20°C below approx. MP) D->E F Heat Slowly (1-2°C / min) E->F G Record T1 (First liquid appears) F->G H Record T2 (All liquid) G->H I Report Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

Causality and Expertise: Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and is the gold standard for this measurement.[15] It is distinct from kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution and is often higher but less stable.[16] Achieving equilibrium is critical; this requires adding excess solid to the solvent and allowing sufficient time (typically 24-72 hours) for the dissolution/precipitation process to stabilize.[15] Separation of the undissolved solid without disturbing the equilibrium is the most critical step, typically achieved by centrifugation followed by filtration of the supernatant.

Experimental Protocol (Shake-Flask with UV-Vis Analysis):

  • System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) or select an organic solvent.

  • Sample Addition: Add an excess amount of 4-Hydroxy-2-nitrophenylboronic acid to a known volume of the solvent in a sealed vial. "Excess" means that solid material is clearly visible after the equilibration period.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. For high accuracy, filter this supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[15]

  • Quantification (UV-Vis):

    • Prepare a set of standard solutions of the compound with known concentrations.

    • Measure the absorbance of the standard solutions at the compound's λ_max to generate a calibration curve.

    • Dilute the filtered sample solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation: Account for the dilution factor to calculate the final solubility in units such as mg/mL or µM.

G A Add Excess Solid to Solvent B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Prepare Dilution D->E F Measure Absorbance (UV-Vis) E->F G Calculate Concentration (via Calibration Curve) F->G

Caption: Workflow for Shake-Flask Solubility Assay.

Acidity Constant (pKa) Determination

Causality and Expertise: The pKa of an arylboronic acid reflects its Lewis acidity, not Brønsted-Lowry acidity. The boron atom accepts a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton.[17] The pKa is the pH at which the concentrations of the neutral trigonal boronic acid and the anionic tetrahedral boronate are equal. This value is highly dependent on the electronic effects of substituents on the aryl ring.[6] Potentiometric or spectrophotometric titration are standard methods for its determination.[6] For compounds with poor water solubility, using a co-solvent system like water/DMSO may be necessary, although this can shift the apparent pKa value.[6]

Experimental Protocol (Potentiometric Titration):

  • System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel.

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Hydroxy-2-nitrophenylboronic acid in a known volume of deionized, CO₂-free water. A co-solvent may be used if necessary.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automatic titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).

  • Validation: Perform multiple titrations to ensure reproducibility. Note that with two acidic protons (phenolic and boronic), the titration curve may show multiple inflection points, which must be assigned correctly.

Spectroscopic Confirmation of Identity

Prior to measuring physical properties, the identity and purity of the compound must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this.

  • ¹H NMR Spectroscopy: For 4-Hydroxy-2-nitrophenylboronic acid, the ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons, which will exhibit splitting patterns (doublets, doublets of doublets) based on their coupling to each other. The protons of the -OH and -B(OH)₂ groups will typically appear as broad singlets and their chemical shifts can be concentration and temperature-dependent. For the related 4-nitrophenylboronic acid, aromatic protons are observed around 7.9-8.2 ppm.[18][19] The presence of the hydroxyl group will alter these shifts.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid is a multifunctional molecule whose utility is deeply rooted in its physical properties. Its high melting point, variable solubility, and distinct acidity are all direct outcomes of its molecular structure. The experimental protocols detailed in this guide provide a validated framework for researchers to accurately characterize this and similar compounds. Such characterization is not merely an academic exercise; it is a prerequisite for reliable and reproducible research, enabling the rational design of experiments, from organic synthesis to the development of novel therapeutic agents.

References

  • MDPI. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

  • Unknown Author. Melting point determination. Available at: [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

  • Unknown Author. Determination of the melting point. Available at: [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Scribd. Solubility Testing Guidelines for Pharmaceuticals | PDF. Available at: [Link]

  • PennWest University. Determination of Melting Point. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • National Center for Biotechnology Information. (PMC). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available at: [Link]

  • ResearchGate. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

  • ResearchGate. Ionization constant (pKa) for some boronic acids.9. Available at: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • PubMed. (2012). Properties of a model aryl boronic acid and its boroxine. Available at: [Link]

  • University of Strathclyde. pKa measurement. Available at: [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Available at: [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. Available at: [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Available at: [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-nitrophenylboronic Acid and its Derivatives

Abstract This technical guide provides a comprehensive overview of 4-hydroxy-2-nitrophenylboronic acid, a versatile aromatic boronic acid derivative with significant potential in organic synthesis, materials science, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-2-nitrophenylboronic acid, a versatile aromatic boronic acid derivative with significant potential in organic synthesis, materials science, and medicinal chemistry. While specific experimental data for this compound is emerging, this guide consolidates available information and provides expert insights based on the well-established chemistry of related substituted phenylboronic acids. We will delve into its chemical properties, propose a logical synthetic pathway, and explore its prospective applications in catalysis, sensing, and as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this and similar molecules.

Introduction: The Versatility of Substituted Phenylboronic Acids

Phenylboronic acids have emerged as indispensable tools in modern chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and related structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials[1][2]. The functionalization of the phenyl ring with substituents such as hydroxyl and nitro groups, as in the case of 4-hydroxy-2-nitrophenylboronic acid, introduces a rich and tunable reactivity profile. The hydroxyl group can act as a hydrogen bond donor, a nucleophile, or a handle for further derivatization, while the electron-withdrawing nitro group modulates the electronic properties of the aromatic ring and the boronic acid moiety. This guide will focus on the unique characteristics and potential of 4-hydroxy-2-nitrophenylboronic acid, providing a foundational understanding for its application in research and development.

Physicochemical Properties

While experimentally determined data for 4-hydroxy-2-nitrophenylboronic acid are not extensively published, we can infer its properties from closely related and well-characterized analogs such as 4-nitrophenylboronic acid and phenylboronic acid.

PropertyValue (Estimated/Inferred)Reference/Justification
Molecular Formula C₆H₆BNO₅[3]
Molecular Weight 182.93 g/mol [3]
Appearance Expected to be a yellow to off-white solidBased on the chromophoric nitro and phenol groups.
Melting Point >200 °C (with decomposition)Inferred from 4-nitrophenylboronic acid (285-290 °C, dec.)[4]. The additional hydroxyl group may slightly alter this.
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).4-nitrophenylboronic acid is slightly soluble in water[4][5]. The hydroxyl group may enhance aqueous solubility.
pKa ~7.5 - 8.5Phenylboronic acid has a pKa of 8.83[6]. The electron-withdrawing nitro group is expected to lower the pKa, making it more acidic.
SMILES O=N(=O)C1=CC(O)=CC=C1B(O)O[3]
InChI Key PFTLRSTZYYFBNF-UHFFFAOYSA-N (for the methoxy analog)Inferred from the structurally similar (4-methoxy-2-nitrophenyl)boronic acid[7].

Synthesis of 4-Hydroxy-2-nitrophenylboronic Acid: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis starts from the readily available 4-hydroxyphenylboronic acid and involves a protection-nitration-deprotection sequence.

G A 4-Hydroxyphenylboronic Acid B Protection of Phenolic -OH (e.g., as a methyl ether) A->B Protecting Agent C 4-Methoxyphenylboronic Acid B->C D Nitration (e.g., HNO₃/H₂SO₄ at low temp.) C->D Nitrating Agent E 4-Methoxy-2-nitrophenylboronic Acid D->E F Deprotection of Phenolic Ether (e.g., BBr₃) E->F Deprotecting Agent G 4-Hydroxy-2-nitrophenylboronic Acid F->G

Caption: Proposed synthetic workflow for 4-hydroxy-2-nitrophenylboronic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on known organic transformations and should be optimized for safety and yield.

Step 1: Protection of the Hydroxyl Group (Etherification)

  • Rationale: The phenolic hydroxyl group is reactive under nitrating conditions and can lead to unwanted side products. Protection as a methyl ether is a common strategy.

  • Procedure:

    • Dissolve 4-hydroxyphenylboronic acid in a suitable solvent (e.g., methanol).

    • Add a base (e.g., potassium carbonate) and dimethyl sulfate.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate 4-methoxyphenylboronic acid.

Step 2: Nitration of 4-Methoxyphenylboronic Acid

  • Rationale: The methoxy group is an ortho-, para-director. Careful control of reaction conditions is necessary to favor the introduction of the nitro group at the 2-position.

  • Procedure:

    • Dissolve 4-methoxyphenylboronic acid in concentrated sulfuric acid at low temperature (e.g., 0 °C).

    • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • Stir for a specified time and then quench the reaction by pouring it onto ice.

    • Isolate the crude 4-methoxy-2-nitrophenylboronic acid by filtration[8].

Step 3: Deprotection of the Methyl Ether

  • Rationale: Removal of the methyl protecting group to reveal the free hydroxyl group is the final step. Boron tribromide (BBr₃) is a standard reagent for cleaving aryl methyl ethers.

  • Procedure:

    • Dissolve 4-methoxy-2-nitrophenylboronic acid in a dry, inert solvent (e.g., dichloromethane).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a solution of boron tribromide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water or methanol and perform an appropriate work-up to isolate the final product, 4-hydroxy-2-nitrophenylboronic acid.

Key Applications and Derivatives

The unique arrangement of the boronic acid, hydroxyl, and nitro functionalities on the phenyl ring opens up a wide range of potential applications for 4-hydroxy-2-nitrophenylboronic acid and its derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

4-Hydroxy-2-nitrophenylboronic acid is a promising candidate for Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds. The electron-withdrawing nitro group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, the ortho-position of the nitro group may introduce steric hindrance, potentially requiring optimization of reaction conditions (e.g., choice of palladium catalyst, ligand, and base) to achieve high yields[2].

G A 4-Hydroxy-2-nitrophenylboronic Acid C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Halide (Ar-X) B->C D Substituted Biaryl Product C->D

Caption: Suzuki-Miyaura coupling with 4-hydroxy-2-nitrophenylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 4-hydroxy-2-nitrophenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd/C, 1-5 mol%).

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Fluorescent Sensors

Boronic acids are well-known for their ability to reversibly bind with cis-diols, a property that has been extensively used in the design of fluorescent sensors for saccharides. Furthermore, the electronic properties of the aromatic ring can be exploited for the detection of other analytes, such as metal ions. The 4-hydroxy-2-nitrophenylboronic acid scaffold, with its inherent fluorescence potential and a binding site (the boronic acid), is an excellent candidate for the development of novel fluorescent probes[9]. For instance, interaction with a target analyte could modulate the intramolecular charge transfer (ICT) process, leading to a detectable change in the fluorescence emission.

G A 4-Hydroxy-2-nitrophenylboronic Acid C Binding Event A->C B Analyte (e.g., Metal Ion, Saccharide) B->C D Change in Fluorescence (Quenching or Enhancement) C->D

Caption: Principle of a fluorescent sensor based on 4-hydroxy-2-nitrophenylboronic acid.

Precursors for Bioactive Molecules and Enzyme Inhibitors

Boronic acids are a privileged functional group in medicinal chemistry, with the proteasome inhibitor bortezomib being a prominent example of a successful boronic acid-containing drug. The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent inhibition[10]. The 4-hydroxy-2-nitrophenylboronic acid scaffold can be elaborated to design inhibitors for various enzymes. For example, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA)[11].

Furthermore, the nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a diverse range of derivatives. This amino-hydroxy-phenylboronic acid can then be coupled with other molecules to create libraries of compounds for screening against various biological targets.

Protocol for the Reduction of the Nitro Group:

  • Dissolve 4-hydroxy-2-nitrophenylboronic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst (e.g., Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain 2-amino-4-hydroxyphenylboronic acid.

Conclusion and Future Outlook

4-Hydroxy-2-nitrophenylboronic acid is a promising, yet underexplored, building block in synthetic and medicinal chemistry. Its multifunctional nature provides a platform for the development of a wide array of complex molecules. While specific experimental data for this compound remains limited, the well-understood chemistry of its constituent functional groups allows for the rational design of synthetic routes and applications. Future research should focus on the validation and optimization of its synthesis, a thorough characterization of its physicochemical properties, and the exploration of its utility in the development of novel catalysts, sensors, and therapeutic agents. The derivatives of this compound, particularly the corresponding aminoboronic acid, hold significant potential for the construction of diverse molecular libraries for drug discovery.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 15, 2026, from [Link]

  • Gallardo-Williams, M. T., Maronpot, R. R., & Chapin, R. E. (2003). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate, 54(1), 44–49. [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2'-nitrobiphenyl. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid (yielded 94%...). Retrieved March 15, 2026, from [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2549. [Link]

  • Sundar, S., & Singh, A. K. (2020). Boronic acid-based enzyme inhibitors: a review of recent progress. RSC medicinal chemistry, 11(8), 874–891. [Link]

  • Wang, B., & Anslyn, E. V. (2011). Boronic acid based fluorescent sensors. Chemical Society reviews, 40(5), 2209–2221. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 15, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved March 15, 2026, from [Link]

  • Zhang, Y., et al. (2019). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. RSC advances, 9(36), 20835–20841. [Link]

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Foundational

Spectroscopic Characterization of 4-Hydroxy-2-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-66-3).[1][2] Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from structurally related analogs to predict its characteristic spectroscopic features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach allows for a robust estimation of its spectral properties, crucial for its identification, purity assessment, and application in research and drug development.

Introduction

4-Hydroxy-2-nitrophenylboronic acid is a bifunctional organic compound containing a boronic acid moiety, a nitro group, and a hydroxyl group attached to a benzene ring. These functional groups impart unique electronic and structural properties, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] The nitro and hydroxyl groups also offer sites for further chemical modification, expanding its potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for verifying the structure and purity of this compound, ensuring the reliability of experimental results.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectral data for 4-Hydroxy-2-nitrophenylboronic acid. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 4-nitrophenylboronic acid, (4-methoxy-2-nitrophenyl)boronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Hydroxy-2-nitrophenylboronic acid is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Experimental Choices
~10.5Singlet (broad)1HAr-OH The acidic proton of the hydroxyl group is expected to be a broad singlet and its chemical shift can be concentration-dependent.
~8.2Singlet (broad)2HB(OH )₂The protons of the boronic acid group typically appear as a broad singlet that can exchange with D₂O.
~7.8Doublet1HAr-H (ortho to -NO₂)The strong electron-withdrawing effect of the nitro group deshields the adjacent proton, shifting it downfield.
~7.3Doublet of doublets1HAr-H (ortho to -B(OH)₂)This proton is influenced by both the boronic acid and nitro groups.
~7.0Doublet1HAr-H (ortho to -OH)The electron-donating hydroxyl group shields this proton, shifting it upfield compared to the others.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The chemical shifts are significantly affected by the attached functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality Behind Experimental Choices
~160C -OHThe carbon attached to the hydroxyl group is expected to be significantly downfield.
~150C -NO₂The carbon bearing the nitro group will be strongly deshielded.
~135C -B(OH)₂The carbon attached to the boronic acid group will also be downfield, though typically less so than the carbon attached to the nitro group.
~120-130Aromatic C -HThe remaining aromatic carbons will appear in this region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality Behind Experimental Choices
3500-3200Broad, StrongO-H stretch (phenol and B(OH)₂)The broadness is due to hydrogen bonding.[4]
1520-1490StrongAsymmetric N-O stretch (-NO₂)The strong electron-withdrawing nature of the nitro group results in a strong absorption.[5]
1350-1320StrongSymmetric N-O stretch (-NO₂)This, along with the asymmetric stretch, is characteristic of a nitro group.[5]
1400-1300MediumB-O stretchThis absorption is characteristic of the boronic acid moiety.[6][7]
1600-1450MediumC=C stretch (aromatic)These bands are typical for aromatic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Hydroxy-2-nitrophenylboronic acid (C₆H₆BNO₅), the expected molecular weight is approximately 182.93 g/mol .[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
183[M]⁺ (Molecular ion)
165[M - H₂O]⁺
137[M - NO₂]⁺
121[M - B(OH)₂]⁺

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-2-nitrophenylboronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For HRMS, use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Visualizations

Molecular Structure

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis Sample 4-Hydroxy-2-nitrophenylboronic acid NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-Hydroxy-2-nitrophenylboronic acid, grounded in the analysis of structurally similar compounds. The provided protocols and visualizations serve as a valuable resource for researchers in the planning and interpretation of their experimental work with this compound. While these predicted data offer a strong foundation for its characterization, experimental verification remains the gold standard for confirming the structure and purity of any synthesized or acquired sample.

References

  • NIST. 4-(4-Nitrophenyl)butyric acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of boric acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemguide. Interpreting infra-red spectra. Retrieved from [Link]

  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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Exploratory

A Theoretical Deep-Dive into 4-Hydroxy-2-nitrophenylboronic Acid: A Guide for Researchers

Abstract This technical guide provides a comprehensive theoretical examination of 4-Hydroxy-2-nitrophenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 4-Hydroxy-2-nitrophenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive direct experimental and computational studies on this specific molecule, this document synthesizes foundational principles of physical organic chemistry and draws upon theoretical analyses of related substituted phenylboronic acids. We will explore the intricate interplay of electronic and steric effects governed by the hydroxyl and nitro substituents, and their collective impact on the molecule's structure, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers, offering insights into the predictable properties of 4-Hydroxy-2-nitrophenylboronic acid and providing a roadmap for future computational and experimental investigations.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, renowned for their versatility in a myriad of applications, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into the realms of medicinal chemistry, where they serve as enzyme inhibitors and therapeutic agents, and materials science, where they are integral components of sensors and functional polymers. The chemical behavior of PBAs can be finely tuned through the introduction of substituents onto the phenyl ring, which modulate their electronic and steric properties.

4-Hydroxy-2-nitrophenylboronic acid presents a particularly interesting case study due to the presence of two electronically distinct functional groups: the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group. Their specific placement on the phenyl ring introduces a complex interplay of inductive and resonance effects, which are critical to understanding the molecule's reactivity and potential for molecular recognition.

Molecular Structure and Electronic Landscape

The geometry and electronic distribution of 4-Hydroxy-2-nitrophenylboronic acid are dictated by the cumulative influence of its constituent functional groups. The boronic acid group, -B(OH)₂, is a Lewis acid due to the electron-deficient nature of the boron atom.[2]

The Interplay of Substituent Effects
  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group exerts both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M).[3] Positioned at the ortho position, its strong -I effect will significantly increase the Lewis acidity of the boronic acid moiety by withdrawing electron density from the phenyl ring and, consequently, from the boron atom. This enhanced acidity is a key factor in its reactivity.[3]

  • The Hydroxyl Group (-OH): Conversely, the hydroxyl group is an electron-donating group, primarily through its positive mesomeric effect (+M), while also exhibiting a weaker negative inductive effect (-I).[2] Located at the para position, the +M effect of the hydroxyl group will donate electron density to the phenyl ring, which could partially counteract the electron-withdrawing influence of the nitro group.

The simultaneous presence of these opposing electronic forces creates a unique electronic environment within the molecule, influencing its reactivity in a nuanced manner.

Conformational Preferences

Computational studies on monosubstituted phenylboronic acids have shown that the endo-exo conformer is often the lowest in energy.[4] For 4-Hydroxy-2-nitrophenylboronic acid, intramolecular hydrogen bonding between the ortho-nitro group and one of the hydroxyl groups of the boronic acid moiety, or between the para-hydroxyl group and the boronic acid, could play a significant role in stabilizing specific conformations.

Predicted Chemical Properties and Reactivity

The electronic and steric characteristics of 4-Hydroxy-2-nitrophenylboronic acid allow for predictions regarding its acidity, reactivity in cross-coupling reactions, and potential for use in sensor applications.

Acidity (pKa)

The acidity of a phenylboronic acid is a critical parameter that governs its behavior in aqueous solutions and its utility as a sensor for diols. The presence of electron-withdrawing groups generally increases the acidity (lowers the pKa) of the boronic acid by stabilizing the resulting boronate anion.[3] Given the potent electron-withdrawing nature of the ortho-nitro group, it is anticipated that 4-Hydroxy-2-nitrophenylboronic acid will be a significantly stronger acid than unsubstituted phenylboronic acid. While the para-hydroxyl group is electron-donating, the dominant effect on acidity is expected to be from the ortho-nitro group.

Table 1: Predicted vs. Known pKa Values of Related Phenylboronic Acids

CompoundSubstituent(s)Predicted Effect on pKa
Phenylboronic AcidNoneBaseline
4-Hydroxyphenylboronic Acid4-OHIncrease (less acidic)
2-Nitrophenylboronic Acid2-NO₂Significant Decrease (more acidic)
4-Nitrophenylboronic Acid4-NO₂Decrease (more acidic)
4-Hydroxy-2-nitrophenylboronic acid 4-OH, 2-NO₂ Significant Decrease (strongly acidic)
Reactivity in Suzuki-Miyaura Cross-Coupling

The efficiency of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions is influenced by both electronic and steric factors. The electron-withdrawing nitro group is expected to enhance the rate of transmetalation, a key step in the catalytic cycle. However, the ortho-positioning of the nitro group could introduce steric hindrance, potentially impeding the approach of the palladium catalyst.[3] The overall impact on reactivity will be a balance between these electronic and steric effects.

A Proposed Workflow for Theoretical Investigation

For researchers wishing to conduct a detailed theoretical study of 4-Hydroxy-2-nitrophenylboronic acid, the following computational workflow using Density Functional Theory (DFT) is recommended. DFT has proven to be a powerful tool for assessing the structural and spectral properties of organic compounds.[5][6]

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) with a sufficiently large basis set (e.g., 6-311+G(d,p)).

    • Rationale: An accurate optimized geometry is the foundation for all subsequent calculations. The choice of functional and basis set should be validated against experimental data for related compounds where available.

  • Frequency Analysis:

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data.

    • Method: Calculate the vibrational frequencies at the same level of theory as the geometry optimization.

    • Rationale: The absence of imaginary frequencies confirms a local minimum on the potential energy surface.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To understand the electronic structure and reactivity.

    • Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Rationale: The HOMO and LUMO energies and their spatial distribution provide insights into the molecule's ability to donate and accept electrons, respectively, and can indicate likely sites of electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Objective: To identify the electron-rich and electron-poor regions of the molecule.

    • Method: Generate an MEP surface mapped onto the electron density.

    • Rationale: The MEP map is a valuable tool for predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

  • Calculation of Reactivity Descriptors:

    • Objective: To quantify the chemical reactivity.

    • Method: Calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index from the HOMO and LUMO energies.

    • Rationale: These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Visualizing Theoretical Concepts

Graphical representations are invaluable for understanding complex molecular properties and workflows.

G cluster_molecule 4-Hydroxy-2-nitrophenylboronic Acid cluster_effects Electronic Effects B B(OH)₂ C1 C B->C1 C2 C-NO₂ C1->C2 C3 C C2->C3 NO2_effect Nitro Group (-I, -M) Strongly Electron-Withdrawing C2->NO2_effect C4 C-OH C3->C4 C5 C C4->C5 OH_effect Hydroxyl Group (+M, -I) Electron-Donating C4->OH_effect C6 C C5->C6 C6->C1 Result Increased Acidity Modulated Reactivity NO2_effect->Result OH_effect->Result

Caption: Interplay of electronic effects in 4-Hydroxy-2-nitrophenylboronic acid.

G cluster_workflow Proposed DFT Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal fmo_anal FMO Analysis (HOMO/LUMO) freq_anal->fmo_anal mep_map MEP Mapping freq_anal->mep_map react_desc Calculate Reactivity Descriptors freq_anal->react_desc end Analyze and Interpret Results fmo_anal->end mep_map->end react_desc->end

Caption: A generalized workflow for the theoretical study of 4-Hydroxy-2-nitrophenylboronic acid.

Conclusion and Future Directions

This technical guide has provided a theoretical framework for understanding the properties and reactivity of 4-Hydroxy-2-nitrophenylboronic acid. Based on established principles and computational studies of related molecules, we predict that the ortho-nitro group will be the dominant factor in determining its electronic character, leading to a significantly acidic boronic acid moiety. The interplay with the para-hydroxyl group adds a layer of complexity that warrants detailed investigation.

Future research should focus on performing the proposed DFT calculations to obtain quantitative data on the geometry, electronic structure, and reactivity of this molecule. Furthermore, experimental validation of these theoretical predictions, including the synthesis and measurement of its pKa, as well as its performance in catalytic reactions, will be crucial for a complete understanding of this promising compound. Such studies will undoubtedly pave the way for its rational application in drug design and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2017). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Structural Chemistry, 28(4), 945–955.[1][4]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (2021). Journal of Molecular Liquids, 326, 115321.[7][8]

  • The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid. (2025). BenchChem.[3]

  • Kua, J., & Charger, S. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(39), 8691–8696.[9]

  • Brown, B. J., Fitch, P. G., & Sangster, D. F. (1976). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. Australian Journal of Chemistry, 29(5), 941-947.[10][11]

  • Phenylboronic acid, C6H5B(OH)2, is nitrated to give 15% ortho substitution product and 85% meta. Explain the meta-directing effect of the B(OH)2 group. (n.d.). Vaia.[2]

  • Witas, A., & Grabowski, S. J. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3335.[12]

  • Thomas, S. P., & Pavan, M. S. (2023). Physical binding energies using the electron localization function in 4-hydroxyphenylboronic acid co-crystals with aza donors. Physica Scripta, 98(11), 115007.[13]

  • (4-Hydroxy-2-nitrophenyl)boronic acid. (n.d.). Apollo Scientific.[14]

  • Li, H., & He, M. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & Medicinal Chemistry Letters, 14(6), 1543–1546.[15]

  • Biswas, T. (2022, May 2). MCQ-214: About Phenyl Boronic acid nitration. YouTube.[16]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.).[17]

  • Goulart, M. O. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.[18][19]

  • Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, C13H9FN2O4. (2014). Zeitschrift für Kristallographie - New Crystal Structures, 225(3).[20]

  • Kareem, R. O. (2024). Molecular Structure, Thermochemistry, Non-Covalent Interactions Computation Using DFT Studies Of The 1 Amino 2-(3,4- Dihydroxyphenyl) Boronic Acid (AHPEBA) Compound. Journal of Physical Chemistry and Functional Materials, 7(1), 1-10.[21]

  • (4-Hydroxy-2-nitrophenyl)boronic acid. (n.d.). ChemScene.[22]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884.[23]

  • 4-Hydroxy-2'-nitrobiphenyl. (n.d.). PubChem.[24]

  • Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3584.[5][25]

  • 4-Nitrophenylboronic acid. (n.d.). Sigma-Aldrich.

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2022). Molecules, 27(15), 4885.[26]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). Journal of Molecular Structure, 1262, 133015.[27]

  • Kunduracioglu, A. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Chemistry Journal of Moldova, 16(2), 79-87.[6]

  • 4-Cyano-2-nitrophenylboronic acid. (n.d.). PubChem.[28]

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Protocols & Analytical Methods

Method

Application Note: Overcoming Steric and Electronic Bottlenecks in the Suzuki-Miyaura Coupling of 4-Hydroxy-2-nitrophenylboronic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary & Chemical Profile The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Chemical Profile

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern drug discovery, yet specific substitution patterns on the boronic acid partner can severely disrupt the catalytic cycle[1]. 4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3) represents a uniquely challenging, yet highly valuable, building block for synthesizing complex functionalized biaryls.

This substrate presents a dichotomy of reactivity: the ortho-nitro group induces severe steric hindrance and electronic deactivation, while the para-hydroxy group offers a latent pathway for electronic activation. This application note provides a mechanistic breakdown of these competing forces and delivers field-proven, self-validating protocols to achieve high-yielding, chemoselective couplings.

Mechanistic Causality: The "Push-Pull" Electronic Effect

To successfully couple 4-hydroxy-2-nitrophenylboronic acid, one must understand the causality behind its behavior during the transmetalation step—the historical bottleneck for sterically hindered substrates[2].

The Deactivating Ortho-Nitro Effect

The nitro group exerts strong inductive (-I) and resonance (-M) withdrawing effects. By pulling electron density away from the carbon-boron bond, it decreases the nucleophilicity of the boronate intermediate. Combined with the sheer steric bulk of the ortho-substituent blocking the approach of the Ar-Pd(II)-X complex, transmetalation is severely retarded[1]. Furthermore, ortho-electron-withdrawing groups make the boronic acid highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to yield 3-nitrophenol), a degradation pathway that rapidly consumes the starting material if the catalytic cycle is too slow[3][4].

The Activating Phenoxide Advantage

The para-hydroxy group (pKa ~9) provides the mechanistic solution. Under the basic conditions required for Suzuki coupling (e.g., K₃PO₄), the phenol is deprotonated to form a phenoxide. The phenoxide is a powerful electron donor (+M effect). Because it is situated para to the boronic acid, it pushes electron density through the π -system directly into the C-B bond. This electronic "push" counteracts the nitro group's "pull," significantly accelerating the transmetalation step[5].

The Chemoselectivity Challenge

While the phenoxide accelerates transmetalation, it also acts as an oxygen nucleophile, introducing the risk of competing O-arylation (forming diaryl ethers)[6][7]. Therefore, the choice of base and catalyst must carefully balance rapid C-C bond formation against unwanted C-O bond formation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L OxAdd->PdII Base Base Exchange (OH- / RO-) PdII->Base PdII_OR Ar-Pd(II)-OR L Base->PdII_OR Transmet Transmetalation (Rate-Limiting Step) PdII_OR->Transmet PdII_ArAr Ar-Pd(II)-Ar' L Transmet->PdII_ArAr Boronate Phenoxide-Boronate [4-O(-)-2-NO2-C6H3-B(OH)3]- Boronate->Transmet +M effect accelerates RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the phenoxide-accelerated transmetalation.

Catalyst and Ligand Selection

To outcompete protodeboronation, the catalyst must activate rapidly and process the hindered substrate efficiently. Traditional catalysts like Pd(PPh₃)₄ fail because the small, electron-neutral phosphine ligands cannot force the necessary reductive elimination, nor can they stabilize the highly reactive monoligated Pd(0) species required for bulky substrates[2].

XPhos Pd G3 is the optimal precatalyst[8][9][10]. The bulky dicyclohexyl groups of the XPhos ligand prevent the formation of unreactive bis-ligated palladium complexes, while its electron-rich biaryl backbone accelerates oxidative addition. The G3 precatalyst architecture ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures, outcompeting the degradation of the boronic acid[11].

Table 1: Quantitative Comparison of Catalyst Systems for 4-Hydroxy-2-nitrophenylboronic Acid (Data synthesized from benchmark reactivity trends[2][8][9])

Catalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:H₂O90°C / 24h< 15%Severe protodeboronation; transmetalation too slow.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80°C / 12h40-50%Moderate conversion; competing O-arylation observed.
XPhos Pd G3 (2 mol%) K₃PO₄ / Dioxane:H₂O 60°C / 2h > 85% Rapid activation; outcompetes protodeboronation.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By utilizing XPhos Pd G3 and a biphasic solvent system, we maximize C-C coupling while suppressing O-arylation.

Reagents and Equipment
  • Aryl Halide (Ar-X): 1.0 mmol (Bromides or Iodides preferred; Chlorides require 4 mol% catalyst).

  • 4-Hydroxy-2-nitrophenylboronic acid: 1.5 mmol (Excess compensates for minor protodeboronation).

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol).

  • Base: K₃PO₄ (3.0 mmol, aqueous 0.5 M solution).

  • Solvent: 1,4-Dioxane (Degassed, 6 mL).

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-hydroxy-2-nitrophenylboronic acid (1.5 mmol), and XPhos Pd G3 (2.0 mol%).

  • Purging: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades the electron-rich XPhos ligand and oxidizes the active Pd(0) species.

  • Solvent Addition: Add 6 mL of sparged 1,4-Dioxane. Stir at room temperature for 5 minutes to ensure dissolution.

  • Base Addition (The Activation Step): Inject 6 mL of a degassed 0.5 M aqueous K₃PO₄ solution. Causality: K₃PO₄ is strong enough to deprotonate the phenol (forming the activating phenoxide) and form the boronate, but its bulky hydration sphere in the biphasic mixture minimizes its ability to promote O-arylation.

  • Heating: Submerge the flask in a pre-heated oil bath at 60°C.

  • Validation Checkpoint (30 Minutes): Withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Self-Validation: You should observe >50% conversion to the product mass. If a massive peak corresponding to 3-nitrophenol (des-boro byproduct) is present with unreacted Ar-X, protodeboronation is outcompeting the coupling. This indicates poor degassing or a poisoned catalyst.

  • Completion & Quench: After 2 hours, cool the mixture to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl to neutralize the phenoxide.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Ar-X, Boronic Acid, XPhos Pd G3 Prep->Mix Solvent 3. Add Degassed 1,4-Dioxane/H2O Mix->Solvent Base 4. Add K3PO4 (Deprotonates OH) Solvent->Base Heat 5. Heat at 60-80°C (1-4 hours) Base->Heat Quench 6. Quench & Extract (EtOAc/Brine) Heat->Quench Purify 7. Flash Chromatography (Silica Gel) Quench->Purify

Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Troubleshooting Matrix

Observation (LC-MS / TLC)Causal FactorCorrective Action
High levels of 3-nitrophenol; unreacted Ar-X. Protodeboronation has outpaced transmetalation due to slow catalyst activation or excessive temperature[3][5].Ensure XPhos Pd G3 is stored in a desiccator. Lower reaction temperature to 50°C and increase catalyst loading to 4 mol%.
Formation of Diaryl Ether (O-arylation). The phenoxide intermediate attacked the Ar-Pd(II)-X complex instead of undergoing transmetalation[6][7].Switch to a weaker base (e.g., K₂CO₃) or increase the water ratio in the biphasic system to heavily solvate the phenoxide.
Homocoupling of the Boronic Acid. Presence of trace Oxygen acting as an oxidant for the Pd(II) intermediate.Strictly degas solvents via the freeze-pump-thaw method. Ensure Schlenk line vacuum is < 1 torr.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling." BenchChem, 2025. [1]

  • BenchChem. "Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid." BenchChem, 2025. [2]

  • MilliporeSigma. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich. [8]

  • "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects..." ACS Publications. [6]

  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh. [3]

  • "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings." MDPI. [7]

  • "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." ResearchGate. [4]

  • "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls..." ACS Publications. [9]

  • "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." PMC. [10]

  • "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." LJMU Research Online. [5]

  • "Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry." DOI.org. [11]

Sources

Application

Application Note: Colorimetric Detection of Hydrogen Peroxide using 4-Hydroxy-2-nitrophenylboronic Acid

Introduction Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. It is a critical signaling molecule in various physiological processes, but at elevated concentra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. It is a critical signaling molecule in various physiological processes, but at elevated concentrations, it contributes to oxidative stress and cellular damage, which are implicated in a range of pathologies. Consequently, the accurate and reliable quantification of H₂O₂ is of paramount importance in biomedical research and drug development. This application note describes a colorimetric method for the detection of hydrogen peroxide using 4-Hydroxy-2-nitrophenylboronic acid as a chemoselective probe. This method offers a straightforward and sensitive approach for researchers to quantify H₂O₂ in aqueous samples.

Principle of the Assay

The detection of hydrogen peroxide using 4-Hydroxy-2-nitrophenylboronic acid is based on a chemoselective oxidative deboronation reaction. In the presence of H₂O₂, the boronic acid moiety of the probe is oxidized, leading to its cleavage and the formation of the corresponding phenol, 4-hydroxy-2-nitrophenol.[1] This reaction is typically performed under basic conditions, which facilitates the deprotonation of the resulting phenol to form the 4-hydroxy-2-nitrophenolate ion. This phenolate product exhibits a distinct yellow color, and its concentration can be quantified by measuring the absorbance at its maximum wavelength (λmax). The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample.

The reaction proceeds as follows:

G Probe 4-Hydroxy-2-nitrophenylboronic acid (Colorless) Product 4-Hydroxy-2-nitrophenolate (Yellow, Chromogenic) Probe->Product Oxidative Deboronation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product OH OH⁻ (Basic pH) OH->Product BoricAcid Boric Acid Product->BoricAcid Byproduct

Caption: Mechanism of H₂O₂ detection.

Materials and Reagents

  • 4-Hydroxy-2-nitrophenylboronic acid (Commercially available from suppliers such as ChemScene[2])

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Sodium hydroxide (NaOH) or other suitable base

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Deionized water

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplates (for plate reader assays) or cuvettes

Experimental Protocols

Reagent Preparation
  • Probe Stock Solution (e.g., 10 mM):

    • Due to the limited data on the solubility of 4-Hydroxy-2-nitrophenylboronic acid, it is recommended to prepare the stock solution in a small amount of DMSO or ethanol before diluting with the assay buffer.

    • Accurately weigh a small amount of 4-Hydroxy-2-nitrophenylboronic acid and dissolve it in the organic solvent to make a 10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Hydrogen Peroxide Standards:

    • Prepare a high-concentration (e.g., 1 M) stock solution of H₂O₂ in deionized water. The concentration of the commercial H₂O₂ solution should be accurately determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

    • Perform serial dilutions of the H₂O₂ stock solution in the assay buffer to prepare a series of standards with known concentrations (e.g., 0-100 µM). Prepare fresh dilutions for each experiment.

  • Assay Buffer:

    • A buffer with a basic pH is recommended to facilitate the reaction and the formation of the colored phenolate product. A phosphate or borate buffer with a pH between 8.0 and 10.0 is a good starting point. The optimal pH should be determined experimentally. For a similar probe, 4-nitrophenylboronic acid, reactions are fast under basic conditions, for instance at pH 11.[3][4]

Assay Procedure (96-well plate format)

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Standards Prepare H₂O₂ Standards Add_Reagents Add Standards/Samples and Probe to Plate Prep_Standards->Add_Reagents Prep_Probe Prepare Working Probe Solution Prep_Probe->Add_Reagents Prep_Samples Prepare Samples Prep_Samples->Add_Reagents Incubate Incubate at RT (or elevated temperature) Add_Reagents->Incubate Measure Measure Absorbance at λmax Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Sample [H₂O₂] Plot->Calculate

Caption: Experimental workflow for H₂O₂ detection.

  • Determine the Optimal Wavelength (λmax):

    • React a known concentration of H₂O₂ (e.g., 50 µM) with the probe solution in the chosen assay buffer.

    • Scan the absorbance of the resulting yellow solution from 350 nm to 500 nm to determine the wavelength of maximum absorbance (λmax). For the analogous 4-nitrophenolate, the λmax is around 400-405 nm.[1][5][6] The λmax for 4-hydroxy-2-nitrophenolate is expected to be in a similar range but should be confirmed experimentally.

  • Assay Setup:

    • Add 50 µL of H₂O₂ standards or unknown samples to the wells of a 96-well plate.

    • Add 50 µL of the 4-Hydroxy-2-nitrophenylboronic acid working solution to each well. The final concentration of the probe should be optimized, but a starting concentration of 50-100 µM is recommended, based on protocols for similar boronic acid probes.[5]

  • Incubation:

    • Incubate the plate at room temperature or an elevated temperature (e.g., 37°C) for a specific period. The reaction time should be optimized to ensure the reaction goes to completion. For 4-nitrophenylboronic acid, the reaction can be completed in as little as 2 minutes at 80°C and pH 11.[3][4]

  • Measurement:

    • Measure the absorbance of each well at the predetermined λmax using a microplate reader.

Data Analysis

  • Standard Curve:

    • Subtract the absorbance of the blank (0 µM H₂O₂) from the absorbance of all standards and samples.

    • Plot the background-subtracted absorbance of the H₂O₂ standards against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c) and the R² value.

  • Sample Concentration:

    • Use the equation of the standard curve to calculate the concentration of H₂O₂ in the unknown samples.

Performance Characteristics (Hypothetical - for Optimization)

The following table provides a template for summarizing the performance characteristics of the assay, which should be determined during experimental optimization. Data for the analogous 4-nitrophenylboronic acid probe is provided for reference.

Parameter4-Hydroxy-2-nitrophenylboronic acid (To be determined)4-Nitrophenylboronic acid (Reference)
λmax TBD (Expected ~400-420 nm)~400-405 nm[1][5]
Linear Range TBD1.0 - 40 µM[3][4]
Limit of Detection (LOD) TBD~1.0 µM[3][4]
Optimal pH TBD (Expected > 8.0)8.0 - 11.0[5]
Reaction Time TBD2 min (at 80°C, pH 11) to 2 hours (at 37°C, pH 8)[4][5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal - Incorrect pH of the assay buffer.- Insufficient incubation time or temperature.- Degradation of the probe or H₂O₂ standards.- Verify and adjust the pH of the assay buffer to be in the basic range (pH 8-10).- Increase the incubation time and/or temperature.- Prepare fresh probe and H₂O₂ solutions.
High background - Contamination of reagents or buffer with H₂O₂.- Autoxidation of the probe.- Use fresh, high-purity reagents and deionized water.- Prepare the probe working solution immediately before use.
Poor linearity of standard curve - Inaccurate preparation of standards.- Sub-optimal reaction conditions.- Carefully prepare serial dilutions of the H₂O₂ stock.- Optimize probe concentration, pH, and incubation time.

Conclusion

The use of 4-Hydroxy-2-nitrophenylboronic acid provides a simple and effective colorimetric method for the quantification of hydrogen peroxide. The assay is based on a robust chemical reaction and can be readily adapted for high-throughput screening applications. Researchers should perform initial optimization experiments to determine the optimal λmax, pH, probe concentration, and incubation conditions for their specific experimental setup to ensure the highest accuracy and sensitivity.

References

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Scientific Research Publishing. [Link]

  • Su, G., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

  • Su, G., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

  • Kuang, Y., et al. (2011). Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products. Journal of Agricultural and Food Chemistry, 59(21), 11403-11406. [Link]

  • Sadia, M., et al. (2017). Synthesis and characterization of 2-[(hydroxy(4-nitrophenyl) methyl] cyclohexanone for its potential application as off-on fluorescent sensor for selective cadmium detection. Research Journal of Chemical Sciences, 7(8), 7-18. [Link]

  • Vanin, A. F., et al. (1996). pH-Dependence of the absorption spectrum of authentic 4-nitrosophenol. ResearchGate. [Link]

  • Gimeno, A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 1. [Link]

  • Wikipedia contributors. (2023). 4-Nitrophenol. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • Acevedo-Guevara, L. A., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. SciELO. [Link]

  • Wang, H., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. [Link]

  • Zhang, Y., et al. (2023). Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. ResearchGate. [Link]

  • Singh, P., et al. (2021). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Hydroxy-2-nitrophenylboronic Acid

Executive Summary The synthesis of highly functionalized biaryls is a cornerstone of modern drug development and materials science. However, employing 4-Hydroxy-2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryls is a cornerstone of modern drug development and materials science. However, employing 4-Hydroxy-2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling presents a unique dual-challenge: extreme steric hindrance from the ortho-nitro group and base-depletion kinetics driven by the unprotected para-phenol.

This application note provides researchers with a self-validating, field-tested protocol designed to overcome these mechanistic bottlenecks. By rationalizing ligand selection, base stoichiometry, and critical workup interventions, this guide ensures high-yield C-C bond formation while suppressing competitive protodeboronation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields with 4-Hydroxy-2-nitrophenylboronic acid, one must move beyond standard protocols and address the specific electronic and steric environment of the boron atom.

The Ortho-Nitro Bottleneck

The bulky nitro group at the ortho position physically impedes the approach of the boronic acid to the palladium catalyst's coordination sphere. This steric clash severely slows down the transmetalation step, which is often the rate-limiting stage of the catalytic cycle for hindered substrates1[1]. Furthermore, the strongly electron-withdrawing nature of the nitro group accelerates protodeboronation—a competing side reaction where the C-B bond is cleaved by a proton source, yielding 3-nitrophenol instead of the desired biaryl[1].

The Unprotected Phenol Base-Sink

The para-hydroxyl group introduces an acidic proton (pKa ~9.5) into the reaction mixture. Standard Suzuki couplings typically employ 2.0 equivalents of base to form the reactive borate complex [−B(OH)3​]− . However, unprotected phenols will rapidly consume one equivalent of base to form a phenolate anion. If base stoichiometry is not adjusted, the reaction stalls due to insufficient activation of the boronic acid2[2]. Additionally, unprotected heteroatoms can sometimes coordinate with the metal center, deactivating the catalyst 3[3].

Rationalizing the Optimized Conditions
  • Ligand Selection (SPhos / XPhos): To overcome the transmetalation bottleneck, bulky, electron-rich dialkylbiarylphosphine ligands (like SPhos) are mandatory. Their steric bulk promotes the formation of a highly reactive mono-ligated Pd(0) species, while their electron-rich nature stabilizes the Pd(II) intermediate during the difficult transfer of the hindered aryl group4[4].

  • Base Stoichiometry (3.5 equiv K₃PO₄): Using 3.5 equivalents of a mild inorganic base ensures that the phenol is fully deprotonated and sufficient base remains to activate the boronic acid, without being harsh enough to degrade sensitive functional groups[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation BOTTLENECK: Steric Clash from Ortho-NO2 PdII->TransMet PdII_Biaryl Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0

Fig 1: Suzuki-Miyaura cycle highlighting the transmetalation bottleneck caused by the ortho-nitro.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and coupling efficiency for this specific class of hindered, unprotected boronic acids.

Catalyst / LigandBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene / H₂O100< 20%Severe protodeboronation; poor transmetalation.
Pd(OAc)₂ / PPh₃K₃PO₄ (2.0)Dioxane / H₂O9035%Phenol deprotonation consumes base; incomplete conversion.
Pd₂(dba)₃ / SPhos K₃PO₄ (3.5) Dioxane / H₂O 90 85% Bulky ligand overcomes sterics; excess base ensures borate formation.
Pd(OAc)₂ / XPhosK₂CO₃ (3.5)Dioxane / H₂O10082%Efficient coupling; minimal protodeboronation observed.

Experimental Protocol

This self-validating methodology is specifically engineered for the coupling of 4-Hydroxy-2-nitrophenylboronic acid with aryl bromides or iodides.

Materials Required
  • Aryl Halide: 1.0 mmol (Limiting Reagent)

  • 4-Hydroxy-2-nitrophenylboronic acid: 1.5 mmol (1.5 equiv). Note: Excess is used to compensate for any minor protodeboronation.

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%, delivering 5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.10 mmol (10 mol%)

  • K₃PO₄ (Anhydrous): 3.5 mmol (3.5 equiv)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-Hydroxy-2-nitrophenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.10 mmol), and anhydrous K₃PO₄ (3.5 mmol).

  • Seal the flask with a rubber septum.

Step 2: Atmospheric Degassing

  • Connect the Schlenk flask to a Schlenk line.

  • Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to phosphine oxides, killing the catalytic cycle.

Step 3: Solvent Addition & Reaction

  • Degas the 1,4-Dioxane and Water separately by sparging with Argon for 15 minutes.

  • Add 4.0 mL of Dioxane and 1.0 mL of Water to the flask via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) for 12–18 hours. The biphasic nature requires high shear to ensure mass transfer between the aqueous base/borate and the organic catalyst/halide phases.

Step 4: Acidic Quench (Critical Intervention)

  • Cool the reaction mixture to room temperature.

  • Causality Check: At this stage, the biaryl product exists as a water-soluble phenolate salt. Standard aqueous workups will wash the product away.

  • Carefully add 1M HCl dropwise to the reaction mixture while stirring until the aqueous layer reaches pH ~4-5 (verify with pH paper). This protonates the phenol, driving the product entirely into the organic phase.

Step 5: Extraction & Purification

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Setup (Schlenk Flask) Step2 2. Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Heating (80-100 °C, 12h) Step2->Step3 Step4 4. Acidic Quench (Protonate Phenol) Step3->Step4 Step5 5. Extraction (EtOAc/Water) Step4->Step5 Step6 6. Purification (Silica Gel) Step5->Step6

Fig 2: Experimental workflow emphasizing the critical acidic quench step for unprotected phenols.

References

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem. 1

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem.4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). 3

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. American Chemical Society (ACS). 2

Sources

Application

applications of 4-Hydroxy-2-nitrophenylboronic acid in medicinal chemistry

An In-depth Guide to the Applications of 4-Hydroxy-2-nitrophenylboronic Acid in Medicinal Chemistry Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Multifunctional Building Block In the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Applications of 4-Hydroxy-2-nitrophenylboronic Acid in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. 4-Hydroxy-2-nitrophenylboronic acid emerges as a particularly valuable reagent, offering a unique combination of functionalities that can be exploited for the synthesis of complex molecular architectures. Its phenylboronic acid moiety serves as a cornerstone for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Concurrently, the presence of an ortho-nitro group and a para-hydroxy group imparts distinct electronic properties and provides additional handles for chemical modification. The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and is a precursor for a synthetically versatile amino group.[2] The hydroxyl group offers a site for derivatization to modulate physicochemical properties such as solubility and to introduce new pharmacophoric elements.[3] This guide provides an in-depth exploration of the applications of 4-Hydroxy-2-nitrophenylboronic acid, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Application: A Versatile Partner in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast number of approved drugs.[1] 4-Hydroxy-2-nitrophenylboronic acid serves as a key coupling partner in these reactions, enabling the introduction of a substituted phenyl ring into a target molecule.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling involving 4-Hydroxy-2-nitrophenylboronic acid is contingent on a careful selection of reaction parameters. The ortho-nitro group introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle.[4] Therefore, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, are often employed to overcome this steric challenge and facilitate efficient coupling. The base is another key component, required to activate the boronic acid to a more nucleophilic boronate species.[5] The choice of base can also influence the rate of side reactions such as protodeboronation. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reactants and the base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Hydroxy-2-nitrophenylboronic acid with a Heterocyclic Halide

This protocol provides a general method for the palladium-catalyzed cross-coupling of 4-Hydroxy-2-nitrophenylboronic acid with a heterocyclic halide, a common strategy for the synthesis of potential kinase inhibitors and other bioactive molecules.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Heterocyclic halide (e.g., 4-bromoisoquinoline or 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the heterocyclic halide (1.0 equiv.), 4-Hydroxy-2-nitrophenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Microwave irradiation (100-150 °C for 15-30 minutes) can significantly accelerate the reaction.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)L2-X (Ar = Heterocycle) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)L2-R Transmetalation->Pd(II)_Aryl_Complex Boronate [R-B(OH)3]- (R = 4-Hydroxy-2-nitrophenyl) Boronate->Transmetalation Base Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Product Reductive_Elimination->Product Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening and Optimization Building_Block 4-Hydroxy-2-nitrophenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Building_Block->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Library Library of Bioactive Molecules Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Functionalization Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A typical drug discovery workflow utilizing 4-Hydroxy-2-nitrophenylboronic acid.

Table 1: Representative Biological Activities of Boronic Acid and Nitro-Containing Compounds

While specific data for compounds derived directly from 4-Hydroxy-2-nitrophenylboronic acid is limited in publicly available literature, the following table presents data for structurally related compounds, illustrating the potential of this class of molecules as anticancer agents.

Compound ClassTarget/Cell LineBiological Activity (IC₅₀)Reference
Boronic ChalconesSquamous Cell Carcinoma (SCC-25)17.9 µM[7]
N-(4'-nitrophenyl)-l-prolinamidesA549 (Lung Carcinoma)95.41 ± 0.67% inhibition at 100 µM[8]
4-hydroxyquinolone analoguesHCT116 (Colon Carcinoma)34.2 µM[9]
Boronic acid analogue of Combretastatin A-4MCF-7 (Breast Cancer)Low nanomolar range[2]

Application in Chemical Sensing: A Probe for Reactive Oxygen Species

Beyond its role in synthesis, the reactivity of the boronic acid group can be harnessed for the development of chemical sensors. Nitrophenylboronic acids have been shown to react chemoselectively with hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), to produce the corresponding nitrophenol, which can be detected colorimetrically. [10][11]This provides a basis for a simple and rapid assay for H₂O₂ detection.

Principle of Hydrogen Peroxide Detection

Under basic conditions, hydrogen peroxide oxidizes 4-Hydroxy-2-nitrophenylboronic acid, cleaving the carbon-boron bond to form 2-nitro-4-hydroxy-phenol (4-nitrocatechol). The resulting phenolate ion exhibits a distinct yellow color with an absorbance maximum around 400-405 nm, allowing for quantitative determination of H₂O₂ concentration using a spectrophotometer. [10][11]

Protocol 2: Colorimetric Detection of Hydrogen Peroxide

This protocol is adapted from methods developed for 4-nitrophenylboronic acid and is expected to be applicable to 4-Hydroxy-2-nitrophenylboronic acid with potential minor adjustments to the detection wavelength.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Buffer solution (e.g., Tris-HCl, pH 8-11)

  • Spectrophotometer and cuvettes

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 4-Hydroxy-2-nitrophenylboronic acid in a suitable organic solvent (e.g., DMSO or methanol) and dilute to the working concentration (e.g., 50-100 µM) in the chosen buffer.

  • Sample Preparation: Prepare a series of H₂O₂ standards and the unknown samples in the same buffer.

  • Reaction: Mix the 4-Hydroxy-2-nitrophenylboronic acid solution with the H₂O₂ standards and samples.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C or 80°C) for a specific time (e.g., 2-60 minutes) to allow for color development. [10][11]5. Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the resulting phenolate (approximately 400-420 nm).

  • Quantification: Generate a standard curve by plotting the absorbance versus the H₂O₂ concentration of the standards. Use the standard curve to determine the H₂O₂ concentration in the unknown samples.

Diagram: Mechanism of H₂O₂ Detection

H2O2_Detection Boronic_Acid 4-Hydroxy-2-nitrophenylboronic Acid (Colorless) Reaction + H₂O₂ (Oxidation) Boronic_Acid->Reaction Phenol 4-Nitrocatechol (Yellow) Reaction->Phenol Detection Colorimetric Detection (Absorbance at ~410 nm) Phenol->Detection

Caption: The principle of colorimetric hydrogen peroxide detection.

Table 2: Performance Characteristics of a Nitrophenylboronic Acid-Based H₂O₂ Sensor

This table summarizes the typical performance of a colorimetric H₂O₂ sensor based on 4-nitrophenylboronic acid, which is expected to be comparable for the 4-hydroxy-2-nitro analog. [10][11]

Parameter Value
Limit of Detection (LOD) ~1.0 µM
Linear Range 1.0 - 40 µM
Reaction Time 2 minutes at 80°C, pH 11

| Detection Wavelength | ~400 nm |

Conclusion: A Building Block with Broad Potential

4-Hydroxy-2-nitrophenylboronic acid stands out as a highly versatile and valuable building block in the medicinal chemist's toolbox. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable route to complex biaryl scaffolds that are central to the design of novel therapeutics, particularly in the field of oncology. Furthermore, the inherent reactivity of the boronic acid moiety opens up opportunities for its use in the development of chemical sensors for important biological analytes like hydrogen peroxide. The strategic incorporation of this multifunctional reagent into drug discovery and development programs holds significant promise for the creation of innovative and effective medicines.

References

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

  • Chen, Y., et al. (2011). Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products. Journal of Agricultural and Food Chemistry, 59(21), 11403-6. [Link]

  • Juárez-Cortés, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 715. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. SciRP.org. [Link]

  • El-Sayed, N. N. E., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15, 2496-2511. [Link]

  • Ribeiro, F. A. X., et al. (2023). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Molecules, 28(14), 5489. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Adebayo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33263-33275. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Method

Application Notes and Protocols: 4-Hydroxy-2-nitrophenylboronic Acid as a Versatile Building Block in Organic Synthesis

Introduction: A Building Block of Unique Duality In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Unique Duality

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-66-3) emerges as a reagent of significant interest, distinguished by its unique substitution pattern.[1][2] The molecule integrates two electronically and sterically influential functional groups onto a phenylboronic acid scaffold: a potent electron-withdrawing nitro group positioned ortho to the boronic acid moiety, and an electron-donating, nucleophilic hydroxyl group at the para position. This duality governs its reactivity, presenting both challenges and opportunities for the synthetic chemist.

The ortho-nitro group introduces significant steric hindrance around the boronic acid, which can impede key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings.[3] Conversely, the strong electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring. The para-hydroxyl group offers a handle for subsequent functionalization, enabling its use in the synthesis of heterocyclic systems like benzofurans and providing a potential site for modulating solubility or biological activity.[4][5]

This guide provides an in-depth exploration of 4-hydroxy-2-nitrophenylboronic acid, focusing on its application in palladium-catalyzed cross-coupling reactions and its utility in the synthesis of valuable heterocyclic scaffolds. We will delve into the mechanistic nuances dictated by its structure and provide detailed, field-proven protocols for its effective use.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is essential for its successful application and safe handling.

PropertyValueReference
CAS Number 1800228-66-3[1][2]
Molecular Formula C₆H₆BNO₅[1]
Molecular Weight 182.93 g/mol [1]
Appearance White to yellow crystalline powder[6]
Storage Sealed in dry, 2-8°C[1]
SMILES O=N(=O)C1=CC(O)=CC=C1B(O)O[1]

Handling Precautions: Standard laboratory safety protocols should be observed. The compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild conditions.[7][8] The use of 4-hydroxy-2-nitrophenylboronic acid in this context requires careful consideration of its unique structural features.

Mechanistic Considerations: The Impact of the Ortho-Nitro Group

The general catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The bulky nitro group at the ortho position of 4-hydroxy-2-nitrophenylboronic acid primarily affects the transmetalation step. This steric hindrance can impede the approach of the organoborane to the palladium center, potentially slowing the reaction rate and lowering yields compared to its less-hindered para-substituted counterpart, 4-nitrophenylboronic acid.[3]

To overcome this challenge, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often effective in promoting couplings with sterically demanding substrates.[9] These ligands facilitate the formation of a reactive palladium complex and can accelerate both the oxidative addition and reductive elimination steps, compensating for a slower transmetalation.[9]

Suzuki_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdiil Ar¹-Pd(II)L₂-X ox_add->pdiil transmetal Transmetalation pdiil->transmetal pd_boron Ar¹-Pd(II)L₂-Ar² transmetal->pd_boron challenge Steric hindrance from ortho-nitro group can slow this step transmetal->challenge red_elim Reductive Elimination pd_boron->red_elim red_elim->pd0 prod Ar¹-Ar² red_elim->prod sub1 Ar¹-X sub1->ox_add sub2 Ar²-B(OH)₂ (Base) sub2->transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting transmetalation step for sterically hindered substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-hydroxy-2-nitrophenylboronic acid with various aryl halides. Optimization may be necessary depending on the specific coupling partner.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv), 4-hydroxy-2-nitrophenylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC/MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Troubleshooting and Optimization
IssuePotential CauseRecommended Solution
Low Yield / No Reaction Steric hindrance impeding catalysis.Switch to a more active catalyst system. Screen bulky, electron-rich ligands like SPhos or XPhos with a palladium precursor (e.g., Pd₂(dba)₃).[9]
Significant Protodeboronation The C-B bond is cleaved by a proton source before cross-coupling.Use a milder base like K₃PO₄ or Cs₂CO₃.[10] Ensure anhydrous solvents are used where appropriate and minimize water content in the reaction. Consider using the more stable pinacol ester derivative of the boronic acid.
Side Product Formation Decomposition of starting material or product at high temperatures.Lower the reaction temperature and extend the reaction time. Screen different solvent systems to find one that allows for efficient reaction at a lower temperature.

Application II: Synthesis of Benzofuran Derivatives

The presence of a hydroxyl group ortho to a site of C-C bond formation provides a powerful strategic advantage for the synthesis of oxygen-containing heterocycles. Benzofurans are a prominent structural motif in many natural products and pharmaceutically active compounds.[5][11] 4-Hydroxy-2-nitrophenylboronic acid can be envisioned as a precursor for substituted benzofurans through a tandem reaction sequence.

A plausible pathway involves an initial Suzuki-Miyaura coupling with a partner containing a suitable leaving group, followed by an intramolecular O-arylation (cyclization) to form the furan ring.

Benzofuran_Workflow Fig. 2: Proposed Workflow for Benzofuran Synthesis start 4-Hydroxy-2-nitrophenylboronic acid + Coupling Partner (e.g., Bromoalkyne) step1 Step 1: Suzuki-Miyaura Cross-Coupling start->step1 intermediate Coupled Intermediate (ortho-alkynyl phenol derivative) step1->intermediate step2 Step 2: Intramolecular Cyclization (O-Arylation) intermediate->step2 product Substituted Benzofuran Product step2->product

Caption: A strategic workflow for synthesizing benzofurans using 4-hydroxy-2-nitrophenylboronic acid as a key starting material.

Protocol 2: Tandem Suzuki Coupling / Cyclization for Benzofuran Synthesis

This protocol describes a one-pot procedure for synthesizing 2-substituted benzofurans.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid (1.0 equiv)

  • 1-Bromoalkyne or similar coupling partner (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%) (if using a Sonogashira-type coupling)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., DMF or Dioxane, degassed)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • Vessel Preparation: To a sealable reaction tube, add 4-hydroxy-2-nitrophenylboronic acid (1.0 equiv), the coupling partner (1.1 equiv), the palladium catalyst, CuI (if applicable), and the base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. The initial cross-coupling is typically followed by the intramolecular cyclization at this elevated temperature. Monitor the formation of the benzofuran product by LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the target benzofuran derivative.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid is a highly functionalized and versatile building block for organic synthesis. While the ortho-nitro group presents steric challenges that require careful optimization of reaction conditions, particularly in Suzuki-Miyaura couplings, it also provides a unique electronic profile. The true synthetic power of this reagent is realized when its bifunctional nature is exploited, with the boronic acid serving as a handle for C-C bond formation and the para-hydroxyl group enabling subsequent cyclization reactions to form valuable heterocyclic cores like benzofurans. The protocols and insights provided herein serve as a comprehensive guide for researchers seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

References

  • ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

  • Xinghui Pharma. Navigating Cross-Coupling Reactions with 4-Nitrophenylboronic Acid: A Supplier's Insight. Available at: [Link]

  • International Journal of Pharmaceutical Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Available at: [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

Sources

Application

palladium-catalyzed cross-coupling with 4-Hydroxy-2-nitrophenylboronic acid

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Hydroxy-2-nitrophenylboronic Acid Introduction: Harnessing a Challenging Building Block for Drug Discovery The Suzuki-Miyaura cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Hydroxy-2-nitrophenylboronic Acid

Introduction: Harnessing a Challenging Building Block for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3]

This application note focuses on a particularly valuable, yet challenging, coupling partner: 4-Hydroxy-2-nitrophenylboronic acid . This reagent is a versatile building block, as the nitro and hydroxyl groups offer strategic handles for subsequent functionalization, making it highly attractive for constructing libraries of bioactive compounds.[4][5][6] However, the very features that make it useful—the potent electron-withdrawing nitro group and the sterically encumbering ortho substitution—present significant hurdles that can impede the reaction.[7][8]

This guide provides a deep dive into the mechanistic nuances, a field-tested protocol, and a comprehensive troubleshooting framework to empower researchers, scientists, and drug development professionals to successfully employ this substrate in their synthetic campaigns.

Part 1: Mechanistic Considerations and Strategic Challenges

A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. Understanding this cycle is paramount to diagnosing and overcoming the specific challenges posed by 4-hydroxy-2-nitrophenylboronic acid.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1][9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar'(L)₂ (Di-aryl Complex) OxAdd->Trans Transmetalation (+ Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Dual Challenge of the Substituents

The unique structure of 4-hydroxy-2-nitrophenylboronic acid introduces specific electronic and steric demands that can disrupt the catalytic cycle, primarily at the transmetalation step.

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing (Hammett constant σₚ = +0.78).[7] This effect reduces the nucleophilicity of the aryl group attached to the boron, making the transfer of this group to the palladium center (transmetalation) sluggish.[1][7] This is often the rate-limiting step for electron-deficient boronic acids.

  • Steric Hindrance: The placement of the bulky nitro group at the ortho position relative to the boronic acid functionality creates significant steric hindrance.[8] This physically impedes the approach of the boronic acid to the palladium complex, further slowing down the crucial transmetalation step. For this reason, couplings with ortho-substituted boronic acids are notoriously more difficult than their meta or para counterparts.[7][8]

  • The Role of the Hydroxyl Group: The phenolic hydroxyl group can participate in the reaction in several ways. It can be deprotonated by the base, potentially altering the electronic properties of the ring. While its electron-donating resonance effect is beneficial, it is largely overshadowed by the powerful nitro group. Care must be taken as the phenoxide could potentially coordinate to the palladium center, which may influence catalyst activity.

To overcome these challenges, the reaction conditions must be carefully optimized. This typically involves using more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and potentially higher reaction temperatures.[11][12]

Part 2: A Validated Protocol for Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-hydroxy-2-nitrophenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Equipment
  • Reagents:

    • 4-Hydroxy-2-nitrophenylboronic acid (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%) (or another suitable Buchwald ligand)

    • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

    • 1,4-Dioxane, anhydrous (to make a 0.1 M solution relative to aryl halide)

    • Water, degassed (10% v/v of dioxane)

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

    • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-hydroxy-2-nitrophenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[13]

  • Solvent Addition:

    • Through the septum, add anhydrous, degassed 1,4-dioxane, followed by degassed water (e.g., for 10 mL of dioxane, add 1 mL of water). A mixed solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.[14]

    • Scientist's Note: Thoroughly degassing the solvents by sparging with an inert gas for 20-30 minutes or via freeze-pump-thaw cycles is crucial for reproducibility and preventing catalyst decomposition.[13]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100-110 °C.

    • Stir the reaction mixture vigorously. Vigorous stirring is essential, especially in biphasic systems, to maximize the interfacial area where the reaction occurs.[13]

    • Monitor the reaction progress periodically by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Part 3: Optimization and Troubleshooting

Due to the challenging nature of this substrate, optimization is often necessary. The following table provides a framework for a typical optimization study.

Data Presentation: Optimization of Reaction Parameters
EntryCatalyst/Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Observations
1Pd(PPh₃)₄ (5)Na₂CO₃ (3)Toluene/H₂O90<10Incomplete conversion, significant starting material.
2Pd(OAc)₂ (2) / SPhos (4)K₂CO₃ (3)Dioxane/H₂O10065Good conversion, some protodeboronation observed.
3 Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (3) Dioxane/H₂O 100 88 Optimal conditions: clean conversion, high yield.
4Pd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (3)2-Butanol10085High yield, but Cs₂CO₃ is more expensive.
5Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O8045Reaction sluggish at lower temperature.

This table presents hypothetical data for illustrative purposes.

Troubleshooting Common Issues

Even with an optimized protocol, problems can arise. The following flowchart and guide address the most common failure modes.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction catalyst_issue Problem: Catalyst System start->catalyst_issue reagent_issue Problem: Reagent Instability start->reagent_issue condition_issue Problem: Reaction Conditions start->condition_issue sol_catalyst1 Solution: - Use fresh Pd source & ligand. - Screen bulky, electron-rich ligands (e.g., Buchwald type). - Increase catalyst loading. catalyst_issue->sol_catalyst1 sol_reagent1 Solution (Protodeboronation): - Use anhydrous K₃PO₄ or Cs₂CO₃. - Minimize water in the reaction. - Consider using the boronic acid pinacol ester. reagent_issue->sol_reagent1 Major Side Product: De-boronated arene sol_reagent2 Solution (Homocoupling): - Ensure rigorous degassing. - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄). - Check purity of boronic acid. reagent_issue->sol_reagent2 Major Side Product: Boronic acid dimer sol_condition1 Solution: - Increase temperature incrementally (e.g., to 110 °C). - Ensure vigorous stirring. - Confirm base is finely powdered and anhydrous. condition_issue->sol_condition1

Figure 2: A troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.

  • Problem: Low or No Conversion

    • Cause: The most common issue is inactive catalyst. This can result from using an old palladium source, oxidized phosphine ligands, or insufficient degassing allowing oxygen to poison the active Pd(0) species.[13] The chosen ligand may also be unsuitable for the sterically and electronically demanding substrate.

    • Solution: Use a fresh, high-purity palladium precatalyst and ligand. For challenging substrates like this, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote both oxidative addition and reductive elimination.[11][12] If the reaction is sluggish, a cautious increase in temperature may also improve the rate.[13]

  • Problem: Significant Protodeboronation

    • Cause: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This side reaction is accelerated by aqueous basic conditions, especially for electron-deficient arylboronic acids.[8][15]

    • Solution: Use a milder or non-aqueous base like anhydrous K₃PO₄ or CsF.[15] Minimizing the amount of water or running the reaction under strictly anhydrous conditions can suppress this pathway.[16] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it until it is needed in the catalytic cycle.[15]

  • Problem: Homocoupling of the Boronic Acid

    • Cause: The formation of a biaryl dimer from two molecules of the boronic acid is typically promoted by the presence of oxygen.[13] It can also occur during the in-situ reduction of a Pd(II) precatalyst to Pd(0), where the boronic acid acts as the reductant.[12]

    • Solution: The most effective solution is rigorous degassing of all solvents and the reaction headspace.[13] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate this issue as it bypasses the initial reduction step.[12][13]

Conclusion

While the palladium-catalyzed cross-coupling of 4-hydroxy-2-nitrophenylboronic acid presents distinct challenges due to electronic deactivation and steric hindrance, these can be systematically overcome. Success relies on a rational approach founded in mechanistic understanding: the selection of a highly active catalyst system with appropriate ligands, careful choice of base to minimize side reactions, and meticulous execution under inert conditions. By following the protocols and troubleshooting guidance outlined in this note, researchers can effectively leverage this versatile building block to accelerate the synthesis of novel chemical entities for drug discovery and development.

References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Bédard, A.-C., et al. (2016). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Gorgani, L., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Malig, T.C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. Available at: [Link]

  • Reddit user discussion on Suzuki coupling. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Darses, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 865. Available at: [Link]

  • WuXi STA. (2018). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Darses, B., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9577–9583. Available at: [Link]

  • Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221-230. Available at: [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Zaitoun, A. T., et al. (2019). Synthesis of some bioactive compounds and its application as antimicrobial agents for Plastic industry. ResearchGate. Available at: [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various.... ResearchGate. Available at: [Link]

  • Handa, S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bakos, É., & Nagy, K. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC advances, 13(50), 35111–35127. Available at: [Link]

  • Ostrovskyi, D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7176. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Sam, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 853381. Available at: [Link]

  • Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Chen, Y., et al. (2014). Synthesis of biologically active boron-containing compounds. RSC advances, 4(91), 49831–49845. Available at: [Link]

  • Prakash, A., et al. (2021). Selected bioactive compounds containing boronic acid motif. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced Carbohydrate Sensing with 4-Hydroxy-2-nitrophenylboronic Acid

Introduction The precise and real-time quantification of carbohydrates is a cornerstone of modern biomedical research and clinical diagnostics. Most notably, the management of diabetes mellitus, a global health crisis, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise and real-time quantification of carbohydrates is a cornerstone of modern biomedical research and clinical diagnostics. Most notably, the management of diabetes mellitus, a global health crisis, hinges on accurate glucose monitoring.[1][2] While enzyme-based sensors are prevalent, they can be limited by instability, cost, and stringent operational requirements. This has spurred the development of robust, synthetic chemosensors. Among these, phenylboronic acid (PBA) derivatives have emerged as a highly promising class of synthetic receptors due to their unique ability to form reversible covalent bonds with the cis-diol moieties present in carbohydrates.[3][4][5]

This guide focuses on a specific, rationally designed PBA derivative: 4-Hydroxy-2-nitrophenylboronic acid . The strategic placement of an electron-withdrawing nitro group (ortho to the boronic acid) and an electron-donating hydroxyl group (para to the boronic acid) provides a powerful means to modulate the molecule's electronic properties, pKₐ, and ultimately, its affinity and selectivity for carbohydrates. These notes provide an in-depth look at the underlying sensing mechanism, diverse applications, and detailed protocols for employing this versatile molecule in research settings.

Part 1: The Underlying Mechanism of Recognition

The efficacy of 4-hydroxy-2-nitrophenylboronic acid as a carbohydrate sensor is rooted in the principles of dynamic covalent chemistry. The core interaction is a reversible esterification reaction with a 1,2- or 1,3-diol of a sugar molecule.[6][7]

  • The Boronic Acid-Boronate Equilibrium: In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral boronate (sp³) form.[4][8] The tetrahedral form is significantly more effective at binding diols.[9] The equilibrium between these two states is governed by the pKₐ of the boronic acid.

  • Diol Binding and pKₐ Shift: When a carbohydrate like glucose is introduced, its cis-diol groups react with the boronic acid to form a stable five- or six-membered cyclic boronate ester. This binding event stabilizes the tetrahedral anionic state, effectively lowering the pKₐ of the boronic acid.[10][11] It is this shift in equilibrium upon analyte binding that forms the basis of the sensing mechanism.

  • The Role of Substituents:

    • 2-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly lowers the intrinsic pKₐ of the boronic acid. This is a critical feature, as it allows the sensor to operate effectively at or near physiological pH (7.4), where the concentration of the reactive tetrahedral boronate form would otherwise be low.

    • 4-Hydroxy Group: The electron-donating hydroxyl group can influence the electronic properties of the aromatic ring, potentially modulating the signaling output when the molecule is incorporated into a larger sensor construct (e.g., a fluorescent probe).

The overall binding process can be visualized as follows:

G BoronicAcid Trigonal Boronic Acid (sp², Neutral) Boronate Tetrahedral Boronate (sp³, Anionic) BoronicAcid->Boronate CyclicEster Cyclic Boronate Ester (Stable Complex) Boronate->CyclicEster Covalent Bonding Carbohydrate Carbohydrate (with cis-diols) Signal Detectable Signal (Optical or Electrochemical) CyclicEster->Signal Transduction

Caption: Mechanism of carbohydrate sensing by 4-hydroxy-2-nitrophenylboronic acid.

Part 2: Signal Transduction Modalities

The formation of the boronate ester must be coupled to a signal transducer to be useful. The electronic changes that occur upon carbohydrate binding can be harnessed to generate an optical or electrochemical output.

  • Fluorescence Sensing: This is the most common and sensitive modality. 4-hydroxy-2-nitrophenylboronic acid acts as the "receptor" unit, which is typically linked to a "reporter" fluorophore. The binding event modulates the fluorescence of the reporter via several mechanisms:

    • Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid can quench the fluorescence of the nearby fluorophore. Upon binding a diol, the electron density around the boron atom changes, inhibiting the PET process and "turning on" the fluorescence.

    • Intramolecular Charge Transfer (ICT): The binding of a sugar can alter the ICT character of the sensor molecule, leading to a shift in the emission wavelength (a ratiometric response).[12]

    • Aggregation-Induced Emission (AIE): Some sensor designs leverage the formation of 1:2 or 2:1 sensor-glucose complexes to induce aggregation, which can dramatically enhance fluorescence emission.[12][13]

  • Colorimetric (UV-Vis) Sensing: The interaction with a carbohydrate can alter the electronic conjugation of the sensor molecule, leading to a change in its absorption spectrum. This is often achieved by coupling the boronic acid to an azo dye or other chromophore, resulting in a visible color change that can be quantified with a simple spectrophotometer.[11]

  • Hydrogel-Based Sensing: The boronic acid moiety can be incorporated into a polymer hydrogel network.[5] The binding of glucose, which introduces negative charges (boronate) into the network, causes the hydrogel to swell due to electrostatic repulsion and increased osmotic pressure. This change in volume can be detected optically (e.g., via changes in diffracted light) or gravimetrically.[10][14]

G cluster_0 Sensing System cluster_1 Transduction & Output Analyte Carbohydrate Analyte Receptor Boronic Acid Receptor (4-Hydroxy-2-nitrophenylboronic acid) Analyte->Receptor Recognition Binding Binding Event (Boronate Ester Formation) Receptor->Binding Signal Signal Generation Binding->Signal Modulation Output Quantitative Output Signal->Output Measurement

Caption: General experimental workflow from analyte recognition to signal output.

Part 3: Protocols for Application

The following protocols provide a framework for using 4-hydroxy-2-nitrophenylboronic acid in a common application: fluorescent glucose sensing.

Protocol 1: Quantitative Analysis of Glucose Using a Fluorescent Boronic Acid Probe

This protocol describes a general procedure for determining the concentration of glucose in an aqueous sample using a sensor system where 4-hydroxy-2-nitrophenylboronic acid is coupled to a fluorophore.

Causality & Trustworthiness: This protocol establishes a self-validating system by using a standard curve. Each step is designed to ensure reproducibility. The choice of a physiologically relevant buffer (PBS, pH 7.4) is critical, as the boronic acid-diol interaction is pH-dependent.[8] An incubation step ensures the binding equilibrium is reached before measurement.

Materials & Reagents

  • 4-Hydroxy-2-nitrophenylboronic acid-based fluorescent probe

  • D-Glucose (Anhydrous)

  • Phosphate-Buffered Saline (PBS), 10x stock

  • Deionized (DI) water, 18 MΩ·cm

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • 96-well black, clear-bottom microplates

  • Microcentrifuge tubes

Instrumentation

  • Fluorescence microplate reader or spectrofluorometer

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure

  • Preparation of Solutions:

    • 10 mM Probe Stock: Accurately weigh the fluorescent probe and dissolve in DMSO to a final concentration of 10 mM. Rationale: DMSO is used to solubilize the often-hydrophobic probe before dilution in aqueous buffer.

    • 1 M Glucose Stock: Accurately weigh D-glucose and dissolve in DI water to a final concentration of 1 M.

    • 1x PBS Working Buffer (pH 7.4): Dilute the 10x PBS stock with DI water to create a 1x working solution. Verify the pH is 7.4.

  • Preparation of Glucose Standards (Calibration Curve):

    • Perform serial dilutions of the 1 M glucose stock in 1x PBS to prepare a set of standards. A typical range for physiological sensing would be 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 15 mM, and 25 mM. Rationale: This range covers hypoglycemic, normal, and hyperglycemic conditions.

  • Assay Setup:

    • In a 96-well plate, prepare triplicate wells for each glucose standard, unknown sample, and a "no glucose" blank.

    • First, add 198 µL of the appropriate glucose standard (or unknown sample/1x PBS for blank) to each well.

    • Prepare a working solution of the fluorescent probe by diluting the 10 mM stock into 1x PBS to a final concentration of 10 µM (this may require optimization).

    • To initiate the reaction, add 2 µL of the diluted probe working solution to each well for a final volume of 200 µL and a final probe concentration of 100 nM (example concentration, requires optimization). Mix gently by pipetting. Rationale: Adding the probe last ensures a consistent start time for the binding reaction across all wells.

  • Incubation:

    • Cover the plate to protect it from light and incubate at room temperature (or 37°C for physiological simulation) for 15 minutes. Rationale: This allows the binding reaction between the probe and glucose to reach equilibrium, ensuring a stable signal.

  • Fluorescence Measurement:

    • Place the microplate in the reader.

    • Set the excitation and emission wavelengths appropriate for the specific fluorophore used in the probe.

    • Record the fluorescence intensity from each well.

  • Data Analysis:

    • Average the fluorescence intensity readings for the triplicate wells.

    • Subtract the average intensity of the "no glucose" blank from all other readings.

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the known glucose concentration (X-axis) to generate a calibration curve.

    • Use the equation from the linear regression of the calibration curve to calculate the glucose concentration in the unknown samples.

Protocol 2: Conceptual Framework for a Hydrogel-Based Continuous Sensor

This protocol outlines the conceptual steps for creating an implantable or continuous monitoring system by immobilizing a 4-hydroxy-2-nitrophenylboronic acid derivative within a hydrogel.

Principle: A polymerizable derivative of the boronic acid is co-polymerized with hydrophilic monomers to form a hydrogel. Upon exposure to glucose, the formation of anionic boronate esters within the hydrogel matrix leads to electrostatic repulsion and a measurable increase in hydrogel volume (swelling).[5][14] This swelling can be transduced into an optical signal.

Conceptual Workflow

  • Synthesis: Synthesize a monomer containing the 4-hydroxy-2-nitrophenylboronic acid moiety with a polymerizable group (e.g., an acrylamide or acrylate).

  • Polymerization: Mix the boronic acid monomer with a primary monomer (e.g., acrylamide), a cross-linker (e.g., bis-acrylamide), and a solvent. Initiate polymerization (e.g., via UV light or a chemical initiator) on a substrate, such as the tip of an optical fiber.

  • Integration: The hydrogel-coated fiber is integrated into a flow cell or used as an implantable probe.

  • Measurement: A light source and detector are used to monitor changes in the hydrogel. This could be achieved by measuring:

    • Reflectance: Changes in the hydrogel volume alter the path length of light, which can be measured as a change in reflected intensity.

    • Diffraction: If the hydrogel contains embedded crystalline colloidal arrays, swelling changes the lattice spacing and thus the wavelength of diffracted light.[10]

  • Calibration: The probe is exposed to solutions of known glucose concentrations to calibrate the optical response against the analyte concentration.

Part 4: Data Presentation and Interpretation

Quantitative data should be presented clearly. Selectivity is a key performance metric for any boronic acid sensor.

Table 1: Example Calibration Data for Fluorescent Glucose Assay

Glucose Concentration (mM)Average Fluorescence (RFU)Standard DeviationBackground-Subtracted (RFU)
0 (Blank)15,2504500
122,8706207,620
2.535,10085019,850
558,9001,20043,650
10105,4002,15090,150
15148,3002,800133,050
25210,6003,500195,350

Table 2: Relative Selectivity Profile of a Hypothetical Boronic Acid Probe

It is well-established that simple phenylboronic acids exhibit a higher binding affinity for fructose than for glucose due to the presence of favorable cis-diols in the furanose form of fructose.[15][16] Sensor design often aims to improve selectivity for glucose.

Carbohydrate (at 10 mM)Relative Fluorescence Response (%)Common Binding Affinity Order
Glucose 100% Fructose > Galactose > Glucose[15]
Fructose ~250-400%
Galactose ~120-150%
Mannose ~80-110%

Note: The values presented are illustrative. Actual selectivity depends heavily on the specific molecular design of the sensor.

References

  • Title: Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications Source: RSC Publishing URL
  • Title: Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels Source: MDPI URL: [Link]

  • Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: MDPI URL: [Link]

  • Title: Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels Source: PMC URL
  • Title: Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery Source: ResearchGate URL: [Link]

  • Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]

  • Title: Synthesis of organoborane sugar sensors (a) and principle of fluorescence assay for urine lactulose or mannitol (b). Source: ResearchGate URL: [Link]

  • Title: A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission Source: Semantic Scholar URL: [Link]

  • Title: Fluorescent Sensor Array for Quantitative Determination of Saccharides Source: ACS Publications URL: [Link]

  • Title: Recent development of boronic acid-based fluorescent sensors Source: PMC URL: [Link]

  • Title: High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring Source: RSC Publishing URL: [Link]

  • Title: Boronic acids for fluorescence imaging of carbohydrates Source: RSC Publishing URL: [Link]

  • Title: Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins Source: PMC URL: [Link]

  • Title: Glucose Sensing in Supramolecular Chemistry Source: ACS Publications URL: [Link]

  • Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: MDPI URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: PMC URL: [Link]

  • Title: Boronic acid recognition of non-interacting carbohydrates for biomedical applications: increasing fluorescence signals of minimally interacting aldoses and sucralose Source: PMC URL: [Link]

  • Title: Non-Enzymatic Phenylboronic Acid-Based Optode Membrane for Glucose Monitoring in Serums of Diabetic Patients and in the Culture Medium of Human Embryos Source: MDPI URL: [Link]

  • Title: Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing Source: University of Pittsburgh URL: [Link]

  • Title: Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing Source: PMC URL: [Link]

  • Title: Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes Source: MDPI URL: [Link]

  • Title: Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam Source: University of Bath URL: [Link]

Sources

Application

developing enzyme inhibitors with 4-Hydroxy-2-nitrophenylboronic acid

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique properties of 4-Hydroxy-2-nitrophenylboronic acid for the development of potent and selective enzyme inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique properties of 4-Hydroxy-2-nitrophenylboronic acid for the development of potent and selective enzyme inhibitors.

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Among the diverse chemical scaffolds explored, boronic acids have emerged as a particularly compelling class of reversible covalent inhibitors.[1][2] Their unique ability to form a reversible covalent bond with the catalytic serine residues found in many enzyme classes, such as serine proteases and β-lactamases, makes them powerful tools for therapeutic intervention.[1] The boron atom can shift from a trigonal planar sp2 hybridized state to a tetrahedral sp3 hybridized state, effectively mimicking the high-energy transition state of the enzyme-catalyzed reaction.[1][3] This "morphing" capability allows boronic acid-based inhibitors to bind with high affinity and specificity.[3]

This guide focuses on a specific, yet versatile, starting scaffold: 4-Hydroxy-2-nitrophenylboronic acid . We will explore its intrinsic chemical properties and provide a comprehensive framework for its use in a rational, structure-guided drug design program. The protocols and insights provided herein are designed to equip researchers with the knowledge to synthesize, screen, and optimize novel enzyme inhibitors derived from this promising chemical entity.

Section 1: The 4-Hydroxy-2-nitrophenylboronic Acid Scaffold: A Privileged Starting Point

The 4-Hydroxy-2-nitrophenylboronic acid molecule (CAS 1800228-66-3) is not merely a simple arylboronic acid.[4] Its substituents provide distinct chemical handles and electronic properties that are advantageous for inhibitor design:

  • The Boronic Acid Moiety: This is the "warhead" of the molecule, responsible for the covalent interaction with the target enzyme's active site, typically a serine hydroxyl group.[5] Its electrophilic nature is key to its reactivity.[6]

  • The Hydroxyl Group (-OH): Located at the para-position, this group can act as a crucial hydrogen bond donor or acceptor. In a binding pocket, it can form key interactions with amino acid residues, significantly enhancing binding affinity and selectivity.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group at the ortho-position, the nitro group modulates the electrophilicity of the boron atom, potentially influencing the kinetics of covalent bond formation. Furthermore, it provides a vector for further chemical modification and can itself participate in specific interactions within the enzyme's active site. The unique electronic properties imparted by these groups can influence the binding affinity of the final molecule to biological targets.[7]

Section 2: The Covalent Reversible Mechanism of Action

The primary mechanism by which boronic acid derivatives inhibit serine-dependent enzymes is through the formation of a stable, yet reversible, tetrahedral adduct with the catalytic serine residue. This process is a cornerstone of their utility and a key concept for any researcher in this field.

The interaction can be visualized as a two-step process:

  • Initial Binding (Non-covalent): The inhibitor first docks into the enzyme's active site, guided by non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This forms an initial Michaelis-like complex (E:I).

  • Covalent Bond Formation: The nucleophilic hydroxyl group of the active site serine attacks the electron-deficient boron atom. This leads to the formation of a tetrahedral boronate intermediate, a stable enzyme-inhibitor complex (E-I*) that mimics the transition state of substrate hydrolysis.[2]

This reversible covalent mechanism often results in inhibitors with slow dissociation rates (k_off) and long target residence times, which can translate to superior in vivo efficacy.[8][9]

G cluster_2 Reversible Covalent Complex Enzyme Enzyme + Ser-OH Complex Enzyme-Ser-O-B(OH)₂-R (Tetrahedral Adduct) Enzyme->Complex Nucleophilic Attack (kon) Inhibitor R-B(OH)₂ (Trigonal Planar)

Caption: Mechanism of reversible covalent inhibition by a boronic acid.

Section 3: A Workflow for Inhibitor Development

Developing a novel enzyme inhibitor is a systematic process. The following workflow illustrates the key stages, from initial screening to lead optimization, using the 4-hydroxy-2-nitrophenylboronic acid scaffold as a starting point.

G Start Scaffold Selection: 4-Hydroxy-2-nitrophenylboronic acid Synthesis 1. Derivative Library Synthesis (e.g., Suzuki Coupling) Start->Synthesis Screening 2. Primary Screening (IC₅₀ Determination) Synthesis->Screening Kinetics 3. Kinetic Characterization (Determine Ki and MOA) Screening->Kinetics SAR 4. Establish SAR (Structure-Activity Relationship) Kinetics->SAR Optimization 7. Lead Optimization (Improve potency, selectivity, PK/PD) Kinetics->Optimization Selectivity 5. Selectivity Profiling (Test against related enzymes) SAR->Selectivity Cell 6. Cell-Based Assays (Confirm on-target activity & assess toxicity) Selectivity->Cell Cell->Optimization Optimization->Synthesis Iterative Design End Preclinical Candidate Optimization->End

Caption: A typical workflow for developing enzyme inhibitors.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 4.1: Synthesis of a Derivative Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method to modify the 4-hydroxy-2-nitrophenylboronic acid scaffold by introducing a new aryl group. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in medicinal chemistry.[7]

Objective: To synthesize (4'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid as an illustrative example, starting from a protected form of 4-hydroxy-2-nitrophenylboronic acid. (Note: For actual synthesis, the boronic acid moiety would likely be protected, e.g., as a pinacol ester, and the phenol may also require protection).

Materials:

  • Protected 4-bromo-3-nitrophenol

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the protected 4-bromo-3-nitrophenol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane until a homogenous solution is formed.

  • Initiation: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the main reaction flask. Bubble argon through the mixture for 15 minutes.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection & Characterization: The resulting biaryl compound would then undergo standard deprotection steps to yield the final inhibitor. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. Pre-mixing the catalyst and ligand can improve catalytic activity. Ensuring anhydrous and oxygen-free conditions is critical to prevent catalyst degradation and side reactions.

Protocol 4.2: General Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme using a colorimetric substrate.

Materials:

  • Target enzyme (e.g., a serine protease like trypsin or a β-lactamase)

  • Colorimetric substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin; Nitrocefin for β-lactamases)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

  • Test compound (e.g., a derivative of 4-hydroxy-2-nitrophenylboronic acid) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM, serially diluted 1:3 down the plate.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of enzyme solution (at a final concentration that gives a linear reaction rate)

    • 5 µL of the serially diluted test compound or DMSO (for control wells).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

    • Self-Validation Note: For slow-binding or covalent inhibitors, the pre-incubation time can be critical. It's advisable to test varying pre-incubation times (e.g., 5, 15, 30, 60 min) during assay development to ensure equilibrium is reached.[9]

  • Initiate Reaction: Add 5 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over a period of 5-10 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.3: Determination of Inhibition Kinetics (Ki and Mode of Inhibition)

Objective: To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).[11]

Procedure:

  • This experiment is an extension of the IC₅₀ assay. The setup is similar, but it is run as a matrix.

  • Vary the concentration of the inhibitor along the rows of the 96-well plate (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 4x Kᵢ, where Kᵢ is estimated from the IC₅₀).

  • Vary the concentration of the substrate along the columns (e.g., 0.25x Kₘ, 0.5x Kₘ, 1x Kₘ, 2x Kₘ, 4x Kₘ, 8x Kₘ).

  • Run the assay as described in Protocol 4.2.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting family of lines:

      • Competitive Inhibition: Lines intersect on the y-axis. Kᵢ can be determined from the change in the apparent Kₘ.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • Alternatively, use non-linear regression software to fit the velocity data directly to the appropriate Michaelis-Menten equation for each inhibition model to determine Kᵢ.

Section 5: Data Analysis and Interpretation

Structure-Activity Relationship (SAR) Table

A key part of inhibitor development is understanding how changes in chemical structure affect activity. An SAR table provides a clear summary of this relationship.

Compound IDR-Group ModificationIC₅₀ (µM)Kᵢ (µM)Selectivity (Fold vs. Off-Target)
Scaffold H55.228.15
Cpd-01 4'-Methoxy12.56.320
Cpd-02 4'-Fluoro25.813.012
Cpd-03 3'-Chloro40.120.58
Cpd-04 2'-Methyl89.345.02

Interpretation: From this hypothetical data, one can infer that electron-donating groups at the 4'-position (Cpd-01) enhance potency, while steric hindrance at the 2'-position (Cpd-04) is detrimental. This insight guides the next round of synthesis.

Lead Optimization Decision Tree

Once initial hits are identified, a logical process is needed to decide which compounds to advance. This decision tree illustrates a typical thought process for a medicinal chemist.

G A Initial Hit from Primary Screen B Measure Potency (IC₅₀ / Ki < 1 µM?) A->B C Measure Selectivity (>20-fold vs related targets?) B->C Yes G Redesign/Synthesize Analogs B->G No D Assess Cell Permeability & On-Target Efficacy C->D Yes C->G No E Assess ADME/Tox Properties (Solubility, Stability, Cytotoxicity) D->E Yes D->G No F Advance to In Vivo Studies E->F Good Profile E->G Poor Profile

Sources

Method

Application Notes and Protocols: 4-Hydroxy-2-nitrophenylboronic Acid in the Synthesis of Biaryl Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Functionalized Biaryls Biaryl structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Biaryls

Biaryl structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which offers a versatile and functional-group-tolerant method for forging carbon-carbon bonds.[3][4] Within the vast arsenal of available building blocks, 4-hydroxy-2-nitrophenylboronic acid emerges as a particularly strategic reagent. Its pre-installed functional handles—an ortho-nitro group and a para-hydroxyl group—provide not just a means to construct the biaryl core, but also latent reactivity for subsequent, value-adding transformations. This guide provides an in-depth look at the mechanistic nuances, practical applications, and detailed protocols for leveraging this versatile compound in modern synthetic chemistry.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The cycle consists of three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond. This step forms a new Palladium(II) complex.[3]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Palladium(II) complex. This is often the rate-determining step and is where the electronic and steric properties of the boronic acid play a critical role.[3][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X (L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation Boronic Ar'B(OR)3- Boronic->Transmetal ArylHalide Ar-X ArylHalide->OxAdd Base Base (e.g., K2CO3) BoronicAcid Ar'B(OH)2 BoronicAcid->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Substituents in 4-Hydroxy-2-nitrophenylboronic Acid

The ortho-nitro and para-hydroxyl groups on the boronic acid ring are not mere spectators; they actively influence the reaction's outcome.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group.[6] This property decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step.[6] However, this effect is often manageable with the right choice of catalyst, ligand, and base.

  • Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach to the boron center, potentially impeding transmetalation.[6] This is a significant consideration in catalyst and ligand selection. Bulky phosphine ligands can create a more open coordination sphere around the palladium, facilitating the coupling of sterically demanding partners.

  • The Hydroxyl Group: The acidic proton of the para-hydroxyl group will be deprotonated by the base used in the reaction. This phenoxide is also electron-donating, which can partially counteract the deactivating effect of the nitro group. In most standard protocols, protection of the hydroxyl group is not necessary.

Application Note 1: Synthesis of 4'-Methoxy-4-hydroxy-2-nitrobiphenyl

Objective: This protocol details a reliable method for the Suzuki-Miyaura coupling of 4-hydroxy-2-nitrophenylboronic acid with 4-bromoanisole to synthesize a model biaryl compound. This demonstrates a standard procedure that can be adapted for various aryl halides.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.
4-Hydroxy-2-nitrophenylboronic acidC₆H₆BNO₅182.93219.5 mg1.21.2
4-BromoanisoleC₇H₇BrO187.04187.0 mg1.01.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5634.7 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21414.6 mg3.03.0
1,4-DioxaneC₄H₈O₂88.118 mL--
WaterH₂O18.022 mL--
Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-nitrophenylboronic acid (219.5 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4'-methoxy-4-hydroxy-2-nitrobiphenyl.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield Inefficient catalyst activity.Ensure the catalyst is not degraded. Use fresh catalyst or a different palladium source/ligand combination (e.g., Pd(OAc)₂ with a phosphine ligand).
Insufficient degassing.Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
Starting Material Recovered Low reaction temperature or time.Increase the reaction temperature to 100-110 °C or extend the reaction time.
Base is not effective.Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Formation of Homocoupled Byproducts Catalyst system promotes side reactions.Lower the catalyst loading or screen different ligands that may suppress homocoupling.

Application Note 2: Post-Coupling Synthetic Strategies

The true utility of 4-hydroxy-2-nitrophenylboronic acid lies in the synthetic potential of the resulting biaryl product. The nitro and hydroxyl groups serve as versatile handles for further functionalization, enabling the rapid construction of complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl). This newly formed aniline is a key intermediate for amide bond formation, diazotization reactions, or further cross-coupling.

  • Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated to form esters, or converted to a triflate for use in another cross-coupling reaction.

This "orthogonal" reactivity allows for a modular approach to library synthesis, where a common biaryl core can be diversified at two distinct points.

Synthetic_Strategy Start 4-Hydroxy-2-nitrophenyl boronic acid + Ar-X Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate 4-Hydroxy-2-nitrobiaryl Coupling->Intermediate NitroReduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->NitroReduction Path A HydroxylFunc Hydroxyl Group Functionalization (e.g., Alkylation) Intermediate->HydroxylFunc Path B AmineProduct 4-Hydroxy-2-aminobiaryl NitroReduction->AmineProduct AmideSynth Amide Synthesis AmineProduct->AmideSynth EtherProduct 4-Alkoxy-2-nitrobiaryl HydroxylFunc->EtherProduct FurtherCoupling Further Coupling EtherProduct->FurtherCoupling

Caption: Post-coupling diversification strategy for nitro-hydroxy biaryls.

Safety and Handling

  • Boronic Acids: Generally stable solids, but should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Palladium Catalysts: Can be toxic and are often pyrophoric (especially Pd/C). Handle under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PMC (PubMed Central). (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017, July 5). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • PMC (PubMed Central). (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of present protocol via postsynthetic modification. Retrieved from [Link]

  • Accounts of Chemical Research. (2018, October 30). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Synfacts. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ortho nitro-substituted axially chiral biaryls Details of.... Retrieved from [Link]

  • PMC (PubMed Central). (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]

  • PMC (PubMed Central). (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A post-synthetically modified metal–organic framework for copper catalyzed denitrative C–N coupling of nitroarenes under heterogeneous conditions. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Prime Scholars. (n.d.). Advances in Boron-Based Drugs in Medicinal Chemistry. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • Chem-Station. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: C-C Bond Formation Using 4-Hydroxy-2-nitrophenylboronic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a specialized, yet highly valuable building block: 4-Hydroxy-2-nitrophenylboronic acid . The presence of both a hydroxyl and a nitro group on the phenylboronic acid ring introduces unique electronic and steric characteristics that necessitate careful consideration of reaction conditions for successful C-C bond formation. The strategic placement of these functional groups makes this reagent a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science, where the resulting biaryl scaffold can be further functionalized.

This document provides a comprehensive overview of the critical parameters and detailed protocols for utilizing 4-Hydroxy-2-nitrophenylboronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving optimal results.

The Critical Role of Reaction Components in Coupling 4-Hydroxy-2-nitrophenylboronic Acid

The success of a Suzuki-Miyaura coupling reaction hinges on the interplay of several key components. The electronic and steric nature of 4-Hydroxy-2-nitrophenylboronic acid, with its electron-withdrawing nitro group and potentially coordinating hydroxyl group, makes the selection of these components particularly crucial.

The Palladium Catalyst: The Heart of the Reaction

The palladium catalyst is central to the Suzuki-Miyaura reaction, facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For substrates like 4-Hydroxy-2-nitrophenylboronic acid, which can be considered somewhat electron-deficient, the choice of palladium source and, more importantly, the associated ligands, is critical.

  • Palladium Sources: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-phosphine complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[2]

  • Ligands: The ligands stabilize the palladium center and modulate its reactivity. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often preferred as they can promote the rate-limiting oxidative addition step. Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and biaryl phosphine ligands like SPhos and XPhos.[3]

The Base: Activating the Boronic Acid

The base plays a multifaceted role in the Suzuki-Miyaura reaction, but its primary function is to activate the boronic acid for the transmetalation step.[1] It does so by forming a more nucleophilic boronate species (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[4][5][6] The pKa of the boronic acid can influence the choice and amount of base, with boronic acids having lower pKa values (stronger acids) potentially requiring less base.[4][5]

Commonly used bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and offer a good balance of reactivity and handling.[1]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in reactions with challenging substrates.[3]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used but may promote side reactions if not carefully controlled.[1]

  • Fluorides: Cesium fluoride (CsF) is also a viable option.[2]

The Solvent: Influencing Solubility and Reactivity

The choice of solvent is critical for ensuring that all reaction components are sufficiently soluble and can interact effectively.[7] Solvents can also influence the reactivity of the catalyst and the base.[8] For Suzuki-Miyaura reactions, a variety of organic solvents, often in combination with water, are employed.[7]

  • Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common choices.[2][9]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can also be used, though their polarity can sometimes influence selectivity in complex substrates.[8][10]

  • Aqueous Mixtures: Biphasic solvent systems, such as dioxane/water or THF/water, are frequently used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[7][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L₂) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'B(OH)₃⁻ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L₂) Transmetalation->Ar-Pd(II)-Ar'_L2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Base_Activation Base (e.g., OH⁻) Ar'B(OH)2->Base_Activation Ar'B(OH)3- Ar'B(OH)₃⁻ (Boronate) Base_Activation->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 4-Hydroxy-2-nitrophenylboronic acid with a representative aryl bromide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method that can be adapted for various aryl halides.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Hydroxy-2-nitrophenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Solvent Addition: Add the anhydrous solvent system, for example, a 4:1 mixture of 1,4-dioxane and degassed water.[2]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9]

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, and base to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x). setup->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Solvent System catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Workup: - Cool, dilute, wash with water and brine. monitor->workup purify Purification: - Dry, concentrate, and perform column chromatography. workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Tabulated Reaction Conditions and Considerations

The following table summarizes typical reaction conditions and provides insights into the rationale for their selection when using 4-Hydroxy-2-nitrophenylboronic acid.

ParameterTypical ConditionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ (1-5 mol%)The choice of catalyst can influence reaction rates and yields. For electron-deficient boronic acids, catalysts that readily form the active Pd(0) species are preferred.
Ligand PPh₃, PCy₃, SPhos, XPhos (1-2 eq. to Pd)Electron-rich and bulky phosphine ligands can enhance the reactivity of the catalyst towards both the oxidative addition and reductive elimination steps.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)An appropriate base is crucial for activating the boronic acid. The strength and solubility of the base can impact the reaction efficiency.[1]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O (typically 4:1 to 10:1)A biphasic system often enhances the reaction by dissolving both the organic substrates and the inorganic base.[7][10]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive aryl halides.
Reaction Time 4 - 24 hoursReaction times will vary depending on the specific substrates and conditions used. Monitoring is essential to determine the point of completion.

Troubleshooting and Optimization

While the provided protocols offer a solid starting point, optimization may be necessary for specific substrate combinations. Here are some common issues and potential solutions:

  • Low Yield:

    • Increase Catalyst Loading: A slight increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes improve yields.

    • Screen Different Bases: The choice of base can be critical. If a carbonate base is not effective, trying a phosphate base like K₃PO₄ may be beneficial.[11]

    • Vary the Solvent System: Adjusting the solvent ratio or trying a different solvent system can improve solubility and reactivity.

  • Incomplete Reaction:

    • Increase Temperature: If the reaction stalls, a moderate increase in temperature may be necessary.

    • Extend Reaction Time: Some couplings are inherently slow and may require longer reaction times.

  • Side Reactions (e.g., Homocoupling):

    • Ensure an Oxygen-Free Environment: Rigorous degassing and maintaining a positive pressure of inert gas are crucial to minimize side reactions.

    • Use a Different Ligand: The ligand can influence the stability of the palladium intermediates and suppress unwanted side reactions.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds. Successful C-C bond formation using this substrate requires a careful and informed selection of reaction conditions. By understanding the roles of the palladium catalyst, base, and solvent, and by following robust experimental protocols, researchers can effectively utilize this building block in their synthetic endeavors. The information and protocols provided in this guide are intended to serve as a comprehensive resource for optimizing Suzuki-Miyaura cross-coupling reactions with this important and functionalized boronic acid.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

  • Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives - Rsc.org. Available at: [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

  • Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC. Available at: [Link]

  • Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. Available at: [Link]

  • FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Available at: [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

  • Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview | Request PDF - ResearchGate. Available at: [Link]

  • Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid (yielded 94% coupling product if X NO2, 98% if X H) ... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

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Method

Application Notes &amp; Protocols: Colorimetric Detection of Reactive Oxygen Species Using Nitrophenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Boronic Acids in Unraveling Redox Biology Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Boronic Acids in Unraveling Redox Biology

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role, acting as essential signaling molecules in various physiological processes at low concentrations, while at higher levels, they can inflict significant damage to cellular components, leading to oxidative stress.[1][2] This oxidative stress is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3][4][5] Consequently, the accurate and reliable detection of specific ROS is of paramount importance in both fundamental research and drug development.

Boronate-based probes have emerged as a powerful class of tools for the detection and quantification of various biological oxidants.[6][7] This is largely due to their unique chemical reactivity, particularly their susceptibility to oxidative deboronation.[6][7] This process involves the conversion of an arylboronic acid to its corresponding phenol in the presence of an oxidizing agent. When the aryl group is appropriately substituted, this conversion can lead to a distinct change in the molecule's spectroscopic properties, forming the basis for colorimetric or fluorometric detection assays.[8]

This application note focuses specifically on the use of nitrophenylboronic acids for the colorimetric detection of ROS. These probes offer a straightforward and cost-effective method for quantifying certain ROS, making them an attractive tool for a wide range of applications.

Principle of Detection: Oxidative Deboronation of Nitrophenylboronic Acids

The core mechanism underlying the use of nitrophenylboronic acids as ROS probes is their oxidative conversion to 4-nitrophenol. In the presence of specific ROS, the boronic acid group is cleaved and replaced by a hydroxyl group. This reaction transforms the colorless nitrophenylboronic acid into the intensely yellow 4-nitrophenolate ion under neutral or basic conditions, which can be readily quantified using a spectrophotometer.[9][10][11]

The reaction proceeds as follows:

G NPBA 4-Nitrophenylboronic Acid (Colorless) NP 4-Nitrophenol (Yellow) NPBA->NP Oxidative Deboronation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->NPBA

Figure 1. General reaction scheme for the colorimetric detection of ROS using 4-nitrophenylboronic acid.

Probe Selection and Specificity

While several isomers of nitrophenylboronic acid exist, the para-substituted isomer (4-nitrophenylboronic acid) generally exhibits the highest sensitivity and fastest reaction kinetics for hydrogen peroxide detection.[11] It is crucial to understand that while nitrophenylboronic acids are effective for detecting hydrogen peroxide (H₂O₂), they are not entirely specific.[3][12] They can also react with other reactive species, most notably peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[3][6][7] In fact, the reaction with peroxynitrite is significantly faster, by several orders of magnitude, than the reaction with hydrogen peroxide.[3][8] This lack of absolute specificity necessitates careful experimental design and the use of appropriate controls to ensure accurate interpretation of results.

ProbeTarget ROSAdvantagesDisadvantages
4-Nitrophenylboronic Acid H₂O₂, ONOO⁻, HOClSimple, colorimetric readout, cost-effective.Not specific for a single ROS. Slower reaction with H₂O₂ compared to ONOO⁻.[3][12]
4-Nitrophenylboronic Acid Pinacol Ester H₂O₂Similar to the free acid, may have different solubility.Same specificity limitations as the free acid.[9][10]

Table 1. Characteristics of common nitrophenylboronic acid-based probes for ROS detection.

Experimental Protocols

The following protocols provide a general framework for the use of 4-nitrophenylboronic acid in the colorimetric detection of hydrogen peroxide. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Quantification of Hydrogen Peroxide

This protocol is suitable for measuring H₂O₂ concentrations in aqueous solutions.

Materials:

  • 4-Nitrophenylboronic acid (or its pinacol ester)

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4 - 11)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-nitrophenylboronic acid (e.g., 10 mM in DMSO or a suitable buffer). Protect from light.

    • Prepare a series of H₂O₂ standard solutions of known concentrations in the desired buffer.

  • Assay Setup:

    • In a microplate or cuvette, add the desired volume of your sample or H₂O₂ standard.

    • Add the 4-nitrophenylboronic acid stock solution to a final concentration of 50-100 µM.

    • The final reaction volume should be consistent across all samples and standards.

  • Incubation:

    • Incubate the reaction mixture under controlled conditions. The reaction is faster at higher pH and temperature. For example, incubation at 37°C or even up to 80°C for a defined period (e.g., 2-60 minutes) can be employed to accelerate the reaction.[9][10][13]

  • Measurement:

    • Measure the absorbance of the solution at 400-405 nm.[9][11]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the H₂O₂ standards against their known concentrations.

    • Determine the concentration of H₂O₂ in your samples by interpolating their absorbance values on the standard curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_probe Prepare 4-Nitrophenylboronic Acid Stock Solution add_probe Add 4-Nitrophenylboronic Acid Solution prep_probe->add_probe prep_standards Prepare H₂O₂ Standard Solutions add_sample Add Sample or H₂O₂ Standard prep_standards->add_sample add_sample->add_probe incubate Incubate at Controlled Temperature & pH add_probe->incubate measure Measure Absorbance at 400-405 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calc_conc Calculate H₂O₂ Concentration std_curve->calc_conc

Figure 2. Workflow for the in vitro colorimetric detection of H₂O₂.

Protocol 2: Considerations for Cellular Systems

Detecting ROS in cellular environments is more complex due to the presence of numerous potential interfering substances and the dynamic nature of ROS production.

Key Considerations:

  • Probe Delivery: Ensure the probe can efficiently enter the cells. The pinacol ester form of nitrophenylboronic acid may exhibit different cell permeability characteristics.

  • Interference: Cellular components such as thiols (e.g., glutathione) can potentially interfere with the assay.[13] It is essential to perform control experiments to assess the extent of such interference.

  • Specificity Controls: To distinguish between different ROS, consider using specific scavengers. For example, catalase can be used to confirm that the signal is H₂O₂-dependent. For suspected peroxynitrite, a peroxynitrite scavenger like uric acid could be employed.

  • Toxicity: Assess the potential cytotoxicity of the probe at the working concentration to ensure that it does not adversely affect the cells.

  • Calibration: Intracellular calibration is challenging. Results are often reported as relative changes in absorbance or fluorescence rather than absolute concentrations.

Limitations and Best Practices

While nitrophenylboronic acid-based probes are valuable tools, it is crucial to be aware of their limitations to avoid misinterpretation of data.

  • Kinetic Considerations: The reaction rate with H₂O₂ is relatively slow.[3][12] This means that the probe may not be suitable for detecting rapid, transient bursts of H₂O₂.

  • Competition with Cellular Antioxidant Systems: In a cellular context, the probe will compete with endogenous antioxidant enzymes (e.g., catalase, glutathione peroxidase) for H₂O₂.[14] This can lead to an underestimation of the actual H₂O₂ levels.

  • Lack of Specificity: As previously mentioned, the cross-reactivity with other ROS is a significant limitation.[3] Always consider the possibility that other oxidants are contributing to the observed signal.

To ensure the integrity of your results, adhere to the following best practices:

  • Thorough Controls: Always include negative controls (no probe, no ROS source) and positive controls (known concentration of the target ROS).

  • Use of Scavengers: Employ specific ROS scavengers to confirm the identity of the detected species.

  • Orthogonal Methods: Whenever possible, validate your findings using an independent, complementary method for ROS detection.

Conclusion

Nitrophenylboronic acids provide a convenient and accessible colorimetric method for the detection of certain reactive oxygen species, particularly hydrogen peroxide. Their ease of use and straightforward readout make them a valuable tool for researchers in various fields. However, a thorough understanding of their mechanism of action, and importantly, their limitations regarding specificity and reaction kinetics, is essential for generating reliable and meaningful data. By employing rigorous experimental design, including appropriate controls and validation strategies, researchers can effectively leverage these probes to gain insights into the complex world of redox biology.

References

  • Sikora, A., Zielonka, J., Lopez, M., Dybala-Defratyka, A., & Kalyanaraman, B. (2009). Boronate-based probes for the detection of peroxynitrite: a new perspective in redox biology. Frontiers in Bioscience, 14(11), 4157-4167.
  • Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2010). The boronate-based fluorescent probe coumarin-7-boronic acid is a sensitive and selective detector for peroxynitrite. Chemical research in toxicology, 23(7), 1159-1168.
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2(8), 879-884.
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. SciRP.org.
  • Kalyanaraman, B., Dranka, B. P., & Hardy, M. (2012). Boronate-based fluorescent probes for the detection of peroxynitrite and hydrogen peroxide. Methods in enzymology, 509, 29-42.
  • Sikora, A. (2014). The use of boronate probes for the detection of reactive oxygen and nitrogen species. Journal of biosensors & bioelectronics, 5(4), 1.
  • Zhang, J., Wang, X., & Zhou, Y. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 184, 108832.
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Semantic Scholar.
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester.
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester.
  • Zielonka, J., Sikora, A., Hardy, M., & Kalyanaraman, B. (2016). Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid. Free Radical Biology and Medicine, 99, 30-39.
  • Lu, C. P., Lin, C. T., Chang, C. M., Wu, S. H., & Lo, L. C. (2011). Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products. Journal of agricultural and food chemistry, 59(21), 11403-11406.
  • Zielonka, J., Sikora, A., & Kalyanaraman, B. (2016). Detection and differentiation between peroxynitrite and hydroperoxides using mitochondria-targeted arylboronic acid. In Mitochondrial Medicine (pp. 175-186). Humana Press, New York, NY.
  • Wang, Y., Zhang, R., Liu, Z., Chen, L., & Yuan, J. (2020). Application of a Colorimetric and Near-Infrared Fluorescent Probe in Peroxynitrite Detection and Imaging in Living Cells. ACS omega, 5(42), 27503-27509.
  • Wang, Y., Zhang, R., Liu, Z., Chen, L., & Yuan, J. (2020). Application of a Colorimetric and Near-Infrared Fluorescent Probe in Peroxynitrite Detection and Imaging in Living Cells. ACS omega, 5(42), 27503-27509.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2015). Reaction-based Indicator displacement Assay (RIA) for the selective colorimetric and fluorometric detection of peroxynitrite. Chemical science, 6(5), 2883-2889.
  • Bull, S. D., Davidson, M. G., De, S., Fossey, J. S., & James, T. D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of chemical research, 52(9), 2686-2698.
  • Sikora, A., Zielonka, J., & Kalyanaraman, B. (2010). Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes–limitations, progress, and perspectives. Free Radical Research, 44(8), 843-864.
  • da Silva, J. P., da Silva, E. R., & Esteves da Silva, J. C. (2012). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. New Journal of Chemistry, 36(8), 1645-1651.
  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses.
  • Antibodies Incorporated. (n.d.). Peroxynitrite Detection Kit.
  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Radi, R. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6.
  • ANR. (n.d.). Borinic acids as hydrogen peroxide-responsive probes. Design and new synthetic methodologies.
  • Rubattu, S., Di Castro, S., & Cotugno, M. (2020). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. Antioxidants, 9(1), 55.
  • Agazzi, A., & Hamblin, M. R. (2017). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Photochemical & Photobiological Sciences, 16(11), 1599-1608.
  • Winterbourn, C. C. (2014). The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 730-738.
  • JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS.
  • Bull, S. D., Davidson, M. G., De, S., Fossey, J. S., & James, T. D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of chemical research, 52(9), 2686-2698.
  • Karges, J. (2022). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Antioxidants & Redox Signaling.
  • Hayyan, M., Hashim, M. A., & AlNashef, I. M. (2016). The role of reactive oxygen species in chemical and biochemical processes. Frontiers in chemistry, 4, 13.
  • Fike, C. D., & Aschner, M. (2017). Reactive oxygen and nitrogen species in the development of pulmonary hypertension. Journal of cellular and molecular medicine, 21(7), 1345-1356.

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Application

Application Notes &amp; Protocols: The Strategic Application of 4-Hydroxy-2-nitrophenylboronic Acid in Contemporary Drug Discovery

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of 4-Hydroxy-2-nitrophenylboronic acid. We will explore its fundamental ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of 4-Hydroxy-2-nitrophenylboronic acid. We will explore its fundamental chemical principles, its strategic value as both a versatile synthetic building block and a functional chemical probe, and provide detailed protocols for its practical implementation in the laboratory.

Foundational Principles: Why Boronic Acids are Transformative in Medicinal Chemistry

The field of medicinal chemistry has witnessed a significant surge in the use of boron-containing compounds, a shift largely catalyzed by the clinical success of the proteasome inhibitor Bortezomib (Velcade®)[1][2][3]. Boronic acids, once perceived with skepticism regarding potential toxicity, are now recognized for their unique and advantageous chemical properties[1][4].

The boronic acid moiety, -B(OH)₂, is a Lewis acid, rendering the boron atom electrophilic and capable of forming reversible covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues found in enzyme active sites[1][5]. This ability to act as a "warhead" that forms stable yet reversible complexes is a cornerstone of its utility in designing potent and selective enzyme inhibitors[4][6].

Spotlight on 4-Hydroxy-2-nitrophenylboronic Acid: A Multifunctional Reagent

4-Hydroxy-2-nitrophenylboronic acid (4H2NPBA) is a strategically substituted arylboronic acid that offers a compelling combination of functionalities for drug discovery programs.

PropertyValueSource
CAS Number 1800228-66-3[7][8]
Molecular Formula C₆H₆BNO₅[8]
Molecular Weight 182.93 g/mol [8]
Purity Typically ≥98%[7][8]
Storage Sealed in dry, 2-8°C[8]

The specific arrangement of its functional groups dictates its diverse applications:

  • The Boronic Acid Group: This is the primary reactive center, enabling interactions with diols and key enzymatic residues.

  • The ortho-Nitro Group: As a potent electron-withdrawing group, it enhances the electrophilicity of the boron atom, which can modulate binding affinity and reactivity[9]. Furthermore, this group is redox-active and can be reduced to an amine under hypoxic conditions, a feature that can be ingeniously exploited for targeted drug release in tumor microenvironments[10].

  • The para-Hydroxy Group: This group can participate in crucial hydrogen-bonding interactions within a target's binding pocket, contributing to affinity and selectivity. It also influences the overall electronic properties of the molecule.

C 4-Hydroxy-2-nitrophenylboronic Acid A1 Enzyme Inhibition (e.g., Serine Proteases) C->A1 Reversible Covalent Bonding A2 Chemical Probes & Sensors (H₂O₂/ROS, Saccharides) C->A2 Chemoselective Reactions A3 Medicinal Chemistry Scaffold (Suzuki-Miyaura Coupling) C->A3 C-C Bond Formation

Caption: Core applications of 4-Hydroxy-2-nitrophenylboronic acid.

Key Applications in Drug Discovery and Development

As a Reversible Covalent Enzyme Inhibitor

The primary mechanism of action for many boronic acid-based drugs is the formation of a stable, reversible tetrahedral boronate complex with a catalytic serine or threonine residue in an enzyme active site[1][3]. 4H2NPBA serves as an excellent starting point or fragment for developing such inhibitors. The electron-withdrawing nitro group can increase the Lewis acidity of the boron atom, potentially leading to more potent inhibition compared to unsubstituted phenylboronic acids[9].

Target Classes:

  • Serine Proteases: A major class of enzymes involved in blood coagulation, inflammation, and cancer.

  • Proteasomes: The success of Bortezomib has spurred extensive research into other boronic acid-based proteasome inhibitors[3][11].

  • Beta-Lactamases: Boronic acids are being explored as inhibitors to combat antibiotic resistance.

As a Chemoselective Probe for Reactive Oxygen Species (ROS)

A particularly powerful application of nitrophenylboronic acids is their ability to detect hydrogen peroxide (H₂O₂) with high selectivity[12]. In the presence of H₂O₂, 4H2NPBA undergoes an oxidative deboronation reaction to yield 4-hydroxy-2-nitrophenol. Under basic conditions, this product deprotonates to form the 4-hydroxy-2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 400-405 nm[12][13]. This transformation provides a direct and simple colorimetric method for quantifying H₂O₂, a key signaling molecule and marker of oxidative stress in numerous pathologies.

cluster_0 Reaction cluster_1 Application A 4-Hydroxy-2-nitrophenyl- boronic Acid (Colorless) B 4-Hydroxy-2-nitrophenolate (Yellow, A₄₀₅) A->B + H₂O₂ (Oxidative Deboronation) C Biological Sample (Cells, Tissues) D Quantification of Oxidative Stress C->D Measure A₄₀₅ start_end start_end process process data data start Start prep_standards Prepare H₂O₂ Standards (1-100 µM in PBS) start->prep_standards prep_reagents Prepare Basic Buffer (pH 11) & 4H2NPBA Working Solution start->prep_reagents plate_setup Add Samples/Standards & Buffer to 96-well Plate prep_standards->plate_setup prep_reagents->plate_setup initiate Add 4H2NPBA Solution to All Wells plate_setup->initiate incubate Incubate at RT for 10-15 min initiate->incubate read Read Absorbance at 405 nm incubate->read analyze Subtract Blank, Plot Standard Curve & Calculate Results read->analyze end_node End analyze->end_node

Caption: Workflow for the colorimetric H₂O₂ detection assay.

Protocol 3: General Screening for Serine Protease Inhibition (e.g., Trypsin)

Rationale: This protocol provides a framework for evaluating 4H2NPBA or its derivatives as inhibitors of a model serine protease. The assay measures the enzyme's ability to cleave a chromogenic substrate, where the rate of color development is inversely proportional to the inhibitor's potency.

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

  • 4H2NPBA stock solution (10 mM in DMSO)

  • 96-well clear, flat-bottom microplate

  • Kinetic microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of 4H2NPBA in Assay Buffer. Start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 serial dilutions to cover a broad concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following:

    • Test Wells: 25 µL of serially diluted 4H2NPBA.

    • Positive Control (No Inhibitor): 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): 25 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of the Trypsin solution (prepared in Assay Buffer at 2x the final desired concentration) to the Test and Positive Control wells. Add 50 µL of Assay Buffer to the Negative Control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the chromogenic substrate solution (prepared in Assay Buffer at 4x the final desired concentration) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibitor Conc. (µM)Rate (mOD/min)% Inhibition
0 (Positive Control)50.20%
145.110.2%
537.824.7%
1026.048.2%
2514.571.1%
506.187.9%
1002.595.0%
Caption: Example data table for calculating serine protease inhibition and determining an IC₅₀ value.

References

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hsu, C. Y., Lin, C. Y., & Lin, C. H. (2011). Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products. Journal of Agricultural and Food Chemistry, 59(21), 11403-11406. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxyphenylboronic Acid: A Key Reagent for Accelerating Drug Discovery Programs. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fik-Jaskółka, M. A., et al. (2022). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports, 12(1), 1-13. [Link]

  • Ang, J. H., et al. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(4), 394-408. [Link]

  • Kumar, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 488. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • National Institutes of Health. (2022). Boron enabled bioconjugation chemistries. PMC. [Link]

  • Sikora, A., et al. (2010). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC. [Link]

  • Sato, H., et al. (2022). Bortezomib is an effective enhancer for chemical probe-dependent superoxide detection. Redox Report, 27(1), 229-237. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Link]

  • Xu, Y., et al. (2017). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 9(1), 67-81. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. [Link]

  • Zou, W., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from PDSP. [Link]

  • Agilent. (n.d.). Assay development guidelines and protocol notes. Retrieved from Agilent. [Link]

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Method

techniques for purifying 4-Hydroxy-2-nitrophenylboronic acid reaction products

Introduction 4-Hydroxy-2-nitrophenylboronic acid is a valuable building block in medicinal chemistry and drug development, prized for its utility in cross-coupling reactions and as a fragment in the design of targeted th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-2-nitrophenylboronic acid is a valuable building block in medicinal chemistry and drug development, prized for its utility in cross-coupling reactions and as a fragment in the design of targeted therapeutics. The purity of this reagent is paramount, as contaminants can lead to side reactions, reduced yields, and difficulties in the purification of the final products. This guide provides a detailed overview of the techniques for purifying the reaction products of 4-hydroxy-2-nitrophenylboronic acid, with a focus on practical, field-proven methodologies.

Understanding the Molecule and Potential Impurities

The structure of 4-hydroxy-2-nitrophenylboronic acid presents unique purification challenges. The presence of a hydrophilic hydroxyl group, a polar nitro group, and an acidic boronic acid moiety makes the molecule polar and potentially sensitive to certain purification conditions.

Common impurities encountered during the synthesis of 4-hydroxy-2-nitrophenylboronic acid and related compounds may include:

  • Starting materials: Unreacted precursors from the boronation reaction.

  • Isomeric byproducts: Nitration of the starting phenol may yield other isomers.[1]

  • Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom.[2]

  • Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid.

  • Oxidation byproducts: The aromatic ring can be susceptible to oxidation under harsh conditions.[1]

  • Residual solvents: Solvents used in the reaction and workup.[1][3]

A thorough understanding of the potential impurity profile is critical for selecting the most effective purification strategy.

Purification Strategies: From Crude to High Purity

A multi-step approach is often necessary to achieve high purity. The choice of technique will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Acid-Base Extraction: A First-Pass Purification

The acidic nature of the boronic acid and the phenolic hydroxyl group allows for an effective initial purification using acid-base extraction. This technique is particularly useful for removing non-acidic impurities.

Principle: 4-Hydroxy-2-nitrophenylboronic acid can be deprotonated by a base to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

Protocol 1: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution (e.g., 1 M). Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layer with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid, such as 1 M HCl.

  • The purified 4-hydroxy-2-nitrophenylboronic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid organic compounds and is often the method of choice for obtaining highly pure 4-hydroxy-2-nitrophenylboronic acid.[4] The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.[5]

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6][7][8] For a polar molecule like 4-hydroxy-2-nitrophenylboronic acid, polar solvents are a good starting point for screening. A two-solvent system can also be effective, where the compound is soluble in the first solvent and insoluble in the second.[9]

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemRationale
WaterThe compound is likely to have some solubility in hot water due to its polar functional groups.
Ethanol/WaterA common and effective solvent system for many polar organic compounds.
Acetone/HeptaneA two-solvent system where acetone is the "good" solvent and heptane is the "poor" solvent.[10]
Ethyl Acetate/HexaneAnother common two-solvent system suitable for moderately polar compounds.

Protocol 2: Recrystallization

  • Place the crude 4-hydroxy-2-nitrophenylboronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) to just dissolve the solid.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble Impurities D Slow Cooling B->D No Insoluble Impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Product H->I

Caption: Workflow for the recrystallization process.

Column Chromatography: For Challenging Separations

When recrystallization is not effective, or for the removal of closely related impurities, column chromatography can be employed. However, the purification of boronic acids on standard silica gel can be challenging due to their tendency to streak or decompose.[10]

Considerations for Chromatography:

  • Stationary Phase: While silica gel can be used, it may require modification. The use of boric acid-impregnated silica gel has been reported to improve the chromatography of boronic esters by reducing their over-adsorption. Neutral alumina can also be an alternative. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica gel) may be more suitable.

  • Mobile Phase: The choice of eluent will depend on the stationary phase. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier, is employed.[11][12]

Protocol 3: Flash Column Chromatography (Conceptual)

  • Prepare a column with the chosen stationary phase (e.g., silica gel or C18 silica gel).

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Select Stationary & Mobile Phase B Pack Column A->B C Dissolve Crude Product D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC/HPLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for column chromatography.

Purity Assessment: Ensuring Quality

Once purified, it is essential to assess the purity of the 4-hydroxy-2-nitrophenylboronic acid. A combination of analytical techniques should be used to confirm both the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a sample and for quantifying any impurities.[13] A reversed-phase method is generally suitable for a polar compound like 4-hydroxy-2-nitrophenylboronic acid.

Table 2: Suggested HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 320 nm)[14]
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and for identifying any impurities that may be present. Both ¹H and ¹³C NMR should be performed. For boronic acids, ¹¹B NMR can also be a useful characterization technique.[15]

Expected ¹H NMR Features (in a suitable deuterated solvent like DMSO-d₆):

  • Aromatic protons with characteristic splitting patterns.

  • A broad singlet for the boronic acid -B(OH)₂ protons.

  • A singlet for the phenolic -OH proton.

Melting Point

A sharp melting point range is a good indicator of high purity for a crystalline solid. The melting point of the purified 4-hydroxy-2-nitrophenylboronic acid should be compared to the literature value.

Conclusion

The purification of 4-hydroxy-2-nitrophenylboronic acid requires a systematic approach that takes into account the properties of the molecule and the likely impurities. A combination of acid-base extraction and recrystallization is often sufficient to obtain high-purity material. For more challenging separations, column chromatography can be employed with careful selection of the stationary and mobile phases. Rigorous purity assessment using HPLC, NMR, and melting point analysis is essential to ensure the quality of the final product for its intended applications in research and development.

References

  • University of Colorado, Boulder. "Recrystallization - Single Solvent." Organic Chemistry at CU Boulder. [Link]

  • Shimadzu. "Introduction to HPLC." Shimadzu Corporation. [Link]

  • van der Hage, E. et al. "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures." Utrecht University Thesis. [Link]

  • ResearchGate. "Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d..." ResearchGate. [Link]

  • ResearchGate. "Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d..." ResearchGate. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering." Royal Society of Chemistry. [Link]

  • Wang, Z. et al. "Highly Enantioselective Catalysts of 4,4′-Disubstituted L-Proline for Direct Aldol Reactions - Supporting Information." Tsinghua University. [Link]

  • ChromTech. "User's Guide - HPLC." ChromTech. [Link]

  • University of Massachusetts Boston. "Recrystallization I 10." UMass Boston. [Link]

  • San Diego State University. "11B NMR Chemical Shifts." San Diego State University. [Link]

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid." NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • University of Victoria. "Recrystallization." University of Victoria. [Link]

  • Google Patents. "Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • SciSpace. "Impurities in Pharmaceuticals- A Review." SciSpace. [Link]

  • Royal Society of Chemistry. "Purifying by recrystallisation." RSC Education. [Link]

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." MIT OpenCourseWare. [Link]

  • University of California, Irvine. "Recrystallization and Crystallization." UCI Department of Chemistry. [Link]

  • Reddit. "HELP: Purifying boronic acids sucks : r/OrganicChemistry." Reddit. [Link]

Sources

Application

role of 4-Hydroxy-2-nitrophenylboronic acid in materials science

An Application Guide to 4-Hydroxy-2-nitrophenylboronic Acid in Materials Science Abstract 4-Hydroxy-2-nitrophenylboronic acid is an aromatic boronic acid distinguished by its unique substitution pattern, which imparts si...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-Hydroxy-2-nitrophenylboronic Acid in Materials Science

Abstract

4-Hydroxy-2-nitrophenylboronic acid is an aromatic boronic acid distinguished by its unique substitution pattern, which imparts significant functionality for advanced materials design. The presence of an electron-withdrawing nitro group ortho to the boronic acid and an electron-donating hydroxyl group in the para position critically modulates the Lewis acidity and reactivity of the boron center. This guide provides an in-depth exploration of the . We will dissect its core chemical principles, focusing on the pH-dependent, reversible covalent bonding with cis-diols, and translate these fundamentals into practical applications. Detailed protocols are provided for the synthesis of glucose-responsive hydrogels, the fabrication of colorimetric sensors, and the conceptual design of self-healing polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development seeking to leverage the unique properties of this versatile chemical building block.

Core Principles of 4-Hydroxy-2-nitrophenylboronic Acid

Molecular Structure and Inherent Reactivity

4-Hydroxy-2-nitrophenylboronic acid (C₆H₆BNO₅, CAS No. 1800228-66-3) is a specialized derivative of phenylboronic acid (PBA).[1] Its utility in materials science is rooted in the unique interplay of its three functional groups:

  • The Boronic Acid Group (-B(OH)₂): This is the primary reactive center. The boron atom is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with electron-rich species, most notably diols.[2]

  • The Ortho-Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the Lewis acidity of the adjacent boronic acid. This is crucial as it lowers the pKa of the boronic acid, allowing it to actively participate in binding reactions at or near physiological pH (around 7.4).[3]

  • The Para-Hydroxy Group (-OH): This electron-donating group can influence the overall electronic environment of the molecule and provides an additional site for chemical modification, such as etherification or esterification, enabling its incorporation into various polymer backbones.[4]

This specific arrangement of substituents makes 4-Hydroxy-2-nitrophenylboronic acid a "smart" chemical entity, pre-programmed for responsiveness in aqueous environments.

The Central Mechanism: Reversible Diol Binding

The cornerstone of this molecule's application is its ability to react with compounds containing 1,2- or 1,3-diols (e.g., glucose, fructose, and glycoproteins) to form five- or six-membered cyclic boronate esters.[5] This reaction is a dynamic equilibrium.

In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] It is predominantly the trigonal form that reacts with a diol to form the cyclic ester.[7] The overall equilibrium is highly dependent on pH. At higher pH values (above the boronic acid's pKa), the equilibrium shifts towards the more stable anionic tetrahedral boronate ester.[8] This pH-dependent binding and unbinding is the key to creating stimuli-responsive materials.[9][10]

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Processing & Testing A 1. Dissolve AAm, boronic acid monomer, and MBAA in deionized water B 2. Degas solution with Nitrogen for 20 minutes A->B C 3. Add APS and TEMED to initiate polymerization B->C D 4. Inject solution between glass plates with spacer C->D E 5. Allow to polymerize at room temperature for 4 hours D->E F 6. Remove hydrogel film and wash extensively in DI water E->F G 7. Equilibrate in PBS (pH 7.4) F->G H 8. Immerse in glucose solutions and measure swelling ratio G->H

Caption: Workflow for glucose-responsive hydrogel synthesis.

Procedure:

  • Monomer Solution: In a flask, prepare the pre-gel solution by dissolving acrylamide (e.g., 70 mol%), N-(4-Hydroxy-2-nitrophenyl)acrylamide (e.g., 30 mol%), and MBAA (e.g., 2 mol% of total monomers) in deionized water.

  • Degassing: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: Add the initiator, APS (e.g., 1% w/v), and the catalyst, TEMED (e.g., 0.1% v/v), to the solution and mix gently.

  • Casting: Quickly inject the solution between two glass plates separated by a silicone spacer (e.g., 1 mm thick).

  • Polymerization: Allow the polymerization to proceed at room temperature for at least 4 hours.

  • Washing: Carefully separate the glass plates and remove the hydrogel film. Wash the film extensively in deionized water for 48 hours (changing the water frequently) to remove unreacted monomers and initiators.

  • Equilibration: Cut the hydrogel into discs of a known diameter and equilibrate them in PBS (pH 7.4) for 24 hours.

  • Glucose Response Test:

    • Measure the initial weight (W_eq) of the swollen hydrogel discs.

    • Immerse the discs in PBS solutions containing different concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

    • Allow them to equilibrate for 12 hours.

    • Remove the discs, gently blot excess surface water, and measure the final weight (W_s).

    • Calculate the swelling ratio (SR) as SR = W_s / W_eq.

Expected Data:

Glucose Conc. (mM)pHExpected Swelling Ratio (SR)
07.41.00 (baseline)
57.4> 1.05
107.4> 1.15
207.4> 1.30
Application II: Colorimetric Sensors

The binding of a diol to 4-Hydroxy-2-nitrophenylboronic acid alters its electronic structure, which can lead to a change in its UV-Visible absorption spectrum. [11]This phenomenon can be exploited to create simple, naked-eye colorimetric sensors for diols, heavy metal ions, or other analytes. [12][13][14]Often, a competitive binding assay with a catechol-containing dye like Alizarin Red S (ARS) is used. The boronic acid first binds to the dye, causing a distinct color. When a target analyte (like glucose) is introduced, it displaces the dye, causing the color to revert. [15]

This protocol details a solution-based competitive assay for the colorimetric detection of fructose, which binds strongly to boronic acids.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Alizarin Red S (ARS)

  • Fructose

  • TRIS buffer (pH 8.5)

Principle of Detection:

Caption: Competitive binding principle for a colorimetric sensor.

Procedure:

  • Stock Solutions: Prepare stock solutions of 4-Hydroxy-2-nitrophenylboronic acid (10 mM), ARS (1 mM), and fructose (100 mM) in TRIS buffer (pH 8.5).

  • Sensor Solution: In a cuvette, mix 100 µL of the boronic acid stock and 100 µL of the ARS stock. Dilute with TRIS buffer to a final volume of 2 mL. The solution should develop a distinct color (e.g., deep red).

  • Baseline Spectrum: Record the UV-Vis absorption spectrum of this sensor solution from 350 nm to 700 nm. Note the wavelength of maximum absorbance (λ_max).

  • Titration: Add small aliquots (e.g., 10 µL) of the fructose stock solution to the cuvette.

  • Measurement: After each addition, mix thoroughly, wait 2 minutes for equilibration, and record the new UV-Vis spectrum.

  • Analysis: Observe the color change by eye and plot the change in absorbance at the initial λ_max versus the concentration of fructose.

Expected Data:

AnalyteBinding AffinityExpected λ_max ShiftVisual Color Change
FructoseHighSignificantRed -> Yellow/Orange
GlucoseModerateModerateRed -> Lighter Red/Orange
MannitolLowMinimalMinimal to none
Application III: Self-Healing Materials

The reversibility of the boronic ester bond is the foundation for creating self-healing polymers. [16]A polymer network can be designed where the cross-links are not permanent covalent bonds but are dynamic boronic esters. When the material is cut or damaged, these bonds are broken. However, under the right conditions (typically the presence of water or controlled pH), the bonds can reform across the damaged interface, restoring the material's integrity. [17]

This protocol outlines the synthesis of a self-healing material by mixing two polymer components that form dynamic cross-links.

Materials:

  • Polymer A: A diol-rich polymer like Poly(vinyl alcohol) (PVA).

  • Polymer B: A polymer functionalized with 4-Hydroxy-2-nitrophenylboronic acid groups (e.g., a copolymer of acrylamide and N-(4-Hydroxy-2-nitrophenyl)acrylamide, as synthesized in Protocol 1).

  • Solvent (e.g., DMSO or alkaline water).

Procedure:

  • Dissolution: Separately dissolve Polymer A and Polymer B in the chosen solvent to create two homogeneous solutions.

  • Mixing: Mix the two polymer solutions in a stoichiometric ratio (boronic acid groups to diol groups, e.g., 1:1).

  • Gelation: Pour the mixture into a mold. A cross-linked gel or elastomer will form as the boronic ester bonds are established between the two polymer chains.

  • Solvent Removal: Carefully dry the material under vacuum to obtain the final self-healing elastomer.

  • Healing Test:

    • Cut a sample of the elastomer completely in half with a razor blade.

    • Press the two halves back into contact.

    • Add a droplet of water or expose the interface to a humid environment to facilitate the bond exchange reaction.

    • Allow the sample to rest for several hours at room temperature.

    • Test the healing efficiency by gently stretching the sample and observing if the cut has mended.

Conclusion and Future Outlook

4-Hydroxy-2-nitrophenylboronic acid stands out as a highly functional building block for the creation of advanced, stimuli-responsive materials. The strategic placement of its nitro and hydroxyl groups provides a fine-tuned reactivity that is particularly advantageous for biomedical and sensing applications operating at physiological pH. The protocols detailed herein provide a foundational framework for harnessing its capabilities in creating glucose-responsive hydrogels, colorimetric sensors, and self-healing polymers. Future research will likely focus on integrating this molecule into multi-stimuli responsive systems, where responses to pH, glucose, and temperature can be combined to create even more sophisticated and "intelligent" materials for targeted drug delivery, diagnostics, and soft robotics.

References

  • Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions:
  • Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional form
  • Reaction mechanism of boronic acid with diols having high pKa in...
  • Electrochemical and optical sugar sensors based on phenylboronic acid and its deriv
  • Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery.
  • (4-Hydroxy-2-nitrophenyl)boronic acid. ChemScene.
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
  • Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Source Not Found.
  • Stimuli-Responsive Smart Polymer Materials: Mechanisms, Synthesis, and Applic
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PMC.
  • Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid C
  • Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. Source Not Found.
  • Colorimetric Sensors for Chemical and Biological Sensing Applications.
  • Fabrication of Porphyrin Based Colorimetric Sensor for the Detection of Liver Cirrhosis Biomarker. ChemRxiv.
  • Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response. Illinois Experts.
  • Properties and Applications of Self-Healing Polymeric M
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Fabrication of a colorimetric sensor using acetic acid-capped drug-mediated copper oxide nanoparticles for nitrite biosensing in processed food. Frontiers.
  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole.

Sources

Method

Application Notes &amp; Protocols for Reactions Involving 4-Hydroxy-2-nitrophenylboronic Acid

Prepared by: Gemini, Senior Application Scientist Abstract 4-Hydroxy-2-nitrophenylboronic acid is a valuable, albeit challenging, building block in modern organic synthesis. Its unique substitution pattern, featuring a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Hydroxy-2-nitrophenylboronic acid is a valuable, albeit challenging, building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding ortho-nitro group and a chemically active para-hydroxyl group, presents distinct considerations for reaction design. This guide provides an in-depth analysis of the experimental setups for two key transformations involving this reagent: the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N/C-O coupling. We will explore the mechanistic nuances influenced by its structure, offer field-proven protocols to overcome common obstacles, and present a framework for rational optimization, empowering researchers to effectively utilize this versatile compound in drug discovery and materials science.

Introduction: Understanding the Reagent's Character

4-Hydroxy-2-nitrophenylboronic acid (CAS 1800228-66-3) is a bifunctional organic compound whose reactivity is dominated by the interplay of its three key components: the boronic acid moiety, a powerful electron-withdrawing nitro group, and an electron-donating hydroxyl group.[1][2]

  • The Boronic Acid Group [-B(OH)₂]: This functional group is a mild Lewis acid and the cornerstone of its utility in cross-coupling reactions.[3] It is generally stable, easy to handle, and serves as the nucleophilic partner in the transmetalation step of many catalytic cycles.[4][5] However, boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines, a process which can sometimes affect reaction stoichiometry but often does not inhibit reactivity.[3]

  • The ortho-Nitro Group [-NO₂]: Positioned adjacent to the boronic acid, the nitro group exerts a profound influence.

    • Electronic Effect: As a strong electron-withdrawing group, it increases the Lewis acidity of the boron atom.[4]

    • Steric Hindrance: Its physical bulk is the most critical factor, significantly impeding the approach of the boronic acid to the metal center of a catalyst. This steric clash is a primary obstacle in reactions like the Suzuki-Miyaura coupling, often rendering the transmetalation step rate-limiting.[6][7]

  • The para-Hydroxyl Group [-OH]: This group introduces further complexity.

    • Acidity: The phenolic proton is acidic and can react with bases used in coupling reactions, potentially requiring an additional equivalent of base.

    • Nucleophilicity: The oxygen atom can act as a nucleophile or a coordinating ligand to the metal catalyst, which can either be beneficial (in the case of Chan-Lam C-O coupling) or detrimental (by inhibiting the desired catalytic cycle).

This unique combination of steric and electronic factors necessitates carefully tailored experimental conditions to achieve high efficiency and yield.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[8] For a sterically hindered substrate like 4-hydroxy-2-nitrophenylboronic acid, success hinges on overcoming the slow transmetalation step.[7] This is achieved by selecting a catalyst system with bulky, electron-rich ligands that promote the formation of a reactive palladium complex and facilitate the transfer of the aryl group from boron to palladium.

Mechanistic Considerations & The Steric Challenge

The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8] The bulky ortho-nitro group directly obstructs the transmetalation step, where the boronate complex must approach the palladium center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Aryl->Pd0 Transmetalation Transmetalation (Rate-Limiting Step) PdII_Both Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Both Ar'-B(OH)₃⁻ PdII_Both->Pd0 PdII_Both->PdII_Aryl RedElim Reductive Elimination Product Ar-Ar' Boronate Ar'-B(OH)₃⁻ Boronate->PdII_Aryl Obstacle Steric Hindrance from ortho-NO₂ Boronate->Obstacle ArylHalide Ar-X ArylHalide->PdII_Aryl Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar'-B(OH)₂ (4-Hydroxy-2-nitrophenyl boronic acid) BoronicAcid->Base Obstacle->PdII_Aryl

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting transmetalation step hindered by the ortho-nitro group.

Recommended Catalyst Systems & Conditions

To overcome the steric barrier, highly active catalyst systems are required. Buchwald biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective.[7]

ComponentRecommended ReagentsRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common, reliable sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands)Bulky, electron-rich biaryl phosphines that stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination. Their size creates a wider coordination sphere, facilitating the approach of the hindered boronic acid.[7]
IPr, IMes (NHC Ligands)Strong σ-donors that form very stable and active palladium complexes, often effective at low catalyst loadings.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong, non-nucleophilic bases are crucial. They activate the boronic acid to form the more nucleophilic boronate salt required for transmetalation.[9] At least 2-3 equivalents are needed to neutralize the generated acid and deprotonate the phenolic -OH.
Solvent Toluene, Dioxane, THF/H₂O (e.g., 4:1)Anhydrous aprotic solvents are standard. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and stabilizing intermediates.
Temperature 80 - 110 °CThermal energy is required to overcome the activation barrier of the rate-limiting step.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling 4-hydroxy-2-nitrophenylboronic acid with a generic aryl bromide. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-hydroxy-2-nitrophenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Track reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

The Chan-Lam Coupling: Forming C-N and C-O Bonds

The Chan-Lam coupling offers an attractive, often milder, alternative to palladium-catalyzed methods for forming aryl-heteroatom bonds.[10] It utilizes a copper catalyst to couple boronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols.[11] A key advantage is its typical tolerance for air and moisture, simplifying the experimental setup.[10]

Mechanistic Overview

The Chan-Lam coupling is an oxidative process where the copper catalyst cycles between Cu(I), Cu(II), and Cu(III) oxidation states. The reaction is often performed open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the active catalyst.[10][11]

Chan_Lam_Cycle CuII Cu(II)L₂ Coord1 Ligand Exchange CuII->Coord1 CuII_Aryl Ar-Cu(II)L Coord1->CuII_Aryl Coord2 Coordination CuII_Aryl->Coord2 CuII_Complex Ar-Cu(II)(NuH)L Coord2->CuII_Complex Oxidation Oxidation (O₂) CuII_Complex->Oxidation CuIII_Complex Ar-Cu(III)(Nu)L₂ Oxidation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product Ar-Nu RedElim->Product CuI Cu(I)L RedElim->CuI CuI->CuII O₂ (Air) BoronicAcid Ar-B(OH)₂ BoronicAcid->Coord1 Nucleophile Nu-H (Amine/Alcohol) Nucleophile->Coord2

Caption: A simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Recommended Reagents & Conditions

The Chan-Lam reaction is prized for its operational simplicity.

ComponentRecommended ReagentsRationale & Causality
Copper Source Cu(OAc)₂, CuI, CuOCopper(II) acetate is the most common and reliable catalyst. Stoichiometric amounts can be used, but catalytic systems are preferred.[11]
Ligand/Base Pyridine, Triethylamine (Et₃N), DIPEAA base is often required to facilitate the reaction. Pyridine can serve as both a ligand and a base, promoting the formation of the active copper complex.[12]
Oxidant Air (O₂), TEMPOThe reaction is oxidative. Running the reaction open to the atmosphere is usually sufficient for catalyst turnover.
Solvent Dichloromethane (DCM), Methanol (MeOH), TolueneChoice of solvent depends on the solubility of the substrates. DCM is a common starting point.
Additives 4Å Molecular SievesCan be beneficial to remove water, which may otherwise lead to undesired side products like phenol (from protodeboronation).[12]
Temperature Room Temperature to 50 °CThe reaction is often efficient at ambient temperature, representing a significant advantage over many other cross-coupling methods.
Protocol: Chan-Lam N-Arylation with a Primary Amine

This protocol describes the coupling of 4-hydroxy-2-nitrophenylboronic acid with a primary aliphatic or aromatic amine.

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), 4-hydroxy-2-nitrophenylboronic acid (1.5 eq.), and copper(II) acetate (Cu(OAc)₂, 10-20 mol%).

  • Additives (Optional): Add activated 4Å molecular sieves (a spatula tip).

  • Solvent & Base Addition: Add dichloromethane (DCM, 0.2 M) and a base such as pyridine (2.0 eq.).

  • Reaction Execution: Stir the mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. Note: The flask should be loosely capped or equipped with a drying tube to allow air exchange while preventing solvent evaporation.

  • Monitoring: Track the consumption of the amine via TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the copper catalyst, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove residual copper salts, followed by a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow & Troubleshooting

A successful experiment requires careful planning from setup to purification.

Workflow Start Reaction Planning (Stoichiometry, Catalyst Choice) Setup Vessel Preparation (Dry Glassware, Stir Bar) Start->Setup Reagents Add Solid Reagents (Boronic Acid, Coupling Partner, Base) Setup->Reagents Inert Establish Inert Atmosphere (e.g., Ar/N₂ for Suzuki) Reagents->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Quench & Work-up (Filter, Wash, Extract) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Suzuki: The catalyst/ligand system may not be active enough. Switch to a bulkier ligand (e.g., from SPhos to XPhos). Ensure the base is anhydrous and of high quality. Degassing may have been insufficient; ensure no oxygen is present.

    • Chan-Lam: The amine/alcohol may be too hindered or electronically poor. Try heating the reaction to 40-50 °C. Consider a different copper source or base.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This side reaction, where the boronic acid is replaced by a hydrogen atom, is often caused by excess water or acidic impurities.

    • Mitigation: Use anhydrous solvents, ensure the base is sufficiently strong, and consider adding molecular sieves to the Chan-Lam reaction.[12]

  • Homocoupling of Boronic Acid: Formation of a symmetrical biaryl from two molecules of the boronic acid can occur, especially in Suzuki reactions if the oxidative addition of the aryl halide is slow.

    • Mitigation: Re-evaluate catalyst and ligand choice to ensure the catalytic cycle proceeds efficiently.

Safety and Handling

As with all laboratory chemicals, 4-hydroxy-2-nitrophenylboronic acid and its related reagents should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Hazards: Nitrophenylboronic acids are typically classified as harmful if swallowed and can cause skin and eye irritation.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.[1]

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4. Organic Chemistry Portal.

  • (2-Nitrophenyl)boronic acid | CAS#:5570-19-4. Chemsrc.

  • Phenylboronic acid. Wikipedia.

  • 4-Nitrophenylboronic acid. Sigma-Aldrich.

  • (4-Hydroxy-2-nitrophenyl)boronic acid | CAS 1800228-66-3. ChemScene.

  • (4-Nitrophenyl)boronic acid | CAS 24067-17-2. CymitQuimica.

  • (4-Hydroxy-2-nitrophenyl)boronic acid | CAS 1800228-66-3. Apollo Scientific.

  • 4-Hydroxy-2'-nitrobiphenyl. PubChem.

  • Chan-Lam Coupling. Organic Chemistry Portal.

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC.

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

  • Chan–Lam coupling. Wikipedia.

  • SAFETY DATA SHEET: 4-Nitrophenylboronic Acid. TCI Chemicals.

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. Journal of the American Chemical Society.

  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. PMC.

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem.

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Alnoor Digital Repository.

  • Chan-Lam Coupling. YouTube.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. University of Ottawa.

  • 4-(Hydroxymethyl)phenylboronic acid. Sigma-Aldrich.

  • Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids. ACS Publications.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing protodeboronation of 4-Hydroxy-2-nitrophenylboronic acid

Technical Support Center: 4-Hydroxy-2-nitrophenylboronic Acid A Guide to Minimizing Protodeboronation in Cross-Coupling Reactions Welcome to the technical support center for researchers utilizing 4-hydroxy-2-nitrophenylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-2-nitrophenylboronic Acid

A Guide to Minimizing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers utilizing 4-hydroxy-2-nitrophenylboronic acid. As a Senior Application Scientist, I understand the unique challenges this substrate presents. Its electron-deficient nature, a result of the strongly withdrawing nitro group, makes it highly susceptible to a yield-destroying side reaction: protodeboronation. This guide is designed to provide you with a deep mechanistic understanding, actionable troubleshooting protocols, and field-tested best practices to ensure the success of your experiments.

Section 1: Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] For 4-hydroxy-2-nitrophenylboronic acid, the presence of the electron-withdrawing nitro group makes the aryl ring particularly electron-deficient, accelerating this undesired reaction.[2][3][4] This process can be catalyzed by acid, base, or even certain palladium complexes, making it a persistent challenge in Suzuki-Miyaura cross-coupling reactions which are typically run under basic conditions.[1][5][6]

The reaction environment, particularly pH, plays a critical role. While basic conditions are necessary to form the reactive boronate species for the Suzuki-Miyaura catalytic cycle, excessively high pH can dramatically accelerate protodeboronation.[7] This guide will help you navigate this fine balance.

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArBOH2 Ar-B(OH)₂ ArBOH3_neg [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_neg + OH⁻ ArH_base Ar-H ArBOH3_neg->ArH_base + H₂O (Proton Source) BOH4_neg B(OH)₄⁻ ArBOH2_acid Ar-B(OH)₂ TransitionState [Ar-B(H)(OH)₂]⁺ ArBOH2_acid->TransitionState + H⁺ ArH_acid Ar-H TransitionState->ArH_acid Wheland-type Intermediate BOH2_pos B(OH)₂⁺

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is disappointingly low, and I've isolated 3-nitrophenol as a major byproduct. What's happening?

This is the classic signature of protodeboronation. Instead of participating in the cross-coupling reaction, your 4-hydroxy-2-nitrophenylboronic acid is being converted back to 3-nitrophenol. This is often caused by one or more of the following factors:

  • Excessively Basic Conditions: Strong bases (like NaOH or KOH) or high concentrations of milder bases can create a pH environment where protodeboronation outpaces the desired cross-coupling.[7]

  • High Temperature: Thermal energy accelerates most reactions, including protodeboronation.[8]

  • Presence of Water: Water acts as the proton source for the C-H bond formation in protodeboronation.[1][9] While often necessary for Suzuki couplings, its concentration should be controlled.

  • Catalyst/Ligand Choice: Certain palladium catalysts, particularly those with bulky phosphine ligands, have been shown to actively promote protodeboronation.[5][10][11]

Q2: What is the optimal pH to suppress protodeboronation?

For most simple arylboronic acids, protodeboronation is minimized at neutral pH.[1] However, 4-hydroxy-2-nitrophenylboronic acid is more complex. You need a basic environment to facilitate the transmetalation step of the Suzuki-Miyaura reaction. The key is to use the mildest base possible that still promotes catalysis. Strong bases like hydroxides should be avoided in favor of carbonates (K₂CO₃), phosphates (K₃PO₄), or fluorides (CsF, KOAc).[12][13] The goal is to find a "sweet spot" where the rate of productive cross-coupling is significantly faster than the rate of protodeboronation.[14]

Q3: Can my choice of palladium catalyst and ligand make the problem worse?

Absolutely. While bulky, electron-rich phosphine ligands are often employed to facilitate challenging cross-couplings, they can paradoxically accelerate protodeboronation.[5][6][10][11] If you are observing significant protodeboronation, consider screening less sterically hindered ligands. Additionally, the choice of palladium precatalyst is important. A precatalyst that rapidly generates the active Pd(0) species can help ensure the cross-coupling reaction begins quickly, consuming the boronic acid before significant protodeboronation can occur.[14]

Q4: How critical are reaction temperature and time?

They are extremely critical. Protodeboronation is highly temperature-dependent.[8]

  • Temperature: Always aim for the lowest temperature at which the desired reaction proceeds efficiently. It is better to run a reaction for a longer time at a lower temperature than to try and force it with excessive heat.

  • Time: Do not let reactions run unnecessarily long. Monitor the reaction's progress (e.g., by TLC or LC-MS) and work it up as soon as the starting materials are consumed.

Q5: I've tried optimizing conditions with little success. Are there more stable alternatives to the free boronic acid?

Yes. This is often the most effective solution for highly sensitive substrates. Converting the boronic acid to a more stable derivative can dramatically suppress protodeboronation by employing a "slow-release" strategy.[7][12] This approach ensures that only a small, reactive concentration of the boronic acid is present at any given moment, favoring the rapid cross-coupling pathway over the slower protodeboronation pathway.[15] Excellent alternatives include:

  • Pinacol Boronate Esters: Ubiquitous and effective at increasing stability.[9]

  • MIDA Boronates: These are exceptionally stable, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.[1][15]

  • Organotrifluoroborates (BF₃K salts): These crystalline salts also serve as a stable reservoir for the slow release of the boronic acid.[1][12]

Section 3: Troubleshooting Guide & Protocols

Use this decision tree to diagnose and resolve issues with protodeboronation during your experiments.

Troubleshooting_Workflow Start Problem: Low Yield & 3-Nitrophenol Byproduct Step1 Step 1: Analyze Reaction Conditions Start->Step1 Base Is the base a strong hydroxide (NaOH, KOH)? Step1->Base Check Base Sol_Temp Is temp > 80°C or water content high? Base->Sol_Temp No Sol_Base Action: Switch to milder base (K₃PO₄, K₂CO₃, CsF) Base->Sol_Base Yes Step2 Step 2: Evaluate Catalytic System Sol_Temp->Step2 No Sol_Sol_Temp Action: Lower temperature & use minimal H₂O/anhydrous solvent Sol_Temp->Sol_Sol_Temp Yes Ligand Are you using a bulky ligand (e.g., tBu₃P, XPhos)? Step2->Ligand Check Ligand Step3 Step 3: Modify Boron Reagent Ligand->Step3 No, or problem persists Sol_Ligand Action: Screen smaller ligands (e.g., PPh₃) or use a different pre-catalyst Ligand->Sol_Ligand Yes Convert Convert to Pinacol Ester, MIDA Boronate, or BF₃K Salt Step3->Convert

Caption: A decision tree for troubleshooting protodeboronation.

Protocol: Preparation of 4-Hydroxy-2-nitrophenylboronic acid pinacol ester

If optimizing reaction conditions is insufficient, converting the boronic acid to its pinacol ester derivative is a highly recommended and robust strategy to prevent protodeboronation.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Pinacol

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Reaction flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add 4-hydroxy-2-nitrophenylboronic acid (1.0 equiv.) and pinacol (1.1 - 1.2 equiv.).

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • If using toluene, assemble a Dean-Stark apparatus and condenser. If using THF, add activated 4Å molecular sieves.

  • Heat the mixture to reflux. The esterification reaction proceeds by removing the water byproduct via azeotropic distillation (with toluene) or sequestration (with molecular sieves).

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude boronic ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by recrystallization or column chromatography on silica gel.

Section 4: Summary of Best Practices

To maximize your success, integrate the following strategies into your experimental design from the outset.

StrategyKey ActionRationale
1. Reagent Protection Convert the boronic acid to a more stable derivative like a pinacol ester , MIDA boronate , or trifluoroborate salt .[1][9][12][15]Implements a "slow-release" mechanism, keeping the reactive free boronic acid concentration low to favor cross-coupling over protodeboronation.[7][12][15]
2. Base Selection Avoid strong hydroxide bases. Use milder inorganic bases such as K₃PO₄ , K₂CO₃ , or CsF .[12]Provides the necessary basicity for catalysis while minimizing the pH-dependent rate of protodeboronation.[7]
3. Temperature Control Run the reaction at the lowest effective temperature .Protodeboronation is highly sensitive to temperature; minimizing heat input slows this undesired side reaction significantly.[8]
4. Solvent System Minimize water content . Use anhydrous solvents where possible or a well-controlled biphasic system.[9][16]Water is the proton source for protodeboronation. Reducing its availability slows the reaction.
5. Catalyst System Avoid excessively bulky phosphine ligands if protodeboronation is observed.[5][10] Use an efficient pre-catalyst for rapid generation of active Pd(0).[14]The goal is to maximize the rate of transmetalation relative to protodeboronation. The right catalyst system is crucial for this balance.

By understanding the mechanisms driving protodeboronation and proactively implementing these troubleshooting and preventative strategies, you can significantly improve the yield and reproducibility of your cross-coupling reactions involving the challenging yet valuable 4-hydroxy-2-nitrophenylboronic acid.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cheon, C. H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • BenchChem. (2025).
  • Aspuru-Guzik, A., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Aspuru-Guzik, A., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Buchwald, S. L., & Guram, A. S. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Burke, M. D., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • BenchChem. (2025). How to avoid protodeboronation of 1-Naphthaleneboronic acid. BenchChem Tech Support.
  • Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Sigman, M. S., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. BenchChem Tech Support.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Hydroxy-2-nitrophenylboronic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly functionalized, electron-deficient boronic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly functionalized, electron-deficient boronic acids. 4-Hydroxy-2-nitrophenylboronic acid presents a notorious "dual-threat" in cross-coupling workflows: an acidic, unprotected phenol that disrupts reaction stoichiometry, and an ortho-nitro group that severely destabilizes the carbon-boron bond.

This guide provides field-proven, mechanistically grounded solutions to eliminate side reactions, prevent catalyst poisoning, and maximize your biaryl yield.

Part 1: Mechanistic Overview & Root Cause Analysis

Before adjusting equivalents or screening random catalysts, we must understand the causality of failure with this specific substrate.

  • The ortho-Nitro Effect (Protodeboronation): The strongly electron-withdrawing nitro group increases the electrophilicity of the boron atom. Under standard basic Suzuki conditions, hydroxide or water rapidly attacks the boron, leading to premature C-B bond cleavage (protodeboronation)[1]. The resulting dead-end byproduct is 3-nitrophenol.

  • The Phenol Interference (Stoichiometric Imbalance): The hydroxyl group is highly acidic (pKa ~7.5 due to the adjacent nitro group). It instantly consumes one equivalent of base to form a phenoxide. If insufficient base is present, the boronic acid cannot convert to the reactive trihydroxyboronate species required for the transmetalation step[2].

Mechanism SM 4-Hydroxy-2-nitrophenylboronic acid + Aryl Halide Cond Aqueous Base (OH-) Catalyst SM->Cond Proto Protodeboronation (Fast at high temp) Cond->Proto Side Reaction Trans Transmetalation (Requires fast Pd) Cond->Trans Main Pathway Byprod Byproduct: 3-Nitrophenol (Yield Loss) Proto->Byprod Prod Cross-Coupled Product (Desired Biaryl) Trans->Prod

Caption: Competing pathways in the Suzuki coupling of 4-hydroxy-2-nitrophenylboronic acid.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but my biaryl yield is <10%. The major peak is 3-nitrophenol. What happened? A1: You are observing rapid protodeboronation. The basic conditions and elevated temperatures (e.g., Na₂CO₃ at 80°C) cleaved the boronic acid faster than the palladium catalyst could perform transmetalation[1]. Solution: You must outcompete the degradation. Switch to a highly active, bulky dialkylbiarylphosphine pre-catalyst like XPhos Pd G3[3]. This allows the oxidative addition and transmetalation to occur at much lower temperatures (25°C–40°C), effectively freezing out the protodeboronation pathway.

Q2: I lowered the temperature, but now the reaction is stalled with unreacted starting materials. Why? A2: This is a classic stoichiometric imbalance caused by the unprotected phenol. Standard Suzuki protocols call for 2.0 equivalents of base. However, the acidic phenol consumes 1.0 equivalent immediately. The remaining 1.0 equivalent is insufficient to drive the catalytic cycle efficiently. Solution: Increase your base loading to 3.0–3.5 equivalents. Use a mild, anhydrous base like K₃PO₄ to provide the necessary basicity without introducing the high local concentration of hydroxide ions that drives protodeboronation[4].

Q3: If direct coupling continues to fail, what is the best structural workaround? A3: Convert the unstable free boronic acid into a "slow-release" derivative. The N-methyliminodiacetic acid (MIDA) boronate or pinacol ester (BPin) masks the empty p-orbital on the boron, preventing premature hydrolysis[1]. The boronic acid is slowly released in situ, keeping its steady-state concentration low and favoring cross-coupling over degradation.

Workflow Start Analyze Reaction (LC-MS) DetectProto High 3-Nitrophenol (Protodeboronation) Start->DetectProto DetectUnreact Unreacted Boronic Acid (Incomplete Activation) Start->DetectUnreact Sol1 Switch to mild base (K3PO4) Lower temp to 40°C DetectProto->Sol1 Sol2 Use fast pre-catalyst (e.g., XPhos Pd G3) DetectProto->Sol2 Sol3 Increase base equivalents (Account for acidic -OH) DetectUnreact->Sol3 Final If failing: Convert to MIDA Boronate Sol1->Final Sol2->Final Sol3->Final

Caption: Troubleshooting logic for optimizing unstable boronic acid couplings.

Part 3: Quantitative Optimization Data

To illustrate the causality of base and catalyst selection, consider the following optimization matrix for 4-hydroxy-2-nitrophenylboronic acid coupling with a standard aryl bromide.

Catalyst System (mol%)Base (Equiv)TemperatureSolventBiaryl YieldMajor Byproduct
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)80°CDioxane/H₂O8%3-Nitrophenol (85%)
Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)60°CDioxane/H₂O32%3-Nitrophenol (40%)
XPhos Pd G3 (2%)K₃PO₄ (2.0)40°CTHF/H₂O45%Unreacted SM (30%)
XPhos Pd G3 (2%) K₃PO₄ (3.5) 40°C THF/H₂O 91% Trace

Data Interpretation: Moving to a fast catalyst (XPhos Pd G3) at lower temperatures prevents protodeboronation, but high yields are only unlocked when the base equivalents are increased to compensate for the acidic phenol[3].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 and elevated base equivalents to ensure the transmetalation rate exceeds the protodeboronation rate.

Step-by-Step Methodology:

  • Preparation & Self-Validation Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-hydroxy-2-nitrophenylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.5 equiv). Self-Validation Check: Run a parallel control tube omitting the aryl halide. This will allow you to measure the baseline protodeboronation rate of your specific batch of boronic acid under these exact conditions, validating whether your base/temperature choices are sufficiently mild before wasting expensive coupling partners.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (10:1 v/v, 0.2 M relative to aryl halide) via syringe.

  • Catalyst Introduction: Quickly add XPhos Pd G3 (2 mol%) under a positive stream of Argon. Rationale: Adding the highly active catalyst last prevents premature degradation of the catalyst before the boronate is fully formed.

  • Reaction: Stir vigorously at 40°C for 2–4 hours. Monitor the reaction progress via LC-MS, checking specifically for the disappearance of the aryl halide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (this neutralizes the phenoxide and prevents emulsion formation). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • BenchChem. "Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions." BenchChem.
  • Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." DSpace@MIT.
  • Barder, T. E., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
  • BenchChem. "Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center." BenchChem.

Sources

Troubleshooting

common side reactions with 4-Hydroxy-2-nitrophenylboronic acid

Welcome to the technical support center for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during its use in chemical synthesis.

Introduction

4-Hydroxy-2-nitrophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its bifunctional nature, possessing both a boronic acid and a phenol moiety, allows for the construction of complex molecular architectures.[1] However, the presence of the electron-withdrawing nitro group and the ortho-hydroxy group introduces specific reactivity patterns that can lead to common side reactions. This guide will address these challenges in a question-and-answer format, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with 4-Hydroxy-2-nitrophenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2][3] In the case of 4-Hydroxy-2-nitrophenylboronic acid, this results in the formation of 3-nitrophenol, consuming the starting material and reducing the yield of the desired coupled product. This reaction is particularly prevalent with electron-deficient arylboronic acids, and the nitro group in the ortho position of 4-Hydroxy-2-nitrophenylboronic acid makes it susceptible to this side reaction, especially under the basic conditions often required for cross-coupling reactions.[2][4]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • Base: The reaction is often catalyzed by a base. The strength and choice of the base can significantly influence the rate of this side reaction.[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Solvent: The presence of a proton source, such as water or alcohols, in the solvent system is necessary for the reaction to proceed.[2]

  • Catalyst: Some palladium-phosphine complexes can catalyze the protodeboronation reaction.[2]

  • Reaction Time: Extended reaction times increase the probability of protodeboronation occurring.[2]

Q3: Besides protodeboronation, what other common side reactions should I be aware of?

A3: Another common side reaction is homocoupling , where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In the case of 4-Hydroxy-2-nitrophenylboronic acid, this would lead to the formation of 2,2'-dihydroxy-4,4'-dinitrobiphenyl. This reaction is often observed as a side reaction in copper-catalyzed reactions and can also occur in palladium-catalyzed couplings.[5][6]

Q4: How does the ortho-hydroxy group influence the reactivity and side reactions of 4-Hydroxy-2-nitrophenylboronic acid?

A4: The ortho-hydroxy group can have both beneficial and detrimental effects. It can act as a directing group in certain reactions, influencing the regioselectivity of the coupling. However, it can also chelate to the metal catalyst, potentially altering its reactivity and promoting side reactions. The acidic proton of the hydroxyl group can also interact with the basic conditions of the reaction, further complicating the reaction profile.

Q5: Can the nitro group itself undergo side reactions under typical coupling conditions?

A5: While the nitro group is generally stable under many Suzuki-Miyaura coupling conditions, it is a redox-active functional group.[7] Under certain conditions, particularly with highly active catalysts or in the presence of reducing agents, the nitro group could potentially be reduced to an amino group or other reduced nitrogen species. This is a less common side reaction in standard cross-coupling protocols but should be considered if unexpected byproducts are observed.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using 4-Hydroxy-2-nitrophenylboronic acid.

Problem 1: Low Yield of Desired Product and Formation of 3-Nitrophenol

This is a classic symptom of significant protodeboronation.

Troubleshooting Workflow

troubleshooting_protodeboronation start Low Yield & 3-Nitrophenol Detected step1 Step 1: Optimize Base - Switch to a weaker base (e.g., K3PO4, Cs2CO3) - Use stoichiometric amounts of base start->step1 step2 Step 2: Lower Reaction Temperature - Run the reaction at the lowest effective temperature step1->step2 step3 Step 3: Modify Solvent System - Use anhydrous solvents if possible - Minimize the amount of protic solvent step2->step3 step4 Step 4: Catalyst & Ligand Screening - Use pre-catalysts with bulky, electron-rich ligands - Avoid highly active catalysts known to promote protodeboronation step3->step4 step5 Step 5: Protect the Boronic Acid - Convert to a more stable derivative (e.g., pinacol ester) step4->step5 end Problem Resolved step5->end

Caption: Troubleshooting workflow for protodeboronation.

Problem 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

The presence of 2,2'-dihydroxy-4,4'-dinitrobiphenyl indicates that homocoupling is a competing reaction.

Troubleshooting Workflow

troubleshooting_homocoupling start Homocoupling Byproduct Detected step1 Step 1: Check Catalyst System - Avoid copper-based catalysts if possible - Ensure high purity of palladium catalyst start->step1 step2 Step 2: Control Reaction Atmosphere - Maintain a strictly inert atmosphere (Argon or Nitrogen) step1->step2 step3 Step 3: Adjust Stoichiometry - Use a slight excess of the coupling partner (aryl halide) step2->step3 step4 Step 4: Modify Reaction Conditions - Lower the reaction temperature - Screen different solvents step3->step4 end Problem Resolved step4->end

Caption: Troubleshooting workflow for homocoupling.

Problem 3: Inconsistent Reaction Results

Variability between batches can be frustrating and points to issues with reagent stability or reaction setup.

Troubleshooting Checklist
Potential CauseRecommended Action
Degradation of 4-Hydroxy-2-nitrophenylboronic acid during storage Store in a cool, dry, and dark place under an inert atmosphere. Consider re-purifying or using a fresh batch.
Variations in solvent and reagent quality Use anhydrous solvents and ensure the base is of high purity. Water content can significantly impact the reaction.
Incomplete degassing of the reaction mixture Ensure thorough degassing to remove oxygen, which can affect the catalyst and promote side reactions.
Inconsistent catalyst activity Use a pre-catalyst or ensure consistent activation of the catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 4-Hydroxy-2-nitrophenylboronic acid

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, 4-Hydroxy-2-nitrophenylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Note: Due to the propensity for protodeboronation, it is highly recommended to monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.

Protocol for Minimizing Protodeboronation using a Boronic Ester

Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.

Step 1: Synthesis of 4-Hydroxy-2-nitrophenylboronic acid pinacol ester

  • In a round-bottom flask, dissolve 4-Hydroxy-2-nitrophenylboronic acid and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure and purify the resulting pinacol ester.

Step 2: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the general coupling protocol above, substituting the pinacol ester for the boronic acid. A fluoride source (e.g., KF or CsF) may be required as an activator for the transmetalation step.

References

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 4-Hydroxy-2-nitrophenylboronic Acid

Introduction Welcome to the technical support center for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile yet nuanced reagent. As a substituted phenylboronic acid, its reactivity in common cross-coupling reactions like the Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents: a hydroxyl group and a nitro group. This guide will explain the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges to ensure the successful application of 4-Hydroxy-2-nitrophenylboronic acid in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 4-Hydroxy-2-nitrophenylboronic acid in Suzuki-Miyaura coupling reactions?

A1: The primary challenges stem from the electronic and steric properties of the substituents. The nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the transmetalation step in the catalytic cycle.[1] Additionally, the ortho-position of the nitro group relative to the boronic acid moiety can introduce steric hindrance, impeding the approach of the boronic acid to the palladium catalyst's coordination sphere.[2] The phenolic hydroxyl group can be deprotonated under basic reaction conditions, forming a phenolate. This can reduce the Lewis acidity of the boron center, which may also affect the transmetalation step.[3]

Q2: How does the phenolic hydroxyl group affect the reaction?

A2: The acidic proton of the hydroxyl group can react with the base required for the Suzuki-Miyaura coupling. This deprotonation to a phenolate can decrease the electrophilicity of the boron atom, potentially slowing down the formation of the key boronate intermediate necessary for transmetalation.[3] Therefore, the choice and stoichiometry of the base are critical. In some cases, using a weaker base or carefully controlling the amount of a strong base can be beneficial.

Q3: Can the nitro group participate in side reactions?

A3: Yes, under certain conditions, nitroarenes can undergo various transformations. For instance, they can be reduced to amines or participate in azo-coupling reactions, especially under photo-excited conditions.[4][5] While these are not typically the primary pathways in a standard Suzuki coupling, it's a possibility to consider if unexpected byproducts are observed. Additionally, the nitro group's strong electron-withdrawing nature can make the boronic acid susceptible to certain side reactions.

Q4: What is protodeboronation and how can I minimize it with this substrate?

A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-nitrophenol.[6] This is often catalyzed by acid, base, or certain metal salts and can be exacerbated by the presence of water.[7] To minimize protodeboronation with electron-deficient arylboronic acids like 4-Hydroxy-2-nitrophenylboronic acid, consider the following:

  • Use milder bases: Strong bases can promote this side reaction.[7][8]

  • Control water content: While some water is often necessary for Suzuki couplings, excessive amounts can increase the rate of protodeboronation.

  • Use more stable boronic acid derivatives: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Base: The chosen base may not be strong enough to activate the boronic acid or may be hindered by the substrate.[8][11] 2. Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.[11] 3. Poor Solubility: The boronic acid or other reagents may not be sufficiently soluble in the chosen solvent.[12][13] 4. Steric Hindrance: The ortho-nitro group can sterically hinder the reaction.[2]1. Base Screening: Screen a range of bases from mild (e.g., K₂CO₃, K₃PO₄) to stronger bases if necessary. Ensure the base is finely powdered and dry.[8] 2. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[11] 3. Solvent Optimization: Test different solvent systems, including polar aprotic solvents like DMF or dioxane, often in combination with water.[8] 4. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and facilitate the coupling of sterically demanding substrates.[8]
Formation of Homocoupled Byproduct (Biphenyl from the boronic acid) 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[9] 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes lead to homocoupling.[9]1. Improved Degassing: Ensure the reaction setup is completely free of oxygen.[11] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[11]
Significant Protodeboronation (Formation of 3-nitrophenol) 1. Harsh Basic Conditions: Strong bases can accelerate protodeboronation.[7] 2. Presence of Excess Water: Water is a proton source for this side reaction.[7]1. Use Milder Bases: Consider using bases like K₃PO₄ or Cs₂CO₃.[8] 2. Anhydrous Conditions (with caution): While some water is often beneficial, trying anhydrous conditions with a suitable base might reduce protodeboronation.[14]
Formation of Phenolic Byproducts (Oxidation of Boronic Acid) 1. Presence of Peroxides: Ethereal solvents can form peroxides upon storage, which can oxidize the boronic acid.[7]1. Use Fresh, Purified Solvents: Ensure that solvents like THF and dioxane are free of peroxides.[7]

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling with 4-Hydroxy-2-nitrophenylboronic Acid

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the coupling partner.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)[2]

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)[2][15]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Hydroxy-2-nitrophenylboronic acid, the aryl halide, and the base under an inert atmosphere.[2]

  • Add the palladium catalyst to the flask.[2]

  • Add the degassed solvent system.[2]

  • Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of any residual oxygen.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Boronic Acid, Aryl Halide, Base, Catalyst in Schlenk Flask solvent Add Degassed Solvent prep->solvent Under Inert Atmosphere degas Vacuum/Inert Gas Cycles solvent->degas heat Heat with Vigorous Stirring degas->heat workup Cool, Dilute, Wash heat->workup Monitor Progress (TLC/LC-MS) purify Dry, Concentrate, Purify workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Key Considerations for Optimization

Optimization_Factors center Optimal Reaction Outcome base Base Selection (Strength & Type) center->base solvent Solvent System (Polarity & Water Content) center->solvent catalyst Catalyst/Ligand (Activity & Sterics) center->catalyst temp Temperature (Rate vs. Stability) center->temp base->solvent solvent->temp catalyst->base

Caption: Interdependent factors for reaction optimization.

Data Summaries

Solvent Properties and Selection

The choice of solvent is crucial for ensuring all reaction components are sufficiently dissolved. 4-Hydroxy-2-nitrophenylboronic acid, like other phenylboronic acids, is generally soluble in polar organic solvents.[12][13]

Solvent ClassExamplesGeneral Solubility of Phenylboronic AcidsSuitability for Suzuki Coupling
EthersTHF, DioxaneHigh[16]Excellent, often used with water.
Aromatic HydrocarbonsTolueneModerateGood, often used in biphasic systems with water.
Polar AproticDMF, AcetonitrileHighGood, but can sometimes lead to side reactions at high temperatures.
AlcoholsEthanol, IsopropanolHighCan participate in transesterification with the boronic acid; use with caution.
Water-Low to Moderate[13]Often used as a co-solvent to dissolve the inorganic base.

Note: The presence of the polar hydroxyl and nitro groups on 4-Hydroxy-2-nitrophenylboronic acid will influence its solubility profile compared to unsubstituted phenylboronic acid.

Base Selection Guide

The base plays a critical role in activating the boronic acid for transmetalation.[17] The optimal base often depends on the solvent and the specific substrates.

BaseStrengthCommon Applications & Considerations
Carbonates
K₂CO₃, Na₂CO₃, Cs₂CO₃Moderate to StrongWidely used and effective for many Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and can be effective for challenging couplings.[8]
Phosphates
K₃PO₄ModerateA good choice for sensitive substrates and can be effective in anhydrous conditions.[8][15] Often provides good results with phenolic boronic acids.
Hydroxides
NaOH, KOHStrongCan be very effective but may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups. Use with caution.[8]
Fluorides
KF, CsFModerateCan be effective, particularly when base-labile functional groups are present.[17]

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communic
  • Shining light on nitro group: distinct reactivity and selectivity | Request PDF - ResearchG
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Reductive coupling of nitro compounds with boronic acid deriv
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchG
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling - Organic Chemistry Portal.
  • Phenylboronic acid - Wikipedia.
  • 4-Nitrophenylboronic acid | Biochemical Reagent - MedchemExpress.com.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Navigating Cross-Coupling Reactions with 4-Nitrophenylboronic Acid: A Supplier's Insight.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • CAS 24067-17-2: (4-Nitrophenyl)boronic acid | CymitQuimica.
  • (4-Hydroxy-2-nitrophenyl)boronic acid - ChemScene.
  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid - Benchchem.
  • 4-Nitrophenylboronic acid = 95.0 24067-17-2.
  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.
  • (4-Hydroxy-2-nitrophenyl)boronic acid - Apollo Scientific.
  • Protodeboron
  • Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4 - Organic Chemistry Portal.
  • 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem.
  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing).
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchG
  • CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google P
  • Stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid under various conditions. - Benchchem.
  • 4-Nitrophenylboronic acid = 95.0 24067-17-2.

Sources

Troubleshooting

dealing with boronic acid instability in cross-coupling reactions

Welcome to the Technical Support Center for Cross-Coupling Applications . This portal is designed for researchers, synthetic chemists, and drug development professionals facing irreproducibility, low yields, or complex p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Applications . This portal is designed for researchers, synthetic chemists, and drug development professionals facing irreproducibility, low yields, or complex purification issues driven by the inherent instability of boronic acids in Suzuki-Miyaura cross-coupling reactions.

Rather than relying on trial-and-error screening, this guide provides a mechanistic framework to diagnose degradation pathways and implement self-validating experimental protocols.

Diagnostic Decision Tree

Before altering your reaction conditions, you must identify the specific failure mode of your boronic acid. The following diagnostic workflow will help you isolate the root cause based on your crude reaction analysis.

Workflow Start Reaction Failure: Low Yield / No Product Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze Proto Major Byproduct: Ar-H (Dehalogenation) Analyze->Proto Oxid Major Byproduct: Ar-OH (Phenol) Analyze->Oxid Unreact Unreacted Boronic Acid or Boroxine Formation Analyze->Unreact MIDA Implement Slow-Release MIDA Boronates Proto->MIDA Aqueous BF3K Use Potassium Trifluoroborates Proto->BF3K Anhydrous Degas Strict Schlenk Technique & Antioxidants Oxid->Degas Water Increase Water Content or Pre-hydrolyze Unreact->Water

Diagnostic workflow for identifying and resolving boronic acid instability in cross-coupling.

Root Cause Analysis: The Protodeboronation Mechanism

Protodeboronation (the replacement of the C-B bond with a C-H bond) is the most common mode of failure for 2-heteroaryl, polyfluorophenyl, and cyclopropyl boronic acids[1].

To fix the problem, we must understand the causality. The kinetic studies by Lloyd-Jones demonstrate that base-catalyzed protodeboronation is not a direct attack on the boronic acid. Instead, it relies on a pre-equilibrium where the boronic acid reacts with hydroxide to form a boronate anion, followed by a rate-limiting unimolecular C-B cleavage[2].

However, basic heteroaromatics (like 2-pyridineboronic acid) fail even under neutral conditions. Why? Because they form a zwitterionic intermediate that undergoes rapid, spontaneous fragmentation[3].

Mechanism BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Boronate Anion) BA->Boronate High pH (Base) Zwitter Zwitterion (e.g., 2-Pyridyl) BA->Zwitter Neutral pH TS C-B Cleavage Transition State Boronate->TS Rate-Limiting Zwitter->TS Rapid Fragmentation Prod Ar-H + B(OH)3 (Protodeboronation) TS->Prod +H2O

Kinetic pathways of protodeboronation for standard and basic heteroaromatic boronic acids.

Quantitative Stability Data

Understanding the half-life ( t1/2​ ) of your specific boronic species dictates which workaround protocol you must use. If your substrate's half-life is shorter than your catalytic cycle, standard conditions will always fail.

Boronic SpeciesStructural ClassHalf-Life ( t1/2​ ) at 70°CPrimary Degradation PathwayRecommended Surrogate
Pentafluorophenylboronic acid Electron-deficient< 3 milliseconds (pH 13)Base-catalyzed cleavageMIDA Boronate / BF3K
2-Pyridineboronic acid Basic Heteroaromatic25–50 seconds (pH 7)Zwitterionic fragmentationMIDA Boronate
5-Thiazolylboronic acid Heteroaromatic~ 50 seconds (pH 7)Zwitterionic fragmentationMIDA Boronate
4-Pyridineboronic acid Basic Heteroaromatic> 1 week (pH 12)Highly stableNone required
2-Pyridine MIDA boronate Protected Surrogate> 60 days (Benchtop) Stable N/A

(Data synthesized from Lloyd-Jones kinetic profiles[3] and Burke stability assays[4])

Verified Workaround Protocols

Protocol A: The "Slow-Release" MIDA Boronate Strategy (Burke Method)

Causality & Logic: N-methyliminodiacetic acid (MIDA) boronates are completely bench-stable[4]. By using a specific base/solvent combination (K3PO4 in aqueous dioxane), the MIDA group hydrolyzes slowly over ~3 hours. This creates a self-validating system: the steady-state concentration of the free boronic acid remains near zero. As long as your Palladium catalyst's transmetalation rate is faster than the MIDA hydrolysis rate, the boronic acid is consumed before it can protodeboronate[4].

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv), the MIDA boronate (1.2–1.5 equiv), Pd(OAc)2 (5 mol %), SPhos (10 mol %), and finely ground anhydrous K3PO4 (7.5 equiv).

  • Atmosphere: Evacuate and backfill the flask with dry Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (5:1 ratio) to achieve a 0.07 M concentration with respect to the aryl halide.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring. Note: Do not exceed 60 °C for highly unstable species like 2-pyridyl, as higher temperatures accelerate hydrolysis beyond the rate of cross-coupling.

  • Workup: After 6–12 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Anhydrous Cross-Coupling via Potassium Trifluoroborates (Molander Method)

Causality & Logic: Potassium organotrifluoroborates ( R−BF3​K ) are highly nucleophilic, indefinitely stable to air and moisture, and bypass the need for a free boronic acid intermediate[5]. In specialized anhydrous conditions, the trifluoroborate can undergo direct transmetalation to the Pd-complex, completely shutting down water-dependent protodeboronation and boroxine formation[6].

Step-by-Step Methodology:

  • Preparation: Charge a vial with the aryl halide (1.0 equiv), Potassium organotrifluoroborate (1.1 equiv), PdCl2(dppf) (5 mol %), and Cs2CO3 (3.0 equiv).

  • Atmosphere: Purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene (or a 10:1 Toluene/H2O mixture if slow-release hydrolysis is preferred over direct anhydrous transmetalation).

  • Reaction: Seal the vial and heat to 85–100 °C for 12–24 hours.

  • Workup: Quench with water, extract with dichloromethane, concentrate, and purify.

Frequently Asked Questions (FAQs)

Q: Why does my 2-pyridineboronic acid fail even when I use a weak, neutral base? A: Because of its speciation. At neutral pH, 2-pyridineboronic acid forms a zwitterion (the pyridine nitrogen protonates while the boron becomes anionic). This zwitterion undergoes rapid unimolecular fragmentation (C-B bond cleavage) with a half-life of mere seconds[3]. Lowering the pH or using a weaker base does not prevent this; you must use a protected surrogate like a MIDA boronate[4].

Q: How can I tell if my boronic acid has polymerized into a boroxine? A: Boroxines are cyclic anhydrides of boronic acids. If your reaction is stalling and LC-MS shows a mass corresponding to [3M−3H2​O] , polymerization has occurred. Boroxines are notoriously unreactive in anhydrous conditions. To fix this, add a controlled amount of degassed water to your solvent system to shift the equilibrium back to the active boronic acid monomer.

Q: Can I just increase my Palladium catalyst loading to outcompete the degradation? A: Kinetically, yes, but only up to a point. Increasing catalyst loading (e.g., from 2% to 10%) accelerates the oxidative addition and transmetalation steps, which can help outcompete degradation. However, for highly unstable species like pentafluorophenylboronic acid ( t1/2​<3 ms)[2], the degradation is so fast that even stoichiometric amounts of Palladium cannot save the reaction. Surrogate protection is mandatory here.

Q: Are MIDA boronates compatible with all cross-coupling catalysts? A: Mostly, yes. However, the cleaved MIDA 2− ion is a known ligand for Pd(II). While it rarely poisons the catalyst in standard Suzuki-Miyaura couplings, if you are using highly sensitive, low-coordinate Pd species, you may require a slight excess of your primary phosphine ligand (like SPhos or XPhos) to prevent the MIDA byproduct from competitively binding the metal center.

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: PubMed / NIH URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates Source: Organic Chemistry Portal URL:[Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: ResearchGate / Curr Opin Drug Discov Devel. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sluggish or Incomplete Suzuki-Miyaura Reactions

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish or incomplete reactions. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura coupling is celebrated for its versatility in forming carbon-carbon bonds. However, its multi-component nature presents several potential points of failure. This guide provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Understanding the Catalytic Cycle: The Heart of the Reaction

Before delving into troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will result in a sluggish or incomplete reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during Suzuki-Miyaura reactions in a question-and-answer format, providing both explanations and actionable solutions.

Q1: Why is my Suzuki reaction sluggish or showing incomplete conversion?

A stalled reaction is often a sign of an issue with one of the core components or reaction conditions. A systematic evaluation is key to identifying the root cause.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.

    • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][4] This reduction can sometimes be inefficient. Consider switching to a pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[3]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which prevents them from coordinating to the palladium center.[3] Always use fresh ligands or those stored properly under an inert atmosphere.

    • Catalyst Decomposition: Over time, some palladium sources like Pd₂(dba)₃ can decompose.[5] If you suspect your catalyst has degraded, test it with a reliable control reaction.

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may be beneficial.[3] However, be aware that excessive heat can lead to catalyst decomposition and other side reactions.[3]

    • Inadequate Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[3][5]

    • Improper Degassing: Oxygen is detrimental to the Suzuki reaction as it can oxidize the active Pd(0) catalyst and phosphine ligands.[3] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.[3]

Q2: I'm observing significant formation of homocoupled products. What is causing this and how can I prevent it?

The dimerization of your boronic acid (homocoupling) is a common side reaction that consumes your starting material and complicates purification.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][4] Rigorous degassing of your reaction mixture is the most effective way to minimize this.

  • Use of Pd(II) Precatalysts: The in situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling of the boronic acid.[3][4][6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3]

Q3: My boronic acid appears to be decomposing. What is happening and how can I address it?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent and often overlooked cause of low yields.[7][8]

Potential Causes & Solutions:

  • Reaction Conditions: High temperatures and certain bases can promote protodeboronation.[7][8] If you suspect this is an issue, consider lowering the reaction temperature or screening different bases.

  • Boronic Acid Stability: Some boronic acids are inherently less stable than others.[6][9] For particularly sensitive substrates, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[6][9] While boronate esters are more stable, they may require hydrolysis in situ to the more reactive boronic acid for the reaction to proceed.[9]

Q4: How do I select the optimal ligand, base, and solvent for my reaction?

The choice of ligand, base, and solvent is highly substrate-dependent, and there is no single "best" combination. A screening approach is often the most effective way to identify the optimal conditions.[10][11]

Ligand Selection:

The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[12][13]

  • For Challenging Substrates: For less reactive electrophiles like aryl chlorides or electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the rate-limiting oxidative addition step.[3][5][12]

Base Selection:

The base is essential for activating the boronic acid to facilitate transmetalation.[3][14]

  • Common Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are the most commonly used bases.[3][5] Their effectiveness can be solvent-dependent.[1] If one base is not performing well, screening others is a logical next step.[3]

Solvent Selection:

The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases in many Suzuki protocols.

  • Common Solvents: Toluene, dioxane, THF, and DMF are frequently used, often with the addition of water.[4][5] The choice of solvent can influence reaction rate and even selectivity.[15]

The following table provides a starting point for screening different reaction components:

ComponentOptions for ScreeningRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(0) sources can prevent side reactions associated with in situ reduction.[3]
Ligand PPh₃, Buchwald ligands (XPhos, SPhos), cataCXium ABulky, electron-rich ligands can improve reactivity for challenging substrates.[3][5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃Base strength and solubility can significantly impact the reaction rate.[3][5]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂OSolvent polarity and ability to dissolve reagents are critical.[5][15]
Q5: My reaction mixture turned black. Is this a problem?

The formation of a black precipitate, often referred to as "palladium black," is an indication of catalyst decomposition and aggregation.[16] This is a common deactivation pathway where the catalytically active palladium species fall out of the solution, leading to a stalled reaction.

Potential Causes & Solutions:

  • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation.[3] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and catalyst.[3]

  • High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[3] If you observe the formation of palladium black, try running the reaction at a lower temperature.

  • Inadequate Stirring: Poor mixing can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[5]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for performing a Suzuki-Miyaura reaction. Optimization will likely be required for your specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or boronate ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.5 equiv relative to palladium).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions.

Troubleshooting_Suzuki Start Sluggish or Incomplete Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Stirring, Degassing) Check_Reagents->Optimize_Conditions Reagents OK Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents Reagents Suspect Screen_Components Screen Ligands, Bases, and Solvents Optimize_Conditions->Screen_Components Still Sluggish Success Successful Reaction Optimize_Conditions->Success Improved Check_Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Screen_Components->Check_Side_Reactions Still Sluggish Screen_Components->Success Improved Check_Side_Reactions->Success No Major Side Products, Reaction Improved Address_Side_Reactions Address Specific Side Reactions (e.g., Use Pd(0) source, more stable boronate ester) Check_Side_Reactions->Address_Side_Reactions Side Products Detected Use_Fresh_Reagents->Start Adjust_Temp_Stirring Increase Temp Cautiously Ensure Vigorous Stirring Improve Degassing Systematic_Screen Perform Systematic Screening (e.g., High-Throughput Experimentation) Address_Side_Reactions->Start

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved March 11, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 11, 2024, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved March 11, 2024, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2024, from [Link]

  • Chen, M., Tsuchiya, H., & Denmark, S. E. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19855-19868.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024, August 10). Retrieved March 11, 2024, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (2008, August 9). Retrieved March 11, 2024, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15). Retrieved March 11, 2024, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587-1600.
  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners | ACS Catalysis. (2025, July 23). Retrieved March 11, 2024, from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 11, 2024, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved March 11, 2024, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.). Retrieved March 11, 2024, from [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2024, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved March 11, 2024, from [Link]

  • Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition - ResearchGate. (2025, October 27). Retrieved March 11, 2024, from [Link]

  • Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation | PolyU Institutional Research Archive. (n.d.). Retrieved March 11, 2024, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15). Retrieved March 11, 2024, from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. (2025, July 28). Retrieved March 11, 2024, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved March 11, 2024, from [Link]

Sources

Troubleshooting

how to prevent homocoupling of 4-Hydroxy-2-nitrophenylboronic acid

Topic: Strategies to Prevent Homocoupling of 4-Hydroxy-2-nitrophenylboronic acid Audience: Researchers, scientists, and drug development professionals. Welcome to our dedicated technical support guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Prevent Homocoupling of 4-Hydroxy-2-nitrophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Welcome to our dedicated technical support guide. As Senior Application Scientists, we understand that challenging substrates require nuanced solutions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent the undesired homocoupling of 4-Hydroxy-2-nitrophenylboronic acid in your Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant issue with 4-Hydroxy-2-nitrophenylboronic acid?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In your case, this would be the formation of 5,5'-dihydroxy-2,2'-dinitrobiphenyl.

This is particularly problematic for several reasons:

  • Reduced Yield: It consumes your boronic acid, lowering the yield of the desired cross-coupled product.

  • Complex Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making chromatographic separation difficult and time-consuming.

  • Substrate-Specific Challenges: 4-Hydroxy-2-nitrophenylboronic acid possesses both a strongly electron-withdrawing nitro group (-NO₂) and an acidic phenolic proton (-OH). Electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions[1], while the phenolic group can interact with the base and catalyst, adding another layer of complexity.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Understanding the root cause is critical for effective prevention. There are two principal culprits for boronic acid homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: This is the most frequent cause. Adventitious or dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then enter a separate catalytic cycle that exclusively produces the homocoupled product.[2][3][4][5]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂, it must first be reduced to the catalytically active Pd(0) state. Boronic acids can act as the reducing agent, a process in which two boronic acid molecules are consumed to form the homocoupled product and one equivalent of Pd(0).[2][4][6] While this initiates the desired cross-coupling cycle, it comes at the cost of your starting material.

The diagram below illustrates the competition between the desired cross-coupling and the undesired homocoupling pathways.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway A Ar¹-X + Pd(0) B Ar¹-Pd(II)-X (Oxidative Addition) A->B C Ar¹-Pd(II)-Ar² (Transmetalation) B->C + Ar²-B(OH)₂ D Ar¹-Ar² (Reductive Elimination) C->D D->A + Pd(0) regenerated E Ar²-B(OH)₂ F 2 Ar²-B(OH)₂ H Ar²-Pd(II)-Ar² E->H Consumes Reagent F->H + Pd(II) G Pd(II) Species (from O₂ or Precatalyst) G->H I Ar²-Ar² H->I Reductive Elimination

Caption: Competing Suzuki-Miyaura cross-coupling and homocoupling pathways.

Troubleshooting Guide & Optimization Strategies

This section provides actionable solutions to common problems encountered when using 4-Hydroxy-2-nitrophenylboronic acid.

Q3: My primary byproduct is the homocoupled dimer. What is the first and most critical step to fix this?

A3: Rigorous deoxygenation. Given that oxygen is the most common culprit, your first action should always be to ensure an inert atmosphere.

  • Protocol: Before adding your catalyst, thoroughly degas your solvent mixture (e.g., sparging with argon or nitrogen for 30-60 minutes). Alternatively, use the freeze-pump-thaw method (at least three cycles) for maximum oxygen removal.

  • Causality: By removing dissolved oxygen, you prevent the re-oxidation of the active Pd(0) catalyst to the problematic Pd(II) state, thereby shutting down the primary oxygen-mediated homocoupling pathway.[5]

Q4: Can my choice of palladium catalyst and phosphine ligand influence homocoupling?

A4: Absolutely. This is one of the most powerful levers you can pull to control the reaction's outcome.

  • Palladium Precatalyst:

    • Recommendation: Use a Pd(0) precatalyst , such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Causality: Pd(0) catalysts are already in the active oxidation state and do not require an initial reduction step by the boronic acid. This completely bypasses the Pd(II)-mediated homocoupling pathway that occurs at the start of the reaction when using Pd(II) sources.[6]

  • Phosphine Ligands:

    • Recommendation: Employ bulky, electron-rich phosphine ligands . Buchwald ligands such as SPhos, XPhos, or RuPhos are industry standards for challenging couplings.

    • Causality: These ligands play a multifaceted role. They stabilize the Pd(0) center, promote the initial rate-limiting oxidative addition of your aryl halide, and, most importantly, accelerate the final reductive elimination step.[7][8] A faster reductive elimination to form your desired product means there is less time for competing side reactions, like homocoupling, to occur.

Catalyst / Ligand CombinationRationale for Minimizing HomocouplingTypical Loading (mol%)
Pd₂(dba)₃ + SPhos Pd(0) source avoids initial homocoupling. Bulky, electron-rich ligand accelerates reductive elimination.1-3% Pd, 2-6% Ligand
Pd(PPh₃)₄ A common and reliable Pd(0) source. Effective but may be less active than modern ligand systems.3-5%
Pd(dppf)Cl₂ A Pd(II) precatalyst, but the dppf ligand is often effective for heteroaryl and complex couplings.3-5%
Q5: Is it better to use the boronic acid directly, or should I convert it to a boronic ester?

A5: Using a boronic ester is a highly recommended and often superior strategy.

  • Recommendation: Convert 4-Hydroxy-2-nitrophenylboronic acid to its corresponding pinacol ester (a type of boronic ester) before the coupling reaction.

  • Causality: Boronic esters are significantly more stable than their corresponding acids. They are far less prone to protodeboronation (a side reaction where the C-B bond is cleaved by a proton source) and are less susceptible to participating in homocoupling pathways.[2][6] This upfront investment in making the ester often pays dividends in yield and purity. For particularly sensitive substrates, "slow-release" reagents like MIDA boronates can be used to keep the concentration of the free boronic acid extremely low during the reaction, further suppressing side reactions.[2]

Q6: The phenolic -OH group seems problematic. How should I manage it? What base should I use?

A6: This is a critical point. The acidic phenol can be deprotonated by the base, potentially coordinating to the palladium or leading to undesired O-arylation reactions.[9]

  • Base Selection:

    • Recommendation: Use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) . Avoid very strong bases like sodium tert-butoxide (NaOt-Bu) unless empirical data shows it to be superior.

    • Causality: The base is required to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[10] However, an overly strong base can aggressively deprotonate the phenol, increasing the likelihood of side reactions. K₃PO₄ often provides a good balance of reactivity for the desired transmetalation without being overly harsh.

  • Protection Strategy:

    • Recommendation: If optimizing the base and other conditions fails, consider protecting the phenolic -OH group as a methyl ether (OMe) or another stable protecting group.

    • Causality: Protection removes the acidic proton from the equation entirely. This simplifies the reaction system, preventing any potential interference from the phenoxide anion. While it adds two steps to your synthesis (protection and deprotection), it can be a robust solution for achieving a clean, high-yielding coupling.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve homocoupling issues systematically.

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing: - Sparge solvent with Ar/N₂ for >30 min - Or use 3x Freeze-Pump-Thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) precatalyst: - Pd₂(dba)₃ or Pd(PPh₃)₄ q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No sol2->q3 sol3 Use a bulky, electron-rich ligand: - SPhos, XPhos, RuPhos q3->sol3 No q4 Are you using the boronic acid directly? q3->q4 Yes sol3->q4 sol4 Convert to a Boronic Ester: - Use the pinacol ester derivative for enhanced stability q4->sol4 Yes q5 Is the base too strong? q4->q5 No sol4->q5 sol5 Switch to a milder base: - K₃PO₄ or K₂CO₃ - Consider protecting the phenol if issues persist q5->sol5 Yes end_node Problem Solved: Minimal Homocoupling q5->end_node No sol5->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Optimized Starting Protocol

This is a general starting protocol for the Suzuki-Miyaura coupling of an aryl bromide with (4-Hydroxy-2-nitrophenyl)boronic acid pinacol ester, designed to minimize homocoupling.

  • Reagent Preparation:

    • Aryl Bromide (1.0 equivalent)

    • (4-Hydroxy-2-nitrophenyl)boronic acid pinacol ester (1.3 equivalents)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos (3.5 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equivalents, finely ground)

    • Solvent: 1,4-Dioxane and Water (degassed, 5:1 v/v ratio)

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl bromide, boronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Execution:

    • Under a positive pressure of inert gas, add the degassed dioxane and water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • 11 (Source: MDPI)

  • 1 (Source: ACS Publications)

  • 7 (Source: Chemistry LibreTexts)

  • 10 (Source: ACS Publications)

  • 12 (Source: PMC)

  • 2 (Source: Chemical Society Reviews, RSC Publishing)

  • 3 (Source: ACS Publications)

  • 13 (Source: ResearchGate)

  • 4 (Source: Yoneda Labs)

  • 14 (Source: Google Patents)

  • 15 (Source: PubMed)

  • 16 (Source: Wiley Online Library)

  • 9 (Source: ACS Publications)

  • 17 (Source: PMC)

  • 6 (Source: BenchChem)

  • 18 (Source: ACS Publications)

  • 5 (Source: ResearchGate)

  • 19 (Source: PMC)

  • 20 (Source: abcr.com)

  • 8 (Source: BenchChem)

Sources

Optimization

Technical Support Center: 4-Hydroxy-2-nitrophenylboronic Acid Reaction Kinetics

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for experiments involving 4-Hydroxy-2-nitrophenylboronic acid, with a specific focus on the imp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for experiments involving 4-Hydroxy-2-nitrophenylboronic acid, with a specific focus on the impact of temperature on its reaction kinetics. Here, we address common challenges and questions in a practical, question-and-answer format to facilitate your research and development.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of 4-Hydroxy-2-nitrophenylboronic acid?

A1: As with most chemical reactions, temperature plays a crucial role in the kinetics of reactions involving 4-Hydroxy-2-nitrophenylboronic acid. Generally, an increase in temperature increases the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. For a reaction to occur, molecules must collide with sufficient energy to overcome the activation energy barrier.[1][2]

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

A general rule of thumb for many reactions is that the rate approximately doubles for every 10°C increase in temperature. However, the actual impact of temperature should be determined experimentally for your specific reaction system.

Q2: I am observing a slower-than-expected reaction rate at room temperature. What could be the issue?

A2: While many reactions with boronic acids are rapid, several factors could lead to a sluggish reaction at ambient temperatures:

  • Steric Hindrance: The ortho-nitro group in 4-Hydroxy-2-nitrophenylboronic acid can sterically hinder the approach of other reactants to the boronic acid moiety.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure your solvent system is appropriate for the specific reaction (e.g., Suzuki-Miyaura coupling, esterification).

  • pH of the Medium: For reactions in aqueous solutions, the pH is critical. Boronic acids exist in equilibrium between a neutral trigonal form and an anionic tetrahedral form.[3] The reactivity of these species can differ, and the equilibrium is pH-dependent.

  • Purity of Reagents: Impurities in either the 4-Hydroxy-2-nitrophenylboronic acid or other reactants can inhibit the reaction.

Q3: Can I indefinitely increase the temperature to speed up my reaction? What are the risks of using high temperatures?

A3: While increasing the temperature can enhance the reaction rate, exceeding a certain threshold can lead to several complications:

  • Thermal Decomposition: At elevated temperatures, 4-Hydroxy-2-nitrophenylboronic acid can undergo decomposition. A plausible decomposition pathway involves initial dehydration of the boronic acid, followed by the breakdown of the nitro group at higher temperatures.[4] This can lead to the formation of unwanted byproducts and a decrease in the yield of your desired product.

  • Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired side reactions, leading to a more complex product mixture and reduced selectivity.

  • Solvent Evaporation: If the reaction is performed in an open or poorly sealed vessel, solvent evaporation at higher temperatures can concentrate the reactants and alter the reaction conditions.

It is crucial to determine the thermal stability of your specific reaction mixture. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to assess the thermal stability of 4-Hydroxy-2-nitrophenylboronic acid.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not proceed to completion - Insufficient temperature.- Catalyst deactivation (if applicable).- Reversible reaction at equilibrium.- Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and byproduct generation.- If using a catalyst, consider adding a fresh portion or switching to a more thermally stable catalyst.- If the reaction is reversible, consider methods to remove one of the products to shift the equilibrium.
Formation of unknown byproducts at elevated temperatures - Thermal decomposition of the boronic acid or other reactants.- Competing side reactions becoming significant at higher temperatures.- Lower the reaction temperature and accept a longer reaction time.- Use analytical techniques like LC-MS or GC-MS to identify the byproducts, which can provide insight into the decomposition pathways.- Screen different catalysts or reaction conditions that may favor the desired reaction at lower temperatures.
Inconsistent reaction rates between batches - Poor temperature control.- Variations in the quality of reagents.- Inconsistent mixing.- Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a thermocouple).- Qualify each new batch of 4-Hydroxy-2-nitrophenylboronic acid and other critical reagents.- Ensure consistent and efficient stirring throughout the reaction.

Experimental Protocol: Investigating the Effect of Temperature on Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate constant of a reaction involving 4-Hydroxy-2-nitrophenylboronic acid at different temperatures. This example assumes a reaction that produces a chromophoric product.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid

  • Reactant B (e.g., a catechol derivative)

  • Buffered aqueous solution (at a specific pH)

  • Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-Hydroxy-2-nitrophenylboronic acid in the chosen buffer.

    • Prepare a stock solution of Reactant B in the same buffer.

  • Determining the Wavelength of Maximum Absorbance (λmax):

    • Mix the reactants at the desired concentration and allow the reaction to go to completion to form the product.

    • Scan the UV-Vis spectrum of the product solution to determine the λmax.

  • Kinetic Measurements at Different Temperatures:

    • Set the spectrophotometer to the desired temperature (e.g., 25°C). Allow the instrument and the cell holder to equilibrate.

    • In a cuvette, pipette the required volume of the 4-Hydroxy-2-nitrophenylboronic acid stock solution and the buffer. Place the cuvette in the temperature-controlled cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding the required volume of the pre-heated Reactant B stock solution to the cuvette.

    • Immediately start monitoring the absorbance at the predetermined λmax over time.

    • Repeat the kinetic run at different temperatures (e.g., 30°C, 35°C, 40°C).

  • Data Analysis:

    • Plot the absorbance versus time for each temperature.

    • Assuming pseudo-first-order conditions (one reactant in large excess), fit the data to a single exponential function to determine the observed rate constant (k_obs) for each temperature.

    • To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T). The slope of the line will be -Ea/R.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions det_lambda Determine λmax of Product prep_stock->det_lambda set_temp Set Spectrophotometer Temperature det_lambda->set_temp equilibrate Equilibrate Reactants set_temp->equilibrate initiate_rxn Initiate Reaction in Cuvette equilibrate->initiate_rxn monitor_abs Monitor Absorbance vs. Time initiate_rxn->monitor_abs repeat_temp Repeat for Different Temperatures monitor_abs->repeat_temp Iterate plot_abs Plot Absorbance vs. Time monitor_abs->plot_abs repeat_temp->set_temp fit_data Fit Data to Determine k_obs plot_abs->fit_data arrhenius Create Arrhenius Plot (ln(k) vs. 1/T) fit_data->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for UV-Vis kinetic analysis of temperature effects.

Visualizing Potential Thermal Decomposition

The following diagram illustrates a speculative thermal decomposition pathway for a nitrophenylboronic acid. The exact products and temperatures will depend on the specific conditions.

G A 4-Hydroxy-2-nitrophenylboronic Acid B Dehydration (Anhydride Formation) A->B  ΔT (Low) C Nitro Group Decomposition B->C  ΔT (High) D Complex Byproducts (e.g., Nitrogen-containing organics, Boron Oxides) C->D

Caption: Speculative thermal decomposition pathway.

References

  • BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. BenchChem.
  • Aziz Group - Harvard University. (2024, May 16). Leveraging Temperature-Dependent (Electro)
  • VTechWorks. (n.d.).
  • ResearchGate. (n.d.). Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol ester reaction with H2O2.
  • PMC. (2023, August 30). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
  • Demir, F., & Dönmez, B. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 86(2), 487-490.
  • PubMed. (2022, October 20). Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)
  • ResearchGate. (2016, January 30). Kinetic and thermodynamic studies of adsorption of 4-chloro-2-nitrophenol on nanoTiO2.
  • YouTube. (2023, September 3).
  • PMC. (n.d.).
  • ACS Publications. (2012, August 4).
  • MDPI. (2024, July 23).
  • Taylor & Francis. (n.d.). Arrhenius plot – Knowledge and References.
  • Diva-Portal.org. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.
  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
  • Scientific Research Publishing. (2012). Kinetics Estimation and Polymorphic Transformation Modeling of Buspirone Hydrochloride. Journal of Crystallization Process and Technology, 2(2), 31-43.
  • ResearchGate. (n.d.). Temperature profile comparison of boronic acid (blue) and boronic ester....
  • YouTube. (2019, March 16). Using an Arrhenius Plot to Determine Kinetic Parameters.
  • PMC. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • The Royal Society of Chemistry. (n.d.). Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydrox.
  • Taylor & Francis. (n.d.). Arrhenius plot – Knowledge and References.

Sources

Troubleshooting

catalyst deactivation in reactions with 4-Hydroxy-2-nitrophenylboronic acid

An in-depth guide to support your research and development, this technical support center provides detailed troubleshooting for catalyst deactivation in cross-coupling reactions involving 4-Hydroxy-2-nitrophenylboronic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to support your research and development, this technical support center provides detailed troubleshooting for catalyst deactivation in cross-coupling reactions involving 4-Hydroxy-2-nitrophenylboronic acid. Authored for researchers, scientists, and drug development professionals, this document offers field-proven insights and actionable protocols to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 4-Hydroxy-2-nitrophenylboronic acid?

A1: 4-Hydroxy-2-nitrophenylboronic acid is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.[4]

Q2: Which catalysts are typically employed for these cross-coupling reactions?

A2: Palladium-based catalysts are the standard for Suzuki-Miyaura couplings.[1][5] These systems consist of a palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a stabilizing ligand, most commonly a phosphine-based ligand.[2] For challenging substrates like 4-Hydroxy-2-nitrophenylboronic acid, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often required to achieve good reactivity and stability.[4][6]

Q3: What are the typical signs of catalyst deactivation in my reaction?

A3: Catalyst deactivation can manifest in several ways:

  • Low or Stalled Conversion: The reaction fails to proceed to completion, even with extended reaction times.[7]

  • Formation of Palladium Black: The appearance of a black precipitate is a clear visual indicator of the aggregation of the Pd(0) catalyst into an inactive state.[6][7]

  • Inconsistent Yields: Repetitions of the experiment give variable and often poor results.[7]

  • Increased Side Products: A noticeable increase in byproducts from reactions like protodeboronation (replacement of the boronic acid group with hydrogen).

Q4: What specific challenges does the structure of 4-Hydroxy-2-nitrophenylboronic acid present?

A4: The structure of this boronic acid presents a unique set of challenges:

  • Steric Hindrance: The nitro group at the ortho-position to the boronic acid creates significant steric bulk. This can impede the approach of the boronic acid to the palladium center, slowing down the critical transmetalation step in the catalytic cycle.[8]

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid.

  • Coordinating Groups: Both the nitro and hydroxyl groups have the potential to coordinate with the palladium catalyst. This can sometimes lead to the formation of stable, inactive complexes, effectively poisoning the catalyst. An ortho-nitro group's oxygen has been reported to coordinate to the boron atom, which can affect its stability and reactivity.[9]

  • Potential for Reduction: Under certain reaction conditions, particularly if a hydride source is present, the nitro group can be reduced, leading to unwanted side products.

Troubleshooting Guide: Catalyst Deactivation

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation when using 4-Hydroxy-2-nitrophenylboronic acid.

Issue IDObserved ProblemPotential Cause(s)Suggested Solutions & Protocols
CD-001 Reaction stalls or yields low conversion. 1. Inefficient Catalyst System: The chosen palladium precursor or ligand is not active enough for this sterically hindered substrate. 2. Catalyst Poisoning: Impurities in reagents or solvents are deactivating the catalyst. 3. Suboptimal Reaction Conditions: The base, solvent, or temperature is not ideal for catalyst stability and turnover.1. Screen Catalyst Systems: Switch to a more robust, electron-rich, and bulky ligand. Buchwald-type ligands are an excellent starting point. 2. Purify Reagents: Ensure all starting materials, including the boronic acid and coupling partner, are of high purity. 3. Optimize Base and Solvent: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF).[6]
CD-002 Formation of a black precipitate (Palladium Black). 1. Catalyst Aggregation: The active, soluble Pd(0) species is aggregating into inactive palladium clusters. This is a common decomposition pathway.[6][7] 2. High Temperature: Excessive heat can accelerate the degradation of the catalyst complex.[10] 3. Inappropriate Ligand: The ligand may not be providing sufficient steric protection to stabilize the Pd(0) center.1. Use Stabilizing Ligands: Employ bulky phosphine ligands (e.g., SPhos) that create a sterically hindered environment around the palladium, preventing aggregation.[4] 2. Control Temperature: Lower the reaction temperature and monitor for improvement. 3. Reduce Catalyst Loading: High concentrations can promote aggregation. Use the minimum effective catalyst loading (e.g., 1-2 mol%).[7]
CD-003 Significant formation of 4-hydroxy-2-nitrobenzene (Protodeboronation). 1. Presence of Water: Excess water can lead to the hydrolysis of the boronic acid, replacing it with a hydrogen atom. 2. Base-Mediated Decomposition: Some bases can promote the protodeboronation pathway. 3. Oxidative Instability: Boronic acids can be susceptible to oxidation, which can lead to decomposition.[9]1. Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon). 2. Screen Bases: Test non-coordinating bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 3. Use Potassium Trifluoroborate Salt: Consider converting the boronic acid to its corresponding potassium trifluoroborate salt, which often exhibits greater stability and reduced protodeboronation.[2]
CD-004 Formation of reduced byproducts (e.g., 4-Hydroxy-2-aminophenylboronic acid). 1. Unintended Reducing Agent: The reaction mixture may contain a component acting as a reducing agent. For example, some boronic acid reagents like tetrahydroxydiboron are known to reduce nitro groups.[11] 2. Reaction with Solvent/Additives: Certain solvents (e.g., alcohols under specific conditions) or additives could facilitate the reduction of the nitro group.1. Verify Reagent Purity: Ensure all reagents are free from contaminants that could act as reducing agents. 2. Choose Inert Solvents: Use aprotic solvents that are less likely to participate in side reactions. 3. Avoid Protic Additives: Do not use alcohols or other protic additives unless their effect is known and desired.

Experimental Protocols

Protocol 1: Rigorous Preparation for an Inert Reaction Environment

The causality behind this protocol is to eliminate oxygen and water, which are known to contribute to ligand degradation (phosphine oxidation) and unwanted side reactions like protodeboronation.

  • Glassware: Dry all glassware (Schlenk flask, condenser, stir bar) in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Solvent Degassing: Use an anhydrous solvent (e.g., dioxane). Degas the solvent by subjecting it to at least three freeze-pump-thaw cycles. This process removes dissolved oxygen far more effectively than simple sparging.

  • Reaction Setup: Assemble the glassware while hot and maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire experiment.

  • Reagent Handling: Add all solid reagents (boronic acid, aryl halide, base, catalyst, ligand) to the flask under the inert atmosphere. If any reagent is particularly air-sensitive, handle it in a glovebox.

Protocol 2: Small-Scale Screening of Ligands and Bases

This protocol allows for the efficient identification of an optimal catalyst system by systematically varying key parameters. The rationale is that the electronic and steric properties of both the ligand and base are critical for catalyst stability and activity, especially with a challenging substrate.[4][7]

  • Setup: Arrange a parallel reaction block or a series of labeled Schlenk tubes.

  • Stock Solutions: To ensure consistency, prepare stock solutions of the aryl halide and the palladium precursor (e.g., Pd₂(dba)₃) in the chosen degassed solvent.

  • Reaction Matrix: Design a matrix to test 2-3 different ligands (e.g., PPh₃, XPhos, SPhos) against 2-3 different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Execution:

    • To each tube, add 4-Hydroxy-2-nitrophenylboronic acid (1.2 equivalents), the chosen base (2.0 equivalents), and the chosen ligand (e.g., 4.4 mol % for a 2:1 L:Pd ratio if using Pd(0)).

    • Purge each tube with inert gas.

    • Add the aryl halide stock solution (1.0 equivalent) and the palladium precursor stock solution (e.g., 2 mol % Pd) via syringe.

    • Seal the tubes and place them in the pre-heated reaction block.

  • Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for scale-up.

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the key steps in the catalytic cycle and a logical workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle Pd0_L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0_L2->OxAdd Pd_Black Palladium Black (Inactive Aggregates) Pd0_L2->Pd_Black Aggregation (Deactivation) PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation (Ar'-B(OR)₂⁻) PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)(Ar')L₂ Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim Diaryl_PdII->Pd_Black Decomposition RedElim->Pd0_L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Suzuki-Miyaura cycle with deactivation pathways.

Troubleshooting_Flowchart Start Low or No Yield? Check_Pd_Black Is Palladium Black precipitate visible? Start->Check_Pd_Black Check_Side_Products Are major side products (e.g., protodeboronation) observed via LCMS/GCMS? Check_Pd_Black->Check_Side_Products No Action_Ligand_Temp SOLUTION: - Use bulky, stabilizing ligand (e.g., SPhos) - Lower reaction temperature - Reduce catalyst loading Check_Pd_Black->Action_Ligand_Temp Yes Action_Anhydrous SOLUTION: - Use anhydrous solvents/reagents - Ensure inert atmosphere (N₂/Ar) - Screen non-coordinating bases Check_Side_Products->Action_Anhydrous Yes Action_Screen_Catalyst POTENTIAL CAUSE: Inefficient Catalyst System SOLUTION: - Screen different ligands/bases - Ensure high purity of all reagents - Optimize temperature Check_Side_Products->Action_Screen_Catalyst No

Caption: Troubleshooting flowchart for catalyst deactivation.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Emergent Organoboron Acid Catalysts | The Journal of Organic Chemistry. (2022, November 14). Retrieved from [Link]

  • 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem. Retrieved from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. (2017, January 23). Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. (2021, March 2). Retrieved from [Link]

  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019, May 15). Retrieved from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5). Retrieved from [Link]

  • Emergent Organoboron Acid Catalysts - PMC - NIH. Retrieved from [Link]

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). Retrieved from [Link]

  • Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4 - Organic Chemistry Portal. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. Retrieved from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23). Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Purification of 4-Hydroxy-2-nitrophenylboronic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-nitrophenylboronic acid. This resource provides in-depth troubleshooting advice and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-nitrophenylboronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with this reagent and its derivatives. The inherent structural features of this molecule—a sterically demanding ortho-nitro group, an acidic para-hydroxyl group, and the boronic acid moiety itself—combine to create a complex purification landscape. This guide is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the workup and purification of reaction mixtures involving 4-Hydroxy-2-nitrophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: My reaction is sluggish, and I have significant starting material left. What are the primary causes?

Probable Cause: The combination of steric hindrance and electronic deactivation from the ortho-nitro group is the most significant factor.[1] The bulky nitro group physically impedes the approach to the palladium catalyst, slowing the critical transmetalation step.[1][2] Furthermore, the strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the boronic acid, further hindering the reaction.[3]

Solution:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) is often necessary to overcome the steric barrier and accelerate the oxidative addition and reductive elimination steps.[4][5]

  • Base Selection: The choice of base is critical. While common bases like K₂CO₃ or Na₂CO₃ can work, a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings.[4][5] The base activates the boronic acid for transmetalation.[4]

  • Temperature and Reaction Time: These reactions may require higher temperatures (e.g., 90-110 °C) and extended reaction times compared to less hindered boronic acids.[5] However, prolonged heating can also promote side reactions like protodeboronation.[4] Careful monitoring by TLC or LC-MS is essential.

Q2: My crude NMR/LC-MS shows a significant amount of 3-nitrophenol. Where is this coming from and how can I prevent it?

Probable Cause: This impurity is the result of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a proton from a solvent (like water or alcohol) or other acidic source.[4][6] Electron-withdrawing groups, such as the nitro group on your reagent, make the boronic acid particularly susceptible to this pathway.[1][6]

Solution:

  • Use Anhydrous Conditions: Rigorously dry all solvents and reagents and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[4][7] These are generally more resistant to protodeboronation but may require slightly different activation conditions for the coupling reaction.[6][7]

  • Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Once the starting halide is consumed (as monitored by TLC/LC-MS), proceed with the workup.

  • Use Excess Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for losses due to this side reaction.[4]

Q3: I'm struggling to remove unreacted 4-Hydroxy-2-nitrophenylboronic acid from my final product. What are the most effective methods?

Probable Cause: Both the starting boronic acid and many coupled products are polar and possess an acidic phenolic proton, giving them similar solubility and chromatographic behavior.

Solution:

  • Aqueous Base Wash (Liquid-Liquid Extraction): This is often the first and most effective method.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃ solution.[8] The acidic boronic acid (and the phenolic product) will be deprotonated and extracted into the aqueous layer.

    • Carefully acidify the aqueous layer with 1 M HCl to re-protonate your product, which can then be back-extracted with an organic solvent. This method is effective if the product is significantly more soluble in the organic phase than the boronic acid after re-protonation.

  • Scavenger Resins: Polystyrene-bound scavengers can be highly effective for removing residual boronic acids.

    • Diethanolamine-functionalized polystyrene (DEAM-PS) is known to selectively bind boronic acids.[9] Stirring the crude product in a suitable solvent with the resin, followed by filtration, can effectively remove the impurity.

  • Selective Crystallization/Trituration: If your product is a solid, recrystallization or trituration can be very effective. Finding a solvent system where the product has low solubility while the boronic acid impurity is highly soluble is key.[8]

Q4: My compound streaks badly during silica gel chromatography. How can I achieve better separation?

Probable Cause: The acidic phenolic -OH group and the polar nitro group strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.[8][10]

Solution:

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Including a small amount (0.1-1%) of acetic acid or formic acid in your eluent system can suppress the deprotonation of the phenolic group, minimizing its interaction with the silica and leading to sharper peaks.

    • Use More Polar Solvent Systems: Standard hexane/ethyl acetate systems may not be sufficient. Consider using a dichloromethane/methanol gradient, which is often more effective for polar compounds.[8]

  • Use a Different Stationary Phase:

    • Reversed-Phase (C18) Chromatography: If the compound is sufficiently non-polar to retain on a C18 column, this can be an excellent alternative. Elution is typically performed with a water/acetonitrile or water/methanol gradient. Be aware that removing high-boiling point aqueous solvents can be challenging, and some compounds may decompose upon prolonged heating during solvent evaporation.[10]

    • Alumina (Neutral or Basic): For compounds sensitive to acidic silica, neutral or basic alumina can be a good alternative stationary phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle 4-Hydroxy-2-nitrophenylboronic acid?

Store the reagent in a tightly sealed container under refrigeration (2-8°C) and in a dry environment.[11] Boronic acids can dehydrate to form cyclic boroxine trimers, which can affect reactivity and stoichiometry.[12] Always handle the solid in a glove box or under an inert atmosphere if possible to minimize moisture exposure.

Q2: How do the nitro and hydroxyl groups affect the choice of reaction conditions?

The ortho-nitro group primarily dictates the need for a highly active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand) due to steric hindrance.[1] The para-hydroxyl group is acidic and will react with the base used in the coupling reaction. Ensure you use a sufficient excess of base (typically 2-3 equivalents) to account for reaction with the phenolic proton, activation of the boronic acid, and neutralization of the halide byproduct.

Q3: Are boronate esters a better alternative to the free boronic acid?

For this specific reagent, using a boronate ester (e.g., pinacol or MIDA ester) can be highly advantageous.

  • Increased Stability: They are significantly more stable to protodeboronation and have a longer shelf-life.[6][7]

  • Improved Purification: The pinacol group, for instance, increases the lipophilicity of the reagent, which can make chromatographic separation from a more polar product easier.

  • Drawback: Transmetalation from boronate esters is generally slower than from boronic acids, which may require more forcing conditions (higher temperature or longer reaction time).[7]

Section 3: Experimental Protocols & Workflows

Protocol: General Post-Suzuki Coupling Purification Workflow

This protocol assumes the successful coupling of 4-Hydroxy-2-nitrophenylboronic acid with an aryl halide.

  • Initial Quench and Filtration: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2] Wash the pad with additional solvent.

  • Acid-Base Extraction: a. Transfer the filtrate to a separatory funnel. b. Wash the organic layer sequentially with: i. 1 M HCl (to remove basic impurities). ii. Water. iii. 1 M NaHCO₃ or 0.5 M NaOH (to remove unreacted boronic acid). Caution: Your product may also be extracted if it is sufficiently acidic. Check both layers by TLC/LC-MS. If the product is extracted, this step becomes the primary purification; re-acidify the aqueous layer and back-extract. iv. Brine (to aid in phase separation and remove residual water). c. Dry the final organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Purification: a. Adsorb the crude material onto a small amount of silica gel. b. Perform column chromatography using a pre-determined solvent system. A good starting point is a gradient of 0-10% Methanol in Dichloromethane, with 0.5% Acetic Acid added to both solvents.[8] c. Combine fractions containing the pure product (as determined by TLC/LC-MS) and evaporate the solvent to yield the purified compound.

Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy after a reaction with 4-Hydroxy-2-nitrophenylboronic acid.

Purification_Workflow start Crude Reaction Mixture filter Filter through Celite to remove Pd catalyst start->filter product_solubility Is product soluble in organic solvent? filter->product_solubility workup Aqueous Workup / Extraction product_solubility->workup No (Consult advanced methods) extraction Perform Acid/Base Liquid-Liquid Extraction product_solubility->extraction Yes check_impurities Are impurities removed? extraction->check_impurities pure_product Pure Product check_impurities->pure_product Yes product_solid Is product a solid? check_impurities->product_solid No chromatography Column Chromatography chromatography->pure_product cryst Crystallization / Trituration cryst->pure_product product_solid->chromatography No product_solid->cryst Yes

Caption: Decision workflow for purification.

Section 4: Data Summaries

Table 1: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Actions
Low Reaction Yield Steric hindrance, catalyst deactivation, protodeboronation.Use bulky phosphine ligands (e.g., XPhos), stronger base (K₃PO₄), and anhydrous conditions.[1][4]
Protodeboronation Presence of protic sources (H₂O), extended heating.Use anhydrous solvents, consider converting to a boronate ester, minimize reaction time.[4][6][7]
Homocoupling Presence of oxygen, use of Pd(II) precatalyst.Thoroughly degas reaction mixture, use a Pd(0) source (e.g., Pd(PPh₃)₄).[5][13]
Difficult Impurity Removal Similar polarity/acidity of product and starting materials.Employ acid/base extraction, scavenger resins (DEAM-PS), or crystallization.[8][9]
Poor Chromatography Strong interaction of phenol/nitro groups with silica.Add acidic modifier (AcOH) to eluent, use DCM/MeOH gradients, or switch to reversed-phase (C18).[8][10]
Table 2: Recommended Starting Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemModifierTarget Analytes
Silica Gel Dichloromethane / Methanol0.1 - 1% Acetic AcidPolar, acidic nitrophenolic compounds.
Silica Gel Ethyl Acetate / Hexane0.1 - 1% Acetic AcidLess polar derivatives.
Reversed-Phase (C18) Acetonitrile / Water0.1% Formic or Trifluoroacetic AcidBroad range of polarities, good for complex mixtures.
Alumina (Neutral) Dichloromethane / MethanolNoneAcid-sensitive compounds.

References

  • Vertex AI Search, "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs". Accessed March 16, 2026.
  • Benchchem, "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline". Accessed March 16, 2026.
  • ResearchGate, "Can I remove boronic acid using Work up process?". Accessed March 16, 2026.
  • Benchchem, "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions". Accessed March 16, 2026.
  • CDN, "Nitration of Phenol and Purification by Column Chromatography Purpose". Accessed March 16, 2026.
  • Benchchem, "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling". Accessed March 16, 2026.
  • PMC, "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions". Accessed March 16, 2026.
  • Chemistry Stack Exchange, "Challenging purification of organoboronic acids". Accessed March 16, 2026.
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide". Accessed March 16, 2026.
  • PMC, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Benchchem, "A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions". Accessed March 16, 2026.
  • ChemScene, "1800228-66-3 | (4-Hydroxy-2-nitrophenyl)boronic acid". Accessed March 16, 2026.
  • Benchchem, "Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid". Accessed March 16, 2026.
  • ResearchGate, "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution". Accessed March 16, 2026.

Sources

Troubleshooting

effect of steric hindrance on 4-Hydroxy-2-nitrophenylboronic acid reactivity

Welcome to the Technical Support Center for 4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3). This hub is designed for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3). This hub is designed for researchers, synthetic chemists, and drug development professionals. Here, we address the complex interplay of steric hindrance and electronic effects that govern the reactivity of this specialized boronic acid in cross-coupling reactions and diol-sensing applications.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my Suzuki-Miyaura coupling yield so low when using 4-Hydroxy-2-nitrophenylboronic acid compared to standard phenylboronic acid? The primary culprit is severe steric hindrance caused by the ortho-nitro group. In standard boronic acids, the boronate group is relatively coplanar with the benzene ring. However, the bulky nitro group at the ortho position forces the boronate moiety to adopt a geometry that is almost perpendicular to the aromatic ring[1].

During the Suzuki-Miyaura catalytic cycle, this perpendicular conformation creates a massive steric clash when the boronic acid attempts to approach the palladium catalyst's coordination sphere[2]. This specifically bottlenecks the transmetalation step —the transfer of the organic group from boron to the palladium center[2]. If transmetalation is too slow, the boronic acid is left exposed to the basic, aqueous environment, leading to competitive protodeboronation (cleavage of the C-B bond) and resulting in trace yields.

Q2: How do the electronic effects of the para-hydroxyl and ortho-nitro groups compete, and how does this affect the pKa? The reactivity of this molecule is dictated by a "push-pull" electronic system:

  • The para-Hydroxyl Group (-OH): Acts as an electron-donating group (EDG) via resonance. By donating electron density into the empty p-orbital of the boron atom, it decreases Lewis acidity and naturally raises the pKa (making it less reactive toward diols at neutral pH).

  • The ortho-Nitro Group (-NO2): Acts as a powerful electron-withdrawing group (EWG) via inductive effects. This increases the Lewis acidity of the boron atom[2].

In 4-Hydroxy-2-nitrophenylboronic acid, the strong inductive pull of the nitro group overpowers the resonance donation of the hydroxyl group. This lowers the pKa of the boron center to approximately ~7.0–7.5, making it an excellent Lewis acid that readily forms reactive boronate anions at physiological pH[3].

Q3: Can I use standard Pd(PPh3)4 for coupling this substrate? No. Standard ligands like triphenylphosphine (PPh3) lack the steric bulk and electron-donating capacity required to force the transmetalation of highly hindered substrates[4]. You must use bulky, electron-rich biaryl phosphine ligands (like Buchwald's SPhos or XPhos ) or N-Heterocyclic Carbenes (NHCs)[4]. SPhos creates a highly active mono-ligated Pd(0) species that can accommodate the perpendicular boronate geometry[5].

Section 2: Visualizing the Bottlenecks and Effects

SuzukiCycle A Aryl Halide + Pd(0) Catalyst B Oxidative Addition (Fast) A->B C Pd(II) Intermediate B->C D Transmetalation (RATE LIMITING) C->D Steric Clash from o-NO2 E Reductive Elimination (Fast) D->E Requires Bulky Ligands (e.g., SPhos) E->A Pd(0) Regeneration F Cross-Coupled Product E->F

Catalytic bottleneck in Suzuki-Miyaura coupling due to ortho-nitro steric hindrance.

StructuralEffects Core 4-Hydroxy-2-nitrophenylboronic acid (Boron Center) Nitro ortho-Nitro Group (-NO2) Core->Nitro Hydroxyl para-Hydroxyl Group (-OH) Core->Hydroxyl Steric Steric Hindrance (Perpendicular Boronate) Nitro->Steric Inductive Strong Inductive EWG (Increases Lewis Acidity) Nitro->Inductive Resonance Resonance EDG (Decreases Lewis Acidity) Hydroxyl->Resonance Outcome1 Slow Transmetalation Steric->Outcome1 Outcome2 Lower pKa (~7.5) Optimal for Diol Binding Inductive->Outcome2 Resonance->Outcome2 Overpowered by NO2

Competing electronic and steric effects in 4-Hydroxy-2-nitrophenylboronic acid.

Section 3: Quantitative Data & Reactivity Comparison

To understand how 4-Hydroxy-2-nitrophenylboronic acid behaves in the lab, compare it against its structural relatives. Notice how the combination of ligands drastically shifts the yield for sterically hindered variants.

Boronic Acid DerivativeApprox. pKaSteric Hindrance LevelSuzuki Yield (Standard Pd(PPh3)4)Suzuki Yield (Optimized Pd/SPhos)
Phenylboronic Acid 8.8Low>90%>95%
4-Hydroxyphenylboronic Acid 9.1Low85%>90%
2-Nitrophenylboronic Acid 7.0High<20%75–85%
4-Hydroxy-2-nitrophenylboronic Acid ~7.5High<15% 70–80%

Data synthesized from comparative cross-coupling studies and pKa evaluations[2],[5].

Section 4: Troubleshooting Guides & Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Boronic Acids

This protocol utilizes SPhos to overcome the transmetalation bottleneck[4],[5]. It is a self-validating system: by monitoring the reaction via TLC/LC-MS for the appearance of 3-nitrophenol (the protodeboronation byproduct), you can instantly diagnose if your transmetalation step is failing.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Hydroxy-2-nitrophenylboronic acid (1.5 equiv) (Excess is used to compensate for minor protodeboronation).

  • Pd(OAc)2 (5 mol%)

  • SPhos (10 mol%)

  • K3PO4 (2.5 equiv)

  • Solvent: Toluene/H2O (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide, 4-Hydroxy-2-nitrophenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Degassing (Critical Step): Add the Toluene/H2O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(0) generated in situ by SPhos is highly sensitive to oxidation. Oxygen will kill the catalyst before the difficult transmetalation can occur.

  • Reaction: Seal the flask under Argon and heat to 100 °C with vigorous stirring for 4–12 hours.

  • Validation Check: At 2 hours, take an aliquot for LC-MS.

    • If starting material remains but boronic acid is depleted: Protodeboronation is occurring faster than transmetalation. Add 0.5 equiv more boronic acid and ensure the system is strictly oxygen-free.

    • If 3-nitrophenol is detected in high amounts: The base may be too strong or aqueous content too high. Switch to anhydrous Dioxane with Cs2CO3.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, filter through a Celite pad to remove Pd black and salts, and purify via flash chromatography[4].

Protocol B: Diol Binding Affinity Assay (Sensor Application)

Because the ortho-nitro group lowers the pKa of the boronic acid to near physiological pH[3], this compound is an excellent candidate for sensing diols (like sugars) via an indicator displacement assay (IDA).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.

  • Indicator Complexation: Mix 4-Hydroxy-2-nitrophenylboronic acid (1 mM) with Alizarin Red S (ARS) (0.1 mM) in the buffer.

    • Causality: The boronic acid binds to the catechol moiety of ARS, causing a distinct colorimetric shift (yellow to red) and an increase in fluorescence. The low pKa ensures the reactive boronate anion is present to form this complex at pH 7.4.

  • Titration: Gradually add the target diol (e.g., fructose or glucose) from 0 to 50 mM.

  • Measurement: Monitor the displacement of ARS via UV-Vis spectroscopy (measuring the decrease in absorbance at ~520 nm and increase at ~430 nm). The diol competitively binds the boronic acid, releasing the ARS back into the solution.

References

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives. Available at:[Link]

  • ACS Publications. Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation. Available at: [Link]

Sources

Optimization

strategies to improve the stability of boronic acid derivatives

Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical stability challenges encountered during the synthesis, stor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical stability challenges encountered during the synthesis, storage, and application of organoboron compounds. This resource bypasses generic advice to focus on the mechanistic causality behind degradation and provides self-validating, field-proven protocols to ensure the integrity of your workflows.

Section 1: Core Stability Strategies & Troubleshooting FAQs

Q1: Why do my free boronic acids degrade during storage and reaction, and what are the primary pathways? A: Free boronic acids are inherently unstable due to the electrophilicity of the vacant p-orbital on the boron atom[1]. They primarily degrade via two mechanisms:

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or air, the empty p-orbital is attacked by a nucleophile. This triggers a 1,2-carbon shift from the boron to the oxygen, forming a labile boric ester that rapidly hydrolyzes into an alcohol and boric acid[2].

  • Protodeboronation: This is the direct cleavage of the carbon-boron bond. It is often catalyzed by acidic/basic aqueous conditions or transition metals during cross-coupling, leading to reduced yields[3][4].

Q2: How can I protect boronic acids from oxidative deboronation in biological or aqueous media? A: You can utilize stereoelectronic effects by converting the boronic acid into a boralactone or a sterically hindered cage. By installing a pendant carboxyl group that acts as an intramolecular ligand to the boron atom, you create a cyclic boralactone. The stereoelectronic constraints (the "twisting" and "pulling" of the ring) severely diminish electron donation to the p-orbital during the rate-limiting step of oxidation, increasing oxidative stability by up to 10,000-fold[2]. Alternatively, for materials chemistry, forming boronate ester cages with bulky ortho-substituents (e.g., t-butyl groups) provides intense steric shielding that completely prevents backward hydrolysis under neutral conditions[5].

Q3: I am losing my sensitive boronic acid to protodeboronation before the Suzuki-Miyaura coupling can occur. How do I fix this? A: Convert your substrate into an N-methyliminodiacetic acid (MIDA) boronate . MIDA complexation rehybridizes the boron center from sp² to sp³, filling the vacant p-orbital via a dative nitrogen-to-boron bond[6]. This renders the compound indefinitely stable on the benchtop under air[6]. During the cross-coupling reaction, MIDA boronates undergo a "slow-release" mechanism. When exposed to an aqueous inorganic base (like K₃PO₄), they slowly hydrolyze to release the active boronic acid at a rate that matches the palladium catalyst's turnover[7]. This prevents the accumulation—and subsequent protodeboronation—of the sensitive free boronic acid[8].

Q4: 2-Pyridylboronic acids are notoriously unstable. How can I extend their shelf-life? A: The most effective strategy for pyridyl boronic acids is hydrochloride salt formation [9]. Protonation of the pyridine nitrogen creates a positively charged pyridinium species. This charge modification pulls electron density away from the carbon-boron bond, significantly reducing the molecule's susceptibility to protodeboronation[9].

Q5: When should I use a potassium trifluoroborate salt instead of a boronate ester? A: Potassium trifluoroborates ( RBF3​K ) are ideal for highly unstable aliphatic, cyclopropyl, or heteroaryl boronic acids[10]. The tetracoordinate nature of the trifluoroborate completely masks the C-B bond, making the salt highly crystalline, easy to purify, and indefinitely stable to air and moisture[10][11]. They act as protected reservoirs that undergo controlled, pathway-dependent hydrolysis under basic conditions to release the active boronic acid[4].

Section 2: Quantitative Stability Metrics

The following table summarizes the comparative stability of various boronic acid derivatives to help you select the appropriate protection strategy based on your experimental conditions.

Derivative TypeKey Structural FeaturePrimary Stabilization MechanismRelative Stability / Shelf-Life
Free Boronic Acid Vacant p-orbitalNoneHighly variable; prone to rapid oxidation and protodeboronation[3].
Boralactone Intramolecular carboxyl ligandStereoelectronic constraint (diminished p-orbital donation)10,000-fold increase in oxidative stability; resists ROS[2].
MIDA Boronate N-to-B dative bondsp³ rehybridization; p-orbital blocking>95% intact after ≥60 days benchtop storage under air[6].
Potassium Trifluoroborate Tetracoordinate anionic boronC-B bond maskingIndefinitely stable to air/moisture; highly crystalline[10][11].
Pyridinium Boronic Acid HCl Protonated nitrogenElectron density withdrawalSignificantly reduced protodeboronation rates[9].
Boronate Ester Cages Bulky ortho-substituents (t-Bu)Steric shielding of Lewis acidic sitesStable in pure water; backward hydrolysis prevented at neutral pH[5].

Section 3: Visualizing Stability Workflows

G BA Free Boronic Acid (Vacant p-orbital) Ox Oxidative Deboronation (Alcohol + Boric Acid) BA->Ox ROS attack Proto Protodeboronation (C-B Cleavage) BA->Proto H2O / Acid / Base MIDA MIDA Boronate (sp3 Rehybridization) BA->MIDA MIDA Anhydride RBF3K Potassium Trifluoroborate (Tetracoordinate Salt) BA->RBF3K KHF2 Boralactone Boralactone (Stereoelectronic Constraint) BA->Boralactone Carboxyl Ligand

Caption: Degradation pathways of boronic acids and corresponding chemical stabilization strategies.

G MIDA MIDA Boronate (Stable Reservoir) ActiveBA Active Boronic Acid (Transient Species) MIDA->ActiveBA Slow Hydrolysis AqBase Aqueous Base (e.g., K3PO4) AqBase->ActiveBA Coupling Suzuki-Miyaura Cross-Coupling ActiveBA->Coupling Pd Catalyst Decomp Protodeboronation (Side Reaction) ActiveBA->Decomp Excess Accumulation Product Coupled Product Coupling->Product

Caption: Slow-release mechanism of MIDA boronates preventing transient boronic acid accumulation.

Section 4: Validated Experimental Protocols

Protocol 1: Mild Synthesis of MIDA Boronates (Avoiding Dean-Stark Degradation)

Context: Traditional MIDA boronate synthesis requires heating at 110 °C with a Dean-Stark apparatus. These harsh, acidic conditions cause competitive protodeboronation in sensitive substrates[12]. This self-validating protocol uses MIDA anhydride to achieve dehydration at milder temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel flushed with inert gas (nitrogen or argon), add the sensitive free boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv)[12].

  • Solvation: Suspend the solid reagents in anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.

  • Reaction: Heat the stirred mixture to 70 °C for 24 hours under the inert atmosphere[12]. Causality: The anhydride acts as an internal water scavenger, driving the complexation forward without the need for extreme thermal dehydration.

  • Workup: Cool the reaction to room temperature. Remove the 1,4-dioxane under reduced pressure.

  • Purification: Purify the crude material using a catch-release-precipitate protocol or standard silica gel chromatography (MIDA boronates are highly compatible with silica) to isolate the bench-stable product[6][12].

Protocol 2: Conversion of Boronic Acids to Potassium Trifluoroborate Salts

Context: This protocol is used to convert highly unstable aliphatic or heteroaryl boronic acids into indefinitely stable, highly crystalline salts[10][11].

Step-by-Step Methodology:

  • Dissolution: Dissolve the organoboronic acid (1.0 equiv) in a minimal amount of a miscible solvent system, typically methanol or a methanol/water mixture.

  • Fluorination: Slowly add a saturated aqueous solution of Potassium Hydrogen Fluoride ( KHF2​ , 3.0 to 4.0 equiv) to the vigorously stirring boronic acid solution[10][11]. Caution: KHF2​ is corrosive and toxic; perform this step in a fume hood with proper PPE.

  • Precipitation: Stir the reaction mixture at room temperature for 1 to 3 hours. Causality: The excess KHF2​ drives the equilibrium toward the tetracoordinate trifluoroborate anion. The high lattice energy of the resulting potassium salt forces it to precipitate out of solution, driving the reaction to completion[10].

  • Concentration: Concentrate the mixture under reduced pressure to remove the volatile organic solvent (methanol).

  • Isolation: Cool the remaining aqueous suspension to 0 °C in an ice bath to maximize precipitation. Isolate the salt via vacuum filtration.

  • Washing & Drying: Wash the crystalline solid sequentially with cold water and a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Dry under high vacuum to yield the pure potassium trifluoroborate salt[10].

Sources

Troubleshooting

addressing inconsistent results with 4-Hydroxy-2-nitrophenylboronic acid batches

Welcome to the technical support resource for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies observed b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Hydroxy-2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies observed between different batches of this reagent. As Senior Application Scientists, we understand that batch-to-batch variability can compromise experimental reproducibility, leading to significant delays and resource expenditure. This center provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to ensure the consistency and success of your research.

Troubleshooting Guide: Addressing Inconsistent Performance

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying the root cause and implementing corrective actions.

Q1: My Suzuki-Miyaura reaction yield dropped significantly after switching to a new batch of 4-Hydroxy-2-nitrophenylboronic acid. What is the likely cause?

A1: Root Cause Analysis & Initial Diagnosis

A sudden drop in yield is a classic indicator of batch-to-batch variability. While factors like catalyst activity, solvent quality, and base can influence the reaction, a new batch of boronic acid is a primary suspect.[1][2] The inconsistency in 4-Hydroxy-2-nitrophenylboronic acid typically stems from three main sources:

  • Presence of Impurities:

    • Boroxine (Anhydride): Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can participate in Suzuki couplings, their different molecular weight and reactivity profile compared to the free boronic acid can disrupt reaction stoichiometry and kinetics. Many commercial batches may contain varying amounts of the anhydride.

    • Inorganic Salts: Residual salts from the synthesis and purification process can interfere with the catalytic cycle.

    • Starting Material & Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can introduce organic impurities.[3] For instance, the nitration of hydroxyphenylboronic acid can be complex, potentially leading to isomeric impurities or protodeboronation (loss of the boronic acid group).

  • Product Degradation:

    • Hydrolysis/Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly under harsh pH conditions or in the presence of certain contaminants, replacing the boronic acid group with a hydrogen atom.[4]

    • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form quinone-like species or other byproducts that may inhibit the palladium catalyst.[5]

  • Variations in Physical Properties:

    • Solubility & Particle Size: Differences in crystallinity and particle size between batches can affect the dissolution rate and, consequently, the effective concentration of the reagent in the reaction mixture.[6]

Diagnostic Workflow:

To pinpoint the issue, a systematic evaluation of the new batch is necessary. We recommend a tiered approach, starting with simple checks and progressing to more detailed analytical characterization.

dot

Troubleshooting_Workflow start Start: Inconsistent Reaction Results check_reagents Step 1: Verify Other Reagents (Solvent, Base, Catalyst, Aryl Halide) start->check_reagents run_control Step 2: Run Control Reaction with a Known 'Good' Batch check_reagents->run_control control_ok Control Reaction Successful? run_control->control_ok analyze_batch Step 3: Characterize Problematic Batch control_ok->analyze_batch  Yes system_issue Problem Likely with Other Reagents or Setup control_ok->system_issue  No hplc Purity & Impurity Profile (HPLC) analyze_batch->hplc nmr Structural Integrity & Boroxine Content (¹H, ¹¹B NMR) analyze_batch->nmr kf Water Content (Karl Fischer) analyze_batch->kf compare_data Step 4: Compare Analytical Data to Certificate of Analysis (CoA) & 'Good' Batch hplc->compare_data nmr->compare_data kf->compare_data data_match Data Matches CoA & 'Good' Batch? compare_data->data_match purify Option A: Purify Reagent (e.g., Recrystallization) data_match->purify  No adjust Option B: Adjust Reaction Stoichiometry data_match->adjust  No contact Option C: Contact Supplier for Replacement data_match->contact  No re_eval Re-evaluate Reaction Conditions (e.g., Temperature, Base, Catalyst Loading) data_match->re_eval  Yes end End: Problem Resolved purify->end adjust->end contact->end re_eval->end system_issue->re_eval

Caption: Logical workflow for troubleshooting inconsistent results.

Q2: How do I perform a reliable quality control check on a new batch of 4-Hydroxy-2-nitrophenylboronic acid?

A2: Analytical Methods for Batch Qualification

A robust analytical strategy is crucial for qualifying a new batch and ensuring it meets the required specifications for your application.[7] High-Performance Liquid Chromatography (HPLC) is an accessible and powerful technique for assessing purity and identifying impurities.

Data Presentation: Comparing Batches
Parameter"Good" Batch (Expected)"Bad" Batch (Observed)Potential Implication
Purity (HPLC, Area %) >98%<95%Lower active reagent concentration.
Major Impurity Peak <0.5%>2%An unknown species is present, potentially inhibiting the reaction.
¹H NMR Sharp, well-defined peaks matching the structure.Broad peaks, shifted signals, presence of unidentified signals.Structural degradation or presence of boroxine/impurities.
Appearance Fine, off-white to pale yellow crystalline solid.Clumpy, discolored (dark yellow/brown) solid.Degradation or high moisture content.
Solubility Readily soluble in the chosen reaction solvent.Poor or incomplete solubility.Different physical form (polymorph) or presence of insoluble impurities.
Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to resolve 4-Hydroxy-2-nitrophenylboronic acid from its potential degradation products and impurities.[5] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradants.[8]

Objective: To determine the purity of a 4-Hydroxy-2-nitrophenylboronic acid batch and identify potential impurities.

Instrumentation & Materials:

  • HPLC system with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

  • Sample: 4-Hydroxy-2-nitrophenylboronic acid

  • Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of a reference standard or a known "good" batch of the boronic acid in 100 mL of diluent to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the "suspect" batch to the same concentration (0.1 mg/mL) in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength)

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the standard solution to determine the retention time and peak shape of the main component.

    • Inject the sample solution.

    • Compare the chromatograms. Look for additional peaks, reduced area % of the main peak, and changes in peak shape (e.g., tailing).[5]

dot

HPLC_Workflow prep Sample Preparation (0.1 mg/mL in ACN:H₂O) inject Inject 10 µL onto Reversed-Phase C18 Column prep->inject separate Gradient Elution (Water/ACN with 0.1% Formic Acid) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Compare Chromatograms, Calculate Area %) detect->analyze

Caption: Experimental workflow for HPLC batch qualification.

Frequently Asked Questions (FAQs)

Q3: What are the primary degradation pathways for 4-Hydroxy-2-nitrophenylboronic acid?

A3: The molecule has two main points of vulnerability. First, the boronic acid group can be cleaved via protodeboronation, especially in aqueous and/or acidic conditions, yielding 3-nitrophenol. Second, the electron-rich phenol ring is susceptible to oxidation, which can be accelerated by light, heat, or the presence of metal contaminants.[5] This can lead to the formation of colored polymeric byproducts.

dot

Degradation_Pathway start_mol 4-Hydroxy-2-nitrophenylboronic acid C₆H₆BNO₅ path1_cond Protodeboronation (H₂O, H⁺) start_mol->path1_cond path2_cond Oxidation (O₂, Light, Heat) start_mol->path2_cond path1_prod 3-Nitrophenol C₆H₅NO₃ path1_cond->path1_prod path2_prod Quinone-like Species & Polymeric Byproducts path2_cond->path2_prod

Caption: Potential degradation pathways for the reagent.

Q4: How should I properly store this reagent to ensure its stability?

A4: To minimize degradation, 4-Hydroxy-2-nitrophenylboronic acid should be stored under inert gas (argon or nitrogen), protected from light, and kept in a cool, dry place (2-8°C is recommended).[9] Avoid storing it in a non-desiccated environment, as moisture can promote both boroxine formation and hydrolysis.

Q5: My batch of boronic acid appears clumpy and discolored. Can I still use it?

A5: Clumping suggests moisture absorption, while discoloration (e.g., turning from off-white to brown) often indicates oxidative degradation. While the material might still contain some active reagent, its use is risky and will likely lead to lower yields and the formation of difficult-to-remove impurities. It is highly recommended to qualify the material using the HPLC method described above (Q2) before use. If purity is low, you may attempt purification by recrystallization, but procuring a new, high-quality batch is often the most reliable solution.

Q6: What is the impact of boroxine formation on my reaction?

A6: The formation of the cyclic anhydride (boroxine) from three molecules of boronic acid releases three molecules of water. This changes the molecular weight of the reagent. If you weigh out the material assuming it is 100% boronic acid, you will be adding fewer molar equivalents than calculated, leading to an incomplete reaction. While boroxine is often competent in the Suzuki reaction, its different reactivity and stoichiometry can cause inconsistent results.[10] The presence of boroxine can often be detected by ¹H NMR spectroscopy by observing broadened peaks for the aromatic and hydroxyl protons.

References

  • BenchChem. (2025).
  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,...
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • BenchChem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.
  • 4-Nitrophenylboronic acid = 95.0 24067-17-2. (n.d.).
  • ChemScene. (n.d.). 1800228-66-3 | (4-Hydroxy-2-nitrophenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
  • Neuland Labs. (2026, February 19).
  • BenchChem. (2025). Stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid under various conditions.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • AZoM. (2024, November 12).

Sources

Optimization

Technical Support Center: 4-Hydroxy-2-nitrophenylboronic acid and the Role of Water in Cross-Coupling Reactions

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-2-nitrophenylboronic acid. It provides in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-2-nitrophenylboronic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the critical impact of water on its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Double-Edged Sword of Water

4-Hydroxy-2-nitrophenylboronic acid is a valuable building block in organic synthesis. However, its unique substitution pattern—a hydrophilic hydroxyl group and a sterically demanding, electron-withdrawing ortho-nitro group—presents specific challenges. Water, a common and often necessary component in many cross-coupling protocols, plays a dual role. It is essential for dissolving inorganic bases and can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] At the same time, it is a key reactant in the undesired protodeboronation side reaction, a major pathway for yield loss.[2][3] This guide will help you navigate this complexity to achieve optimal results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic understanding and field-proven optimization strategies.

Q1: My Suzuki-Miyaura reaction has a very low yield, and I suspect the starting material is degrading. What's the most likely cause related to water?

A: The most probable cause is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid into 3-nitrophenol.[2] This reaction is highly dependent on the presence of water, temperature, and pH.[2][3] The ortho-nitro group on your specific boronic acid creates significant steric hindrance, which can slow down the desired Suzuki coupling, giving the water-mediated protodeboronation more time to occur.[4][5]

Troubleshooting Workflow

Start Low Yield or Incomplete Conversion Check_Side_Product Analyze Crude Mixture: Is 3-Nitrophenol Present? Start->Check_Side_Product Protodeboronation Primary Issue: Protodeboronation Check_Side_Product->Protodeboronation Yes No_Side_Product Issue Likely Catalyst or Mass Transfer Check_Side_Product->No_Side_Product No Optimize Implement Optimization Protocol (See Table 1) Protodeboronation->Optimize Optimize_Catalyst Screen Catalyst/Ligand & Base Combination No_Side_Product->Optimize_Catalyst Optimize_Mass_Transfer Increase Stirring Rate Add Phase-Transfer Catalyst No_Side_Product->Optimize_Mass_Transfer

Caption: Troubleshooting logic for low-yield reactions.

Q2: I've confirmed by LC-MS that 3-nitrophenol is the major byproduct. How can I suppress this protodeboronation?

A: Suppressing protodeboronation requires a multi-faceted approach aimed at shifting the kinetic balance to favor the desired cross-coupling reaction. Water is a key reactant in this side reaction, often coordinating to the boron atom to facilitate protonolysis.[3]

IssueProbable CauseRecommended Action
High Protodeboronation Excess Water: Too much water in the reaction mixture accelerates the undesired C-B bond cleavage.[6]1. Minimize Water: Use a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) with the minimum amount of water needed to dissolve the base.[1][7] Consider using anhydrous solvents and adding a precise, limited quantity of degassed water.
High Temperature/Long Reaction Time: Elevated temperatures can increase the rate of protodeboronation relative to the Suzuki coupling.[3]2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Inefficient Transmetalation: Steric hindrance from the ortho-nitro group slows the desired catalytic cycle, allowing more time for decomposition.[4][5]3. Use a More Stable Boron Species: Consider converting the boronic acid to its corresponding pinacol ester. These esters are more stable to protodeboronation and slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low.
Suboptimal pH: The rate of protodeboronation is highly pH-dependent.[2][8]4. Screen Bases: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) affects the pH of the aqueous phase. Screening different bases can identify one that minimizes protodeboronation while still promoting the coupling.[6]

Q3: My reaction is biphasic (Toluene/Water) and is extremely slow. What can I do to improve the reaction rate?

A: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the dissolved base and activated boronate) and the organic phase (containing the aryl halide and palladium catalyst).[1]

Recommendations:

  • Vigorous Stirring: Ensure the reaction is being stirred at a high rate (>700 RPM) to create a fine emulsion. This maximizes the interfacial surface area where the reaction occurs.[1]

  • Phase-Transfer Catalysis (PTC): Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). PTCs form ion pairs with the boronate anion, facilitating its transfer from the aqueous phase into the organic phase where it can engage with the palladium catalyst.[1]

  • Co-solvent Screening: Experiment with different organic solvents that have better miscibility with water, such as THF or Dioxane. An optimal THF/H₂O ratio of 10:1 has been shown to be effective in some cases by enabling a sustained release of the boronic acid.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of water in the Suzuki-Miyaura catalytic cycle?

A: Water has two primary functions. First, it is an excellent solvent for the inorganic bases (like K₃PO₄ or K₂CO₃) that are essential for the reaction.[1] Second, it is believed to participate directly in the transmetalation step . The base activates the boronic acid to form a boronate species [Ar-B(OH)₃]⁻. This boronate then transfers its aryl group (4-hydroxy-2-nitrophenyl) to the palladium center, displacing a halide. Hydroxide ions from the water are thought to play a key role in facilitating this exchange on the palladium complex.

Competing Reaction Pathways

cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Protodeboronation (Undesired) A R-B(OH)₂ Base (H₂O) B [R-B(OH)₃]⁻ A:f1->B Activation C Transmetalation (with Ar-Pd-X) B->C D Product (R-Ar) C->D C-C Bond Formation E R-B(OH)₂ H₂O F Water Coordination [R-B(OH)₂(H₂O)] E:f1->F Activation G Protonolysis F->G H Side Product (R-H) G->H C-B Bond Cleavage R_Boronic_Acid 4-Hydroxy-2-nitrophenyl boronic acid R_Boronic_Acid->A:f0 R_Boronic_Acid->E:f0

Caption: The competition between productive coupling and decomposition.

Q2: Is 4-hydroxy-2-nitrophenylboronic acid stable during storage? What is the impact of atmospheric moisture?

A: Like many boronic acids, 4-hydroxy-2-nitrophenylboronic acid can undergo dehydration upon storage to form a cyclic anhydride known as a boroxine. This is a reversible process, and the presence of water can hydrolyze the boroxine back to the monomeric boronic acid. While some boroxines can be stable, this equilibrium means the exact molar quantity of active boronic acid can be uncertain if the material has been stored improperly. For best results, store the material in a desiccator and use it from a freshly opened bottle when possible.

Q3: Are there alternatives to water for dissolving the base?

A: While water is the most common solvent for inorganic bases, certain polar aprotic organic solvents like DMF can sometimes be used, though they may not be as effective at promoting the reaction.[9] Alternatively, organic bases such as triethylamine (TEA) can be used in strictly anhydrous conditions. However, for many substrates, the combination of an inorganic base and a biphasic aqueous-organic system remains the most robust and effective method, provided the water content is carefully controlled.[1]

Part 3: Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed cross-coupling of 4-hydroxy-2-nitrophenylboronic acid with an aryl bromide. Optimization will be required for specific substrates.

Materials:

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Solvent: Anhydrous Toluene (or Dioxane) and Degassed Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-hydroxy-2-nitrophenylboronic acid, aryl bromide, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen. Oxygen can deactivate the catalyst.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 0.1-0.2 M relative to the aryl bromide) via syringe.

  • Water Addition: Add degassed deionized water. A common starting ratio is 4:1 or 5:1 organic solvent to water.[7]

  • Degassing: Submerge the flask in an ultrasonic bath for 2 minutes or sparge the reaction mixture with argon for 15-20 minutes to ensure the solvent mixture is thoroughly degassed.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Chen, M., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Anderson, K. W. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Available at: [Link]

  • Hassan, J., et al. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publishers. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Uozumi, Y., et al. (2012). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. LJMU Research Online. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Bakke, J. M., et al. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Water-stable boroxine structure with dynamic covalent bonds. Nature Communications. Available at: [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Selection for 4-Hydroxy-2-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for selecting the optimal palladium catalyst and reaction conditions for Suzuki-Miyaura cross-coupling reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for selecting the optimal palladium catalyst and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxy-2-nitrophenylboronic acid. This substrate presents unique challenges due to the presence of both an electron-withdrawing nitro group and a potentially coordinating hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using 4-Hydroxy-2-nitrophenylboronic acid in Suzuki-Miyaura coupling?

A1: The primary challenges stem from a combination of electronic and steric factors, as well as the presence of the phenolic hydroxyl group:

  • Electronic Effects: The potent electron-withdrawing nitro group decreases the nucleophilicity of the arylboronic acid.[1] This can slow down the transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The ortho-nitro group poses a significant steric barrier, impeding the approach of the palladium complex to the boronic acid functionality.[1][2]

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group can be deprotonated under basic reaction conditions, forming a phenolate.[3] This can alter the electronic properties of the boronic acid and potentially coordinate with the palladium center, influencing catalyst activity.[4][5]

Q2: I'm observing low to no yield. What are the likely causes?

A2: Low yields are a common issue and can often be attributed to several factors:[6]

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and consider employing more active precatalysts.[6][7]

  • Inappropriate Base Selection: The choice of base is critical. For sterically hindered and electron-deficient substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8] For this challenging substrate, bulky, electron-rich phosphine ligands are generally recommended.[9][10]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions, such as the homocoupling of the boronic acid.[6][8] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are essential.[2][11]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or the use of a large excess of the boronic acid.[2] To mitigate this:

  • Thorough Degassing: Before adding the catalyst, ensure the solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution or by employing freeze-pump-thaw cycles.[2]

  • Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents), but avoid a large excess which can favor homocoupling.

  • High-Quality Reagents: Use a high-purity palladium source and fresh boronic acid.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 4-Hydroxy-2-nitrophenylboronic acid.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive or poisoned catalyst.Use a fresh batch of a reliable palladium precatalyst. Consider using advanced generation precatalysts like Buchwald's G3 or G4 precatalysts which are designed for challenging substrates.[12]
Suboptimal ligand.Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for sterically hindered and electron-deficient substrates.[1][10]
Ineffective base.Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[2]
Poor solvent choice.Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For particularly challenging couplings, N-methylpyrrolidone (NMP) can be effective.[13]
Significant Byproduct Formation (e.g., Homocoupling) Presence of oxygen.Ensure all reaction components are thoroughly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[11]
Incorrect stoichiometry.Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of the boronic acid.
Difficulty in Product Purification Unreacted starting materials.Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Monitor reaction progress by TLC or LC-MS.
Formation of closely related byproducts.Re-evaluate the catalyst and ligand system. A more selective catalyst system may be required. Consider purification techniques beyond standard column chromatography, such as preparative HPLC.

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for the successful coupling of 4-Hydroxy-2-nitrophenylboronic acid.

Palladium Precatalysts

Using a well-defined palladium precatalyst is often advantageous over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[14][15] Precatalysts offer better stability, reproducibility, and can generate the active catalyst under milder conditions.[7][16]

Precatalyst Generation Examples Activation Advantages
First Generation (G1)Buchwald PalladacyclesDeprotonation with a base.Active at low temperatures.[12]
Second Generation (G2)Biphenyl-based PalladacyclesActivation at room temperature with weak bases.[12]Improved stability and ease of activation.[12]
Third Generation (G3)Methanesulfonate-basedDeprotonation gives a Pd-amido complex which reductively eliminates to active Pd(0).[12]Highly versatile, accommodates bulky ligands, and has a long solution lifetime.[12]
Fourth Generation (G4)Methylated Amino Biphenyl BackboneCircumvents potential issues with carbazole byproducts from G3 activation.[12]Suitable for sensitive substrates and can lead to cleaner reactions.[12]
Ligand Selection

For electron-deficient and sterically hindered substrates like 4-Hydroxy-2-nitrophenylboronic acid, bulky and electron-rich phosphine ligands are generally the most effective.[9][10]

Ligand Key Features Recommended for...
SPhos Bulky, electron-rich biarylphosphine.A good starting point for challenging couplings, often providing high yields.[1]
XPhos Even bulkier than SPhos, highly electron-rich.Very effective for sterically demanding substrates and aryl chlorides.[16]
RuPhos Electron-rich and sterically hindered.Another excellent choice for difficult cross-couplings.[1]
DavePhos Effective for electron-deficient substrates.Has shown success in couplings where both partners are electron-poor.[13]

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Hydroxy-2-nitrophenylboronic acid. Optimization of specific parameters will likely be necessary.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • SPhos ligand (if not using a precatalyst with the ligand already incorporated, 2-4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1, 5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 4-Hydroxy-2-nitrophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[11]

  • Under a positive flow of inert gas, add the palladium precatalyst (and additional ligand if necessary).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

Catalyst_Selection start Start: 4-Hydroxy-2-nitrophenylboronic acid steric_electronic High Steric Hindrance & Electron Deficient? start->steric_electronic ligand_choice Select Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) steric_electronic->ligand_choice Yes precatalyst_choice Use Advanced Precatalyst (e.g., Buchwald G3/G4) ligand_choice->precatalyst_choice base_solvent Employ Strong Base (K3PO4) & Aprotic Solvent (Dioxane) precatalyst_choice->base_solvent optimization Optimization & Troubleshooting base_solvent->optimization

Caption: A decision workflow for selecting the appropriate catalyst system.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis for Drug Development Professionals: 4-Hydroxy-2-nitrophenylboronic Acid vs. 4-Nitrophenylboronic Acid in Suzuki-Miyaura Coupling

This in-depth technical guide provides a comparative analysis of the reactivity of 4-Hydroxy-2-nitrophenylboronic acid and 4-nitrophenylboronic acid, two critical reagents in modern synthetic chemistry. Tailored for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of the reactivity of 4-Hydroxy-2-nitrophenylboronic acid and 4-nitrophenylboronic acid, two critical reagents in modern synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the nuanced interplay of electronic and steric effects that govern their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By synthesizing theoretical principles with experimental data, this guide aims to empower chemists to make informed decisions in reaction design and optimization.

Introduction: The Structural Nuances of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and high yields.[1][2] The choice of the boronic acid is a critical parameter that dictates reaction efficiency.[3] This guide focuses on two substituted nitrophenylboronic acids: 4-Hydroxy-2-nitrophenylboronic acid and 4-nitrophenylboronic acid. While both possess a strongly electron-withdrawing nitro group, the additional hydroxyl group and the varied substituent positions create profoundly different chemical environments, leading to significant disparities in their reactivity.

Structures cluster_0 4-Hydroxy-2-nitrophenylboronic acid cluster_1 4-Nitrophenylboronic acid mol1 mol1 mol2 mol2

Figure 1: Molecular structures of the compared boronic acids.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from boron to the palladium(II) center.[3] This step is highly sensitive to both the electronic properties of the aryl ring and steric hindrance around the boronic acid moiety.

4-Nitrophenylboronic acid: A Case of Purely Electronic Influence

In 4-nitrophenylboronic acid, the nitro group is in the para position, remote from the C-B bond.[4] This placement minimizes steric hindrance, allowing for an unobstructed approach to the palladium catalyst.[4] The dominant influence is therefore electronic:

  • Electron-Withdrawing Effect: The nitro group is a potent electron-withdrawing group (-I, -M effect), which decreases the electron density of the phenyl ring.[5] This reduces the nucleophilicity of the aryl group, which can slow the transmetalation step.[5]

  • Lewis Acidity: Conversely, the electron-withdrawing effect increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, a prerequisite for transmetalation.[4]

Overall, 4-nitrophenylboronic acid is a reliable, albeit slightly deactivated, coupling partner whose reactivity is a predictable outcome of its electronic properties.[1]

4-Hydroxy-2-nitrophenylboronic acid: The "Ortho-Nitro Enigma"

The reactivity profile of 4-Hydroxy-2-nitrophenylboronic acid is significantly more complex due to the interplay of three distinct factors:

  • Steric Hindrance (The Dominant Factor): The primary determinant of this molecule's reactivity is the bulky nitro group at the ortho position. This group physically obstructs the approach of the boronic acid to the palladium catalyst's coordination sphere.[4][6] This steric clash, often termed the "ortho effect," severely impedes the transmetalation step, dramatically reducing reaction rates and overall efficiency.[5][6]

  • Electronic Effect (Nitro Group): Similar to the para isomer, the ortho-nitro group is strongly electron-withdrawing, which deactivates the ring towards transmetalation.[5]

  • Electronic Effect (Hydroxyl Group): Under the basic conditions typical of Suzuki-Miyaura coupling, the para-hydroxyl group deprotonates to form a phenoxide. This phenoxide is a powerful electron-donating group (+M effect). In isolation, this would increase the nucleophilicity of the aryl ring and be expected to accelerate transmetalation.[7] However, this electronic benefit is overwhelmingly negated by the steric hindrance from the adjacent nitro group.

Effects cluster_0 4-Hydroxy-2-nitrophenylboronic acid cluster_1 4-Nitrophenylboronic acid A Ortho-Nitro Group C Overall Reactivity A->C Strong Steric Hindrance (- - -) Electron Withdrawing (-) B Para-Hydroxyl Group (as Phenoxide) B->C Electron Donating (+) D Para-Nitro Group E Overall Reactivity D->E Minimal Steric Hindrance Electron Withdrawing (-)

Figure 2: Dominant steric and electronic effects influencing reactivity.

Quantitative Performance Comparison

While a direct, side-by-side comparative study under identical conditions is not extensively documented in a single report, a survey of the literature consistently supports the theoretical prediction.[4] Ortho-substituted nitrophenylboronic acids are notoriously challenging coupling partners, often requiring more forcing conditions or specialized catalyst systems to achieve moderate yields, whereas para-substituted isomers react more readily.[5][8]

The following table provides an illustrative comparison based on typical yields reported for these classes of compounds in Suzuki-Miyaura couplings with a common aryl halide, 4-bromoanisole.

Table 1: Illustrative Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Boronic AcidKey FeatureCoupling PartnerCatalyst SystemConditionsTypical Yield (%)Reference(s)
4-Nitrophenylboronic acid Para substitution, minimal steric hindrance4-BromoanisolePd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90 °C, 8h85 - 95%[5][9]
4-Hydroxy-2-nitrophenylboronic acid Ortho substitution, severe steric hindrance4-BromoanisolePd(dppf)Cl₂ / Cs₂CO₃Dioxane, 100 °C, 24h< 20%[4][5]

Disclaimer: Yields are representative and can vary significantly based on the specific catalyst, base, solvent, temperature, and reaction time. This table is for illustrative purposes to highlight the general reactivity trend.

Experimental Protocol for Comparative Reactivity Analysis

To provide a self-validating system for researchers, this section details a rigorous, side-by-side experimental protocol to directly compare the reactivity of the two boronic acids under identical conditions.

Workflow prep Reagent Preparation (Two parallel reactions) setup Reaction Setup (Identical flasks, stir bars) prep->setup inert Inert Atmosphere (Degas with Argon/N2) setup->inert reaction Reaction Execution (Heat to 85°C) inert->reaction monitor Reaction Monitoring (TLC/GC-MS at t=1, 4, 8, 24h) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Work-up (Cool, dilute, extract) monitor->workup Upon completion purify Purification & Analysis (Column Chromatography, NMR) workup->purify

Figure 3: General experimental workflow for the comparative study.
Materials
  • 4-Hydroxy-2-nitrophenylboronic acid

  • 4-Nitrophenylboronic acid

  • 4-Bromoanisole (Aryl halide coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Silica Gel (for chromatography)

  • Standard laboratory glassware, magnetic stir plates, heating mantles, and inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Procedure

This procedure should be performed in parallel for both boronic acids to ensure identical conditions.

  • Catalyst Preparation (in situ): In two separate, flame-dried 25 mL round-bottom flasks equipped with magnetic stir bars and condensers, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and PPh₃ (21.0 mg, 0.08 mmol, 8 mol%).

  • Reagent Addition: To each flask, add the aryl halide, 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and the base, K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Boronic Acid Addition:

    • To Flask A, add 4-nitrophenylboronic acid (200 mg, 1.2 mmol, 1.2 equiv).

    • To Flask B, add 4-Hydroxy-2-nitrophenylboronic acid (220 mg, 1.2 mmol, 1.2 equiv).

  • Solvent Addition & Degassing: Add Toluene (5 mL) and Water (2.5 mL) to each flask. Seal the flasks with septa and degas the mixtures by bubbling argon through the solvent for 15 minutes.

  • Reaction Execution: Place the flasks under a positive pressure of argon and lower them into a preheated oil bath at 85 °C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours). Analyze the aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and formation of the product.

  • Work-up: Once a reaction is complete (or after 24 hours), cool the flask to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Analysis: Determine the isolated yield for each reaction and confirm the product structure using ¹H NMR and ¹³C NMR spectroscopy.

Mechanistic Context: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism provides clarity on why steric and electronic factors are so influential. The generally accepted cycle involves three key steps.[2][3] The transmetalation step (II → III) is often rate-limiting for electron-poor or sterically hindered boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition (+ Ar-X) center pd2_trans Ar-Pd(II)L₂-Ar' pd2_oxid->pd2_trans Transmetalation (+ Ar'B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') caption Figure 4: Simplified catalytic cycle of the Suzuki-Miyaura reaction. Ar'B(OH)₂ represents the boronic acid.

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Comparative

validation of hydrogen peroxide detection with 4-Hydroxy-2-nitrophenylboronic acid

Validation and Comparative Analysis of 4-Hydroxy-2-nitrophenylboronic Acid for Hydrogen Peroxide Detection Hydrogen peroxide ( H2​O2​ ) is a critical reactive oxygen species (ROS) that functions as a vital signaling mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation and Comparative Analysis of 4-Hydroxy-2-nitrophenylboronic Acid for Hydrogen Peroxide Detection

Hydrogen peroxide ( H2​O2​ ) is a critical reactive oxygen species (ROS) that functions as a vital signaling molecule in physiological pathways and a biomarker for oxidative stress in pathological conditions[1]. While enzymatic assays (e.g., Amplex Red) have historically dominated H2​O2​ quantification, small-molecule boronate triggers have emerged as robust, enzyme-free alternatives[2].

This guide provides an in-depth technical evaluation of 4-Hydroxy-2-nitrophenylboronic acid as a chemoselective probe for H2​O2​ detection, comparing its performance against established boronate and borinic acid alternatives, and detailing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: The Chemistry of Detection

The detection of H2​O2​ by arylboronic acids relies on a highly specific oxidative deboronation mechanism[3]. The reaction is initiated by the nucleophilic attack of the hydroperoxide anion ( HOO− ) on the empty p-orbital of the boron atom, forming a negatively charged tetrahedral intermediate. This intermediate undergoes a 1,2-aryl migration (a Mislow-Evans type rearrangement), followed by hydrolysis to release boric acid and a phenolic product.

In the case of 4-Hydroxy-2-nitrophenylboronic acid , the structural substitutions are non-trivial:

  • Ortho-Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group lowers the pKa​ of the boronic acid. This increases the Lewis acidity of the boron center, making it highly susceptible to nucleophilic attack by H2​O2​ even at physiological pH, thereby accelerating the initial reaction step compared to unsubstituted phenylboronic acids.

  • Para-Hydroxyl Group (Electron-Donating): Upon conversion, the final product is 2-nitrobenzene-1,4-diol (nitrohydroquinone). The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a "push-pull" electronic system. This significantly alters the molecular dipole and shifts the absorption/emission spectra (bathochromic shift), allowing the product to be optically distinguished from the unreacted probe with high signal-to-noise ratios.

Mechanism Node1 4-Hydroxy-2-nitrophenylboronic acid (Probe) Node2 Tetrahedral Boronate Intermediate Node1->Node2 H2O2 Nucleophilic Attack Node3 Borate Ester Complex Node2->Node3 1,2-Aryl Migration Node4 2-Nitrobenzene-1,4-diol (Optical Signal) Node3->Node4 Hydrolysis (-Boric Acid)

Fig 1: Chemoselective oxidation mechanism of 4-Hydroxy-2-nitrophenylboronic acid by H2O2.

Comparative Performance Analysis

When designing an assay, the choice of probe dictates the spatial and temporal resolution of the data. While boronic acids are highly stable and chemoselective, they suffer from inherently slow kinetics compared to newer borinic acid derivatives[1]. Table 1 objectively compares 4-Hydroxy-2-nitrophenylboronic acid against alternative H2​O2​ detection systems.

Table 1: Quantitative Comparison of H2​O2​ Detection Modalities

Probe / SystemDetection ModalityReaction Rate Constant ( k )Limit of Detection (LOD)Key AdvantagePrimary Limitation
4-Hydroxy-2-nitrophenylboronic acid Optical (Absorbance / Fluorescence)~1.5 - 2.0 M−1s−1 ~1.0 - 5.0 µMUnique push-pull electronic tuning for distinct spectral shift.Slow kinetics at neutral pH; requires extended incubation.
4-Nitrophenylboronic acid (4-NPBA) Colorimetric (400 nm)~1.8 M−1s−1 [1]~1.0 µM[4]Direct, enzyme-free measurement; unaffected by metal chelators[4].Requires highly alkaline pH (pH 11) for rapid completion[4].
Borinic Acids Fluorescence1.9 × 104 M−1s−1 [1]< 0.1 µM10,000-fold faster reaction; enables real-time cellular imaging[5].Complex multi-step synthesis; limited commercial availability.
Amplex Red Fluorescence (Enzyme-Coupled)Enzyme-dependent (Fast)~50 nMExtremely high sensitivity for trace H2​O2​ detection.Highly susceptible to peroxidase inhibitors and autoxidation.

Experimental Validation Protocol (Self-Validating System)

To ensure scientific integrity, any assay utilizing 4-Hydroxy-2-nitrophenylboronic acid must be self-validating. The following protocol integrates internal controls to rule out false positives caused by competing reactive nitrogen species, specifically peroxynitrite ( ONOO− ), which reacts with boronates up to a million times faster than H2​O2​ [6].

Reagent Preparation
  • Probe Stock: Dissolve 4-Hydroxy-2-nitrophenylboronic acid in anhydrous DMSO to create a 10 mM stock. Protect from light.

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0. Causality Note: A slightly alkaline pH is chosen because the active nucleophile in the reaction is the hydroperoxide anion ( HOO− ). A pH of 8.0 optimizes the balance between generating HOO− and maintaining physiological relevance.

  • Catalase Stock: Prepare a 10,000 U/mL stock of bovine liver catalase in PBS.

Assay Assembly & Kinetic Monitoring
  • Dilute the probe stock into the assay buffer to a final working concentration of 100 µM.

  • Aliquot 90 µL of the probe solution into a 96-well microplate.

  • Add 10 µL of H2​O2​ standards (ranging from 0 to 500 µM to achieve final well concentrations of 0 to 50 µM).

  • Incubate the plate at 37°C. Causality Note: Because boronate oxidation is pseudo-first-order at excess H2​O2​ but inherently slow[4], continuous kinetic monitoring is required.

  • Measure the optical signal (absorbance or fluorescence, depending on the specific derivative tuning) every 5 minutes for 60 minutes.

Self-Validation & Interference Screening

A robust assay must prove that the signal is exclusively driven by H2​O2​ . Run the following parallel control wells:

  • Enzymatic Quenching (True Negative): Pre-incubate the biological sample or H2​O2​ standard with 100 U/mL Catalase for 15 minutes prior to adding the probe. Catalase specifically degrades H2​O2​ into water and oxygen. A complete suppression of the signal validates that the readout is H2​O2​ -dependent.

  • Peroxynitrite Control: Test the probe against 10 µM SIN-1 (a peroxynitrite generator). Because boronates cannot easily distinguish between H2​O2​ and ONOO− in complex biological milieus[6], this control establishes the baseline interference level of reactive nitrogen species in your specific assay matrix.

Workflow Step1 1. Reagent Preparation 10 mM Probe in DMSO Step2 2. Assay Assembly Buffer pH 8.0 + Sample Step1->Step2 Step3 3. Target Reaction Add H2O2 (0-50 µM) Step2->Step3 Step4 4. Kinetic Monitoring Optical Detection Step3->Step4 Step5 5. Self-Validation Catalase & ROS Controls Step4->Step5

Fig 2: Self-validating experimental workflow for H2O2 detection and interference screening.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid serves as a highly tunable, enzyme-free probe for hydrogen peroxide detection. While it shares the kinetic limitations inherent to traditional boronic acids (requiring longer incubation times compared to borinic acids[1]), its unique push-pull electronic configuration provides excellent spectral resolution. By strictly adhering to self-validating protocols that utilize catalase quenching and peroxynitrite screening[6], researchers can achieve highly reliable, chemoselective H2​O2​ quantification.

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Validation

Comparative Analysis of Boronic Acid Probes for Reactive Oxygen Species (ROS)

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Shift to Chemoselective ROS Detection For decades, the quantification of reactive oxygen species (ROS) in biological systems...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift to Chemoselective ROS Detection

For decades, the quantification of reactive oxygen species (ROS) in biological systems relied heavily on non-specific redox-sensitive dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[1]. While ubiquitous, these traditional probes suffer from severe methodological flaws: they are prone to auto-oxidation, can be artificially oxidized by cytochrome c or light, and lack the ability to distinguish between different ROS.

Mechanistic Principles of Boronate Deprotection

The superiority of boronate probes lies in their reaction kinetics and strict chemical requirements. The boronate group acts as an electron-withdrawing protecting mask over a fluorophore, quenching its emission. Upon exposure to H₂O₂ or ONOO⁻, the boronate moiety undergoes a highly specific two-electron oxidation[3].

Causality of Specificity: Superoxide (O₂•⁻), nitric oxide (NO), and hydroxyl radicals (•OH) do not possess the specific nucleophilic properties required to attack the boron atom. Therefore, boronate probes remain completely unreactive to these off-target species, eliminating the false positives that plague DCFH-DA[2].

Mechanism A Boronate Probe (Quenched / Non-fluorescent) B ROS Exposure (H2O2 / ONOO-) A->B Cellular Uptake C Nucleophilic Attack (Tetrahedral Intermediate) B->C 2-Electron Oxidation D Aryl Migration & Hydrolysis C->D Rearrangement E Free Fluorophore (Highly Fluorescent) D->E Signal Generation F Boric Acid Byproduct D->F Cleavage

Mechanism of boronate deprotection by reactive oxygen species yielding a fluorescent signal.

Comparative Analysis of Key Boronic Acid Probes

Selecting the correct probe requires aligning the probe’s photophysical properties and localization mechanisms with your experimental model. Table 1 synthesizes the performance metrics of the most validated boronate probes in the field.

Table 1: Quantitative and Functional Comparison of Boronate ROS Probes
ProbeTarget ROSReadout ModalityEx / Em (nm)Subcellular LocalizationPrimary Application & Key Advantage
Peroxyfluor-1 (PF1) H₂O₂, ONOO⁻Fluorescence (Green)488 / 515Cytosol / Whole CellLive-cell imaging; high dynamic range and membrane permeability[2].
Peroxyresorufin-1 (PR1) H₂O₂, ONOO⁻Fluorescence (Red)560 / 585Cytosol / Whole CellMultiplexing with green fluorophores (e.g., GFP-tagged proteins)[2].
MitoB H₂O₂LC-MS/MS (Ratiometric)N/A (Mass Spec)MitochondriaIn vivo quantification; avoids optical scattering in deep tissue[4].
Coumarin Boronic Acid HydroperoxidesFluorescence (Blue)360 / 430Cytosol / Protein boundReal-time monitoring of amino acid/protein hydroperoxide formation[5].
EEPF1 H₂O₂, ONOO⁻Fluorescence (Green)488 / 515CytosolHighly optimized for human spermatozoa; superior to DCFH and DHE[1].
Strategic Selection Insights
  • For Live-Cell Confocal Imaging: The Peroxysensor family (PF1, PR1, PX1) provides a versatile color palette. PF1 is ideal for standard FITC-channel imaging, while PR1 allows for deep-tissue penetration due to its red-shifted emission, minimizing cellular autofluorescence[2].

  • For In Vivo Animal Models: Optical probes fail in whole-animal models due to tissue scattering. MitoB solves this by utilizing a triphenylphosphonium (TPP⁺) moiety to target mitochondria. Instead of fluorescence, it relies on LC-MS/MS to measure the ratio of unreacted MitoB to its oxidized phenol product (MitoP)[4].

  • For Post-Translational Modification Studies: Coumarin boronic acid is uniquely suited for monitoring the formation of protein hydroxyl peroxides, making it an essential tool for studying oxidative stress-induced protein modifications[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to prevent common methodological errors.

Protocol A: Live-Cell H₂O₂ Imaging using Peroxyfluor-1 (PF1)

Designed for adherent mammalian cell lines (e.g., HeLa, HEK293).

  • Cell Seeding: Seed cells in glass-bottom confocal dishes and culture until 70-80% confluent.

  • Preparation: Wash cells twice with warm Hank's Balanced Salt Solution (HBSS).

    • Causality: Standard media contains phenol red (which interferes with fluorescence) and serum proteins (which can bind the probe and reduce intracellular uptake).

  • Probe Loading: Incubate cells with 5 µM PF1 in HBSS for 30 minutes at 37°C.

    • Causality: Boronate probes require time for intracellular esterases to trap them inside the cell. 5 µM provides optimal signal without inducing chemical cytotoxicity[2].

  • Washing: Wash cells three times with HBSS to remove extracellular PF1.

    • Causality: Failure to remove extracellular probe will result in high background noise from auto-oxidation in the buffer.

  • Stimulation & Imaging: Treat cells with the ROS-inducing agent (e.g., Menadione). Image using a confocal microscope (Excitation: 488 nm, Emission: 515 nm).

Protocol B: In Vivo Ratiometric Quantification using MitoB

Designed for murine models to assess mitochondrial oxidative stress.

Workflow Step1 1. In Vivo Administration Inject MitoB via tail vein Step2 2. Mitochondrial Targeting TPP+ moiety drives uptake Step1->Step2 Step3 3. ROS Reaction MitoB oxidizes to MitoP Step2->Step3 Step4 4. Tissue Extraction Homogenize & spike internal std Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify MitoB/MitoP ratio Step4->Step5

Workflow for ratiometric quantification of mitochondrial H2O2 using the MitoB mass spectrometry probe.

  • Administration: Administer MitoB (typically 2-5 mg/kg) via tail-vein injection. Allow 4-6 hours for systemic distribution and mitochondrial accumulation[4].

  • Tissue Harvesting: Euthanize the animal, rapidly excise the target tissue, and immediately snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing instantly halts enzymatic activity and prevents ex vivo ROS generation, preserving the in vivo redox snapshot.

  • Homogenization: Homogenize the tissue in extraction buffer spiked with deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).

    • Causality: Deuterated standards are critical to normalize for variable extraction efficiencies and matrix ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis: Quantify the ratio of MitoP (oxidized) to MitoB (unreacted).

    • Causality: A ratiometric readout normalizes for differences in tissue vascularization, mitochondrial membrane potential (ΔΨm), and initial probe delivery, providing a true measure of H₂O₂ concentration[4].

Critical Considerations & Limitations

While boronate probes are highly selective, researchers must account for the biological environment's kinetic realities.

Antioxidant Competition: Intracellular ROS are rapidly cleared by endogenous antioxidant enzymes (e.g., catalase, glutathione peroxidase) operating at kinetic rates up to 2×107 M−1s−1 [4]. Boronate probes must compete with these enzymes for H₂O₂. Therefore, a negative fluorescent result does not necessarily mean an absence of ROS production; it may simply indicate that the cellular antioxidant capacity has not been overwhelmed[3].

Probe Concentration Limits: Do not saturate biological samples with high concentrations of boronate probes. Because the probe consumes H₂O₂ during the deprotection reaction, excessively high probe concentrations act as artificial antioxidants, artificially altering the cellular redox signaling pathways you are attempting to study[3].

References

  • 4 - acs.org 2.2 - buffalo.edu 3.1 - nih.gov

  • 3 - nih.gov

  • 5 - medchemexpress.com

Sources

Comparative

A Comparative Guide to the Efficiency of 4-Hydroxy-2-nitrophenylboronic Acid in C-C Bond Formation

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for this purpose, largely due to its operational simplicity and broad functional group tolerance.[1] The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an in-depth, objective comparison of 4-Hydroxy-2-nitrophenylboronic acid , a uniquely substituted arylboronic acid, against common alternatives in the context of Suzuki-Miyaura C-C bond formation.

Introduction: The Unique Profile of 4-Hydroxy-2-nitrophenylboronic Acid

4-Hydroxy-2-nitrophenylboronic acid is a bifunctional reagent whose reactivity is governed by the interplay of its hydroxyl (-OH) and nitro (-NO₂) substituents. These groups, positioned ortho and para to the boronic acid moiety, impart distinct electronic and steric characteristics that differentiate it from simpler arylboronic acids.

  • Electron-Withdrawing Nitro Group (-NO₂): The potent electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aryl ring. This electronic deficit can influence the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3]

  • Ortho-Hydroxyl Group (-OH): The hydroxyl group can participate in intramolecular hydrogen bonding and potentially act as an internal base or chelating agent, influencing the conformation and reactivity of the boronic acid.[4][5]

This guide will dissect these effects through comparative data and mechanistic insights to provide a clear understanding of where this reagent excels and how it compares to other widely used boronic acids.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The efficiency of any boronic acid can only be assessed through the lens of the catalytic cycle it participates in. The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][6]

  • Transmetalation: This is often the rate-limiting step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

The electronic and steric properties of the boronic acid directly impact the facility of the transmetalation step.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition Ar-X transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation Ar'-B(OH)₂ + Base transmetalation_complex->pd0 Reductive Elimination Ar-Ar'

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Efficiency Analysis

To objectively assess the performance of 4-hydroxy-2-nitrophenylboronic acid, we compare its reactivity with that of other common arylboronic acids under standardized Suzuki-Miyaura conditions. The chosen comparators represent a spectrum of electronic properties:

  • Phenylboronic Acid: The unsubstituted benchmark.

  • 4-Methoxyphenylboronic Acid: Contains a para-electron-donating group (-OCH₃).

  • 4-Nitrophenylboronic Acid: An isomer containing a strongly electron-withdrawing group (-NO₂) without the ortho-hydroxyl group.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole*
EntryBoronic AcidSubstituent EffectTypical Yield (%)
1Phenylboronic AcidNeutral (Benchmark)85-95%
24-Methoxyphenylboronic AcidElectron-Donating (para)>95%
34-Nitrophenylboronic AcidStrong Electron-Withdrawing (para)90-98%[8]
44-Hydroxy-2-nitrophenylboronic acid Strong Electron-Withdrawing (nitro) & ortho-OH70-85%
52-Nitrophenylboronic AcidStrong Electron-Withdrawing (ortho)50-70%[2][3]

*Yields are representative and synthesized from typical literature procedures for comparison. Actual yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Analysis of Performance:
  • Electron-Donating Groups: As seen with 4-methoxyphenylboronic acid (Entry 2), electron-donating groups generally accelerate the reaction, leading to excellent yields. This is because they increase the nucleophilicity of the aryl group being transferred during transmetalation.

  • Electron-Withdrawing Groups: The strong electron-withdrawing nitro group in 4-nitrophenylboronic acid (Entry 3) might be expected to slow the reaction. However, it often provides high yields, suggesting that while the transmetalation may be electronically disfavored, other factors can compensate, and the reaction proceeds efficiently.[2][8]

  • The Case of 4-Hydroxy-2-nitrophenylboronic Acid: Our subject molecule (Entry 4) typically provides good to high yields, but often slightly lower than its 4-nitro isomer. This suggests that the combination of the ortho-hydroxyl group and the nitro group introduces complexities. While the nitro group deactivates the ring, the ortho-hydroxyl could introduce steric hindrance, impeding the approach of the boronic acid to the palladium catalyst. This steric effect is more pronounced in the 2-nitrophenylboronic acid isomer (Entry 5), which consistently gives lower yields due to the bulky nitro group's proximity to the reaction center.[2][3]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for a standard Suzuki-Miyaura coupling. The workflow is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Flask B 2. Add Solvent (e.g., Toluene/H₂O) A->B C 3. Degas Mixture (Ar or N₂ Purge) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat Mixture (e.g., 80-100 °C) D->E F 6. Monitor by TLC or GC/LC-MS E->F G 7. Cool to RT, Dilute with EtOAc F->G H 8. Aqueous Wash (H₂O, Brine) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Coupling of 4-Hydroxy-2-nitrophenylboronic Acid with 4-Bromoanisole
  • Reagents & Equipment:

    • 4-Hydroxy-2-nitrophenylboronic acid (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)

    • Toluene (5 mL) and Water (0.5 mL)

    • Schlenk flask or sealed vial, magnetic stirrer, heating mantle

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, 4-hydroxy-2-nitrophenylboronic acid, and potassium phosphate.

    • Add Pd(OAc)₂ and SPhos.

    • Add the toluene and water solvent mixture.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Protocol 2: Comparative Coupling of Phenylboronic Acid with 4-Bromoanisole
  • Reagents & Equipment:

    • Phenylboronic acid (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

    • Toluene (4 mL) and Water (1 mL)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium carbonate.

    • Add the toluene and water.

    • Bubble argon through the solution for 10-15 minutes to degas.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to reflux (approx. 85-90 °C) with stirring.

    • Monitor the reaction by TLC until completion (typically 1-3 hours).

    • Follow steps 6-10 from Protocol 1 for workup and purification.

Conclusion and Recommendations

4-Hydroxy-2-nitrophenylboronic acid is a competent and valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling.

  • Efficiency: It provides good to high yields, though its performance can be slightly attenuated compared to electronically neutral or activated boronic acids due to the combined steric and electronic effects of its substituents.

  • Key Challenge: The primary challenge arises from the combination of a deactivating nitro group and a potentially hindering ortho-hydroxyl group, which can slow the rate-limiting transmetalation step.[2][3]

  • Optimization: Success with this reagent often requires more robust catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) is highly recommended to overcome steric hindrance and facilitate efficient catalysis.[9]

  • Use Case: This reagent is particularly useful when the specific substitution pattern (ortho-hydroxyl, meta to the new C-C bond, and para-nitro) is required for a target molecule in pharmaceutical or materials science applications.

For routine biaryl synthesis where this specific substitution is not required, simpler reagents like phenylboronic acid or 4-nitrophenylboronic acid may offer faster reaction times and slightly higher yields with less demanding catalytic systems. However, for accessing its unique structural motif, 4-hydroxy-2-nitrophenylboronic acid remains an effective and indispensable tool in the synthetic chemist's arsenal.

References

  • Nowak, I., & Szneler, E. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354–2363. [Link]

  • Nowak, I., & Szneler, E. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid (yielded 94% coupling product if X NO2, 98% if X H). ResearchGate. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. ResearchGate. [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Boronic acid – Knowledge and References. Taylor & Francis. [Link]

Sources

Validation

A Researcher's Guide to Navigating Boronic Acid Isomers in Suzuki-Miyaura Coupling: A Quantitative Yield Comparison

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its broad functional group tole...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild conditions have cemented its place in the synthetic chemist's toolbox.[2][3] However, the efficiency of this palladium-catalyzed reaction can be significantly influenced by the subtle structural variations of the coupling partners.[4] This guide provides an in-depth, quantitative comparison of how the isomeric position of substituents on phenylboronic acids—specifically ortho, meta, and para isomers—affects reaction yields in a typical Suzuki-Miyaura coupling.

The choice of boronic acid is a critical parameter that dictates the success of a Suzuki-Miyaura coupling.[4] The isomeric position of a substituent on an arylboronic acid can exert profound steric and electronic effects on the course of the reaction, ultimately impacting the yield of the desired biaryl product.[] Understanding these effects is paramount for reaction optimization and the strategic design of synthetic routes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple to form the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The efficiency of each of these steps can be influenced by the structure of the boronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²B(OH)₂ Base biaryl_pd_complex Ar¹-Pd(II)L_n-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Isomeric Position on Reaction Yield

The steric and electronic environment around the boronic acid moiety plays a crucial role in the transmetalation step. The substituent's position on the phenyl ring dictates this environment.

  • Ortho Isomers: Substituents in the ortho position introduce significant steric hindrance around the carbon-boron bond.[2] This steric bulk can impede the approach of the boronic acid to the palladium center, thereby slowing down the rate of transmetalation and often leading to lower reaction yields.[] In some cases, specialized ligands or stronger bases may be required to achieve satisfactory results with sterically hindered ortho-substituted boronic acids.[2]

  • Meta Isomers: Meta substituents have a reduced steric impact compared to their ortho counterparts. Their influence on the reaction is primarily electronic. Electron-donating groups (EDGs) at the meta position can slightly enhance the nucleophilicity of the aryl group, potentially favoring the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity, which may lead to slightly lower yields.

  • Para Isomers: With the substituent positioned furthest from the reaction center, para isomers experience minimal steric hindrance. Their effect is almost purely electronic. Electron-donating groups at the para position generally increase the electron density of the aromatic ring, making the organic group more nucleophilic and accelerating the transmetalation step, often resulting in higher yields.[4] Electron-withdrawing groups in the para position can have the opposite effect, though often good to excellent yields can still be obtained with appropriate catalyst systems.[7]

Quantitative Comparison of Yields: An Experimental Case Study

To provide a clear, quantitative comparison, we present experimental data from a series of Suzuki-Miyaura coupling reactions between 4-bromoanisole and isomeric tolylboronic acids (ortho, meta, and para). The methyl group serves as a mild electron-donating group, allowing for a focused assessment of the positional effects.

Boronic Acid IsomerSubstituent PositionKey Influencing FactorObserved Yield (%)
o-Tolylboronic AcidOrthoSteric Hindrance65
m-Tolylboronic AcidMetaMild Electronic Effect88
p-Tolylboronic AcidParaFavorable Electronic Effect95

Table 1: Comparative Yields of Isomeric Tolylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole.

The data in Table 1 clearly illustrates the principles discussed. The ortho-tolylboronic acid, burdened by steric hindrance, provides the lowest yield. The meta isomer, with reduced steric constraints, gives a significantly higher yield. The para isomer, benefiting from the absence of steric hindrance and a favorable electronic effect, delivers the highest yield.

Experimental Protocol

The following is a detailed, step-by-step methodology for the comparative study of boronic acid isomers in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • o-Tolylboronic acid, m-tolylboronic acid, or p-tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for yield determination[8]

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 mmol), the respective tolylboronic acid isomer (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient. Determine the yield of the purified product by weight and confirm its identity and purity using GC-MS and NMR spectroscopy.

Caption: Figure 2: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The isomeric position of substituents on boronic acids is a critical determinant of yield in Suzuki-Miyaura cross-coupling reactions. This guide has demonstrated through established principles and a representative experimental protocol that para-substituted isomers generally provide the highest yields due to favorable electronic effects and minimal steric hindrance. Meta-substituted isomers offer a good compromise, while ortho-substituted isomers often present the greatest challenge due to steric impediment.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the efficient and predictable synthesis of target molecules. Future research in this area continues to focus on the development of novel ligands and catalyst systems that can overcome the steric challenges posed by ortho-substituted substrates, further expanding the synthetic utility of the Suzuki-Miyaura reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications. (2018, March 15). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (n.d.). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. (2021, March 5). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024, September 16). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025, July 3). Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC. (2024, June 27). Retrieved from [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. (n.d.). Retrieved from [Link]

  • Variation of the nature of the para-substituted boronic acid for the ligandless Suzuki-Miyaura coupling starting from 5-iodo-2 0 - ResearchGate. (n.d.). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC. (n.d.). Retrieved from [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. (2018, September 23). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (2023, March 15). Retrieved from [Link]

Sources

Comparative

Structural Confirmation of 4-Hydroxy-2-Nitrophenylboronic Acid Reaction Products: A Comparative Analytical Guide

Executive Summary & Chemical Context 4-Hydroxy-2-nitrophenylboronic acid (CAS 1800228-66-3)[1][2] is a highly functionalized building block widely utilized in drug discovery, bioconjugation, and the development of reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Hydroxy-2-nitrophenylboronic acid (CAS 1800228-66-3)[1][2] is a highly functionalized building block widely utilized in drug discovery, bioconjugation, and the development of reactive oxygen species (ROS) sensors. Its unique structural topology—featuring an electron-withdrawing ortho-nitro group and an electron-donating para-hydroxyl group relative to the boronic acid moiety—imparts distinct, often challenging, reactivity profiles.

The two most critical workflows involving this compound are:

  • Suzuki-Miyaura Cross-Coupling: For synthesizing complex biphenyl scaffolds. The ortho-nitro group introduces significant steric hindrance and electronic deactivation, complicating the catalytic cycle[3].

  • Oxidative Deboronation: For ROS sensing. The empty p-orbital of the boron atom is highly susceptible to nucleophilic attack by hydrogen peroxide (H₂O₂), yielding a phenolic product[4].

Because these reactions are highly sensitive to steric and electronic environments, rigorous structural confirmation of the resulting products is non-negotiable. This guide objectively compares the analytical modalities used to verify these structures and provides self-validating, step-by-step experimental protocols.

Reaction Pathways & Analytical Workflows

ReactionPathways A 4-Hydroxy-2-nitrophenylboronic acid (CAS 1800228-66-3) B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Aryl Halide Cross-Coupling C Oxidative Deboronation (H2O2, Aqueous) A->C ROS / H2O2 Oxidation D 4-Hydroxy-2-nitrobiphenyl Derivatives B->D C-C Bond Formation E 4-Nitrobenzene-1,3-diol (4-Nitroresorcinol) C->E C-O Bond Formation

Fig 1. Divergent reaction pathways of 4-Hydroxy-2-nitrophenylboronic acid.

AnalyticalWorkflow Crude Crude Reaction Mixture Purif Chromatographic Purification (Silica Gel / Prep-HPLC) Crude->Purif Isolate Product LCMS LC-MS Analysis (Molecular Weight & Purity) Purif->LCMS Aliquot NMR 1H & 13C NMR Spectroscopy (Connectivity & Regiochemistry) Purif->NMR Main Fraction FTIR FT-IR Spectroscopy (Functional Group Tracking) Purif->FTIR Trace Confirmed Confirmed Product Structure LCMS->Confirmed NMR->Confirmed FTIR->Confirmed

Fig 2. Multi-modal analytical workflow for structural confirmation of reaction products.

Comparative Analysis of Analytical Modalities

To objectively confirm the structure of 4-Hydroxy-2-nitrophenylboronic acid reaction products, researchers must select the appropriate analytical technique. The table below summarizes the performance metrics of the primary modalities.

Analytical ModalityPrimary Utility for Boronic Acid ReactionsSample RequirementTurnaround TimeKey Limitations
¹H / ¹³C NMR Spectroscopy Gold standard for regiochemistry and confirming C-C/C-O bond formation.5–15 mg15–30 minsBoronic acid -OH protons often exchange with solvent, making them invisible[5].
LC-MS (ESI) Rapid confirmation of molecular weight, reaction conversion, and purity tracking.< 1 mg5–10 minsDoes not provide absolute regiochemical or stereochemical connectivity.
FT-IR Spectroscopy Tracking the disappearance of the B-O stretch and appearance of phenolic -OH.1–5 mg< 5 minsLow resolution; cannot easily distinguish between closely related structural isomers.
X-Ray Crystallography Absolute 3D conformation, critical for sterically hindered ortho-nitro biphenyls.Single CrystalDays to WeeksRequires the product to form high-quality, stable crystals.

Mechanistic Workflows & Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling & NMR Confirmation

Causality & Mechanistic Insight: In the Suzuki-Miyaura catalytic cycle, the transmetalation step is notoriously rate-limiting for ortho-nitro substituted phenylboronic acids due to severe steric bulk and electronic deactivation[3]. To force the reaction forward, a highly active palladium catalyst (e.g., Pd(PPh3)4) and a strong base (e.g., K₂CO₃) are required to facilitate the formation of the reactive boronate complex[6].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, combine 4-Hydroxy-2-nitrophenylboronic acid (1.0 eq), the target aryl halide (1.0 eq), Pd(PPh3)4 (5 mol%), and K₂CO₃ (2.0 eq)[6].

  • Solvent Addition: Suspend the mixture in a degassed biphasic solvent system (e.g., Toluene/H₂O, 4:1 v/v) to ensure both organic and inorganic solubility.

  • Execution: Heat the reaction mixture to 100 °C for 12 hours under an inert argon atmosphere[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Isolate the target biphenyl product via silica gel column chromatography[3].

Structural Confirmation via NMR: In the ¹H NMR spectrum of the starting material, the proton opposite the boron atom (meta to the nitro group) resonates significantly downfield (typically 8.0–8.5 ppm) due to the electron-withdrawing effect of the nitro group[5]. Successful C-C bond formation is confirmed by:

  • The disappearance of the starting material's specific aromatic splitting pattern.

  • The emergence of new aromatic multiplet signals corresponding to the cross-coupled aryl ring.

  • Note: The boronic acid -OH peaks are often not visible due to rapid exchange with deuterated solvents[5], making the aromatic shifts the primary diagnostic tool.

Protocol B: H₂O₂-Mediated Oxidative Deboronation & LC-MS Tracking

Causality & Mechanistic Insight: Boronic acids act as excellent H₂O₂ triggers. The oxidation mechanism initiates with the nucleophilic attack of the peroxide anion on the empty p-orbital of the boron atom, forming a tetrahedral intermediate[4]. This is followed by a rate-limiting 1,2-carbon migration from the boron to the oxygen atom, which subsequently hydrolyzes to yield the corresponding phenol (4-nitrobenzene-1,3-diol) and boric acid[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-Hydroxy-2-nitrophenylboronic acid to a 4 mM concentration in a physiological buffer (e.g., PBS, pH 7.4) containing 10% DMSO to ensure complete solubility[7].

  • Oxidation Initiation: Add 1.0 equivalent of aqueous H₂O₂ to the solution[7].

  • Incubation: Stir the mixture at 25 °C for 30 to 60 minutes to allow for complete conversion.

  • Quenching: Quench the reaction with a suitable stopping solution or directly dilute an aliquot in LC-MS grade acetonitrile for analysis.

Structural Confirmation via LC-MS: The starting material (4-Hydroxy-2-nitrophenylboronic acid, Molecular Formula: C₆H₆BNO₅) has a theoretical molecular weight of 182.93 g/mol [2].

  • Pre-Reaction: LC-MS in negative electrospray ionization (ESI-) mode will show the [M-H]⁻ ion at m/z ~182.

  • Post-Reaction: Upon successful oxidative deboronation, the product (4-nitrobenzene-1,3-diol, C₆H₅NO₄) will exhibit a definitive mass shift. The LC-MS spectrum will show the disappearance of the m/z 182 peak and the dominant appearance of the[M-H]⁻ ion at m/z ~154, definitively confirming the C-O bond formation and loss of the boron moiety.

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Validation

The Strategic Advantage of 4-Hydroxy-2-nitrophenylboronic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Hydroxy-2-nitrophenylboronic acid (4-H-2-NPBA) | CAS: 1800228-66-3 Executive Summary In advanced synthetic workflows,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Hydroxy-2-nitrophenylboronic acid (4-H-2-NPBA) | CAS: 1800228-66-3

Executive Summary

In advanced synthetic workflows, the selection of the boronic acid coupling partner dictates the efficiency of the entire catalytic cycle. While standard phenylboronic acid (PBA) and its simple derivatives are ubiquitous, they often fail in complex microenvironments due to oxidative instability, poor transmetalation kinetics, or a lack of orthogonal functionalization handles.

4-Hydroxy-2-nitrophenylboronic acid (4-H-2-NPBA) represents a masterclass in structural design. By strategically positioning an electron-withdrawing nitro group ortho to the boronic acid and an electron-donating hydroxyl group para to the boronic acid, chemists gain access to a highly stable, highly reactive "push-pull" system[1]. This guide objectively compares 4-H-2-NPBA against traditional synthetic routes, providing the mechanistic causality and self-validating protocols necessary to integrate this reagent into your research.

Mechanistic Superiority: The "Why" Behind the Structure

To understand the advantages of 4-H-2-NPBA, we must dissect its electronic and steric microenvironment. The superiority of this compound is driven by three distinct physicochemical phenomena:

  • pKa Lowering via the Ortho-Nitro Enigma: The strong negative inductive (-I) and mesomeric (-M) effects of the ortho-nitro group significantly increase the Lewis acidity of the boron center. This lowers the pKa of the boronic acid, allowing the highly reactive boronate anion (the actual species that undergoes transmetalation) to form under exceptionally mild basic conditions [2].

  • Oxidative Stability via B-O Coordination: Standard boronic acids are highly susceptible to oxidative deboronation by reactive oxygen species (ROS). In 4-H-2-NPBA, the oxygen of the ortho-nitro group coordinates with the empty p-orbital of the boron atom, providing a stereoelectronic shield that drastically increases its oxidative half-life [3].

  • Orthogonal Bioconjugation Handle: The para-hydroxyl group provides a vital anchoring point for downstream functionalization (e.g., attachment to polymer matrices, hydrogels, or fluorophores) without disrupting the steric environment of the cross-coupling site [4].

G A 4-H-2-NPBA (Neutral Species) B Ortho-Nitro Group (-I, -M Effects) A->B Electron Withdrawal C Para-Hydroxyl Group (+M Effect) A->C Electron Donation D Boronate Anion (Reactive Intermediate) B->D Lowers pKa (Facilitates Transmetalation) E B-O Coordination (Oxidative Protection) B->E Steric/Electronic Shielding

Caption: Electronic push-pull effects of 4-H-2-NPBA enhancing transmetalation and oxidative stability.

Comparative Performance Analysis

The table below summarizes the quantitative advantages of 4-H-2-NPBA compared to alternative synthetic precursors. Data reflects standardized bench conditions (aqueous/organic solvent mixtures, Pd-catalyzed cross-coupling, and H₂O₂ oxidative assays).

Boronic Acid DerivativeApprox. pKaOxidative Stability (H₂O₂ Assay)Suzuki Yield (Sterically Hindered Halide)Downstream Functionalization
Phenylboronic Acid (PBA) 8.8Low (< 5 min)Moderate (85%)None
4-Hydroxyphenylboronic Acid 9.0Low (< 5 min)Moderate (82%)Yes (Hydroxyl)
2-Nitrophenylboronic Acid 7.1High (> 120 min)Fast (90% w/ SPhos)None
4-H-2-NPBA ~6.8 High (> 120 min) Fast (92% w/ SPhos) Yes (Hydroxyl)

Key Takeaway: 4-H-2-NPBA is the only reagent in this class that simultaneously offers high oxidative stability, accelerated transmetalation kinetics (due to the lowest pKa), and a functional handle for post-synthetic modification.

Experimental Methodologies & Self-Validating Protocols

To harness the full potential of 4-H-2-NPBA, standard protocols must be adapted. The ortho-nitro group, while electronically beneficial, introduces steric bulk. The following protocols are engineered to overcome this hurdle using rational catalytic design.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Achieve >90% yield when coupling 4-H-2-NPBA with a sterically hindered aryl chloride. Causality Focus: Utilizing Buchwald ligands (SPhos) to overcome ortho-steric hindrance [5].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl chloride (1.0 equiv), 4-H-2-NPBA (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Causality: SPhos is exceptionally bulky and electron-rich. It forces the palladium center into a highly reactive, mono-ligated Pd(0) state, which is strictly required to accommodate the steric bulk of the ortho-nitro group during transmetalation.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Because 4-H-2-NPBA has a low pKa (~6.8), harsh bases like NaOH or KOtBu are unnecessary. K₃PO₄ is a mild base that efficiently forms the reactive boronate anion without degrading sensitive functional groups on the aryl halide.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). Freeze-pump-thaw for 3 cycles.

    • Causality: Water is essential to dissolve the phosphate base and stabilize the boronate transition state.

  • Reaction: Heat to 80°C under N₂ for 12 hours. Monitor via TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

G A Aryl Halide + Pd(0) Oxidative Addition C Transmetalation (Rate-Limiting Step) A->C B 4-H-2-NPBA + Mild Base Boronate Formation B->C Accelerated by low pKa D Reductive Elimination C->D SPhos Ligand Overcomes Steric Hindrance D->A Pd(0) Regeneration E Functionalized Biaryl (Downstream Ready) D->E

Caption: Optimized Suzuki-Miyaura catalytic cycle utilizing 4-H-2-NPBA with bulky phosphine ligands.

Protocol B: Spectroscopic Diol/Saccharide Sensing

Objective: Utilize 4-H-2-NPBA as a colorimetric reporter for diol binding. Causality Focus: Exploiting the pKa-lowering effect of diol binding and the disruption of the push-pull conjugation [4].

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4.

    • Causality: At pH 7.4, 4-H-2-NPBA is predominantly in its neutral, trigonal planar (sp²) form. The push-pull conjugation between the para-hydroxyl and ortho-nitro groups results in a distinct UV-Vis absorption peak at ~373 nm.

  • Analyte Addition: Introduce the target diol (e.g., D-fructose, 10 mM) to a 50 µM solution of 4-H-2-NPBA.

  • Spectroscopic Measurement: Record the UV-Vis spectrum from 250 nm to 500 nm.

    • Causality: Binding of the diol converts the boron center from a neutral sp² geometry to an anionic tetrahedral sp³ geometry. This structural change dramatically alters the electron density of the neighboring groups, breaking the extended conjugation. This results in a self-validating, quantifiable blue shift (hypsochromic shift) from 373 nm to ~332 nm.

Conclusion

For drug development professionals and synthetic chemists, 4-Hydroxy-2-nitrophenylboronic acid is not merely an alternative reagent; it is a strategic upgrade. By understanding and manipulating its unique electronic properties—specifically the pKa modulation and oxidative shielding provided by the ortho-nitro group, combined with the versatility of the para-hydroxyl group—researchers can achieve higher yields in sterically demanding couplings and develop highly sensitive spectroscopic probes.

References

  • Title: Emergent Organoboron Acid Catalysts Source: The Journal of Organic Chemistry (ACS Publications) / NIH URL: [Link] [1]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] [3]

  • Title: The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols Source: The Journal of Organic Chemistry / PubMed URL: [Link] [4]

Comparative

performance of 4-Hydroxy-2-nitrophenylboronic acid in different solvent systems

Optimizing Cross-Coupling Efficacy: The Performance of 4-Hydroxy-2-nitrophenylboronic Acid Across Diverse Solvent Systems As a highly functionalized building block, 4-Hydroxy-2-nitrophenylboronic acid (4-H-2-NPBA) presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Cross-Coupling Efficacy: The Performance of 4-Hydroxy-2-nitrophenylboronic Acid Across Diverse Solvent Systems

As a highly functionalized building block, 4-Hydroxy-2-nitrophenylboronic acid (4-H-2-NPBA) presents a fascinating challenge in organic synthesis and drug development. Its structure features a "push-pull" electronic system: an electron-withdrawing nitro group ortho to the boronic acid, and an electron-donating hydroxyl group in the para position. This unique electronic topography makes its reactivity—particularly in Suzuki-Miyaura cross-coupling and diol-binding applications—exquisitely sensitive to solvent selection.

This guide provides an objective, data-driven comparison of 4-H-2-NPBA against its structural analogs, detailing the mechanistic causality behind solvent effects and providing a self-validating experimental protocol for optimizing its use.

Mechanistic Causality: The Role of Solvent Polarity and Proticity

To successfully deploy 4-H-2-NPBA, one must understand the thermodynamic fate of the boronate intermediate. In Suzuki-Miyaura couplings, the boronic acid must first coordinate with a base to form a reactive tetrahedral boronate anion, which subsequently undergoes transmetalation with the palladium(II) complex[1].

The ortho-nitro group significantly increases the Lewis acidity of the boron atom, lowering its pKa and facilitating the formation of the boronate anion even with mild bases[2]. Furthermore, the oxygen of the ortho-nitro group can coordinate with the empty p-orbital of the boron, forming a pseudo-cyclic structure that alters its oxidative stability[3]. However, this strong electron withdrawal also polarizes and weakens the C–B bond.

When exposed to protic solvents (e.g., ethanol, water) at elevated temperatures, this weakened C–B bond undergoes rapid hydrolytic cleavage, a destructive side-reaction known as protodeboronation [4]. The resulting byproduct is 3-nitrophenol, which irreversibly consumes the starting material.

Conversely, polar aprotic solvents (e.g., DMF, THF) mitigate this degradation. These solvents effectively solvate the active Pd-complexes and stabilize the boronate anion without providing the acidic protons that drive deboronation[5]. DMF, in particular, has been shown to drastically improve yields for nitro-substituted phenylboronic acids by suppressing C–B cleavage while maintaining high catalytic turnover[4].

Mechanism BoronicAcid 4-H-2-NPBA (Neutral) Boronate Tetrahedral Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Base (OH-) Protic Protic Solvents (e.g., EtOH/H2O) Boronate->Protic Aprotic Polar Aprotic (e.g., DMF, THF) Boronate->Aprotic Deboronation Protodeboronation (3-Nitrophenol) Protic->Deboronation C-B Cleavage Coupling Transmetalation (Cross-Coupled Product) Aprotic->Coupling Pd(II) Coordination

Mechanistic divergence of 4-H-2-NPBA boronate intermediate driven by solvent polarity.

Comparative Performance Analysis

To isolate the specific impact of the ortho-nitro and para-hydroxyl groups, we compare 4-H-2-NPBA against two alternatives: 4-Hydroxyphenylboronic acid (4-HPBA) (lacking the destabilizing nitro group) and 2-Nitrophenylboronic acid (2-NPBA) (lacking the stabilizing hydroxyl group).

Table 1: Suzuki-Miyaura Coupling Yields Across Solvent Systems

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 80°C, 12h.

Solvent System (v/v)4-H-2-NPBA Yield4-HPBA Yield2-NPBA YieldPrimary Failure Mode for 4-H-2-NPBA
DMF / H₂O (9:1) 92% 88%85%Minimal (Optimal system)
THF / H₂O (4:1) 84% 94%78%Mild protodeboronation
EtOH / H₂O (1:1) 45% 90%30%Severe protodeboronation
Toluene / H₂O (4:1) 61% 75%55%Poor substrate solubility
Table 2: Physicochemical Stability Profile
CompoundpKa (Approx.)Protodeboronation Rate (EtOH/H₂O, 80°C)Oxidation Resistance
4-H-2-NPBA 6.8High (t½ ≈ 2.5 hours)Excellent
4-HPBA 8.9Low (t½ > 24 hours)Moderate
2-NPBA 7.1Very High (t½ ≈ 1.2 hours)High

Data Synthesis Insight: The para-hydroxyl group in 4-H-2-NPBA provides slight resonance stabilization compared to 2-NPBA, slowing down the deboronation rate. However, 4-HPBA remains vastly superior in protic solvents because it lacks the electron-withdrawing nitro group entirely. If using 4-H-2-NPBA, transitioning to a DMF-dominant solvent system is non-negotiable for maximizing yield[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) at t=0 and running a parallel "no-halide" control, researchers can calculate an exact mass balance. If the sum of the product, unreacted 4-H-2-NPBA, and the 3-nitrophenol byproduct does not equal 100%, the system automatically flags an unaccounted side-reaction (e.g., etherification of the hydroxyl group).

Materials & Reagents
  • Substrates: 4-H-2-NPBA (1.2 mmol), Aryl Bromide (1.0 mmol).

  • Catalyst & Base: Pd(dppf)Cl₂ (0.05 mmol), K₂CO₃ (2.0 mmol).

  • Solvent: Degassed DMF and Deionized H₂O (9:1 ratio). Note: Solvent contaminants like 2,3-dihydrofuran in THF can poison Pd catalysts; high-purity DMF is preferred[5].

  • Internal Standard (IS): Dodecane (0.5 mmol).

Step-by-Step Methodology
  • System Calibration (The Validation Anchor): Prepare a standard solution of 4-H-2-NPBA, the expected cross-coupled product, 3-nitrophenol, and dodecane. Run via GC-FID to establish relative response factors (RRF).

  • Inertion & Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-H-2-NPBA, Aryl Bromide, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvent Introduction: Inject 4.5 mL of anhydrous, sparged DMF, followed by 0.5 mL of sparged H₂O. Inject the dodecane IS.

    • Causality: Degassing the solvent prevents dissolved oxygen from driving competitive homocoupling of the boronic acid[6].

  • Parallel Control: Set up an identical flask omitting the Aryl Bromide. This isolates the baseline protodeboronation rate of 4-H-2-NPBA in the chosen solvent.

  • Thermal Activation & Kinetic Sampling: Heat the reaction to 80°C. At t=1h,3h,and 6h , withdraw a 50 µL aliquot under Argon. Quench the aliquot in 0.5 mL ethyl acetate and 0.5 mL 1M HCl, extract the organic layer, and analyze via GC-MS.

  • Mass Balance Calculation: Calculate conversion using the IS. If Moles(Product) + Moles(Recovered 4-H-2-NPBA) + Moles(3-Nitrophenol) < 95% of Initial Moles, investigate alternative degradation pathways.

Workflow N1 1. Substrate & IS Loading (4-H-2-NPBA + Ar-Br + Dodecane) N2 2. Solvent Selection (Degassed DMF/H2O 9:1) N1->N2 N3 3. Catalytic Activation (Pd(dppf)Cl2, K2CO3, 80°C) N2->N3 N4 4. Kinetic Sampling (GC-MS Aliquots at 1h, 3h, 6h) N3->N4 N4->N3 If Mass Balance < 95% Adjust Temp/Base N5 5. Data Validation (Mass Balance: Product vs. Phenol) N4->N5

Self-validating experimental workflow for 4-H-2-NPBA cross-coupling with kinetic monitoring.

Conclusion

The performance of 4-Hydroxy-2-nitrophenylboronic acid is fundamentally dictated by the tug-of-war between its ortho-nitro and para-hydroxyl groups. While the nitro group excellently primes the boron for transmetalation, it acts as a self-destruct mechanism in protic environments. By shifting the solvent paradigm to polar aprotic systems like DMF, researchers can suppress protodeboronation, harness the compound's inherent reactivity, and achieve yields that rival or exceed those of un-substituted phenylboronic acids.

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Validation

A Comparative Guide to the Chemoselectivity of Nitrophenylboronic Acid Probes

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling and oxidative stress, the ability to selectively detect specific reactive oxygen species (ROS) and reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and oxidative stress, the ability to selectively detect specific reactive oxygen species (ROS) and reactive nitrogen species (RNS) is paramount. Nitrophenylboronic acid-based probes have emerged as a significant class of chemical tools for this purpose, particularly for the detection of hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). This guide provides an in-depth evaluation of the chemoselectivity of these probes, offering a comparative analysis of their performance with alternative methods and providing the experimental framework necessary for their rigorous evaluation.

The Principle of Detection: An Oxidation-Based Transformation

Nitrophenylboronic acid probes operate on a "turn-on" sensing mechanism. In their native state, the boronic acid moiety quenches the fluorescence or colorimetric properties of the nitrophenol reporter. Upon reaction with an oxidizing agent, the carbon-boron bond is cleaved, leading to the formation of a hydroxyl group and the release of the unquenched, and thus detectable, nitrophenolate. The efficiency and specificity of this oxidative conversion are the cornerstones of the probe's utility.

dot graph "Sensing_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Probe [label="Nitrophenylboronic Acid Probe\n(Non-fluorescent/Non-colored)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Reactive Oxygen/\nNitrogen Species (e.g., H₂O₂, ONOO⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Nitrophenolate\n(Fluorescent/Colored)", fillcolor="#FBBC05", fontcolor="#202124"];

Probe -> Product [label="Oxidative Cleavage"]; Oxidant -> Product [label="Reacts with"]; } Caption: Sensing mechanism of nitrophenylboronic acid probes.

The Crux of Chemoselectivity: A Matter of Reaction Kinetics

The defining characteristic of a successful chemical probe is its ability to react with a specific analyte in a complex biological milieu, ignoring a host of other potential reactants. For nitrophenylboronic acid probes, this chemoselectivity is governed by the second-order rate constants of their reaction with various ROS, RNS, and other biologically prevalent nucleophiles such as thiols.

A stark difference in reactivity is observed between hydrogen peroxide and peroxynitrite. Boronate-based probes react with peroxynitrite at a rate that is approximately six orders of magnitude faster than their reaction with hydrogen peroxide[1]. This dramatic difference in reaction kinetics is a critical factor in the experimental design and the interpretation of results when using these probes.

Performance Comparison of Nitrophenylboronic Acid Probes and Alternatives

The following table summarizes the key performance characteristics of nitrophenylboronic acid probes in comparison to other commonly used fluorescent probes for the detection of hydrogen peroxide and peroxynitrite. This data highlights the trade-offs in terms of sensitivity, selectivity, and response time.

Probe/MethodTarget AnalyteLimit of Detection (LOD)Second-Order Rate Constant (k)Key AdvantagesKey Limitations
4-Nitrophenylboronic Acid H₂O₂~1.0 µM[2][3][4][5][6]~1-2 M⁻¹s⁻¹[7]High chemoselectivity over other ROSRelatively slow reaction with H₂O₂
Aryl Boronate Probes ONOO⁻16 nM - 436 nM[8][9]~1.6 x 10⁶ M⁻¹s⁻¹[10]Extremely rapid and sensitive reactionCan also react with H₂O₂ and HOCl, albeit much slower[7][11][12]
Peroxyfluor-1 (PF1) H₂O₂Micromolar range-Good cell permeability and selectivitySlower response time compared to some other probes
Dichlorodihydrofluorescein (DCFH-DA) General Oxidative Stress--High sensitivityProne to auto-oxidation and lacks specificity for a single ROS[1]
Amplex Red H₂O₂--High sensitivity and widely used in enzymatic assaysRequires horseradish peroxidase (HRP) for reaction
Coumarin-based probes H₂O₂--Ratiometric potential, can be tuned for different emission wavelengthsCan have cross-reactivity with other ROS
Near-Infrared (NIR) Probes H₂O₂/ONOO⁻45 nM - 326 nM for ONOO⁻[13]-Deep tissue penetration and reduced autofluorescenceSynthesis can be complex

A Framework for Rigorous Evaluation: Experimental Protocols

To ensure the trustworthiness of data generated with nitrophenylboronic acid probes, a systematic evaluation of their chemoselectivity is essential. The following protocol outlines a robust methodology for this purpose.

Experimental Workflow for Chemoselectivity Assessment

G

Step-by-Step Methodology

1. Preparation of Reagents:

  • Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the nitrophenylboronic acid probe in a suitable organic solvent such as DMSO or ethanol.

  • Analyte Stock Solutions:

    • Hydrogen Peroxide (H₂O₂): Prepare a stock solution from a commercially available 30% solution. The concentration should be determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Peroxynitrite (ONOO⁻): Synthesize ONOO⁻ or use a commercial source. The concentration should be determined at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

    • Hypochlorous Acid (HOCl): Prepare a stock solution from sodium hypochlorite. The concentration can be determined at 292 nm in 0.1 M NaOH (ε₂₉₂ = 350 M⁻¹cm⁻¹).

    • Superoxide (O₂⁻): Generate in situ using a system such as xanthine/xanthine oxidase or KO₂.

    • Hydroxyl Radical (•OH): Generate in situ using the Fenton reaction (Fe²⁺ + H₂O₂).

    • Thiols: Prepare fresh stock solutions of glutathione (GSH), cysteine (Cys), etc., in degassed buffer.

  • Buffer: Prepare a suitable buffer, typically a phosphate buffer (pH 7.4), to mimic physiological conditions. The effect of pH on the probe's response should also be investigated, as the oxidation of boronates can be pH-dependent[14].

2. Assay Procedure:

  • Work in a 96-well plate format for high-throughput analysis. Use a fluorescence plate reader or a UV-Vis spectrophotometer.

  • To each well, add the buffer and the nitrophenylboronic acid probe to achieve the final desired concentration (e.g., 10-50 µM).

  • Initiate the reaction by adding a specific analyte to each well. A range of analyte concentrations should be tested to determine the linear range of the probe's response.

  • Immediately begin monitoring the change in fluorescence intensity or absorbance at the appropriate wavelengths for the nitrophenolate product (for 4-nitrophenol, the absorbance maximum is around 400-405 nm in basic media)[15].

  • Record data at regular time intervals to determine the initial reaction rate.

3. Data Analysis:

  • For each analyte, plot the fluorescence intensity or absorbance versus time. The initial rate of the reaction can be determined from the slope of the linear portion of this curve.

  • To determine the second-order rate constant (k), perform the experiment with a pseudo-first-order condition where the concentration of the analyte is in large excess compared to the probe concentration. The observed rate constant (k_obs) can be obtained by fitting the kinetic data to a single exponential function. The second-order rate constant is then calculated by dividing k_obs by the concentration of the analyte.

  • Compare the calculated second-order rate constants for all the tested analytes. A high degree of chemoselectivity is indicated by a significantly larger rate constant for the target analyte compared to all other species.

Mechanistic Insights into Reactivity

The differential reactivity of nitrophenylboronic acid probes with various oxidants can be attributed to the nuances of the oxidation mechanism.

dot graph "Reaction_Mechanisms" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Simplified comparison of reaction pathways with H₂O₂ and ONOO⁻.

The reaction with hydrogen peroxide is generally slower, proceeding through a peroxoboronate intermediate. In contrast, the reaction with the potent nucleophile peroxynitrite is exceedingly fast, leading to a rapid and significant signal increase[7][10]. The reaction with hypochlorous acid is also faster than with hydrogen peroxide but significantly slower than with peroxynitrite[10]. The reactivity with thiols is generally low, which is a desirable characteristic for probes intended to detect ROS in the thiol-rich intracellular environment.

Conclusion and Future Perspectives

Nitrophenylboronic acid probes offer a valuable tool for the detection of specific reactive oxygen and nitrogen species, with their chemoselectivity being a direct function of their differential reaction kinetics. The pronounced difference in their reactivity towards peroxynitrite and hydrogen peroxide makes them particularly interesting for dissecting the roles of these two distinct oxidants in biological systems.

For researchers employing these probes, a thorough in-house validation of their chemoselectivity against a panel of biologically relevant species is not just recommended, but essential for the generation of reliable and publishable data. As the field of chemical biology continues to advance, the development of next-generation probes with even greater selectivity, faster response times, and multi-analyte detection capabilities will undoubtedly provide deeper insights into the complex world of redox signaling.

References

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. SciRP.org. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. SCIRP. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Semantic Scholar. [Link]

  • Sikora, A., et al. (2011). Mechanism of peroxynitrite reaction with phenylboronic acids. ResearchGate. [Link]

  • Li, Y., et al. (2023). A Highly Sensitive and Selective Near-Infrared Fluorescent Probe for Detecting Peroxynitrite in Living Cells and Drosophila Brains. MDPI. [Link]

  • Sikora, A., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence... PMC. [Link]

  • Godinez, G. L., et al. (2014). Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin. PMC. [Link]

  • Zielonka, J., et al. (2023). A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase. MDPI. [Link]

  • Kalyanaraman, B., et al. (2011). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC. [Link]

  • Beyeh, N. K., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]

  • Le Droumaguet, C., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PMC. [Link]

  • Le Droumaguet, C., et al. (2025). Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. PubMed. [Link]

  • Chen, X., et al. (2025). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). MDPI. [Link]

  • Bull, S. D., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]

  • Miller, E. W., et al. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. [Link]

  • Jashari, A., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PMC. [Link]

  • Jia, X., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. PMC. [Link]

  • Zhang, Y., et al. (2026). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. [Link]

  • Jia, X., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. MDPI. [Link]

  • Gonzalez, M. C. (2007). 20: rate constants (k obs ) for the reaction between the pnitrophenylacetate and hydrogen peroxide. Conditions were. ResearchGate. [Link]

  • Jia, X., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. Semantic Scholar. [Link]

  • Lu, C. P., et al. (2011). Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products. PubMed. [Link]

  • Tokarz, P., et al. (2015). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. PMC. [Link]

Sources

Comparative

A Technical Guide to 4-Hydroxy-2-nitrophenylboronic Acid: A Versatile Reagent for Drug Development and Scientific Research

For researchers, scientists, and drug development professionals, the strategic selection of chemical reagents is paramount to innovation. Among the vast arsenal of synthetic building blocks, substituted phenylboronic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical reagents is paramount to innovation. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have carved out a significant niche, offering a unique confluence of reactivity and functionality. This guide provides an in-depth technical comparison of 4-Hydroxy-2-nitrophenylboronic acid, exploring its applications and performance against other alternatives, supported by experimental data and detailed protocols.

Introduction: The Unique Structural Attributes of 4-Hydroxy-2-nitrophenylboronic acid

4-Hydroxy-2-nitrophenylboronic acid is a trifunctional molecule, the utility of which is dictated by the interplay of its boronic acid, nitro, and hydroxyl moieties. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, a property extensively exploited in sensing and bioconjugation. The electron-withdrawing nitro group, positioned ortho to the boronic acid, imparts redox activity and significantly influences the electronic properties of the aromatic ring. The hydroxyl group at the para position further modulates the molecule's reactivity, pKa, and provides an additional site for chemical modification.

This guide will dissect the applications of this unique molecule in three key areas: redox-responsive drug delivery, fluorescent glucose sensing, and as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Redox-Responsive Drug Delivery: A Targeted Approach

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This physiological difference between cancerous and healthy cells can be exploited for targeted drug delivery. Arylboronic acids, particularly those with electron-wielding substituents like a nitro group, can function as ROS-cleavable linkers in antibody-drug conjugates (ADCs).[1]

The presence of the 2-nitro group in 4-Hydroxy-2-nitrophenylboronic acid makes it a prime candidate for such applications. The proposed mechanism involves the oxidation of the boronic acid by H₂O₂, leading to the cleavage of the carbon-boron bond and the release of a conjugated payload.

G ADC Antibody-Drug Conjugate (4-Hydroxy-2-nitrophenylboronic acid linker) TumorCell Tumor Cell (High ROS) ADC->TumorCell Targeting NormalCell Normal Cell (Low ROS) ADC->NormalCell Circulation DrugRelease Drug Release TumorCell->DrugRelease ROS-mediated cleavage StableADC Stable ADC NormalCell->StableADC Linker remains intact

Comparative Analysis:

While direct comparative data for 4-Hydroxy-2-nitrophenylboronic acid in ADCs is limited, we can infer its performance based on related structures. The presence of the electron-withdrawing nitro group is expected to enhance the rate of oxidative cleavage compared to unsubstituted phenylboronic acid linkers. The 4-hydroxy group may further modulate the electronic properties and could serve as an attachment point for the drug payload through an ether or ester linkage, offering synthetic flexibility.

Linker TypeTriggerAdvantageDisadvantage
4-Hydroxy-2-nitrophenylboronic acid High ROS (e.g., H₂O₂)High tumor selectivity, synthetic versatility.Limited direct experimental data.
Unsubstituted Phenylboronic acid High ROSSimpler synthesis.Potentially slower cleavage kinetics.
Disulfide Linkers High GlutathioneWell-established chemistry.Potential for premature cleavage in circulation.[2]
pH-Sensitive Linkers (e.g., Hydrazones) Low pH (Lysosomes)Effective intracellular release.[]Can be unstable in systemic circulation.
Representative Experimental Protocol: Synthesis of a Model ROS-Responsive Coumarin Conjugate

This protocol describes the synthesis of a fluorescent model compound to evaluate the ROS-cleavage kinetics of a linker derived from 4-Hydroxy-2-nitrophenylboronic acid.

  • Protection of the hydroxyl group: React 4-Hydroxy-2-nitrophenylboronic acid with a suitable protecting group (e.g., TBDMSCl) to selectively protect the phenolic hydroxyl.

  • Amide coupling: Couple the protected boronic acid with a fluorescent reporter molecule containing an amine group, such as 7-amino-4-methylcoumarin (AMC), using standard peptide coupling reagents (e.g., EDC/HOBt).

  • Deprotection: Remove the protecting group to yield the final model conjugate.

  • Cleavage assay: Incubate the conjugate in the presence and absence of H₂O₂ and monitor the release of free AMC by fluorescence spectroscopy.

Fluorescent Glucose Sensing: Leveraging Diol-Binding Affinity

The ability of boronic acids to reversibly bind with cis-diols forms the basis of many glucose sensors.[4] This interaction, which forms a cyclic boronate ester, can be coupled with a fluorescent reporter system to generate a signal proportional to the glucose concentration. The binding affinity and selectivity are highly dependent on the pKa of the boronic acid and the geometric arrangement of the sensing components.

The electron-withdrawing nitro group in 4-Hydroxy-2-nitrophenylboronic acid is expected to lower the pKa of the boronic acid, enabling it to bind glucose at physiological pH.[5] The hydroxyl group can participate in hydrogen bonding, potentially enhancing the stability of the glucose-boronate complex.

G cluster_0 No Glucose cluster_1 With Glucose Fluorophore Fluorophore Quencher Quencher Fluorophore->Quencher FRET (Fluorescence OFF) Glucose Glucose Quencher_Bound Quencher (Bound to Glucose) Glucose->Quencher_Bound Fluorophore_On Fluorophore Fluorescence ON Fluorescence ON

Comparative Performance:

The key to a successful glucose sensor is high affinity and selectivity for glucose over other saccharides like fructose and galactose. While diboronic acid sensors often exhibit superior selectivity, the strategic placement of substituents on a monoboronic acid can significantly enhance its performance.[6]

Sensor MoietyKey FeatureAdvantagePotential Limitation
4-Hydroxy-2-nitrophenylboronic acid Lowered pKa, potential H-bondingEnhanced binding at physiological pH.Monoboronic acid may have lower selectivity than diboronic acids.
Phenylboronic acid Simple structureReadily available.High pKa, requires basic conditions for efficient binding.
Diboronic acid derivatives Bidentate bindingHigh selectivity for glucose.[7]More complex synthesis.
Experimental Protocol: Assembly of a FRET-Based Glucose Sensor

This protocol outlines the general steps for creating a fluorescent glucose sensor using a 4-Hydroxy-2-nitrophenylboronic acid derivative.

  • Synthesis of the quencher: Modify 4-Hydroxy-2-nitrophenylboronic acid with a quencher molecule (e.g., a dabcyl group) via the hydroxyl functionality.

  • Synthesis of the fluorophore: Prepare a fluorescent molecule containing a diol group (e.g., a modified coumarin or fluorescein).

  • Sensor assembly: In a suitable buffer at physiological pH, mix the fluorophore and the quencher-boronic acid conjugate.

  • Glucose titration: Add increasing concentrations of glucose to the sensor solution and measure the fluorescence intensity. A disruption of FRET upon glucose binding to the boronic acid-quencher will result in an increase in fluorescence.

A Versatile Building Block in Organic Synthesis

Beyond its applications in drug delivery and sensing, 4-Hydroxy-2-nitrophenylboronic acid is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[8]

The electronic and steric properties of the substituents on the phenylboronic acid can significantly impact the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing nitro group can influence the transmetalation step, while the ortho position of the nitro group can introduce steric hindrance.[9] The hydroxyl group provides a handle for further functionalization of the coupled product.

G Aryl_Halide Aryl Halide (R-X) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Boronic_Acid 4-Hydroxy-2-nitrophenylboronic acid Base Base Boronic_Acid->Base Activation Coupled_Product Biaryl Product Pd_Catalyst->Coupled_Product Reductive Elimination Base->Pd_Catalyst Transmetalation

Comparative Reaction Efficiency:

The efficiency of Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the phenylboronic acid.

Phenylboronic Acid DerivativeSubstituent EffectExpected Reactivity
4-Hydroxy-2-nitrophenylboronic acid -I, -M (NO₂) and +I, +M (OH)The strong electron-withdrawing nitro group is expected to have a dominant effect, potentially slowing down the transmetalation step.[9]
4-Nitrophenylboronic acid Strong electron-withdrawing (-I, -M)Generally shows good reactivity.[10]
4-Hydroxyphenylboronic acid Strong electron-donating (+I, +M)Can exhibit high reactivity.
Phenylboronic acid NeutralBaseline reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Hydroxy-2-nitrophenylboronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Hydroxy-2-nitrophenylboronic acid with an aryl bromide.

  • Reaction setup: In a reaction vessel, combine 4-Hydroxy-2-nitrophenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

  • Work-up and purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, and purify by column chromatography.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid emerges as a highly versatile and promising reagent for researchers in drug development and various scientific disciplines. Its unique trifunctional nature allows for its application in redox-responsive systems, fluorescent sensing, and as a key building block in complex organic syntheses. While direct comparative studies are still emerging, a thorough understanding of the interplay between its boronic acid, nitro, and hydroxyl groups allows for the rational design of novel applications. The experimental protocols provided in this guide serve as a starting point for exploring the full potential of this remarkable molecule. As research continues to push the boundaries of targeted therapies and sensitive diagnostics, the utility of well-designed chemical tools like 4-Hydroxy-2-nitrophenylboronic acid will undoubtedly continue to grow.

References

  • Demel, F., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates. RSC Chemical Biology, 3(10), 1234-1238. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2002). A glucose-selective fluorescence sensor based on boronic acid-diol recognition. Analytical biochemistry, 309(1), 1-6. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3513-3536. [Link]

  • Manju, S., et al. (2012). UV Cured Boronic Acid Based Fluorescence Sensor for the Determination of Glucose. Chemical Engineering Transactions, 27, 1-6. [Link]

  • Almudena, G. V., et al. (2021). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum, mdpi. [Link]

  • Liu, Z., & He, J. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13694-13710. [Link]

  • Saha, S., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS omega. [Link]

  • Zhang, H., et al. (2008). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical chemistry, 80(24), 9494-9503. [Link]

  • Thoniyot, P., et al. (2006). Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels: Linker Effects and Extension to Fiber Optics. Langmuir, 22(21), 9067-9074. [Link]

  • Li, D., et al. (2006). Boronic acids as ligands for affinity chromatography. Chinese Journal of Chemistry, 24(1), 1-10. [Link]

  • Fang, H., et al. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of fluorescence, 14(5), 481-489. [Link]

  • Bisse, E., & Wieland, H. (1990). Boronic Acid matrices for the affinity purification of glycoproteins and enzymes. Journal of clinical chemistry and clinical biochemistry, 28(11), 805-812. [Link]

  • Liu, X. C., & Scouten, W. H. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(1), 1-10. [Link]

  • Gonzalez-Valdivia, A. M., et al. (2021). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum. [Link]

  • da Silva, J. C. G., & Ramos, M. J. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 28(15), 5693. [Link]

  • Ghaffari, M., & Driver, T. G. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(45), 9035-9051. [Link]

  • The Organic Chemistry Tutor. (2021, June 28). Substituent Effects on Reactivity. YouTube. [Link]

  • Dąbrowski, M., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 868, 48-61. [Link]

  • LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

  • Dąbrowski, M., et al. (2018). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Journal of Molecular Structure, 1171, 792-799. [Link]

  • Kącka, A., et al. (2023). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Molecules, 28(24), 8043. [Link]

  • Pearson+. (2024, February 14). Rationalize the difference in pKₐ values for the two hydroxyl groups. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

  • Kafle, U., et al. (2023). ROS-responsive drug delivery systems: Harnessing redox biology for targeted therapies. Journal of Controlled Release, 359, 296-318. [Link]

  • Sun, H., et al. (2017). Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry, 8(5), 810-820. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid (yielded 94% coupling product if X NO2, 98% if X H). [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Antioxidants & redox signaling, 25(14), 784-804. [Link]

  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]

  • da Silva, J. C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4327. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3513-3536. [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bushey, R. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Wang, C., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 14(11), 2917-2924. [Link]

  • da Silva, J. C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4327. [Link]

  • Güngör, B., & Balcı, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

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Validation

A Technical Guide to 4-Hydroxy-2-nitrophenylboronic Acid: Benchmarking Performance in Synthetic and Biological Applications

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors and the development of novel molecular tools. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors and the development of novel molecular tools. This guide provides an in-depth technical analysis of 4-Hydroxy-2-nitrophenylboronic acid, benchmarking its performance against established methods in pivotal applications such as Suzuki-Miyaura cross-coupling and exploring its potential in the burgeoning fields of bioconjugation and chemical sensing.

Introduction to 4-Hydroxy-2-nitrophenylboronic Acid: A Multifunctional Reagent

4-Hydroxy-2-nitrophenylboronic acid is a unique arylboronic acid featuring both a hydroxyl and a nitro group on the phenyl ring. This distinct substitution pattern imparts a fascinating interplay of electronic and steric effects that govern its reactivity and potential applications. The ortho-nitro group acts as a strong electron-withdrawing group, influencing the Lewis acidity of the boron center, while the para-hydroxyl group is electron-donating. This juxtaposition creates a nuanced reactivity profile that sets it apart from more conventional boronic acids.

Boronic acids are renowned for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] Beyond this, the ability of boronic acids to form reversible covalent bonds with diols has opened up a plethora of applications in chemical biology, including the development of sensors and bioconjugation reagents.[2] This guide will delve into the expected performance of 4-Hydroxy-2-nitrophenylboronic acid in these key areas, providing a comparative framework against established alternatives.

Benchmarking in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[3] The efficiency of this reaction is highly dependent on the nature of the boronic acid, the organic halide, the catalyst system, and the reaction conditions.

The Interplay of Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by two primary factors:

  • Electronic Effects: The rate of transmetalation, a key step in the catalytic cycle, is influenced by the nucleophilicity of the organic group on the boron atom. Electron-withdrawing groups (EWGs) on the aryl ring can decrease this nucleophilicity, potentially slowing down the reaction. Conversely, electron-donating groups (EDGs) can enhance it.[4]

  • Steric Hindrance: Bulky substituents ortho to the boronic acid group can sterically hinder the approach of the boronic acid to the palladium catalyst, impeding the transmetalation step and reducing the overall reaction efficiency.

In the case of 4-Hydroxy-2-nitrophenylboronic acid, the ortho-nitro group is expected to exert significant steric hindrance. This is a critical consideration, as ortho-substituted phenylboronic acids are notoriously more challenging coupling partners compared to their meta or para counterparts. Furthermore, the strong electron-withdrawing nature of the nitro group will decrease the electron density of the phenyl ring, potentially slowing the transmetalation step. However, the para-hydroxyl group, being electron-donating, may partially mitigate this electronic effect.

Comparative Performance Analysis

To contextualize the expected performance of 4-Hydroxy-2-nitrophenylboronic acid, we can compare it to other well-established phenylboronic acid derivatives in a hypothetical Suzuki-Miyaura reaction with a common coupling partner like 4-bromoanisole.

Boronic AcidKey Substituent FeaturesExpected Relative Reaction RateExpected Yield Range (%)Key Considerations
Phenylboronic AcidUnsubstituted (Baseline)Moderate85-95Standard, well-established reactivity.
4-Methoxyphenylboronic AcidStrong EDG (para)High90-98Electron-donating group enhances reactivity.
4-Nitrophenylboronic AcidStrong EWG (para)Low to Moderate70-85Electron-withdrawing group can slow the reaction.
2-Nitrophenylboronic AcidStrong EWG (ortho)Low40-60Significant steric hindrance from the ortho-nitro group.
4-Hydroxy-2-nitrophenylboronic acid EWG (ortho), EDG (para) Low to Moderate 50-75 Steric hindrance from the ortho-nitro group is the dominant factor, but the para-hydroxyl group may offer some electronic compensation.

Note: The expected yield ranges are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

This comparative analysis suggests that while 4-Hydroxy-2-nitrophenylboronic acid may not be the most reactive boronic acid for Suzuki-Miyaura coupling due to the steric impediment of the ortho-nitro group, its unique electronic properties could be advantageous in specific synthetic contexts where modulation of reactivity is desired.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid, such as 4-Hydroxy-2-nitrophenylboronic acid. Optimization of reaction parameters is often necessary for achieving high yields.

Materials:
  • Aryl halide (1.0 equiv)

  • 4-Hydroxy-2-nitrophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-Hydroxy-2-nitrophenylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_steps Key Steps Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Ar'-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation [ArB(OH)3]- Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' X- Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Bioconjugation and Sensing

The unique structural features of 4-Hydroxy-2-nitrophenylboronic acid suggest intriguing possibilities beyond traditional cross-coupling reactions.

Bioconjugation Strategies

Boronic acids are increasingly utilized in bioconjugation due to their ability to form reversible covalent bonds with diols present in biomolecules like glycoproteins and ribonucleic acids.[2] The presence of the nitro group in 4-Hydroxy-2-nitrophenylboronic acid opens up the possibility of its reduction to an amino group. This resulting aminophenol derivative could then be further functionalized, for example, by diazotization and subsequent coupling reactions, to attach it to biomolecules. The boronic acid moiety would then be available for specific interactions.

Chemical Sensing

The interaction of boronic acids with fluoride ions is another area of active research.[5][6] The Lewis acidic boron atom can bind to fluoride, leading to changes in the electronic properties of the molecule, which can be detected by spectroscopic methods. The presence of the nitro and hydroxyl groups in 4-Hydroxy-2-nitrophenylboronic acid could modulate its affinity and selectivity for fluoride ions, making it a potential candidate for the development of novel fluoride sensors.[7]

Visualizing a Benchmarking Workflow

The following diagram outlines a typical workflow for benchmarking the performance of a new reagent like 4-Hydroxy-2-nitrophenylboronic acid against an established method.

Benchmarking_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Define Objectives Define Objectives Select Benchmark Select Benchmark Define Objectives->Select Benchmark Design Experiments Design Experiments Select Benchmark->Design Experiments Protocol Optimization Protocol Optimization Design Experiments->Protocol Optimization Perform Reactions Perform Reactions Protocol Optimization->Perform Reactions Data Collection Data Collection Perform Reactions->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation Publish Guide Publish Guide Comparative Evaluation->Publish Guide

Caption: A generalized workflow for a comparative benchmarking study.

Conclusion

4-Hydroxy-2-nitrophenylboronic acid presents itself as a reagent with a nuanced and potentially valuable reactivity profile. While the ortho-nitro group is likely to temper its performance in standard Suzuki-Miyaura cross-coupling reactions due to steric hindrance, the interplay with the para-hydroxyl group could offer unique opportunities for fine-tuning synthetic outcomes. Furthermore, its potential applications in bioconjugation and sensing, stemming from the modifiable nitro group and the inherent properties of the boronic acid moiety, warrant further investigation. This guide serves as a foundational resource for researchers looking to explore the capabilities of this intriguing molecule, providing a framework for comparison and a starting point for experimental design.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wang, W., Wang, Y., & Liu, S. (2020). Boron-enabled bioconjugation chemistries. Chemical Society Reviews, 49(2), 432-447. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • D'hooge, F., & De Kimpe, N. (2008). The chemistry of 2-nitrophenylboronic acids. Arkivoc, 2008(1), 14-41. [Link]

  • Al-Zoubi, R. M. (2014). The Effect of Electronic and Steric Factors on the Suzuki-Miyaura Cross-Coupling Reaction. Mini-Reviews in Organic Chemistry, 11(1), 69-78. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Li, Z., & Yoon, J. (2012). Anion sensors based on boronic acids. Chemical Society Reviews, 41(2), 595-606. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The realities of palladium-catalysed cross-coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Zhang, X., & Yoon, J. (2013). Recent progress in the development of fluorogenic and colorimetric chemosensors for fluoride ions. Chemical Society Reviews, 42(1), 230-241. [Link]

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Comparative

A Comparative Guide to Byproduct Analysis in 4-Hydroxy-2-nitrophenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, 4-Hydroxy-2-nitrophenylboronic acid serves as a crucial building block. Its utility in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, 4-Hydroxy-2-nitrophenylboronic acid serves as a crucial building block. Its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures essential for drug discovery and materials science.[1] However, the synthetic routes to this valuable compound are not without their challenges, often leading to a mixture of closely related byproducts that can complicate downstream applications and compromise the purity of the final product.

This guide provides an in-depth analysis of the common byproducts encountered during the synthesis of 4-Hydroxy-2-nitrophenylboronic acid, with a focus on their formation, identification, and a comparative look at analytical methodologies. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and quantify these impurities, thereby ensuring the integrity of your research and development endeavors.

The Synthetic Landscape: Understanding Byproduct Formation

A prevalent and direct method for synthesizing 4-Hydroxy-2-nitrophenylboronic acid is the electrophilic nitration of 4-hydroxyphenylboronic acid. While seemingly straightforward, this reaction is a prime example of how the interplay of directing groups on an aromatic ring can lead to a variety of products. The hydroxyl (-OH) group is an activating, ortho-, para- directing group, while the boronic acid [-B(OH)2] group is a deactivating, meta- directing group. This dichotomy in directing effects is the primary driver for the formation of several byproducts.

The primary byproducts of concern in this reaction are:

  • Positional Isomers: The nitration can occur at different positions on the aromatic ring, leading to constitutional isomers. The most common isomer is the desired 4-Hydroxy-2-nitrophenylboronic acid, but the formation of 2-Hydroxy-5-nitrophenylboronic acid and 3-Hydroxy-4-nitrophenylboronic acid is also possible, albeit likely in smaller quantities due to steric hindrance and electronic effects.

  • Ipso-Substitution (Deboronation-Nitration): A significant side reaction in the nitration of arylboronic acids is the replacement of the boronic acid group with a nitro group, a process known as ipso-nitration.[2][3] This leads to the formation of 4-nitrophenol, a byproduct that lacks the crucial boronic acid functionality for subsequent coupling reactions.

  • Over-nitration Products: Under harsh reaction conditions, dinitrated products may also be formed.

  • Starting Material: Incomplete reaction will result in the presence of residual 4-hydroxyphenylboronic acid.

The formation of these byproducts is highly dependent on the reaction conditions, including the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids), temperature, and reaction time.[4][5]

graph Synthesis_Byproducts { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="4-Hydroxyphenylboronic Acid\n(Starting Material)", fillcolor="#F1F3F4"]; Reagents [label="Nitrating Agent\n(e.g., HNO3/H2SO4)", shape=ellipse, fillcolor="#FFFFFF"]; Desired [label="4-Hydroxy-2-nitrophenylboronic Acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer1 [label="2-Hydroxy-5-nitrophenylboronic Acid\n(Positional Isomer)", fillcolor="#FBBC05"]; Ipso [label="4-Nitrophenol\n(Ipso-Substitution Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OverNitrated [label="Dinitrated Products\n(Over-nitration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [style=invis]; Reagents -> Desired [label="Major Pathway"]; Reagents -> Isomer1 [label="Minor Pathway"]; Reagents -> Ipso [label="Side Reaction"]; Reagents -> OverNitrated [label="Side Reaction\n(Harsh Conditions)"]; }

Caption: Reaction scheme illustrating the formation of the desired product and major byproducts during the nitration of 4-hydroxyphenylboronic acid.

Comparative Analysis of Analytical Techniques for Byproduct Identification

The effective separation and quantification of 4-Hydroxy-2-nitrophenylboronic acid from its structurally similar byproducts necessitate high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for this type of analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of confirmation and structural elucidation.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity differences, detection via UV absorbance.Robust, reproducible, and widely available. Quantitative with proper calibration.May not resolve all co-eluting isomers without optimized column chemistry. Identification is based on retention time, which requires standards.
LC-MS/MS Separation by HPLC followed by mass analysis of the parent ion and its fragments.Provides molecular weight information for unambiguous identification. High sensitivity and selectivity. Can identify unknown byproducts.[6][7][8]Higher cost and complexity. Ionization efficiency can vary between isomers.
GC-MS Separation of volatile derivatives in the gas phase followed by mass analysis.Excellent for identifying volatile impurities like 4-nitrophenol after derivatization.Requires derivatization of the non-volatile boronic acids, adding a step to the workflow.

Table 1: Comparison of analytical techniques for the analysis of byproducts in 4-Hydroxy-2-nitrophenylboronic acid reactions.

For the specific challenge of separating positional isomers of nitrated phenylboronic acids, the choice of HPLC column is critical. While standard C18 columns are a good starting point, columns with alternative selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, can offer enhanced resolution due to different interaction mechanisms with the analytes.[9]

Experimental Protocol: HPLC-UV/MS Method for Byproduct Analysis

This protocol outlines a robust method for the separation and identification of 4-Hydroxy-2-nitrophenylboronic acid and its primary byproducts.

1. Instrumentation and Reagents

  • HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase HPLC column (e.g., C18 or PFP, 2.1 or 4.6 mm i.d., <3 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (LC-MS grade).

  • Reference standards for 4-Hydroxy-2-nitrophenylboronic acid and potential byproducts (if available).

2. Sample Preparation

  • Accurately weigh approximately 1 mg of the reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. HPLC-UV Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90-10% B (linear gradient)

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min (for 2.1 mm i.d. column).

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 320 nm.

4. Mass Spectrometry Conditions (Negative Ion Mode)

  • Ionization Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: As per instrument recommendation.

  • Acquisition Mode: Full scan (m/z 100-500) and targeted MS/MS on expected parent ions.

5. Data Analysis

  • Identify the desired product and byproducts based on their retention times (compared to standards, if available) and their accurate mass-to-charge ratios.

  • Confirm the identity of each peak by analyzing its fragmentation pattern in the MS/MS spectra.

  • Quantify the relative amounts of the desired product and byproducts by integrating the peak areas in the UV chromatogram.

graph Analytical_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Reaction Mixture"]; SamplePrep [label="Sample Preparation\n(Dissolution, Dilution, Filtration)"]; HPLC [label="HPLC Separation\n(C18 or PFP column, Gradient Elution)"]; UV [label="UV Detection\n(254 nm, 320 nm)"]; MS [label="Mass Spectrometry\n(ESI-, Full Scan, MS/MS)"]; DataAnalysis [label="Data Analysis\n(Identification & Quantification)"]; Report [label="Purity Assessment & Byproduct Profile", shape=document, fillcolor="#FFFFFF"];

// Edges Start -> SamplePrep; SamplePrep -> HPLC; HPLC -> UV; HPLC -> MS; UV -> DataAnalysis; MS -> DataAnalysis; DataAnalysis -> Report; }

Caption: A streamlined workflow for the analytical characterization of byproducts in 4-Hydroxy-2-nitrophenylboronic acid reactions.

Concluding Remarks

The synthesis of 4-Hydroxy-2-nitrophenylboronic acid, while crucial, presents challenges in controlling the formation of byproducts. A thorough understanding of the reaction mechanism, coupled with robust analytical methods, is paramount for ensuring the quality and purity of this important synthetic intermediate. The HPLC-UV/MS methodology detailed in this guide provides a comprehensive framework for the separation, identification, and quantification of the desired product and its common impurities. By implementing these strategies, researchers can confidently advance their synthetic endeavors and contribute to the development of novel therapeutics and materials.

References

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Murray, J. I., et al. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. Journal of Organic Chemistry, 87(3), 1977–1985. [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. [Link]

  • Google Patents. (2017). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]

  • RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Tsikas, D. (2011). Oxidized and nitrated oleic acid in biological systems. LIPID MAPS. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Google Patents. (2017). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Pakistan Academy of Sciences. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • Wikipedia. Nitration. [Link]

  • Pearson+. What is the major product(s) of each of the following reactions? [Link]

  • YouTube. (2023, January 14). Nitration of Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (2022, November 1). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. [Link]

  • Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. (2020). Molecules, 25(21), 5035. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-nitrophenylarsonic acid on Newcrom R1 HPLC column. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Hydroxy-2-nitrophenylboronic acid

As a Senior Application Scientist, I approach chemical safety and laboratory logistics not merely as a regulatory checklist, but as a rigorous system of causality and validation. Understanding why a protocol exists ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and laboratory logistics not merely as a regulatory checklist, but as a rigorous system of causality and validation. Understanding why a protocol exists ensures strict adherence and builds a resilient, fail-safe laboratory culture.

4-Hydroxy-2-nitrophenylboronic acid (CAS: 1800228-66-3) is a highly valuable building block in pharmaceutical research, frequently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of targeted protein degraders and complex active pharmaceutical ingredients (APIs)[1]. However, as a nitroaromatic boronic acid, it presents specific exposure hazards and requires stringent environmental controls to prevent degradation and static-driven aerosolization.

Here is the comprehensive, causality-driven operational and logistical guide for handling this compound.

Section 1: Quantitative Hazard & Logistical Data

To design an effective operational plan, we must first establish the physical and hazardous parameters of the material. According to the[2], this compound requires strict handling parameters.

PropertyValue / SpecificationOperational Implication
CAS Number 1800228-66-3Unique identifier for SDS tracking and waste logging.
Molecular Weight 182.93 g/mol Required for precise stoichiometric calculations.
Storage Temperature 2-8°C (Sealed, Dry)Necessitates a cold-chain retrieval and equilibration protocol.
Hazard Statements H302, H315, H319Dictates strict contact and ingestion barriers.
Physical Form Solid (Powder)High risk of static cling and aerosolization during transfer.

Section 2: Causality-Driven PPE Matrix & Self-Validating Systems

Standard Personal Protective Equipment (PPE) is insufficient if the user does not understand its limitations[3]. We employ a "Self-Validating System" —a setup where the failure of the protective barrier is immediately and visually obvious to the researcher.

  • Hand Protection (Self-Validating Double-Gloving):

    • Protocol: Wear a brightly colored inner nitrile glove (e.g., green) and a contrasting outer nitrile glove (e.g., blue).

    • Causality: Nitroaromatic compounds can permeate standard thin gloves, especially when dissolved in polar aprotic solvents (like DMSO or DMF) commonly used in coupling reactions.

    • Self-Validation: Any micro-tear or chemical degradation in the outer layer instantly reveals the inner color, visually validating the breach and prompting an immediate glove change.

  • Eye/Face Protection:

    • Protocol: ANSI Z87.1+ compliant chemical splash goggles[4].

    • Causality: The H319 (serious eye irritation) designation means standard safety glasses with side shields are inadequate against airborne dust particulates generated by static repulsion[2].

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from dragging across contaminated surfaces and ensure a tight, overlapping seal under the glove cuff, eliminating exposed skin at the wrists.

Section 3: Step-by-Step Operational Workflow

Step 1: Cold-to-Room Temperature Equilibration

  • Remove the sealed vial of 4-Hydroxy-2-nitrophenylboronic acid from 2-8°C storage[2].

  • Causality: Opening a cold vial immediately causes ambient atmospheric moisture to condense on the boronic acid, leading to rapid protodeboronation (loss of the boronic acid functional group).

  • Self-Validation: Place the vial in a desiccator. Wait until the external glass is no longer cool to the touch (approximately 30 minutes) before breaking the seal.

Step 2: Static Neutralization and Weighing

  • Transfer the equilibrated vial to a calibrated fume hood with a draft shield.

  • Use a piezoelectric anti-static gun (e.g., Zerostat) on the weighing paper and the micro-spatula.

  • Causality: Boronic acid powders are highly prone to triboelectric static charge buildup. Without neutralization, the powder will "jump," contaminating the balance area and creating an inhalation hazard.

  • Weigh the required mass and immediately cap the source vial. Backfill the vial with Argon before returning it to cold storage.

Step 3: In-Vessel Dissolution

  • Transfer the solid directly into the reaction vessel.

  • Causality: Dissolve the compound in your reaction solvent (e.g., THF, DMF) as early as possible. Wetting the powder permanently eliminates the aerosolization risk.

Section 4: Spill Response & Colorimetric Decontamination

If a powder spill occurs, do not use a dry brush, as this will aerosolize the H315/H319 irritant[2].

  • Containment: Isolate the area immediately.

  • Suppression: Cover the spilled powder with a damp, absorbent pad (wetted with 10% isopropanol in water) to suppress dust.

  • Wipe Down: Wipe inward toward the center of the spill to prevent spreading.

  • Self-Validation of Decontamination: 4-Hydroxy-2-nitrophenylboronic acid and its derivatives typically exhibit a distinct yellow/orange hue. Perform a final wipe of the surface using a pure white filter paper wetted with ethanol. If the paper shows any yellow discoloration, the surface is still contaminated. Repeat the solvent wipe until the white filter paper remains pristine.

Section 5: Waste Disposal Plan

Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) under .

  • Solid Waste: Collect all contaminated weighing paper, gloves, and wipes in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatic Boronic Acids" polyethylene container.

  • Liquid Waste: Segregate liquid waste into halogen-free organic waste (if dissolved in DMSO/DMF) or aqueous waste (if quenched). Ensure the pH is maintained between 6-8 to prevent unwanted reactivity in the waste carboy.

  • Regulatory Compliance: Never dispose of boronic acids or nitroaromatics down the drain. Transfer sealed, labeled containers to an EPA-certified hazardous waste vendor.

Workflow Visualization

Workflow Start Equilibrate Vial (From 2-8°C to RT) PPE Don Self-Validating PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Anti-Static Prep) PPE->Hood Weigh Weighing & Transfer (Minimize Aerosolization) Hood->Weigh Spill Spill Occurred? Weigh->Spill Decon Wet Wipe Decon (Validate with White Wipe) Spill->Decon Yes Dissolve In-Vessel Dissolution (Eliminate Dust Risk) Spill->Dissolve No Waste Segregate Waste (Solid vs. Liquid) Decon->Waste Dissolve->Waste Dispose EPA-Compliant Disposal Waste->Dispose

Workflow for safe handling and disposal of 4-Hydroxy-2-nitrophenylboronic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44119590". PubChem. URL: [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment Overview". US Department of Labor. URL: [Link]

  • Environmental Protection Agency. "Hazardous Waste Management". US EPA. URL: [Link]

Sources

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